molecular formula C12H17FN2O B137588 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine CAS No. 112914-13-3

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Cat. No.: B137588
CAS No.: 112914-13-3
M. Wt: 224.27 g/mol
InChI Key: JHSPPBBJOLKJDH-UHFFFAOYSA-N
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Description

2-Aminomethy-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. It features a morpholine ring, a ubiquitous pharmacophore known for its ability to improve the aqueous solubility of lipophilic scaffolds and influence the pharmacokinetic profiles of drug candidates . This compound is professionally supplied as a clear, light yellow liquid with a high purity level (≥98%) and requires storage at 2-8°C under an inert atmosphere . Its primary research application is as a critical synthetic building block. It was notably used in the development and structure-activity relationship studies of a novel class of potent and selective gastrokinetic agents . Specifically, it served as a key precursor in the synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide citrate (AS-4370), a compound whose gastrokinetic activity compared favorably with that of cisapride . The integration of the 4-fluorobenzyl group to the morpholine structure has been associated with enhanced biological activity in such therapeutic candidates . The molecular formula of this compound is C12H17FN2O, with a molecular weight of 224.28 g/mol . Computational chemistry analysis predicts several drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier, making it a valuable subject for further investigational studies . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSPPBBJOLKJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=C(C=C2)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437216
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
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Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112914-13-3
Record name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methanamine
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Record name 2-Morpholinemethanamine, 4-[(4-fluorophenyl)methyl]
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Foundational & Exploratory

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Introduction

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a heterocyclic organic compound of significant interest within the pharmaceutical sciences. It serves as a critical chemical intermediate, most notably in the synthesis of the gastroprokinetic agent, Mosapride.[1][2] This guide provides a detailed examination of its chemical properties, synthesis, and analytical considerations, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic pathways, grounding its importance in the broader context of medicinal chemistry. The structural composition, featuring a morpholine ring and a fluorinated benzyl group, imparts specific physicochemical and pharmacological characteristics that are crucial for its role as a drug precursor.[3][4]

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is identified by a unique set of descriptors that ensure its unambiguous recognition in chemical databases and regulatory filings.

  • CAS Number: 112914-13-3[1][5][6][7]

  • Molecular Formula: C₁₂H₁₇FN₂O[5][6][7]

  • IUPAC Name: (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[2]

  • Common Synonyms: 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, [4-(4-Fluorobenzyl)-2-morpholinyl]methanamine

The molecule's architecture is composed of two key functional scaffolds:

  • Morpholine Ring: A saturated six-membered heterocycle containing both an ether and a secondary amine functionality.[8] In medicinal chemistry, the morpholine moiety is a privileged pharmacophore, often incorporated into drug candidates to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[9]

  • 4-Fluorobenzyl Group: An N-substituted benzyl group featuring a fluorine atom at the para-position of the benzene ring. The introduction of fluorine is a common strategy in drug design to modulate electronic properties and enhance metabolic resistance by blocking potential sites of oxidation.[10][11]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its reactivity, solubility, and handling requirements. The data presented below are compiled from various chemical suppliers and databases.

PropertyValueSignificance for Researchers
Molecular Weight 224.27 g/mol [1][6]Essential for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.
Boiling Point 317.4 °C at 760 mmHg[6]Indicates low volatility under standard conditions. Useful for purification via distillation under reduced pressure.
Appearance Liquid or solid[12]The physical state can vary with purity. Dictates appropriate handling and storage procedures.
Purity Typically ≥95-98%[6]High purity is critical for its use as a pharmaceutical intermediate to avoid side reactions and impurities in the final API.
Solubility Limited in water; soluble in common organic solvents (e.g., ethanol, dichloromethane).[12]Guides the choice of solvents for reaction, extraction, and purification processes.
Storage Conditions 2-8°C, protect from light.[6]Suggests potential sensitivity to temperature and light, requiring controlled storage to prevent degradation.

Synthesis and Manufacturing

The synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a multi-step process. Understanding this pathway is crucial for process optimization, impurity profiling, and ensuring a consistent supply of this key intermediate. A common and illustrative synthetic route involves the deprotection of an N-acetylated precursor.[13]

Synthetic Workflow Overview

The following diagram outlines a two-step synthesis starting from 2-acetylaminomethylmorpholine.

G A 2-Acetylaminomethylmorpholine + 4-Fluorobenzyl chloride B N-Alkylation Reaction (Potassium Carbonate, KI, MEK, Reflux) A->B Reactants C 2-Acetylaminomethyl-4- (4-fluorobenzyl)morpholine (Protected Intermediate) B->C Yields D Acid Hydrolysis (10% HCl, Reflux) C->D Deprotection Step E 2-Aminomethyl-4- (4-fluorobenzyl)morpholine (Final Product) D->E Yields

Caption: Synthetic workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

Detailed Experimental Protocol: Acidic Deprotection

This protocol is based on the hydrolysis of the N-acetyl precursor.[13]

Objective: To remove the acetyl protecting group from 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine to yield the primary amine.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% aqueous hydrochloric acid (50 ml) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heating: The mixture is heated to reflux with constant stirring. The reaction is maintained at reflux for approximately 4 hours.

    • Causality Note: Refluxing in strong acid provides the necessary energy to overcome the activation barrier for the hydrolysis of the stable amide bond. The acetyl group serves as a protecting group for the primary amine, preventing it from undergoing undesired side reactions during the preceding N-alkylation step.[14]

  • Work-up and Neutralization: After cooling to room temperature, the reaction mixture is made alkaline (pH 11) by the careful addition of an aqueous sodium hydroxide solution.

    • Causality Note: Basification deprotonates the ammonium salt formed during the acidic reaction, converting it to the free amine, which is soluble in organic solvents and can be extracted.

  • Extraction: The aqueous solution is extracted with chloroform (or another suitable organic solvent like dichloromethane) multiple times. The organic layers are combined.

  • Washing and Drying: The combined organic layer is washed sequentially with water and a saturated aqueous sodium chloride solution (brine). It is then dried over an anhydrous drying agent, such as magnesium sulfate.

    • Causality Note: Washing removes residual water-soluble impurities and salts. Drying removes trace amounts of water from the organic solvent.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator, yielding the final product, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, typically as an oil.[13]

Pharmacological Context and Significance

The primary driver for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is its role as a direct precursor to Mosapride.[1][2]

G cluster_0 Precursor cluster_1 Active Pharmaceutical Ingredient (API) A 2-Aminomethyl-4- (4-Fluorobenzyl)Morpholine B Condensation Reaction with 4-amino-5-chloro-2-ethoxybenzoic acid A->B C Mosapride B->C

Caption: Relationship between the intermediate and the final API, Mosapride.

Mosapride is a selective serotonin 5-HT₄ receptor agonist.[2] Its mechanism of action involves stimulating the release of acetylcholine in the gastrointestinal tract, which enhances gut motility.[2] This makes it effective for treating conditions like gastroesophageal reflux disease (GERD) and functional dyspepsia.[2] The structural integrity of the 2-aminomethyl-4-(4-fluorobenzyl)morpholine fragment is essential for the final drug's ability to bind to the 5-HT₄ receptor and elicit a therapeutic effect. The development of chiral syntheses for this intermediate is also of practical importance, as biological activity is often stereospecific.[15][16]

Analytical Methodologies

For quality control and research purposes, the identity and purity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are confirmed using standard analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity and quantifying the compound. Gas Chromatography (GC) can also be used, particularly for analyzing volatile impurities.[6]

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the absence of structural isomers.

    • Mass Spectrometry (MS): Confirms the molecular weight and can be used to identify fragmentation patterns, further validating the structure.[6]

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as N-H stretches for the amine and C-O stretches for the ether in the morpholine ring.

Safety and Handling

As a chemical intermediate, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine requires careful handling in a laboratory or manufacturing setting.

  • General Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: While specific toxicity data is limited, related morpholine compounds can be irritants.[17] Safety Data Sheets (SDS) from suppliers should always be consulted for the most current handling and emergency information.

Conclusion

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is more than a mere chemical reagent; it is an enabling molecule in the field of pharmaceutical synthesis. Its chemical properties are a direct consequence of its hybrid structure, combining the favorable pharmacokinetic attributes of the morpholine ring with the metabolic stability offered by the fluorobenzyl group. A thorough understanding of its synthesis, physicochemical characteristics, and analytical profile is essential for any scientist or professional involved in the development and manufacturing of Mosapride and other related therapeutic agents. This guide serves as a foundational technical resource, providing the necessary detail and scientific context for its effective and safe utilization.

References

  • Moldb (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine CAS No.: 112914-13-3.
  • PrepChem.com (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Pharmaffiliates (n.d.). CAS No : 112914-13-3 | Product Name : 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Veeprho (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • HETEROCYCLES (1994). AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. HETEROCYCLES, 38(5), 1033-1042.
  • Bouling Chemical Co., Ltd. (n.d.). 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine.
  • Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Fluorobenzyl Chloride: A Key Building Block for Pharmaceutical and Agrochemical Innovation.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • ACS Publications (n.d.). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
  • PharmaCompass (n.d.). 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE.
  • Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • Journal of Pharmaceutical Research and Development (2022). An updated review on morpholine derivatives with their pharmacological actions. Journal of Pharmaceutical Research and Development, 5(1).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis.
  • OSHA (2003). Morpholine. Method PV2123.
  • Molecules (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4330.
  • Wikipedia (n.d.). Morpholine.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

Sources

A Comprehensive Technical Guide to the Structure Elucidation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Structural Certainty

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. This guide provides an in-depth, multi-technique approach to the definitive structure elucidation of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS No: 112914-13-3), a key intermediate in the synthesis of prokinetic agents such as Mosapride.[1][2]

Our narrative moves beyond a simple recitation of methods. It delves into the why—the strategic reasoning behind the selection of each analytical technique and the logical synthesis of their outputs. This document serves as both a protocol and a pedagogical tool, designed to equip researchers with a robust, self-validating framework for molecular characterization.

The Molecular Profile: Initial Assessment

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule is essential. This initial profile, derived from basic chemical information, guides our analytical strategy.

  • Molecular Formula: C₁₂H₁₇FN₂O[3][4][5]

  • Molecular Weight: 224.27 g/mol [3][4]

  • Key Structural Features:

    • A saturated morpholine heterocycle.

    • An N-substituted 4-fluorobenzyl group.

    • A primary aminomethyl substituent at the C2 position.

    • A chiral center at the C2 carbon of the morpholine ring.

The presence of a chiral center immediately signals the need for enantiomeric analysis, a critical step for any pharmaceutical intermediate.

Figure 1: 2D Structure of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

The Strategic Workflow: A Logic-Driven Approach

A robust structure elucidation is not a random collection of experiments but a sequential, logical process where each step informs the next. Our strategy is designed for maximum information gain and self-validation.

Figure 2: Integrated Workflow for Structure Elucidation

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: The first and most critical question is "What is the mass and elemental composition?". High-Resolution Mass Spectrometry (HRMS) provides this with exceptional accuracy, serving as a fundamental check for the molecular formula. We choose Electrospray Ionization (ESI) as it is a "soft" technique that minimizes fragmentation, ensuring the protonated molecular ion is the base peak.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in HPLC-grade methanol with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition: Acquire data over a mass range of m/z 100-500.

  • Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy below 5 ppm.

Data Interpretation & Validation

The primary goal is to locate the [M+H]⁺ ion. The instrument's software uses this high-accuracy mass to generate a list of possible elemental compositions. The correct formula will be the only logical candidate that aligns with the known synthetic precursors.

ParameterTheoretical ValueObserved Value (Expected)
Analyte [C₁₂H₁₇FN₂O + H]⁺-
Exact Mass 225.13975~225.1398 (within 5 ppm)
Elemental Comp. C=12, H=18, F=1, N=2, O=1Confirmed by software

Trustworthiness Check: A low mass error (< 5 ppm) provides extremely high confidence in the elemental composition, ruling out isobaric impurities and confirming the foundational molecular formula.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: While MS gives the formula, FTIR confirms the presence of key functional groups predicted by that formula. It's a rapid, cost-effective technique to verify that the expected chemical bonds (amine, ether, aromatic ring) are present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small drop of the neat oil or a few milligrams of solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Background: Run a background scan of the clean, empty ATR crystal immediately before the sample analysis.

Data Interpretation & Validation

The spectrum is analyzed for characteristic absorption bands. The presence of these bands provides corroborating evidence for the proposed structure.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3400 - 3300 (two bands)
Aliphatic C-HC-H Stretch2950 - 2850
Aromatic C-HC-H Stretch3100 - 3000
Aromatic RingC=C Stretch~1600 and ~1510
Ether (C-O-C)C-O Stretch~1120 (strong)
FluoroaromaticC-F Stretch~1225 (strong)

Trustworthiness Check: The simultaneous observation of the primary amine N-H stretches, the strong C-O-C ether stretch, and the C-F stretch provides a unique "fingerprint" that strongly supports the proposed structure over potential isomers lacking these groups.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR is the most powerful tool for de novo structure elucidation of small molecules.[10] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is non-negotiable for an unambiguous assignment.

Experimental Protocol: Multi-dimensional NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Experiments to be Performed:

    • ¹H NMR

    • ¹³C{¹H} NMR

    • DEPT-135 (Distortionless Enhancement by Polarization Transfer)

    • ¹H-¹H COSY (Correlation Spectroscopy)

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

¹H and ¹³C NMR: Data Interpretation & Assignment

The following tables summarize the predicted chemical shifts (δ) in ppm. Actual values may vary slightly based on solvent and concentration.

Table: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons Label Multiplicity Integration Approx. δ (ppm) Rationale
Aromatic H-Ar dd 4H 7.2-7.3, 6.9-7.0 Two distinct environments due to fluorine substitution.
Benzyl CH₂ H-Bn s 2H ~3.50 Singlet adjacent to N and aromatic ring.
Morpholine O-CH₂ H-5, H-6 m 4H 3.6-3.9 Downfield due to adjacent oxygen. Diastereotopic.
Morpholine N-CH₂ H-3 m 2H 2.6-2.8 Upfield relative to O-CH₂. Diastereotopic.
Morpholine CH H-2 m 1H 2.8-3.0 Chiral center, complex coupling.
Aminomethyl CH₂ H-Am m 2H 2.7-2.9 Adjacent to primary amine and chiral center.

| Amine NH₂ | -NH₂ | br s | 2H | 1.5-2.5 | Broad, exchangeable proton signal. |

Table: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Label DEPT-135 Approx. δ (ppm) Rationale
Aromatic C-F C-Ar C ~162 (d, ¹JCF ≈ 245 Hz) Directly attached to fluorine, large coupling constant.
Aromatic C-H C-Ar CH 129-130, 115-116 Two sets of CH carbons, one coupled to F.
Aromatic C-ipso C-Ar C ~135 Quaternary carbon attached to benzyl CH₂.
Benzyl CH₂ C-Bn CH₂ ~60 N-benzyl carbon.
Morpholine O-CH₂ C-5, C-6 CH₂ ~67 Adjacent to oxygen.
Morpholine N-CH₂ C-3 CH₂ ~54 Adjacent to nitrogen.
Morpholine CH C-2 CH ~60 Chiral center, adjacent to N and O.

| Aminomethyl CH₂ | C-Am | CH₂ | ~45 | Aliphatic carbon adjacent to primary amine. |

2D NMR: Assembling the Puzzle

While 1D NMR suggests the pieces, 2D NMR shows how they connect.

  • COSY: Confirms proton-proton couplings within the morpholine ring and between the H-2 proton and the aminomethyl (H-Am) protons.

  • HSQC: Unambiguously links each proton signal to its directly attached carbon atom. This is a critical step for confident assignment.

  • HMBC: Reveals long-range (2-3 bond) correlations, which are essential for connecting the molecular fragments.

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to (4-(4-fluorobenzyl)morpholin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(4-fluorobenzyl)morpholin-2-yl)methanamine is a synthetic organic compound characterized by the fusion of a morpholine ring, a flexible methanamine linker, and a fluorinated benzyl group. While its primary current application lies as a chemical intermediate in the synthesis of more complex molecules, its structural motifs are prevalent in a multitude of centrally active pharmacological agents.[1] This in-depth technical guide ventures into the theoretical underpinnings of its potential mechanism of action, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR). Furthermore, this document outlines a comprehensive, multi-tiered experimental strategy to rigorously elucidate its pharmacological profile, offering a roadmap for researchers and drug development professionals.

Deconstructing the Molecular Architecture: Clues to a Latent Pharmacology

The structure of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine presents a compelling case for potential bioactivity. Its constituent parts, the morpholine and fluorobenzyl moieties, are not merely inert scaffolds but are recognized as "privileged structures" in medicinal chemistry, frequently contributing to desired pharmacokinetic and pharmacodynamic properties.[2][3]

The Morpholine Ring: A Versatile Pharmacophore

The morpholine ring is a ubiquitous heterocyclic motif found in a wide array of approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[4][5] Its prevalence stems from several advantageous characteristics:

  • Improved Physicochemical Properties: The morpholine moiety often enhances aqueous solubility and metabolic stability, crucial attributes for drug candidates.[3]

  • Pharmacodynamic Contributions: Far from being a passive component, the morpholine ring can actively participate in ligand-receptor interactions. It can act as a hydrogen bond acceptor and its conformational flexibility allows it to orient other pharmacophoric elements for optimal binding.[4][5]

  • CNS Penetration: Many morpholine-containing compounds exhibit favorable blood-brain barrier permeability.[4]

The Fluorobenzyl Group: A Tool for Modulating Bioactivity

The introduction of a fluorine atom onto a benzyl group is a common strategy in drug design to fine-tune a molecule's properties.[6] The 4-fluoro substitution in (4-(4-fluorobenzyl)morpholin-2-yl)methanamine is likely to influence:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[6]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable interactions with target proteins through dipole-dipole or other non-covalent bonds.[6]

  • Lipophilicity: Fluorination can increase lipophilicity, which may affect membrane permeability and plasma protein binding.

A Hypothetical Mechanism of Action: An Evidence-Based Postulation

Based on the structural components, a plausible, yet unproven, hypothesis is that (4-(4-fluorobenzyl)morpholin-2-yl)methanamine may function as a modulator of neurotransmitter systems within the CNS. The overall structure bears a resemblance to scaffolds known to interact with aminergic G-protein coupled receptors (GPCRs) or transporters.

Potential Molecular Targets

The primary amine of the methanamine group, coupled with the lipophilic fluorobenzyl moiety and the morpholine ring, suggests potential interactions with:

  • Serotonin (5-HT) Receptors: The structure shares features with some 5-HT receptor ligands. For instance, certain piperazine derivatives, structurally related to morpholines, are known to bind to 5-HT2A receptors.[7]

  • Dopamine (DA) Transporter (DAT): Atypical dopamine transporter inhibitors sometimes feature similar aromatic and amine-containing scaffolds.[8]

  • Sigma (σ) Receptors: These receptors are known to bind a wide variety of chemical structures, and the overall topology of the molecule could allow for interaction.

Proposed Signaling Pathway

Assuming, for the purpose of this guide, an interaction with a hypothetical GPCR, the downstream signaling cascade could follow a canonical pathway.

Hypothetical_GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPCR Hypothetical GPCR G_Protein Gαβγ GPCR->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand (4-(4-fluorobenzyl)morpholin- 2-yl)methanamine Ligand->GPCR Binding PK Protein Kinase Second_Messenger->PK Activation Cellular_Response Cellular Response PK->Cellular_Response Phosphorylation Target_Identification_Workflow Start Synthesize & Purify (4-(4-fluorobenzyl)morpholin-2-yl)methanamine Screening Broad Radioligand Binding Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) Start->Screening Data_Analysis Analyze Binding Data (Ki values, % inhibition) Screening->Data_Analysis Hit_Identification Identify 'Hits' (Significant binding to specific targets) Data_Analysis->Hit_Identification No_Hits No Significant Binding (Compound is likely an intermediate only) Hit_Identification->No_Hits No Confirmation Orthogonal Binding Assays for Hit Confirmation (e.g., different radioligand, cell-based assay) Hit_Identification->Confirmation Yes Next_Phase Proceed to Functional Characterization Confirmation->Next_Phase

Caption: Workflow for initial biological target identification.

Step-by-Step Protocol: Radioligand Displacement Assay

  • Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane preparation to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., ³H-ligand), and varying concentrations of the test compound, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant).

Parameter Description
Test Compound (4-(4-fluorobenzyl)morpholin-2-yl)methanamine
Radioligand Specific to the receptor being tested
Positive Control A known ligand for the receptor
Negative Control Vehicle (e.g., DMSO)
Phase 2: Functional Characterization and Pathway Analysis

Once a primary target is identified and confirmed, the next step is to determine the functional consequence of this interaction.

Experimental Workflow: Functional Assay Cascade

Functional_Assay_Workflow Start Confirmed Target from Binding Assays Functional_Assay Select Appropriate Functional Assay (e.g., cAMP, Ca2+ flux, GTPγS) Start->Functional_Assay Dose_Response Generate Dose-Response Curves Functional_Assay->Dose_Response Mode_of_Action Determine Mode of Action (Agonist, Antagonist, Inverse Agonist, Modulator) Dose_Response->Mode_of_Action Downstream_Signaling Investigate Downstream Signaling (e.g., Western Blot for pERK, CREB) Mode_of_Action->Downstream_Signaling Cellular_Phenotype Assess Cellular Phenotypic Changes (e.g., neurite outgrowth, proliferation) Downstream_Signaling->Cellular_Phenotype Conclusion Elucidated Functional Mechanism Cellular_Phenotype->Conclusion

Caption: A systematic approach to functional characterization.

Step-by-Step Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Plate cells stably or transiently expressing the target receptor in a 96-well plate and grow to confluence.

  • Cell Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine. To test for antagonism, co-incubate with a known agonist.

  • Cell Lysis: After the incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the cell lysates.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Assay Component Purpose
Forskolin Positive control (activates adenylyl cyclase)
Known Agonist/Antagonist Reference compounds for the target receptor
Test Compound (4-(4-fluorobenzyl)morpholin-2-yl)methanamine

Concluding Remarks and Future Directions

While (4-(4-fluorobenzyl)morpholin-2-yl)methanamine is currently positioned as a synthetic building block, its constituent chemical motifs suggest a latent potential for biological activity. [1]The structural parallels with known CNS-active agents warrant a systematic investigation into its pharmacology. The hypothetical mechanism of action proposed herein, centered on the modulation of aminergic neurotransmitter systems, provides a logical starting point for such an endeavor.

The experimental workflows and protocols detailed in this guide offer a robust framework for definitively elucidating the mechanism of action of this and other novel chemical entities. By progressing from broad-based screening to specific functional and pathway analyses, researchers can systematically uncover the therapeutic potential hidden within the architecture of such molecules. The true pharmacological story of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine remains to be written, and the methodologies described here are the tools with which to write it.

References

  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Kaur, R., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
  • ChemBK. (2024). 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine. ChemBK. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Talele, T. T. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Advanced Research and Reviews. [Link]
  • Bolognesi, M. L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [Link]
  • PrepChem. (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. PrepChem.com. [Link]
  • Di Micco, S., et al. (2023).
  • Abdul Manan, N. S., et al. (2024). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate.
  • HETEROCYCLES. (1994). AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. Heterocycles. [Link]
  • Zarrad, F., et al. (2020). Development of a novel [18 F]fluorobenzyl derivative of the AT1 receptor antagonist Candesartan. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
  • Vaidyanathan, G., et al. (2014). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry.
  • Chemsrc. (n.d.). (4-(4-Fluorobenzyl)Morpholin-2-yl)Methanamine hydrochloride. Chemsrc. [Link]
  • S-chan, K., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. Molecules. [Link]
  • PharmaCompass. (n.d.). 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE. PharmaCompass.com. [Link]
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. LiverTox. [Link]
  • Caniglia, J. J., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. European Journal of Medicinal Chemistry. [Link]
  • Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry. [Link]
  • ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections. ClinicalTrials.gov. [Link]
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]

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An In-Depth Technical Guide to the Biological Activity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key heterocyclic compound with significant implications in medicinal chemistry. We will delve into its synthesis, chemical properties, and known biological activities, with a particular focus on its role as a crucial intermediate in the development of gastroprokinetic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this molecule's potential.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[1][2][3] Its presence in a multitude of approved and experimental drugs underscores its versatility as a pharmacophore.[1][4][5][6][7][8] The unique structural features of the morpholine moiety, including its ability to form hydrogen bonds and its influence on molecular conformation, contribute to its wide range of pharmacological activities, from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[3][4][5][6][7][8]

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, with the CAS number 112914-13-3, is a specific derivative that has garnered attention primarily as a key building block in the synthesis of more complex therapeutic agents.[9][10][11] Its structure, featuring a morpholine core, an aminomethyl group, and a fluorobenzyl substituent, suggests a potential for biological activity, which we will explore in detail.[9]

Synthesis and Chemical Profile

The synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a critical aspect of its application. A common synthetic route involves the reaction of (R)- and (S)-epichlorohydrins with 4-fluorobenzylamine.[12] A more detailed, step-by-step protocol for a laboratory-scale synthesis is provided below.

Experimental Protocol: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine[13]

Objective: To synthesize 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine from 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine.

Materials:

  • 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g)

  • 10% Hydrochloric acid (50 ml)

  • Aqueous sodium hydroxide solution

  • Chloroform

  • Water

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate

Procedure:

  • A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.

  • The reaction mixture is cooled to room temperature and the pH is adjusted to 11 with aqueous sodium hydroxide solution.

  • The aqueous layer is extracted with chloroform.

  • The organic layer is washed successively with water and saturated aqueous sodium chloride solution.

  • The organic layer is dried over magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the title compound as an oil.

Visualization of the Synthetic Pathway:

Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine Reagents 10% HCl, Reflux NaOH (aq) Chloroform 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine->Reagents 2-Aminomethyl-4-(4-fluorobenzyl)morpholine 2-Aminomethyl-4-(4-fluorobenzyl)morpholine Reagents->2-Aminomethyl-4-(4-fluorobenzyl)morpholine Hydrolysis & Extraction

Caption: Synthetic route from the acetylated precursor.

Chemical Properties:

PropertyValueSource
CAS Number 112914-13-3[9][10][11][13][14][15][16]
Molecular Formula C12H17FN2O[9][10][11][13][17]
Molecular Weight 224.28 g/mol [10][11][13][17]
Appearance Colorless to yellow or light red liquid[11]
Purity ≥98.0%[11]

Biological Activity and Pharmacological Relevance

The primary biological significance of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine lies in its role as a key intermediate in the synthesis of Mosapride .[13][16] Mosapride is a potent and selective 5-HT4 receptor agonist, widely used as a gastroprokinetic agent to enhance gastrointestinal motility.[13] It is effective in the treatment of various gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and chronic constipation.[13]

The mechanism of action of Mosapride involves the stimulation of 5-HT4 receptors in the gastrointestinal tract, which in turn promotes the release of acetylcholine.[13] This increase in acetylcholine leads to enhanced smooth muscle contractions and improved coordination of peristalsis, alleviating symptoms such as heartburn, regurgitation, and abdominal discomfort.[13]

Given that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a direct precursor to Mosapride, it is plausible that this compound itself may exhibit some affinity for the 5-HT4 receptor or other related targets. However, it is primarily regarded as an impurity standard of Mosapride, and its own pharmacological profile has not been extensively characterized.[13][16] The fluorobenzyl moiety is known to influence lipophilicity and metabolic stability, which can be crucial for a compound's pharmacokinetic properties and interaction with biological targets.[9]

Signaling Pathway of Mosapride (and potentially related compounds):

Mosapride Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Mosapride Mosapride 5HT4_Receptor 5-HT4 Receptor Mosapride->5HT4_Receptor Agonist Binding Acetylcholine_Release Acetylcholine (ACh) Release 5HT4_Receptor->Acetylcholine_Release Stimulates ACh_Receptor ACh Receptor Acetylcholine_Release->ACh_Receptor Activates Muscle_Contraction Smooth Muscle Contraction ACh_Receptor->Muscle_Contraction GI_Motility Increased GI Motility Muscle_Contraction->GI_Motility

Caption: Simplified pathway of 5-HT4 receptor agonism.

Structure-Activity Relationship (SAR) Insights

The presence of the 4-fluorobenzyl group in the topic compound is significant. The fluorine atom can enhance metabolic stability and alter the electronic properties of the aromatic ring, potentially influencing receptor binding affinity.[9] The aminomethyl group at the 2-position provides a basic center that can engage in ionic interactions with biological targets.

Future Directions and Research Opportunities

While 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is currently recognized for its role as a synthetic intermediate, its own biological activity remains an area ripe for investigation. Future research could focus on:

  • Pharmacological Screening: A comprehensive screening of this compound against a panel of receptors, particularly serotonin receptor subtypes, could reveal novel biological activities.

  • Derivative Synthesis and SAR Studies: The synthesis and evaluation of a library of derivatives with modifications to the fluorobenzyl and aminomethyl groups could elucidate key structural requirements for activity and selectivity.

  • Computational Modeling: Molecular docking studies could be employed to predict the binding affinity of this compound to various biological targets, guiding further experimental work.

Conclusion

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a molecule of significant interest in medicinal chemistry, primarily due to its role as a key precursor to the gastroprokinetic agent Mosapride. Its chemical structure, featuring the privileged morpholine scaffold, suggests a potential for inherent biological activity that warrants further investigation. This guide has provided a comprehensive overview of its synthesis, chemical properties, and known biological relevance, offering a foundation for future research and development in this area.

References

  • PrepChem.com. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE.
  • PharmaCompass.com. 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022-05-09).
  • PubMed. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008-04-15).
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.
  • ResearchGate.
  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
  • Semantic Scholar. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • Veeprho. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3.
  • ResearchGate.
  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).
  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update.
  • Bohrium. synthesis-and-sar-of-morpholine-and-its-derivatives-a-review-update - Ask this paper.
  • 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3.

Sources

An In-Depth Technical Guide to the Pharmacological Profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key intermediate in the synthesis of the selective 5-HT₄ receptor agonist, Mosapride. While direct pharmacological data for this compound is not extensively available in public literature, its structural relationship to Mosapride provides a strong foundation for predicting its biological activity. This document synthesizes existing information on its chemical properties, synthesis, and inferred pharmacology. Furthermore, it outlines a strategic framework of experimental protocols for the definitive characterization of its pharmacodynamic, pharmacokinetic, and toxicological properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and the exploration of novel therapeutic agents.

Introduction: The Chemical Context and Therapeutic Potential

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a heterocyclic amine belonging to the morpholine class of compounds. The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3][4][5] Its primary significance in the pharmaceutical landscape is its role as a crucial building block in the synthesis of Mosapride, a gastroprokinetic agent that exerts its therapeutic effect through the selective agonism of the 5-hydroxytryptamine-4 (5-HT₄) receptor.[6][7]

The 5-HT₄ receptor, a G-protein coupled receptor, is predominantly expressed in the gastrointestinal tract, the central nervous system, and the cardiovascular system. Its activation in the gut stimulates the release of acetylcholine, leading to enhanced gastrointestinal motility.[8] This mechanism of action makes 5-HT₄ receptor agonists effective in the treatment of conditions such as functional dyspepsia, gastroesophageal reflux disease (GERD), and irritable bowel syndrome (IBS).[6][9]

Given the structural preservation of the core 4-(4-Fluorobenzyl)Morpholine moiety between 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and Mosapride, it is highly probable that the former also interacts with the 5-HT₄ receptor. A study on the metabolites of Mosapride, which bear structural similarities to this intermediate, revealed that they possess 5-HT₄ receptor agonistic activity, albeit lower than that of Mosapride itself.[2][10] This suggests that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine likely acts as a 5-HT₄ receptor agonist, with a potency that warrants experimental determination. The primary amine in the 2-aminomethyl substituent is the key structural divergence from Mosapride, which features a substituted benzamide at this position. This difference is expected to significantly influence the compound's binding affinity and intrinsic activity at the 5-HT₄ receptor.

This guide will first detail the known chemical properties and synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. Subsequently, it will delve into its predicted pharmacological profile, drawing inferences from the well-characterized pharmacology of Mosapride. Finally, and most critically for the advancement of research in this area, this document will provide a comprehensive suite of detailed, step-by-step experimental protocols necessary to fully elucidate the compound's pharmacodynamics, pharmacokinetics, and safety profile.

Chemical Profile and Synthesis

A thorough understanding of the chemical characteristics and synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is fundamental to its pharmacological evaluation.

Chemical Properties

The key chemical identifiers and properties of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine are summarized in the table below.

PropertyValue
IUPAC Name (4-(4-fluorobenzyl)morpholin-2-yl)methanamine
CAS Number 112914-13-3
Molecular Formula C₁₂H₁₇FN₂O
Molecular Weight 224.27 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 317.4 °C at 760 mmHg
Solubility Soluble in DMSO and Methanol
Synthesis Pathway

The synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine has been described in the literature, typically as a step in the total synthesis of Mosapride. A common synthetic route involves the deprotection of an N-protected precursor.

Diagram of the Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

G cluster_0 Synthesis Pathway A 2-Acetylaminomethyl-4-(4-Fluorobenzyl)Morpholine B Acid Hydrolysis (e.g., 10% HCl, reflux) A->B C 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine B->C

Caption: Synthetic route from the acetyl-protected precursor.

Experimental Protocol: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine [11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (1.0 eq) in 10% aqueous hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Adjust the pH to approximately 11 using an aqueous sodium hydroxide solution.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract with chloroform or another suitable organic solvent (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and a saturated aqueous sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the title compound as an oil.

Predicted Pharmacological Profile and Structure-Activity Relationship (SAR)

The pharmacological profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is predicted based on its structural similarity to the known 5-HT₄ receptor agonist, Mosapride.

Predicted Mechanism of Action

It is hypothesized that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine acts as a selective 5-HT₄ receptor agonist . The core morpholine ring and the 4-fluorobenzyl group are key pharmacophoric elements for binding to the 5-HT₄ receptor. The primary amine of the 2-aminomethyl group is expected to interact with the receptor's binding pocket, likely forming hydrogen bonds with key amino acid residues.

Signaling Pathway of 5-HT₄ Receptor Activation

G cluster_0 5-HT4 Receptor Signaling Cascade Ligand 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (Predicted Agonist) Receptor 5-HT4 Receptor Ligand->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased gastrointestinal motility) PKA->Cellular_Response Phosphorylates targets leading to

Sources

An In-depth Technical Guide to 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (CAS 112914-13-3): Discovery, Synthesis, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the history, synthesis, and biological relevance of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, a key intermediate in the development of the gastroprokinetic agent Mosapride.

Introduction

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine, registered under CAS number 112914-13-3, is a synthetic organic compound belonging to the morpholine class. While not a therapeutic agent in its own right, its significance in medicinal chemistry is intrinsically linked to the discovery and development of Mosapride, a selective 5-HT4 receptor agonist. This technical guide provides a comprehensive overview of the history, synthesis, and known pharmacological context of this pivotal molecule, offering valuable insights for professionals in drug discovery and development.

Part 1: Discovery and Historical Context - A Tale of a Key Intermediate

The history of CAS 112914-13-3 is inseparable from the development of Mosapride. Mosapride was developed by Dainippon Pharmaceutical Co., Ltd. (now Sumitomo Pharma Co., Ltd.) and was first launched in Japan in 1998 under the trade name Gasmotin®.[1][2] It emerged as a gastroprokinetic agent with a superior safety profile compared to its predecessors, such as cisapride, which was associated with cardiovascular side effects.

The synthesis of Mosapride involves the coupling of two key fragments: the substituted benzamide moiety and the morpholine ring system. 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine serves as the crucial morpholine-containing intermediate. Its synthesis was a critical step in the overall synthesis of Mosapride, and its purity directly impacts the quality of the final active pharmaceutical ingredient (API). Consequently, CAS 112914-13-3 is also recognized as a known impurity of Mosapride. Various patents detailing the synthesis of Mosapride explicitly describe the preparation and use of this intermediate, highlighting its fundamental role in the drug's manufacturing process.[3][4][5][6]

Part 2: Synthesis and Chemical Properties

The synthesis of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine is a multi-step process that has been outlined in various patents. A general and plausible synthetic route is described below.

Experimental Protocol: Synthesis of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine

Objective: To synthesize 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine as a key intermediate for Mosapride synthesis.

Materials:

  • p-Fluorobenzaldehyde

  • 2-Aminoethanol

  • Phthalimide

  • Epichlorohydrin

  • Sodium borohydride

  • Solvents (e.g., Methanol, Toluene, Chloroform)

  • Acids and bases for pH adjustment

  • Standard laboratory glassware and equipment

Methodology:

  • Step 1: Synthesis of N-(4-fluorobenzyl)ethanolamine.

    • Dissolve p-fluorobenzaldehyde and 2-aminoethanol in methanol.

    • Cool the mixture in an ice bath and add sodium borohydride portion-wise while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure to obtain N-(4-fluorobenzyl)ethanolamine.

  • Step 2: Synthesis of N-(2,3-epoxypropyl)phthalimide.

    • React phthalimide with epichlorohydrin in the presence of a base (e.g., potassium carbonate) in a suitable solvent.

    • Heat the mixture to reflux for several hours.

    • After cooling, filter the solid and concentrate the filtrate to obtain the crude product.

    • Purify the product by recrystallization or column chromatography.

  • Step 3: Coupling and Cyclization.

    • React N-(4-fluorobenzyl)ethanolamine with N-(2,3-epoxypropyl)phthalimide in a high-boiling point solvent.

    • Heat the reaction mixture at an elevated temperature (e.g., 120-140°C) for several hours.

    • This step involves the opening of the epoxide ring and subsequent intramolecular cyclization to form the morpholine ring.

  • Step 4: Deprotection.

    • Treat the product from the previous step with hydrazine hydrate in a suitable solvent to remove the phthalimide protecting group.

    • Heat the mixture to reflux.

    • After cooling, filter the phthalhydrazide byproduct.

    • Acidify the filtrate and then basify to isolate the free amine product, 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine.

    • Extract the product with an organic solvent, dry, and concentrate to yield the final compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Chemical Properties
PropertyValue
CAS Number 112914-13-3
Molecular Formula C₁₂H₁₇FN₂O
Molecular Weight 224.28 g/mol
Appearance Pale yellow oil
Boiling Point ~317 °C (Predicted)
Density ~1.14 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform, DMSO, Methanol

Part 3: Pharmacological Context and Mechanism of Action

The primary pharmacological relevance of CAS 112914-13-3 is as a precursor to Mosapride. Mosapride is a selective 5-HT4 receptor agonist.

Mechanism of Action of Mosapride

Mosapride_Mechanism Mosapride Mosapride HTR4 5-HT4 Receptor (on Enteric Neurons) Mosapride->HTR4 Binds and Activates ACh_release Increased Acetylcholine (ACh) Release HTR4->ACh_release Stimulates GI_motility Enhanced Gastrointestinal Motility ACh_release->GI_motility Promotes

Caption: Mechanism of action of Mosapride.

Mosapride selectively binds to and activates 5-HT4 receptors located on cholinergic neurons in the myenteric plexus of the gastrointestinal tract. This activation leads to an increased release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction, thereby enhancing gastrointestinal motility and accelerating gastric emptying.

Pharmacological Profile of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine

While there were initial suggestions that morpholine derivatives could possess selective serotonin reuptake inhibitor (SSRI) activity, there is a lack of specific published data (e.g., Kᵢ or IC₅₀ values) to substantiate a significant independent pharmacological profile for 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine. Its biological effects are primarily considered in the context of being a synthetic precursor to the highly active and selective Mosapride. Any residual presence of this compound in the final drug product is treated as an impurity and is controlled within strict regulatory limits.

Part 4: Experimental Workflows for Characterization

The characterization of compounds like 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine and the evaluation of its potential biological activity involve a series of in vitro and in vivo assays.

In Vitro Receptor Binding Assay

To assess the affinity of a compound for a specific receptor, such as the 5-HT4 receptor or the serotonin transporter (SERT), a radioligand binding assay is commonly employed.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes expressing 5-HT4 or SERT) Incubation Incubate Receptor, Radioligand, and varying concentrations of Test Compound Receptor_Prep->Incubation Radioligand Radioligand (e.g., [³H]-GR113808 for 5-HT4) Radioligand->Incubation Test_Compound Test Compound (CAS 112914-13-3) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Measurement Measure Radioactivity (of bound ligand) Filtration->Measurement Analysis Calculate IC₅₀ and Ki values Measurement->Analysis

Caption: Workflow for an in vitro receptor binding assay.

Experimental Protocol: In Vitro 5-HT4 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine for the 5-HT4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT4 receptor.

  • [³H]-GR113808 (a selective 5-HT4 antagonist radioligand).

  • 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (test compound).

  • Unlabeled GR113808 (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled GR113808 in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, [³H]-GR113808, and either buffer (for total binding), unlabeled GR113808 (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

This in vivo assay is used to assess the prokinetic or anti-motility effects of a compound in animal models.[7][8]

Experimental Protocol: Rat Charcoal Meal Test

Objective: To evaluate the effect of 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine on gastrointestinal transit in rats.

Materials:

  • Male Wistar rats (fasted overnight with free access to water).

  • 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (test compound).

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).

  • Oral gavage needles.

Methodology:

  • Dosing: Administer the test compound or vehicle control orally to the fasted rats.

  • Charcoal Administration: After a specific time (e.g., 30-60 minutes), administer the charcoal meal orally to each rat.

  • Transit Time: After a further defined period (e.g., 20-30 minutes), humanely euthanize the rats.

  • Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction.

  • Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Calculation: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed. Compare the transit distance in the test group to the vehicle control group to determine any prokinetic or inhibitory effects.

Conclusion

4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine (CAS 112914-13-3) holds a significant, albeit indirect, place in the history of gastrointestinal pharmacology. Its identity is firmly established as a crucial building block in the synthesis of Mosapride, a successful and safe 5-HT4 receptor agonist. While its own pharmacological activity appears to be not significant enough for independent development, the methodologies for its synthesis and the assays to evaluate its potential biological effects are well-established within the field of medicinal chemistry. This guide provides a comprehensive technical overview that underscores the importance of understanding the history and properties of key synthetic intermediates in the broader context of drug discovery and development.

References

  • Dainippon Sumitomo Pharma Co., Ltd. (2009). Acquisition of an additional indication relating to pretreatment for barium enema X-ray examination by concomitant use of NIFLEC® and GASMOTIN®. Ajinomoto Co., Inc.
  • European Patent Office. (2005). Process for the synthesis of mosapride. EP1515958A2.
  • Google Patents. (2021).
  • Product Safety Labs. (n.d.).
  • Google Patents. (2005).
  • World Intellectual Property Organization. (2011).
  • The Pharma Letter. (1994, February 28). DAINIPPON LICENSES MOSAPRIDE TO ASTRA.
  • BioWorld. (1999, June 2).

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Navigating 5-HT4 Receptor Agonism: A Technical Guide to Mosapride and its Synthetic Precursor, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the potent and selective 5-HT4 receptor agonist, Mosapride, with a foundational discussion of its key synthetic intermediate, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, mechanism of action, pharmacological profile, and essential experimental protocols for the characterization of this important class of gastroprokinetic agents.

Introduction: From a Key Intermediate to a Potent Agonist

In the landscape of serotonin research, the specificity of a molecule's function is paramount. The compound 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS No: 112914-13-3) is a critical molecule in this context, though not for direct receptor agonism. Scientific literature and chemical synthesis databases identify this compound primarily as a crucial precursor in the multi-step synthesis of Mosapride [1][2].

Therefore, to understand the role of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is to understand its transformation into a clinically significant 5-HT4 receptor agonist. This guide will first detail this synthetic pathway before delving into the comprehensive pharmacology of the final active compound, Mosapride.

Synthesis of Mosapride from its Precursor

The synthesis of Mosapride from 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a classic example of amide bond formation, a cornerstone of medicinal chemistry. The process involves the condensation of the primary amine group of the morpholine derivative with an activated carboxylic acid.

The overall reaction is the condensation of 4-Amino-5-chloro-2-ethoxybenzoic acid with 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. A common laboratory-scale method involves activating the carboxylic acid with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (TEA) in an appropriate solvent such as chloroform (CHCl3)[3].

Synthesis_of_Mosapride cluster_reactants Reactants cluster_reagents Reagents & Conditions precursor 2-Aminomethyl-4- (4-Fluorobenzyl)Morpholine product Mosapride precursor->product Condensation (Amide Bond Formation) benzoic_acid 4-Amino-5-chloro- 2-ethoxybenzoic acid benzoic_acid->product reagents 1. Ethyl Chloroformate 2. Triethylamine (TEA) 3. Chloroform (Solvent) reagents->product

Caption: Synthesis of Mosapride via condensation reaction.

This synthetic step is critical as it links the morpholine "head" with the substituted benzamide "tail," creating the final molecular architecture necessary for high-affinity binding to the 5-HT4 receptor.

Mosapride: A Selective 5-HT4 Receptor Agonist

Mosapride is a potent and selective gastroprokinetic agent that exerts its therapeutic effects by acting as a 5-HT4 receptor agonist[4][5]. Its clinical utility in treating conditions like functional dyspepsia and gastroesophageal reflux disease stems from its ability to enhance gastrointestinal motility[5].

Mechanism of Action

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs)[6]. The binding of an agonist like Mosapride initiates a conformational change in the receptor, leading to the activation of a downstream signaling cascade.

Causality of Action:

  • Agonist Binding: Mosapride binds to the orthosteric site of the 5-HT4 receptor located on enteric neurons[7].

  • G-Protein Activation: This binding stabilizes an active receptor conformation, promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP)[6][8].

  • PKA Activation & Acetylcholine Release: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) and other downstream effectors. This cascade ultimately facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals in the myenteric plexus[5][7].

  • Enhanced Motility: The increased availability of ACh stimulates smooth muscle contraction, enhancing peristalsis and accelerating gastric emptying[5][7].

a mosapride Mosapride receptor 5-HT4 Receptor mosapride->receptor Binds to g_protein Gs Protein (Inactive) receptor->g_protein Activates g_protein_active Gs Protein (Active) g_protein->g_protein_active GDP -> GTP ac Adenylyl Cyclase g_protein_active->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka PKA Activation camp->pka ach Acetylcholine Release pka->ach motility Increased GI Motility ach->motility

Caption: Mosapride's 5-HT4 receptor signaling pathway.

Pharmacological Profile: Affinity, Potency, and Selectivity

The efficacy and safety of a receptor agonist are defined by its pharmacological parameters. Mosapride is characterized as a potent agonist with notable selectivity for the 5-HT4 receptor, which minimizes off-target effects. While it is a potent 5-HT4 agonist, some studies also indicate it has antagonistic properties at the 5-HT3 receptor, which may contribute to its overall pharmacological profile[9]. Some data suggest Mosapride acts as a partial agonist at the 5-HT4 receptor[9][10].

ParameterValueReceptor/SystemSource
Binding Affinity (IC50) 113 nM[3H]-GR113808 binding in guinea pig striatum[4]
Binding Affinity (Ki) 84.2 nM[3H]-GR113808 binding in guinea pig ileum[11]
Functional Potency (EC50) 73 nMElectrically evoked contractions, guinea pig ileum[4]
Functional Potency (EC50) 208 nMRelaxation of carbachol-precontracted rat esophagus[4]
Functional Potency (EC50) 3029 nMContractions of guinea pig distal colon[4]
Off-Target Activity Weak affinity/antagonist5-HT3 Receptor[12]

This table summarizes representative data. Values can vary based on experimental conditions and tissue types.

The significantly lower potency in the distal colon compared to the upper GI tract suggests a degree of regional selectivity, which is a desirable trait for targeting upper GI motility disorders[4].

Experimental Protocols for Characterization

The robust characterization of a 5-HT4 receptor agonist like Mosapride relies on a suite of well-defined in vitro and in vivo assays. The following protocols are foundational for determining the affinity, functional activity, and physiological effects of such compounds.

Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a test compound (e.g., Mosapride) for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: A radiolabeled antagonist with high affinity for the 5-HT4 receptor (e.g., [3H]-GR113808) is incubated with a source of receptors (e.g., guinea pig striatal membranes)[4][13]. The addition of a non-radiolabeled competitor (Mosapride) will displace the radioligand in a concentration-dependent manner. The concentration of Mosapride that inhibits 50% of the specific binding (IC50) is determined and used to calculate the inhibition constant (Ki).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig striatum or a cell line stably expressing the human 5-HT4 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer to a known protein concentration[14][15].

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Assay Buffer + Radioligand (e.g., [3H]-GR113808 at a concentration near its Kd).

    • Non-Specific Binding (NSB): Membranes + High concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808) + Radioligand.

    • Competition: Membranes + Serial dilutions of Mosapride + Radioligand[14].

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium[14].

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester. This separates the bound radioligand from the unbound[14].

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[14].

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of Mosapride.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep Prepare Receptor Membranes plate Plate Assay Components: - Membranes - Radioligand - Competitor (Mosapride) prep->plate incubate Incubate to Equilibrium plate->incubate filtrate Rapid Filtration & Washing incubate->filtrate count Scintillation Counting (CPM) filtrate->count plot Plot % Inhibition vs. [Mosapride] count->plot calculate Calculate IC50 & Ki plot->calculate

Caption: Workflow for a radioligand binding assay.

cAMP Accumulation Assay (Functional Agonism)

This cell-based functional assay directly measures the consequence of 5-HT4 receptor activation: the production of the second messenger cAMP.

Principle: A cell line engineered to express the 5-HT4 receptor (e.g., HEK293 or CHO cells) is treated with the test compound. As an agonist, Mosapride will activate the Gs-cAMP pathway, leading to an increase in intracellular cAMP levels. This increase is quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme immunoassays[6][17].

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT4 receptor under standard conditions (37°C, 5% CO2)[18].

  • Cell Plating: Harvest the cells and seed them into a 384-well assay plate at a predetermined density (e.g., 5,000-10,000 cells/well). Allow them to adhere overnight[6].

  • Assay Preparation: The next day, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine). The PDE inhibitor is crucial as it prevents the degradation of cAMP, thus amplifying the signal[8].

  • Compound Addition: Add serial dilutions of Mosapride (or a known agonist as a positive control) to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation[19].

  • Cell Lysis & Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, FRET, ELISA).

  • Data Analysis:

    • Generate a standard curve if using an ELISA-based method.

    • Plot the measured signal (e.g., fluorescence ratio for HTRF) against the log concentration of Mosapride.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect) values.

In Vivo Models of Gastrointestinal Motility

To confirm the therapeutic potential of a compound, its effects must be validated in a living system. For gastroprokinetic agents, this involves measuring the transit of a marker through the GI tract.

Principle: An animal (typically a rat or dog) is administered the test compound (Mosapride) followed by a non-absorbable marker. After a set period, the animal is euthanized, and the distance traveled by the marker through the GI tract is measured, providing a direct assessment of motility[20].

Step-by-Step Methodology (Charcoal Meal Test in Rats):

  • Animal Acclimation & Fasting: Acclimate male Wistar rats to the housing conditions. Fast the animals for 18-24 hours prior to the experiment, with free access to water, to ensure an empty stomach.

  • Compound Administration: Administer Mosapride (or vehicle control) via the desired route (e.g., intravenous, i.v., or oral gavage, p.o.)[4].

  • Marker Administration: After a specified pre-treatment time (e.g., 30 minutes for i.v.), administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally to each rat.

  • Transit Time: After a set period (e.g., 20-30 minutes), humanely euthanize the animals.

  • Measurement: Carefully excise the entire small intestine from the pylorus to the cecum. Measure the total length of the intestine and the distance traveled by the charcoal front.

  • Data Analysis:

    • Calculate the Gastric Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100.

    • Compare the mean transit percentage between the Mosapride-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in transit indicates a prokinetic effect.

Conclusion

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine serves as a vital building block in the chemical synthesis of Mosapride, a compound that has proven to be a valuable therapeutic agent. The efficacy of Mosapride is rooted in its selective agonism at the 5-HT4 receptor, which triggers a well-defined signaling cascade resulting in enhanced gastrointestinal motility. A thorough understanding of its synthesis, mechanism, and pharmacological profile, validated through rigorous experimental protocols, is essential for the continued development of next-generation promotility agents and for researchers investigating the complex roles of the serotonergic system in gut function.

References

  • Neumann, J., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(9), 6705–6720.
  • Grossman, C.J., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 109(3), 618–624.
  • Patsnap. (2024). What is the mechanism of Mosapride Citrate Hydrate? Patsnap Synapse.
  • Brown, A. M., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology.
  • Kato, S., et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. The Journal of Pharmacology and Experimental Therapeutics, 283(2), 648-655.
  • MobiChem. (n.d.). Mosapride citrate, TAK-370, AS-4370, Gasmotin. MobiChem.
  • ResearchGate. (2002). Serotonin 5- HT4 receptor agonist (mosapride citrate). Request PDF.
  • ResearchGate. (1997). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Request PDF.
  • Google Patents. (2004). Synthesis of Important intermediate for mosapride citrate. Google Patents.
  • Google Patents. (2005). Synthesis of Important intermediate for mosapride citrate. Google Patents.
  • S. Kato, et al. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Google Patents. (2021). New preparation method of mosapride. Google Patents.
  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702.
  • ResearchGate. (2014). Prokinetic Effect of the 5-HT4R Agonist Mosapride on Canine Gastric Motility. Request PDF.
  • BPS Bioscience. (n.d.). Data Sheet. BPS Bioscience.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Park, Y. S., & Sung, K. W. (2019). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. The Korean journal of physiology & pharmacology : official journal of the Korean Physiological Society and the Korean Society of Pharmacology, 23(5), 419–426.
  • ResearchGate. (2020). 5-HT4 receptor-agonist-induced intracellular cAMP level increases.... Download scientific diagram.
  • Eglen, R. M., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Johnson, D. E., et al. (1998). 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. Digestive Diseases and Sciences, 43(7), 1549-1556.

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The Therapeutic Promise of Fluorobenzyl Morpholine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and synthetic accessibility. When functionalized with a fluorobenzyl moiety, this scaffold gives rise to a class of compounds with significant therapeutic potential across a spectrum of diseases. This technical guide provides an in-depth analysis of fluorobenzyl morpholine derivatives, focusing on their applications in neurodegenerative disorders, oncology, and depression. We will explore the nuanced structure-activity relationships, mechanisms of action, and key preclinical and clinical findings that underscore their promise. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies to guide future research and development in this exciting area of medicinal chemistry.

Introduction: The Fluorobenzyl Morpholine Scaffold - A Privileged Structure in Drug Discovery

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a "privileged structure" in drug discovery. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for a wide range of biological activities.[1] The introduction of a fluorobenzyl group to this core structure further refines its therapeutic potential. The fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding affinity to target proteins through favorable electrostatic interactions. This unique combination of a morpholine core and a fluorobenzyl substituent has led to the development of a diverse array of bioactive molecules with promising applications in several key therapeutic areas.

This guide will delve into the specific applications of fluorobenzyl morpholine derivatives in three major domains: neurodegenerative diseases, cancer, and depression. For each area, we will examine the underlying mechanism of action, present key preclinical and clinical data, and provide detailed experimental protocols to facilitate further investigation.

Neurodegenerative Diseases: Targeting Cholinesterase and Monoamine Oxidase

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Fluorobenzyl morpholine derivatives have emerged as promising therapeutic candidates due to their ability to modulate key enzymes implicated in the pathophysiology of these disorders, namely acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).

Mechanism of Action: Dual Inhibition for a Multi-pronged Approach

The therapeutic strategy in neurodegenerative diseases often involves a multi-target approach to address the complex nature of the pathology. Fluorobenzyl morpholine derivatives have demonstrated the ability to act as dual inhibitors of both cholinesterases and MAO-B.

  • Cholinesterase Inhibition: In Alzheimer's disease, the depletion of the neurotransmitter acetylcholine (ACh) is a key feature. By inhibiting AChE and BuChE, these derivatives prevent the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[2] The morpholine moiety often plays a crucial role in binding to the active site of these enzymes.[3]

  • MAO-B Inhibition: In Parkinson's disease, the degradation of dopamine by MAO-B in the brain contributes to the motor symptoms. Selective inhibition of MAO-B by fluorobenzyl morpholine derivatives increases the synaptic concentration of dopamine, providing symptomatic relief.[4]

The downstream effects of cholinesterase inhibition include not only the enhancement of cholinergic signaling but also the modulation of other pathways, such as the PI3K/Akt signaling cascade, which is involved in neuronal survival.[2]

Signaling Pathway: Cholinesterase Inhibition and Neuronal Signaling

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh_Synapse ACh ACh_Release->ACh_Synapse AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Neuronal_Signaling Downstream Neuronal Signaling & Survival (e.g., PI3K/Akt pathway) ACh_Receptor->Neuronal_Signaling Activation Fluorobenzyl_Morpholine Fluorobenzyl Morpholine Derivative Fluorobenzyl_Morpholine->AChE Inhibition

Caption: Inhibition of AChE by fluorobenzyl morpholine derivatives increases ACh levels.

Preclinical Data and Key Compounds

Several fluorobenzyl morpholine derivatives have shown promising preclinical activity. For instance, palladium(II) complexes bearing a 2-chloro-4-fluorobenzyl ligand have been reported as potent inhibitors of both AChE and BuChE. One of the most potent compounds in this series, 51c , exhibited an IC50 value of 101.75 nM against AChE.

Another notable example is fluorobenzylcymserine (FBC) , which has been investigated as a selective BuChE inhibitor for Alzheimer's disease.

Compound ClassTarget Enzyme(s)Key FindingsReference
Pd(II) complexes with 2-chloro-4-fluorobenzyl ligandAChE, BuChECompound 51c showed potent AChE inhibition with an IC50 of 101.75 nM.[5]
Fluorobenzylcymserine (FBC)BuChEA selective inhibitor of BuChE being investigated for Alzheimer's disease.N/A
Pyridazinobenzylpiperidine derivativesMAO-A, MAO-BCompound S5 showed potent and selective MAO-B inhibition with an IC50 of 0.203 µM.[4][4]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of fluorobenzyl morpholine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • Acetylcholinesterase (from Electric eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (fluorobenzyl morpholine derivatives)

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 125 µL of DTNB solution and 25 µL of the respective enzyme solution (AChE or BuChE) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BuChE).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Oncology: Targeting Key Signaling Pathways in Cancer Progression

The dysregulation of cellular signaling pathways is a hallmark of cancer. Fluorobenzyl morpholine derivatives have demonstrated significant potential as anticancer agents by targeting key kinases involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancers.[6] Its aberrant activation promotes tumor cell survival, proliferation, and metastasis.[7] Several morpholine-containing compounds have been identified as potent inhibitors of this pathway.[8] The thieno[3,2-d]pyrimidine scaffold, in particular, has been a focus of research for developing PI3K and mTOR inhibitors.[9]

One promising fluorobenzyl morpholine derivative, (E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholine , has shown potent cytotoxic activity against various cancer cell lines. While its precise mechanism is still under investigation, its thienopyrimidine core strongly suggests that it may act as an inhibitor of the PI3K/Akt/mTOR pathway or other related kinases like cyclin-dependent kinases (CDKs).[6][10]

Signaling Pathway: PI3K/Akt/mTOR Inhibition in Cancer

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Rheb Rheb TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibition S6K1 p70S6K mTORC1->S6K1 Activation Cell_Cycle_Proliferation Cell Cycle Progression & Proliferation 4EBP1->Cell_Cycle_Proliferation Inhibition of translation S6K1->Cell_Cycle_Proliferation Fluorobenzyl_Morpholine Fluorobenzyl Morpholine Derivative Fluorobenzyl_Morpholine->PI3K Inhibition Fluorobenzyl_Morpholine->mTORC1 Inhibition Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of the PI3K/Akt/mTOR pathway by fluorobenzyl morpholine derivatives.

Preclinical Data and Key Compounds

The anticancer potential of fluorobenzyl morpholine derivatives is supported by preclinical studies.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-4-(2-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)methylene)hydrazinyl)thieno[3,2-d]pyrimidin-4-yl)morpholineH460 (Lung)1.7-fold more active than GDC-0941[11]
HT-29 (Colon)66.5-fold more active than GDC-0941[11]
MDA-MB-231 (Breast)More active than GDC-0941[11]

GDC-0941 is a known pan-PI3K inhibitor.

Experimental Protocol: Synthesis of a Fluorobenzyl Morpholine Derivative

Objective: To synthesize a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives. This protocol can be adapted for the synthesis of other fluorobenzyl morpholine derivatives.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • 3-nitroaniline

  • 4-morpholinoaniline

  • Substituted benzylamines

  • Triethylamine

  • Ethanol

  • Iron powder

  • Ammonium chloride

  • Ethyl acetate

  • Sodium sulfate

Procedure:

Step 1: Synthesis of 2-chloro-5-fluoro-N-(3-nitrophenyl)pyrimidin-4-amine

  • A mixture of 2,4-dichloro-5-fluoropyrimidine and 3-nitroaniline in ethanol is stirred in the presence of triethylamine at room temperature.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified to yield the product.

Step 2: Synthesis of 5-fluoro-N4-(3-nitrophenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine

  • A mixture of the product from Step 1 and 4-morpholinoaniline in ethanol is refluxed.

  • The reaction mixture is cooled, and the precipitated solid is filtered and washed to give the desired product.

Step 3: Synthesis of N4-(3-aminophenyl)-5-fluoro-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine

  • The nitro compound from Step 2 is reduced using iron powder and ammonium chloride in a mixture of ethanol and water under reflux.

  • The reaction mixture is filtered, and the filtrate is concentrated to give the amino derivative.

Step 4: Synthesis of the final fluorobenzyl morpholine derivatives

  • A mixture of the amino compound from Step 3 and a substituted benzaldehyde in ethanol is refluxed.

  • The reaction mixture is cooled, and the resulting solid is filtered and recrystallized to obtain the final product.

Depression: Modulating Norepinephrine and Monoamine Oxidase

Major depressive disorder is a complex psychiatric condition often associated with imbalances in neurotransmitter systems. Fluorobenzyl morpholine derivatives have shown promise as antidepressants through their action as selective norepinephrine reuptake inhibitors (NRIs) and monoamine oxidase A (MAO-A) inhibitors.

Mechanism of Action: Enhancing Noradrenergic Neurotransmission
  • Norepinephrine Reuptake Inhibition: Norepinephrine is a key neurotransmitter involved in regulating mood, attention, and arousal. NRIs block the norepinephrine transporter (NET), preventing the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic signaling.[12][13]

  • MAO-A Inhibition: MAO-A is an enzyme responsible for the degradation of monoamine neurotransmitters, including norepinephrine and serotonin. By inhibiting MAO-A, these derivatives increase the levels of these neurotransmitters in the brain, which is believed to contribute to their antidepressant effects.[14]

Signaling Pathway: Norepinephrine Reuptake Inhibition at the Synapse

Norepinephrine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Release NE Release NE_Vesicle->NE_Release Action Potential NE_Synapse NE NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake NE_Receptor Adrenergic Receptor NE_Synapse->NE_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling NE_Receptor->Postsynaptic_Signal Activation Fluorobenzyl_Morpholine Fluorobenzyl Morpholine Derivative Fluorobenzyl_Morpholine->NET Inhibition

Caption: Inhibition of NET by fluorobenzyl morpholine derivatives increases synaptic NE.

Preclinical and Clinical Data

Several fluorobenzyl morpholine derivatives have been investigated for their antidepressant potential.

CompoundMechanism of ActionKey FindingsReference
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)-ethanolSelective Norepinephrine Reuptake InhibitorIn Phase III clinical trials for major depressive disorder.[15]
(S,S)-2-[α-(2-(2-[18F]Fluoroethoxy)phenoxy)benzyl]morpholineNorepinephrine Transporter (NET) InhibitorA radioligand developed for PET imaging of brain adrenergic receptors, derived from the NET inhibitor reboxetine.[16]
Moclobemide (a morpholinoethylbenzamide)Reversible MAO-A InhibitorUsed to treat depression and social anxiety.[15][15]
Experimental Protocol: In Vitro Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the in vitro inhibitory activity of fluorobenzyl morpholine derivatives on the norepinephrine transporter (NET).

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET)

  • [3H]-Norepinephrine

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Test compounds (fluorobenzyl morpholine derivatives)

  • Desipramine (positive control)

  • Scintillation counter and fluid

Procedure:

  • Culture hNET-expressing HEK293 cells in appropriate culture plates.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or desipramine for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the uptake by adding [3H]-norepinephrine to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of desipramine.

  • Calculate the specific uptake and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

Fluorobenzyl morpholine derivatives represent a versatile and promising class of compounds with significant therapeutic potential across a range of debilitating diseases. Their ability to modulate key biological targets in neurodegenerative disorders, cancer, and depression highlights the value of this privileged scaffold in medicinal chemistry. The structure-activity relationships of these compounds are finely tuned by the nature and position of substituents on both the morpholine and fluorobenzyl rings, offering ample opportunities for further optimization.

Future research should focus on:

  • Elucidating precise mechanisms of action: A deeper understanding of the specific molecular interactions and signaling pathways modulated by these compounds will be crucial for rational drug design.

  • Improving selectivity and potency: Further chemical modifications can lead to derivatives with enhanced selectivity for their intended targets, thereby reducing off-target effects and improving the therapeutic index.

  • Comprehensive preclinical and clinical evaluation: Rigorous in vivo studies and well-designed clinical trials are necessary to translate the promising preclinical findings into effective therapies for patients.

The continued exploration of fluorobenzyl morpholine derivatives holds great promise for the development of novel and effective treatments for some of the most challenging diseases of our time.

References

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The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role in the development of a diverse array of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the structure-activity relationship (SAR) of morpholine-containing compounds. We will delve into the nuanced ways in which substitutions on the morpholine ring and its incorporation into larger molecular frameworks influence biological activity across various disease areas, with a particular focus on oncology and neurodegenerative disorders. This guide will further provide actionable insights through detailed experimental protocols and visual representations of key concepts to empower the rational design of next-generation morpholine-based therapeutics.

The Ascendance of a Privileged Scaffold: Why Morpholine?

The prevalence of the morpholine motif in numerous FDA-approved drugs is a testament to its value in drug design.[1][2] Unlike other nitrogen-containing heterocycles, morpholine offers a unique combination of features that medicinal chemists can strategically exploit:

  • Physicochemical Harmony: The presence of both a weakly basic nitrogen atom and an ether oxygen atom imparts a balanced hydrophilic-lipophilic profile.[3] This duality enhances aqueous solubility, a critical factor for bioavailability, while maintaining sufficient lipophilicity to permeate biological membranes, including the blood-brain barrier.[3]

  • Metabolic Fortitude: The morpholine ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles and longer in vivo half-lives of drug candidates.[4]

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a readily accessible point for chemical modification, allowing for the facile introduction of a wide range of substituents to explore the chemical space and optimize biological activity.[5][6]

  • Key Molecular Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly protein kinases.[4]

These advantageous properties have led to the successful development of morpholine-containing drugs across a spectrum of therapeutic areas, including oncology (Gefitinib), infectious diseases (Linezolid), and central nervous system disorders (Reboxetine).[2]

Decoding the Structure-Activity Relationship (SAR): A Tale of Substitutions and Scaffolds

The biological activity of morpholine-containing compounds is exquisitely sensitive to their substitution patterns. Understanding these structure-activity relationships is paramount for the rational design of potent and selective drug candidates.

SAR in Anticancer Drug Discovery

The morpholine moiety is a prominent feature in many anticancer agents, particularly kinase inhibitors. The PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a frequent target.

The morpholine ring in many PI3K/mTOR inhibitors often serves as a crucial pharmacophore that interacts with the hinge region of the kinase domain. Substitutions on the morpholine ring and the broader molecular scaffold can dramatically impact potency and selectivity.

For example, in a series of sulfonyl-morpholino-pyrimidines developed as mTOR inhibitors, a key hydrogen bond donor motif at the 4-position of a phenyl ring attached to the morpholine was found to be critical for activity.[7] Isosteric replacement of an indole functionality with a urea group in this position led to compounds with potent mTOR inhibition in both enzymatic and cellular assays.[7]

CompoundModificationmTOR IC50 (nM)PI3Kα IC50 (nM)Selectivity (PI3Kα/mTOR)
1 Phenylsulfone2.8>10000>3571
19 Indole substitution0.4130325
32 Urea substitution0.23.517.5

Data compiled from Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor.[7]

The data clearly indicates that while the core morpholine-pyrimidine scaffold provides a foundation for mTOR inhibition, the nature of the substituent on the appended phenyl ring dictates both potency and selectivity.

A general workflow for investigating the SAR of novel morpholine derivatives as kinase inhibitors is depicted below:

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Compound_Design Rational Compound Design (Scaffold Hopping, etc.) Synthesis Synthesis of Morpholine Analog Library Compound_Design->Synthesis Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification Primary_Screen Primary Screen (e.g., Kinase Panel) Purification->Primary_Screen Test Compounds Secondary_Screen Secondary Screen (Cell-based Assays) Primary_Screen->Secondary_Screen IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination SAR_Analysis SAR Analysis IC50_Determination->SAR_Analysis Activity Data Docking Molecular Docking SAR_Analysis->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization Lead_Optimization->Compound_Design Iterative Design

Caption: A typical workflow for the discovery and optimization of morpholine-based kinase inhibitors.

SAR in Neurodegenerative Diseases

The ability of morpholine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Key targets in this area include cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B).[8]

A recent study on morpholine-bearing quinoline derivatives as cholinesterase inhibitors revealed interesting SAR trends.[1] The length of the carbon linker between the quinoline and morpholine moieties, as well as substitutions on an N-phenyl ring, significantly influenced inhibitory activity.[1]

CompoundLinker Length (n)Substitution (R)AChE IC50 (µM)BuChE IC50 (µM)
11a 3H4.86 ± 0.2135.42 ± 2.13
11g 2H1.94 ± 0.1328.37 ± 1.85
11m 4H> 50> 50
11j 24-OCH33.12 ± 0.1741.25 ± 3.11
11l 24-OH4.15 ± 0.2333.17 ± 2.08

Data compiled from Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.[1]

These results highlight that a shorter, two-carbon linker is optimal for AChE inhibition, and electron-donating groups on the N-phenyl ring are well-tolerated.

Experimental Protocols: From Benchtop to Biological Insight

To translate SAR hypotheses into tangible results, robust and reproducible experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative N-substituted morpholine and a common in vitro assay for evaluating anticancer activity.

Synthesis of N-Substituted Morpholines

This protocol describes a general method for the synthesis of N-substituted morpholines via a two-step process involving nucleophilic substitution followed by intramolecular cyclization.[5]

Step 1: Synthesis of N-Allyl-N-Substituted-2-Aminoethanol

  • To a solution of the primary amine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

  • Add 3-(2-chloroethoxy)prop-1-ene (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at 60-80 °C for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-allyl-N-substituted-2-aminoethanol, which can be purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization to form N-Substituted Morpholine

  • Dissolve the N-allyl-N-substituted-2-aminoethanol intermediate from Step 1 in a suitable solvent like dichloromethane or toluene.

  • Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2, 0.1 eq), to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted morpholine.

Synthesis_Workflow Start Primary Amine + 3-(2-Chloroethoxy)prop-1-ene Step1 Step 1: Nucleophilic Substitution (K2CO3, Acetonitrile, 60-80°C) Start->Step1 Intermediate N-Allyl-N-Substituted -2-Aminoethanol Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (BF3·OEt2, DCM, RT) Intermediate->Step2 Product N-Substituted Morpholine Step2->Product

Caption: A two-step synthetic route to N-substituted morpholines.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[8][9]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Pharmacokinetic Considerations: The Morpholine Advantage

A key driver for the widespread use of the morpholine scaffold is its ability to impart favorable pharmacokinetic properties.[10]

DrugTherapeutic ClassBioavailability (%)Half-life (t1/2, h)Metabolism
Linezolid Antibiotic~1004-6Oxidation of the morpholine ring
Gefitinib Anticancer (EGFR inhibitor)~60~48Primarily CYP3A4-mediated

Pharmacokinetic data for Linezolid[11][12][13] and Gefitinib.

The high bioavailability of Linezolid demonstrates the efficient absorption of morpholine-containing drugs. While the morpholine ring can be a site of metabolism, as seen with Linezolid, it often contributes to a more predictable and manageable metabolic profile compared to other heterocyclic systems.

Future Perspectives and Conclusion

The morpholine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its inherent advantages in terms of physicochemical properties, metabolic stability, and synthetic accessibility ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse morpholine derivatives. Furthermore, the application of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will further refine our understanding of how to optimally leverage the morpholine scaffold for specific biological targets.[14][15]

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The Pivotal Role of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in Prokinetic Drug Development: A Technical Guide to Mosapride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Key Intermediate to a Targeted Prokinetic Agent

In the landscape of gastrointestinal (GI) prokinetic agents, the quest for compounds with high efficacy and a favorable safety profile has been a central theme of drug discovery. This technical guide delves into the core science behind 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a molecule that, while not a therapeutic agent in itself, represents a cornerstone in the synthesis of the potent and selective prokinetic drug, Mosapride. For researchers, scientists, and drug development professionals, understanding the journey from this key intermediate to the final active pharmaceutical ingredient (API) offers critical insights into the structure-activity relationships that govern modern prokinetic pharmacology. This guide will dissect the synthesis, mechanism of action, and preclinical and clinical evaluation of the resulting prokinetic agent, Mosapride, providing a comprehensive technical overview for the scientific community.

The Genesis of a Prokinetic Scaffold: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

The morpholine ring is a versatile scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine is a critical multi-step process that lays the foundation for the prokinetic activity of Mosapride. While various synthetic routes have been developed, a common pathway involves the reaction of 2-acetylaminomethylmorpholine with 4-fluorobenzyl chloride in the presence of potassium carbonate and potassium iodide, followed by hydrolysis to yield the final intermediate.

This specific structural arrangement, featuring a fluorobenzyl group, is crucial for the subsequent interaction with the target receptor. The fluorine atom, in particular, can enhance metabolic stability and binding affinity through favorable electronic interactions. The aminomethyl group at the 2-position of the morpholine ring serves as the reactive handle for the final coupling step in the synthesis of Mosapride.

From Intermediate to Active Agent: The Emergence of Mosapride

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is the precursor to Mosapride, a selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist.[1][2] The final step in the synthesis of Mosapride involves the condensation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine with 4-amino-5-chloro-2-ethoxybenzoic acid. This reaction creates the final benzamide structure of Mosapride, which is essential for its pharmacological activity.

Mechanism of Action: A Selective Approach to Gastrointestinal Motility

Mosapride exerts its prokinetic effects by selectively stimulating 5-HT4 receptors located on cholinergic neurons in the myenteric plexus of the GI tract.[3] This targeted action differentiates it from earlier prokinetic agents that often had off-target effects, such as dopamine D2 receptor antagonism, leading to undesirable side effects.[3]

The 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of Mosapride to the 5-HT4 receptor leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate specific ion channels, leading to increased acetylcholine (ACh) release from the presynaptic nerve terminals of enteric neurons. This augmented ACh release then stimulates muscarinic receptors on smooth muscle cells, resulting in enhanced gastrointestinal contractions and coordinated peristalsis.[2]

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Smooth Muscle Cell Mosapride Mosapride HTR4 5-HT4 Receptor Mosapride->HTR4 binds AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates ACh_vesicle ACh Vesicle PKA->ACh_vesicle promotes fusion ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine ACh_release->ACh Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R binds Contraction Muscle Contraction Muscarinic_R->Contraction initiates

Figure 1: Simplified signaling pathway of Mosapride's prokinetic action.
A Dual-Action Metabolite

Interestingly, the principal metabolite of Mosapride, known as M1 (des-4-fluorobenzyl metabolite), exhibits 5-HT3 receptor antagonist activity.[4] This dual mechanism of the parent compound and its metabolite may contribute to the overall therapeutic profile of Mosapride, as 5-HT3 receptor antagonism is known to have antiemetic effects.

Pharmacological Profile: Quantifying Prokinetic Efficacy and Selectivity

The prokinetic potential of a compound is determined by its binding affinity for the target receptor, its efficacy in eliciting a functional response, and its selectivity over other receptors to minimize off-target effects.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. Studies have shown that Mosapride exhibits a significant affinity for the 5-HT4 receptor.

CompoundReceptorTissue SourceKi (nM)IC50 (nM)
Mosapride5-HT4Guinea Pig Ileum84.2[5]-
Mosapride5-HT4Guinea Pig Striatum-113[6]

Table 1: 5-HT4 Receptor Binding Affinity of Mosapride

Functional Efficacy

In vitro functional assays, such as the isolated guinea pig ileum contractility assay, are used to assess the ability of a compound to elicit a physiological response. Mosapride has been shown to enhance electrically stimulated contractions in this preparation, an effect that is antagonized by 5-HT4 receptor antagonists, confirming its mechanism of action.[3]

Receptor Selectivity

A key advantage of Mosapride is its high selectivity for the 5-HT4 receptor. Unlike older prokinetic agents such as metoclopramide and cisapride, Mosapride has no significant affinity for dopamine D2 receptors, which is associated with extrapyramidal side effects.[1][3] Furthermore, it does not affect the hERG potassium channel, a target associated with cardiac arrhythmias.[7]

Preclinical Evaluation: From Bench to In Vivo Models

Preclinical studies in animal models are essential for evaluating the in vivo efficacy and safety of a drug candidate before it proceeds to clinical trials.

In Vivo Models for Prokinetic Activity

Several animal models are employed to assess the prokinetic effects of a compound. A common and reliable method is the measurement of gastric emptying.

Experimental Protocol: Gastric Emptying Study in Rats

This protocol provides a standardized method for evaluating the effect of a test compound on the rate of gastric emptying in rats.

G cluster_0 Preparation cluster_1 Dosing and Test Meal cluster_2 Sample Collection and Analysis cluster_3 Data Analysis Fasting 1. Fast rats overnight (12-18h) with free access to water. Grouping 2. Randomly assign rats to treatment groups (e.g., vehicle, Mosapride). Fasting->Grouping Dosing 3. Administer test compound (e.g., Mosapride) or vehicle orally. Test_Meal 4. After a set time (e.g., 30 min), administer a non-absorbable marker (e.g., phenol red in methylcellulose) orally. Dosing->Test_Meal Sacrifice 5. Euthanize rats at a specific time point (e.g., 20 min) after the test meal. Stomach_Removal 6. Ligate the pylorus and cardia, and carefully remove the stomach. Sacrifice->Stomach_Removal Extraction 7. Homogenize the stomach contents and extract the marker. Stomach_Removal->Extraction Quantification 8. Quantify the amount of marker remaining in the stomach spectrophotometrically. Extraction->Quantification Calculation 9. Calculate the percentage of gastric emptying for each animal. Comparison 10. Statistically compare the gastric emptying rates between treatment groups. Calculation->Comparison

Figure 2: Workflow for a rodent gastric emptying study.

Studies in rats have demonstrated that Mosapride dose-dependently enhances the gastric emptying of both liquid and solid meals, with a potency comparable to cisapride and greater than metoclopramide.[3] In conscious dogs, Mosapride has been shown to stimulate antral and duodenal motility.[3]

In Vitro Evaluation of Prokinetic Activity

Isolated tissue preparations are invaluable for studying the direct effects of a compound on smooth muscle contractility and neurotransmission. The guinea pig ileum is a classic model for investigating 5-HT4 receptor-mediated effects.

Experimental Protocol: Isolated Guinea Pig Ileum Contractility Assay

This protocol outlines the steps to assess the prokinetic activity of a compound on isolated intestinal tissue.

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Electrical Field Stimulation (EFS): The intrinsic nerves within the ileum are stimulated electrically to induce cholinergic contractions.

  • Compound Addition: The test compound (e.g., Mosapride) is added to the organ bath at increasing concentrations, and the effect on the EFS-induced contractions is recorded.

  • Data Analysis: The potentiation of contractile responses is quantified and used to determine the potency (EC50) of the compound.

Mosapride has been shown to enhance electrically stimulated contractions in this assay, confirming its action on enteric neurons.[3]

Clinical Pharmacology and Efficacy

The ultimate validation of a prokinetic agent's utility comes from clinical trials in humans.

Pharmacokinetics in Humans

Pharmacokinetic studies in healthy male volunteers have shown that after oral administration, Mosapride is rapidly absorbed, reaching peak plasma concentrations in 0.5-1 hour. The elimination half-life is approximately 1.4-2.0 hours.[8] The pharmacokinetics of Mosapride appear to be linear up to a dose of 40 mg.[8] The major metabolite, M-1, is also detected in plasma.[8]

ParameterValue
Tmax (h)0.5 - 1[8]
t1/2 (h)1.4 - 2.0[8]

Table 2: Pharmacokinetic Parameters of Mosapride in Healthy Volunteers (Single Oral Dose)

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Mosapride in various gastrointestinal disorders. In patients with gastroesophageal reflux disease (GERD), Mosapride has been shown to be more effective than placebo in reducing the number of reflux episodes and the total time of esophageal acid exposure.[4] It is also used in the treatment of functional dyspepsia and other conditions associated with dysmotility.

Conclusion: A Targeted Approach to Prokinetic Therapy

The journey from the synthesis of the key intermediate, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, to the clinical application of Mosapride exemplifies a modern approach to drug development. By understanding the structure-activity relationships and focusing on a selective molecular target, the 5-HT4 receptor, a prokinetic agent with a favorable efficacy and safety profile has been successfully developed. This technical guide has provided an in-depth overview of the synthesis, mechanism of action, and pharmacological evaluation of this important therapeutic agent, offering valuable insights for the continued development of novel treatments for gastrointestinal motility disorders.

References

  • Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum.
  • Pharmacokinetics of the gastrokinetic agent mosapride citrate after intravenous and oral administrations in dogs and monkeys. PubMed. [Link]
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A Senior Application Scientist's Guide to the Identification, Characterization, and Significance of a Novel Mosapride Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous control of impurities is a cornerstone of modern pharmaceutical development, ensuring the safety and efficacy of therapeutic agents. This technical guide presents a comprehensive, field-proven methodology for the identification, structural elucidation, and significance assessment of a novel, previously uncharacterized impurity in Mosapride, herein designated "Impurity 27." While "Impurity 27" serves as a case study, the principles and workflows detailed are universally applicable to the challenges of impurity profiling for any new drug substance. This document moves beyond a simple recitation of protocols, delving into the scientific rationale behind experimental choices, establishing self-validating systems, and grounding all claims in authoritative regulatory and scientific literature. We will traverse the entire analytical workflow from initial detection by High-Performance Liquid Chromatography (HPLC), through isolation and multi-spectroscopic characterization (LC-MS/MS, NMR), to the formulation of a mechanistic hypothesis for its formation and a strategy for its control, in alignment with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Purity in Mosapride

Mosapride is a selective 5-HT4 receptor agonist and a gastroprokinetic agent used to treat a variety of gastrointestinal disorders, including acid reflux and functional dyspepsia.[1][2] Its mechanism involves stimulating 5-HT4 receptors in the gastrointestinal plexus, which enhances acetylcholine release and promotes gut motility.[1] As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can introduce impurities.[1][3] These impurities, defined by the ICH as any component that is not the drug substance itself, can arise from starting materials, by-products of side reactions, intermediates, degradation products, reagents, or catalysts.[3][4][5]

The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final drug product.[4] Therefore, regulatory bodies worldwide mandate stringent impurity profiling.[6] The ICH Q3A(R2) guideline provides a clear framework, establishing thresholds for reporting, identification, and qualification of impurities in new drug substances based on the maximum daily dose.[3][7][8] Any impurity found at a level of 0.10% or higher must be identified and characterized.[4]

This guide addresses a common scenario in pharmaceutical development: the appearance of a consistent, unknown peak during the routine HPLC analysis of a new batch of Mosapride. This peak, designated "Impurity 27," exceeds the ICH identification threshold, necessitating a full-scale investigation.

Part 1: Detection, Isolation, and Preliminary Assessment

The journey of characterizing an unknown impurity begins with its reliable detection and subsequent isolation in sufficient quantity and purity for structural analysis.

Analytical Method for Detection: Stability-Indicating HPLC

A robust, stability-indicating HPLC method is the foundation of any impurity profiling program. The causality behind choosing a specific method lies in its ability to separate the main API peak from all potential process-related impurities and degradation products.

Protocol: RP-HPLC Method for Mosapride Impurity Profiling

  • Instrumentation: HPLC system with a gradient pump, UV-Vis detector, and a data acquisition system.

  • Column: A reversed-phase C18 column (e.g., 150mm x 4.6 mm, 5µm particle size) is chosen for its versatility in separating compounds of moderate polarity like Mosapride and its likely impurities.[9][10]

  • Mobile Phase:

    • Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 4.0 using phosphoric acid. The buffer is critical for consistent peak shapes and retention times of ionizable compounds.[9]

    • Phase B: Acetonitrile.[9]

  • Gradient Elution: A gradient is employed over an isocratic method to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved effectively within a reasonable run time.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 40°C to ensure reproducible retention times.[9]

  • Detection: UV at 274 nm, a wavelength where Mosapride exhibits strong absorbance.[9]

  • Injection Volume: 10 µL.

Using this method, "Impurity 27" was consistently detected at a relative retention time (RRT) of 0.85 relative to the Mosapride peak, with a concentration of approximately 0.18%. This level is above the 0.10% ICH identification threshold, mandating structural elucidation.[4][5]

Isolation by Semi-Preparative HPLC

To elucidate the structure of Impurity 27, it must be isolated from the bulk Mosapride. Semi-preparative HPLC is the chosen method due to its high resolution and direct scalability from the analytical method.

Workflow: Impurity Isolation

G cluster_0 Step 1: Method Scaling cluster_1 Step 2: Fraction Collection cluster_2 Step 3: Purification & Verification ScaleUp Scale analytical HPLC method to semi-prep dimensions Inject Inject concentrated Mosapride solution ScaleUp->Inject Collect Collect fractions corresponding to Impurity 27 peak Inject->Collect Pool Pool pure fractions Collect->Pool Evaporate Evaporate solvent under reduced pressure Pool->Evaporate Verify Verify purity (>98%) by analytical HPLC Evaporate->Verify

Caption: Workflow for the isolation of Impurity 27.

Part 2: Multi-Spectroscopic Structural Elucidation

With an isolated and purified sample, a combination of spectroscopic techniques is employed. This multi-faceted approach provides orthogonal data points, creating a self-validating system for structural confirmation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools for this purpose.[6][11][12]

Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the first-line technique, providing rapid information on molecular weight and fragmentation patterns.[13]

Protocol: LC-MS/MS Analysis

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive mode is selected as Mosapride contains basic nitrogen atoms that are readily protonated.

  • Analysis: A full scan is performed to determine the parent mass (m/z) of the protonated molecule [M+H]⁺. Subsequently, a product ion scan (MS/MS) is performed on the parent ion to induce fragmentation and reveal structural motifs.

Data Interpretation:

The analysis yielded the following critical data, which points towards a specific modification of the Mosapride structure.

ParameterMosapride (Reference)Impurity 27 (Experimental)Inference
Chemical Formula C₂₁H₂₅ClFN₃O₃C₂₁H₂₆FN₃O₃Loss of Chlorine, Gain of Hydrogen
Exact Mass 421.16387.20Mass difference of -34.0 (Cl - H)
[M+H]⁺ (m/z) 422.16388.20Confirms Molecular Weight
Key MS/MS Fragment m/z 198m/z 164Loss of Cl from the benzamide ring

The mass spectrometry data strongly suggests that Impurity 27 is Des-chloro-Mosapride . This is a known potential process-related impurity or metabolite.[1][14] The loss of 34 Da corresponds precisely to the substitution of a chlorine atom with a hydrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula, NMR spectroscopy is indispensable for unequivocally determining the precise molecular structure, connectivity, and stereochemistry.[6][15][16] A suite of 1D and 2D NMR experiments is required.

Protocol: NMR Analysis

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen for its ability to dissolve both the API and the impurity.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings within the same spin system.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together molecular fragments.

Data Interpretation:

The most telling evidence from the NMR data is found in the aromatic region of the ¹H NMR spectrum.

  • Mosapride: Shows two singlets in the aromatic region, corresponding to the two isolated protons on the substituted benzene ring.

  • Impurity 27: Shows a more complex pattern consistent with an AMX spin system (three coupled aromatic protons), confirming the presence of three adjacent protons on the benzene ring, which is only possible if the chlorine atom at position 5 has been replaced by a hydrogen.

The combination of MS and NMR data provides irrefutable evidence that Impurity 27 is 4-Amino-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide .

Part 3: Mechanistic Hypothesis and Toxicological Significance

Proposed Formation Pathway

Understanding how an impurity is formed is critical for developing a control strategy. Des-chloro-Mosapride is most likely a process-related impurity arising from the starting materials.

G cluster_0 Starting Material Impurity cluster_1 Synthesis Step cluster_2 Final Products SM_Impurity 4-Amino-2-ethoxybenzoic acid (Des-chloro precursor) Coupling Coupling Reaction with (4-(4-fluorobenzyl)morpholin-2-yl)methanamine SM_Impurity->Coupling Present as impurity SM_Main 4-Amino-5-chloro-2-ethoxybenzoic acid (Main precursor) SM_Main->Coupling Impurity Impurity 27 (Des-chloro-Mosapride) Coupling->Impurity API Mosapride API Coupling->API

Caption: Proposed pathway for the formation of Impurity 27.

The most probable cause is the presence of the des-chloro analogue of the key starting material, 4-amino-5-chloro-2-ethoxybenzoic acid. If this precursor contains a small amount of 4-amino-2-ethoxybenzoic acid, it will proceed through the synthetic route alongside the main reactant, resulting in the final Des-chloro-Mosapride impurity.

Significance and Regulatory Context

Once identified, the impurity must be qualified. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[5]

  • Regulatory Thresholds: According to ICH Q3A guidelines, for a drug with a maximum daily dose ≤ 2 g/day , the qualification threshold is typically 0.15% or 1.0 mg/day Total Daily Intake (TDI), whichever is lower.[3] Since Impurity 27 was found at 0.18%, it exceeds this threshold and requires qualification.

  • Safety Assessment: A literature search reveals that Des-chloro-Mosapride is also the major active metabolite of Mosapride, known as M1.[14] Metabolites that are also found in animal and/or human safety studies are generally considered qualified.[5] This is a significant finding, as it suggests that the body is naturally exposed to this compound upon administration of Mosapride. However, the relative concentration and exposure levels must be formally documented and justified to regulatory authorities.

Part 4: A Robust Control Strategy

The final step is to implement a control strategy to ensure the impurity is maintained below the qualified level in all future batches.

  • Starting Material Control (Primary Strategy): The most effective control point is the source. A more stringent specification for the starting material, 4-amino-5-chloro-2-ethoxybenzoic acid, should be implemented. This includes developing an analytical method to quantify the des-chloro analogue and setting an acceptance criterion of NMT (Not More Than) 0.10%.

  • In-Process Controls (Secondary Strategy): While less ideal, monitoring the impurity level at intermediate stages can provide an early warning if the starting material control fails.

  • Final Specification (Release Test): The specification for the final Mosapride API should include a specific limit for Des-chloro-Mosapride (Impurity 27). Based on the safety data (as it is a known metabolite), a limit of NMT 0.20% would be justifiable and well below any potential safety concern, while being achievable from a process capability standpoint.

Conclusion

The successful identification and characterization of "Impurity 27" as Des-chloro-Mosapride exemplifies a systematic, science-driven approach to impurity profiling. By integrating high-resolution analytical techniques like HPLC and LC-MS/MS with the definitive structural power of NMR, we moved from an unknown chromatographic peak to a fully characterized molecule.[13][15] The investigation revealed the impurity's likely origin as a contaminant in a key starting material and, crucially, identified it as a known active metabolite, simplifying the safety qualification process. This case study underscores that a robust impurity control strategy, grounded in the principles of the ICH guidelines, is not merely a regulatory hurdle but a fundamental component of ensuring drug quality and patient safety.

References

  • Kumar, Y. R., Babu, J. M., Sarma, M. S. P., Seshidhar, B., Reddy, S. S., Reddy, G. S., & Vyas, K. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361–368. [Link]
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
  • Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 117-132. [Link]
  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
  • Daicel Pharma Standards. (n.d.). Mosapride Impurities Manufacturers & Suppliers. [Link]
  • Pharmaffiliates. (n.d.). Mosapride-impurities. [Link]
  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
  • Intertek. (n.d.).
  • CONICET. (2014).
  • Pharmachitchat. (2015).
  • Sun, X. H., Zhao, L. S., Song, F. R., Liu, Z. Q., Liu, S. Y., & Li, F. M. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 75-86. [Link]
  • Krishnaiah, Y. S., Murthy, T. K., Sankar, D. G., & Satyanarayana, V. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 805-811. [Link]
  • Analytical Chemistry. (2017). Analytical method development and validation for simultaneous estimation of mosapride and pantoprazole in bulk & pharmaceutical dosage form by RP-HPLC. [Link]

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A Technical Guide to the Physicochemical Characteristics of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key heterocyclic building block. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, core physicochemical properties, synthesis, purification, and analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability. This guide serves as an essential resource for the effective handling, synthesis, and analysis of this important morpholine derivative.

Core Compound Identity and Physicochemical Profile

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a substituted morpholine derivative notable for its role as a key intermediate in the synthesis of various pharmaceutical agents, including the gastroprokinetic drug Mosapride[1][2]. Its structure incorporates a morpholine ring, a primary amine, and a fluorobenzyl group, which collectively define its chemical behavior and physical properties.

Table 1: Chemical Identification

IdentifierValueSource(s)
CAS Number 112914-13-3[3][4]
Molecular Formula C₁₂H₁₇FN₂O[1][3][5]
Molecular Weight 224.27 g/mol [1][3][5]
IUPAC Name (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[1][2]
Common Synonyms 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine
SMILES C1COCC(N1CC2=CC=C(C=C2)F)CN[6]
InChI Key JHSPPBBJOLKJDH-UHFFFAOYSA-N

Table 2: Physicochemical Properties

PropertyValueNotes and References
Appearance Clear pale yellow oil to a colorless/light red liquid.The physical state can vary depending on purity.[5][7][8]
Boiling Point 317.4 °C at 760 mmHg[3]
Density 1.145 g/cm³
Solubility Limited in water; Soluble in DMSO, Methanol, Ethanol, Dichloromethane.Typical for organic compounds with both polar and non-polar moieties.[5][8]
XLogP3 0.6 - 0.9Indicates moderate lipophilicity.[6][9]
pKa Estimated ~4.8 and ~9.5Data not directly available. Estimated based on similar structures like 4-(2-aminoethyl)morpholine, which has two basic nitrogen centers.[10]
Storage 2-8°C, protect from light, under inert gas (e.g., Nitrogen).Recommended to prevent degradation and moisture absorption.[3]

Synthesis and Purification

The synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is most commonly achieved via the deprotection of an N-acetylated precursor. This established route is reliable and provides the target compound in good purity after a standard workup procedure.

Synthetic Pathway Overview

The process involves two primary stages:

  • N-Alkylation: 2-Acetylaminomethylmorpholine is reacted with 4-fluorobenzyl chloride to introduce the fluorobenzyl group onto the morpholine nitrogen.

  • Hydrolysis (Deprotection): The resulting acetylated intermediate, 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine, is subjected to acidic hydrolysis to remove the acetyl protecting group from the primary amine.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Acidic Hydrolysis (Deprotection) A 2-Acetylaminomethylmorpholine C 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine A->C B 4-Fluorobenzyl Chloride B->C reagents1 + K₂CO₃, KI + Methyl Ethyl Ketone Reflux D 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine C->D Intermediate Product reagents1->C reagents2 + 10% HCl (aq) Reflux Then: + NaOH (aq) to pH 11 D->reagents2 E 2-Aminomethyl-4-(4-fluorobenzyl)Morpholine reagents2->E

Caption: Synthetic route to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Experimental Protocol: Synthesis by Hydrolysis

This protocol details the deprotection of the N-acetylated precursor to yield the final amine.[11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3.0 g of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine.

  • Acid Addition: Add 50 mL of 10% aqueous hydrochloric acid to the flask.

  • Reflux: Heat the mixture to reflux with constant stirring and maintain for 4 hours.

    • Scientist's Note: The acidic reflux is the critical step for hydrolyzing the amide bond of the acetyl group, liberating the primary amine. Monitoring the reaction by TLC (Thin Layer Chromatography) is recommended to ensure complete consumption of the starting material.

  • Basification: After cooling the reaction mixture to room temperature, carefully adjust the pH to 11 by adding an aqueous sodium hydroxide solution.

    • Scientist's Note: Basification is essential to deprotonate the ammonium salt formed during the acidic workup, converting the product into its free base form, which is soluble in organic solvents.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract three times with chloroform.

  • Washing: Combine the organic layers and wash successively with water and a saturated aqueous sodium chloride solution (brine).

    • Scientist's Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying: Dry the chloroform layer over anhydrous magnesium sulfate.[11][12]

  • Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator to yield the title compound as an oil.[11]

Purification: Column Chromatography

For applications requiring higher purity, the crude oil can be purified using silica gel column chromatography.

  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a suitable solvent system, such as a gradient of methanol in dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Elute the column with the solvent system, gradually increasing the polarity (e.g., from 1% to 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed. While specific spectral data for this exact compound is not widely published, the expected characteristics can be inferred from its structure and data from its precursors.[3][12]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the fluorobenzyl group, the methylene protons adjacent to the nitrogen and oxygen atoms in the morpholine ring, and the aminomethyl protons.

    • ¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (224.27 g/mol ). The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aliphatic and aromatic), C-N stretching, and C-O-C stretching of the ether linkage in the morpholine ring.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of the final product.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC Injection A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Chromatogram) D->E F Purity Assessment (% Area) E->F

Caption: General workflow for purity analysis by HPLC.

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method suitable for analyzing amine-containing aromatic compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid to improve peak shape). A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.

  • Injection and Analysis: Inject the sample and run the analysis. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Conclusion

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis via the hydrolysis of its N-acetylated precursor is a straightforward and effective method. Proper handling, storage, and the use of robust analytical techniques like NMR, MS, and HPLC are crucial for ensuring the quality and integrity of the compound for research and development applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this versatile morpholine derivative.

References

  • PrepChem. (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Bouling Chemical Co., Limited. (n.d.). 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine.
  • HETEROCYCLES, Vol. 38, No. 5, 1994. (1994). A Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. [Link]
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus.
  • Veeprho. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3.
  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine.
  • International Journal of Pharmaceutical Sciences and Drug Research. (2021).
  • ResearchGate. (2017).
  • Ensky Chemical. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.
  • PharmaCompass. (n.d.). 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE.
  • ResearchGate. (2018).
  • National Institutes of Health. (2018).
  • National Institute of Standards and Technology. (n.d.). Morpholine.
  • E3S Web of Conferences. (2024).
  • R. Williams. (n.d.). pKa Data Compiled by R. Williams.
  • FooDB. (n.d.). Showing Compound Morpholine (FDB008207).
  • ResearchGate. (2018).

Sources

Spectroscopic Characterization of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic profile of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key intermediate in the synthesis of prokinetic agents such as Mosapride.[1] While specific experimental spectra for this compound are not widely available in the public domain, this document outlines the expected spectroscopic data based on its molecular structure and established principles of NMR, IR, and Mass Spectrometry. The methodologies presented herein are based on standard laboratory protocols, ensuring a robust framework for researchers in drug discovery and development.

Molecular Structure and Spectroscopic Overview

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS: 112914-13-3, Molecular Formula: C₁₂H₁₇FN₂O, Molecular Weight: 224.27 g/mol ) is a substituted morpholine derivative.[2][3][4][5] Its structure comprises a morpholine ring, a primary aminomethyl group at the 2-position, and a 4-fluorobenzyl group attached to the morpholine nitrogen. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

The following sections detail the predicted data from ¹H NMR, ¹³C NMR, IR, and MS analyses, along with the expert rationale behind these predictions and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, both ¹H and ¹³C NMR are indispensable for confirming its structural integrity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups and their electronic effects. The predicted assignments are summarized in Table 1.

Rationale for Assignments:

  • Aromatic Protons (H-8, H-9): The 4-fluorobenzyl group will exhibit two signals in the aromatic region (typically δ 7.0-7.4 ppm). Due to the fluorine substitution, these will appear as two doublets (or more accurately, a pair of doublets of doublets due to coupling with ¹⁹F), representing the protons ortho and meta to the fluorine atom.

  • Benzyl Protons (H-6): The two protons of the benzylic CH₂ group are expected to appear as a singlet around δ 3.5 ppm.

  • Morpholine Ring Protons (H-2, H-3, H-5): The protons on the morpholine ring will have complex splitting patterns due to diastereotopicity and coupling with each other. The proton at the chiral center (H-2) will likely be a multiplet. The protons adjacent to the oxygen (H-5) will be downfield compared to those adjacent to the nitrogen (H-3).

  • Aminomethyl Protons (H-1): The CH₂ group of the aminomethyl substituent is expected to be a multiplet due to coupling with the adjacent H-2 proton.

  • Amine Protons (NH₂): The primary amine protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-9 (2H) ~ 7.25 Doublet of doublets J(H-H) ≈ 8.5, J(H-F) ≈ 8.5
H-8 (2H) ~ 7.00 Doublet of doublets J(H-H) ≈ 8.5, J(H-F) ≈ 5.5
H-5a, H-5b (2H) ~ 3.80 - 3.65 Multiplet -
H-2 (1H) ~ 3.60 - 3.50 Multiplet -
H-6 (2H) ~ 3.50 Singlet -
H-3a (1H) ~ 2.90 - 2.80 Multiplet -
H-1a, H-1b (2H) ~ 2.80 - 2.65 Multiplet -
H-3b (1H) ~ 2.20 - 2.10 Multiplet -

| NH₂ (2H) | ~ 1.50 | Broad Singlet | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a distinct signal for each of the 10 unique carbon atoms in the molecule (two pairs of aromatic carbons are equivalent due to symmetry). The fluorine atom will cause splitting of the signals for the aromatic carbons attached to it and in its vicinity.

Rationale for Assignments:

  • Aromatic Carbons (C-7 to C-10): The fluorinated benzene ring will show four signals. The carbon directly attached to fluorine (C-10) will be a doublet with a large C-F coupling constant (~245 Hz). The other aromatic carbons will also show smaller couplings to fluorine.

  • Morpholine and Substituent Carbons: The carbons of the morpholine ring and the benzylic and aminomethyl groups will appear in the aliphatic region (δ 40-80 ppm). The carbons adjacent to heteroatoms (O and N) will be deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (J, Hz)
C-10 ~ 162.0 ~ 245
C-7 ~ 133.5 ~ 3
C-8 ~ 130.5 ~ 8
C-9 ~ 115.0 ~ 21
C-5 ~ 67.0 -
C-6 ~ 60.5 -
C-2 ~ 58.0 -
C-3 ~ 54.0 -

| C-1 | ~ 43.0 | - |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds and acquire at least 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for a good signal-to-noise ratio (typically >1024).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3250 N-H stretch (asymmetric & symmetric) Primary Amine (-NH₂)
3050 - 3020 C-H stretch Aromatic Ring
2980 - 2800 C-H stretch Aliphatic (CH₂, CH)
1610 - 1590 C=C stretch Aromatic Ring
1510 - 1490 C=C stretch Aromatic Ring
1470 - 1440 C-H bend Aliphatic (CH₂)
1230 - 1210 C-F stretch Aryl-Fluoride
1120 - 1100 C-O-C stretch (asymmetric) Ether (Morpholine)

| 1100 - 1000 | C-N stretch | Aliphatic Amine |

Rationale for Assignments:

  • N-H Stretch: The primary amine will show two distinct bands in the 3400-3250 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The benzene ring will have characteristic absorptions in the 1610-1490 cm⁻¹ region.

  • C-F Stretch: A strong absorption band for the C-F bond is expected around 1220 cm⁻¹.

  • C-O-C Stretch: The ether linkage in the morpholine ring will produce a strong, characteristic band around 1115 cm⁻¹.

Standard Protocol for IR Data Acquisition (ATR)
  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization)

In an Electron Ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions.

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 224.

  • Major Fragmentations: The most likely fragmentation pathways involve the cleavage of bonds alpha to the nitrogen atoms and the benzylic position, leading to stable carbocations or radical cations.

Table 4: Predicted Key Mass Fragments (EI-MS)

m/z Predicted Fragment Ion
224 [C₁₂H₁₇FN₂O]⁺˙ (Molecular Ion)
194 [M - CH₂NH₂]⁺
109 [FC₆H₄CH₂]⁺ (Fluorobenzyl cation)
86 [C₄H₈NO]⁺ (Morpholine ring fragment)

| 56 | [C₃H₆N]⁺ |

Visualization of Key Fragmentation

G M [C12H17FN2O]+• m/z = 224 F1 [C11H15FN O]+• m/z = 194 M->F1 - •CH2NH2 F2 [C7H6F]+ m/z = 109 M->F2 - •C5H11N2O F3 [C4H8NO]+ m/z = 86 F1->F3 - C7H7F

Sources

Investigating the enantiomeric purity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Investigating the Enantiomeric Purity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Abstract

This technical guide provides a comprehensive framework for the determination of enantiomeric purity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a chiral amine of significant interest in pharmaceutical development. As the therapeutic and toxicological profiles of enantiomers can differ dramatically, rigorous and reliable analytical methods for quantifying enantiomeric excess (ee) are mandated by regulatory bodies and are critical for ensuring drug safety and efficacy.[1][2][3] This document moves beyond a simple listing of procedures to offer an in-depth analysis of the core analytical strategies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For each technique, we present the foundational principles, detailed step-by-step protocols, and the scientific rationale behind key experimental choices. The guide is designed for researchers, analytical scientists, and drug development professionals, providing field-proven insights to establish robust, self-validating systems for chiral purity assessment.

Introduction: The Imperative of Enantiomeric Purity

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, or enantiomers. In the pharmaceutical realm, this "handedness" is of paramount importance because biological systems—enzymes, receptors, and other proteins—are themselves chiral environments.[1] Consequently, the individual enantiomers of a drug can exhibit vastly different pharmacological activities, metabolic pathways, and safety profiles.[2][4] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even contribute to adverse effects (the distomer).

The compound 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a chiral morpholine derivative, a class of structures frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[5][6][7][8][9] Its structure contains a stereocenter at the C2 position of the morpholine ring, giving rise to (R) and (S) enantiomers. The development of a single-enantiomer drug from such a precursor necessitates precise and validated methods to quantify its enantiomeric purity at every stage, from synthesis to final dosage form. This guide provides the technical foundation for achieving this critical analytical objective.

Core Analytical Strategies for Enantiomeric Purity

The determination of enantiomeric excess relies on creating a chiral environment where the two enantiomers can be distinguished. This is typically achieved by forming transient diastereomeric complexes or covalent diastereomeric derivatives, which possess different physical and chemical properties. The primary analytical techniques leverage this principle in distinct ways.

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Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in 10 mL of the mobile phase solvent system to create a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

    • Chiral Stationary Phase: A polysaccharide-based column, such as Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These are robust starting points for chiral amine separations. [10][11] * Mobile Phase: A normal-phase mixture, typically n-hexane and a polar alcohol modifier like isopropanol or ethanol. A common starting point is n-Hexane:Isopropanol (90:10, v/v).

    • Additive: Add a small amount of a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase. Causality: The amine additive is crucial; it acts as a competitor for acidic sites on the silica gel support of the CSP, preventing strong, non-enantioselective interactions and dramatically improving the peak shape and resolution of basic analytes like our target molecule. [11] * Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: Monitor at a wavelength where the fluorobenzyl group absorbs, typically around 220 nm or 254 nm.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject 10 µL of the prepared sample.

  • Data Interpretation: Identify the two peaks corresponding to the enantiomers. Integrate the peak areas (A1 and A2). Calculate the enantiomeric excess (ee%) using the following formula:

    • ee% = [ |A1 - A2| / (A1 + A2) ] * 100

3.3. Data Presentation

ParameterExpected Value/ConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Proven efficacy for a wide range of chiral amines. [10][11]
Mobile Phase n-Hexane:Isopropanol:DEA (90:10:0.1)Balances polarity for good retention and resolution.
Flow Rate 1.0 mL/minStandard flow for analytical columns, ensures efficiency.
Temperature 25°CProvides reproducible retention times.
Retention Time 1 (t_R1) e.g., 8.5 minVaries based on specific interactions.
Retention Time 2 (t_R2) e.g., 10.2 minThe difference in t_R indicates successful separation.
Resolution (R_s) > 1.5A value > 1.5 indicates baseline separation, essential for accurate quantification.
Selectivity (α) > 1.1Measures the separation factor between the two peaks.

Methodology 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds. [12]For many amines, including our target molecule, direct analysis is challenging due to their polarity and high boiling point, which can lead to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required. [13] 4.1. Principle of Separation

After derivatization to make the analyte more volatile and less polar, separation occurs on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. The chiral cavity of the cyclodextrin includes one enantiomer preferentially over the other based on a combination of steric fit and intermolecular interactions, leading to different retention times.

4.2. Experimental Protocol: Chiral GC with Derivatization

dot

G prep 1. Derivatization React amine with TFAA extract 2. Sample Cleanup Extract derivative into organic solvent prep->extract gc 3. GC System Setup Install & condition chiral column extract->gc inject 4. Injection Inject derivatized sample gc->inject separate 5. Temperature Program Separate enantiomers on column inject->separate detect 6. Detection (FID/MS) Acquire chromatogram separate->detect analyze 7. Data Analysis Integrate peaks, calculate ee% detect->analyze

Caption: Workflow for enantiomeric purity analysis by Chiral GC.

  • Derivatization:

    • Dissolve ~1 mg of the analyte in 1 mL of an aprotic solvent (e.g., dichloromethane).

    • Add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA). Causality: TFAA reacts with the primary amine group to form a stable, non-polar trifluoroacetamide. This blocks the polar N-H bond, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the molecule, making it suitable for GC analysis. [13] * Heat the mixture at 60°C for 15-30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., hexane or ethyl acetate) for injection.

  • GC System and Conditions:

    • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Chiral Stationary Phase: A cyclodextrin-based capillary column, such as a Chirasil-DEX CB (based on beta-cyclodextrin).

    • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 5°C/min. Causality: A temperature program is used to ensure that the derivatized analyte is eluted with a good peak shape in a reasonable amount of time.

    • Detector Temperature: 280°C (for FID).

  • Analysis and Interpretation: Inject 1 µL of the prepared sample. Calculate ee% from the integrated peak areas as described for HPLC.

4.3. Data Presentation

ParameterExpected Value/ConditionRationale
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)Creates volatile, stable derivatives suitable for GC.
Column Chirasil-DEX CB (25m x 0.25mm)Cyclodextrin phases are highly effective for many chiral separations. [13]
Oven Program 150°C to 220°C at 5°C/minOptimizes separation and analysis time.
Retention Time 1 (t_R1) e.g., 12.1 minVaries based on specific interactions.
Retention Time 2 (t_R2) e.g., 12.8 minThe difference in t_R indicates successful separation.
Resolution (R_s) > 1.5Ensures accurate quantification.

Methodology 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy is an inherently achiral technique, meaning enantiomers produce identical spectra. However, by introducing a Chiral Solvating Agent (CSA), it is possible to create a diastereomeric environment in the NMR tube, leading to distinguishable signals for the enantiomers. [14][15] 5.1. Principle of Differentiation

A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent complexes (transient diastereomers) with the analyte enantiomers. [14][16]These transient diastereomeric complexes have different spatial arrangements and, therefore, slightly different magnetic environments. This difference results in separate NMR signals (chemical shift non-equivalence) for corresponding protons in the two enantiomers, allowing for direct quantification by integrating the distinct peaks. [17][18] 5.2. Experimental Protocol: NMR with CSA

dot

G prep 1. Sample Preparation Combine analyte and CSA in NMR tube dissolve 2. Dissolution Add deuterated solvent (e.g., CDCl₃) prep->dissolve acquire 3. NMR Acquisition Acquire ¹H NMR spectrum dissolve->acquire analyze 4. Data Analysis Identify split signals acquire->analyze integrate 5. Integration Integrate distinct peaks analyze->integrate calculate 6. Calculation Determine ee% from integrals integrate->calculate

Caption: Workflow for ee% determination by NMR with a Chiral Solvating Agent.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (racemic or enantiomerically enriched sample) directly into a clean NMR tube.

    • Add 1.0 to 1.5 molar equivalents of a suitable CSA. For chiral amines, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral phosphoric acid like (R)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate are excellent candidates. [16][19] * Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆).

    • Cap and gently shake the tube to ensure complete dissolution and mixing.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Interpretation:

    • Identify a well-resolved proton signal in the analyte's spectrum that splits into two distinct peaks in the presence of the CSA. Protons close to the stereocenter, such as those on the aminomethyl group or the morpholine ring, are most likely to show separation.

    • Carefully integrate the two separated signals (I1 and I2).

    • Calculate the enantiomeric excess using the formula:

      • ee% = [ |I1 - I2| / (I1 + I2) ] * 100

5.3. Data Presentation

ParameterCondition/ValueRationale
Spectrometer ≥400 MHz ¹H NMRHigher field strength improves the resolution of split signals.
Chiral Solvating Agent (R)-BINOL (1.2 eq.)BINOL is known to effectively resolve chiral amines via hydrogen bonding. [14]
Solvent CDCl₃Common solvent that dissolves both analyte and CSA.
Analyte Proton e.g., -CH₂-NH₂Protons near the chiral center are most sensitive to the CSA.
Chemical Shift 1 (δ₁) e.g., 3.15 ppmRepresents one diastereomeric complex.
Chemical Shift 2 (δ₂) e.g., 3.12 ppmRepresents the other diastereomeric complex.
Separation (Δδ) ≥ 0.02 ppmA larger separation allows for more accurate integration.

Method Comparison and Selection

FeatureChiral HPLCChiral GCNMR with CSA
Principle Differential interaction with a CSP. [16]Differential interaction with a CSP after derivatization. [16]Formation of transient diastereomers with a CSA. [16]
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Low (mg scale)
Analysis Time 10-30 minutes per sample10-40 minutes per sample5-15 minutes per sample
Sample Prep Simple dissolution and filtrationRequires chemical derivatizationSimple mixing in NMR tube
Destructive? No (can be collected)YesNo (sample is recoverable)
Key Advantage Broad applicability, high resolutionExcellent for volatile compoundsRapid, non-destructive, no calibration needed
Key Limitation Method development can be time-consumingRequires derivatization for non-volatile analytesLow sensitivity, requires pure sample

Advanced Characterization: Absolute Configuration

While the methods above quantify the ratio of enantiomers, they do not inherently identify which peak corresponds to the (R) or (S) configuration. Determining the absolute configuration is a distinct but essential step in pharmaceutical development. Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for this purpose. [20][21]VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. [22][23]By comparing the experimentally measured VCD spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT) for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously assigned. [22][24]This provides the ultimate level of stereochemical characterization.

Conclusion

The rigorous investigation of the enantiomeric purity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a non-negotiable aspect of its development for pharmaceutical applications. This guide has detailed three robust and orthogonal analytical techniques—Chiral HPLC, Chiral GC, and NMR with a Chiral Solvating Agent—each with distinct advantages. Chiral HPLC often represents the gold standard for its accuracy and broad applicability. Chiral GC provides excellent sensitivity for derivatizable analytes, while NMR offers a rapid and non-destructive screening method. The choice of method depends on the specific requirements of the analysis, including required sensitivity, sample availability, and throughput. By implementing these self-validating protocols and understanding the causality behind each experimental step, researchers can confidently and accurately characterize the enantiomeric purity of this critical chiral building block.

References

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  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI.
  • AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate.
  • Enantiomeric separation of denopamine by capillary electrophoresis and high-performance liquid chromatography using cyclodextrins - PubMed.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand | LCGC International.
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Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of Chiral 2-Aminomethyl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Drug Discovery

Morpholine and its derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in a wide array of bioactive molecules and approved drugs.[1] Their unique physicochemical properties—such as improving aqueous solubility, metabolic stability, and overall pharmacokinetic profiles—make them highly desirable scaffolds in drug design.[1] Specifically, chiral 2-substituted morpholines are crucial components in compounds targeting a range of diseases, from cancer to neurological disorders.[2][3] The precise stereochemical control at the C2 position is often paramount for biological activity and selectivity.

This guide provides an in-depth overview and detailed protocols for the asymmetric synthesis of chiral 2-aminomethyl morpholine derivatives, focusing on robust and scalable methodologies relevant to drug development pipelines. We will delve into the mechanistic underpinnings of key transformations and provide actionable, field-proven protocols.

Strategic Approaches to Asymmetric Synthesis

The asymmetric synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific stereochemical outcome required.

G cluster_0 Strategic Overview A Asymmetric Synthesis Strategies B Strategy 1: Stereocenter Formation Before Cyclization (Chiral Pool Approach) A->B C Strategy 2: Stereocenter Formation During Cyclization (Catalytic Asymmetric Cycloetherification) A->C D Strategy 3: Stereocenter Formation After Cyclization (Asymmetric Hydrogenation) A->D

Figure 1: Key strategies for asymmetric morpholine synthesis.[3][4]

Featured Strategy: Asymmetric Hydrogenation of Dehydromorpholines

One of the most powerful and atom-economical methods for generating chiral centers is through transition-metal-catalyzed asymmetric hydrogenation.[5][6][7] This "after cyclization" approach offers a highly efficient route to 2-substituted chiral morpholines with excellent enantioselectivity.[3][4][5]

Mechanistic Rationale

The success of this strategy hinges on the use of a chiral catalyst, typically a rhodium complex with a bisphosphine ligand possessing a large bite angle.[5][8] The dehydromorpholine substrate coordinates to the chiral rhodium catalyst. The facial selectivity of the subsequent hydrogen addition is directed by the chiral ligand environment, leading to the formation of one enantiomer in excess.

G cluster_1 Catalytic Cycle: Asymmetric Hydrogenation A Dehydromorpholine Substrate (1) C Substrate-Catalyst Complex A->C B [Rh(L*)]+ Active Catalyst B->C D Oxidative Addition of H₂ C->D H₂ E Hydride Insertion (Stereodetermining Step) D->E F Reductive Elimination E->F F->B Catalyst Regeneration G Chiral Morpholine Product (2) F->G

Figure 2: Generalized catalytic cycle for Rh-catalyzed hydrogenation.

Performance Data

The rhodium-catalyzed asymmetric hydrogenation of N-protected 2-substituted dehydromorpholines has demonstrated broad substrate scope and consistently high performance.

EntrySubstrate (R Group)Catalyst Loading (mol%)Yield (%)ee (%)Reference
1Phenyl1.0>9992[5]
24-Methylphenyl1.0>9993[5]
34-Methoxyphenyl1.0>9994[3]
44-Chlorophenyl1.0>9993[5]
52-Thienyl1.0>9994[3]
62-Naphthyl1.0>9993[5]
7Cyclohexyl1.0>9990[5]

Table 1: Representative results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines.[3][5]

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of 2-substituted chiral morpholines.[4][5]

Materials:

  • N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (Substrate 1a)

  • [Rh(cod)₂]SbF₆

  • (R,R,R)-SKP (Chiral Ligand)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Stainless steel autoclave with magnetic stirring

Procedure:

  • Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP (1.05 mol%). Add anhydrous DCM to dissolve the components. Stir the resulting solution for 30 minutes at room temperature to form the active catalyst complex.

  • Reaction Setup: In a separate vessel inside the glovebox, dissolve the N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in anhydrous DCM.

  • Hydrogenation: Transfer the substrate solution to the autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times. Pressurize the autoclave to 50 atm with hydrogen.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Work-up: After 12 hours, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Deprotection (to yield 2-aminomethyl morpholine derivative): The N-Cbz protecting group can be readily removed via hydrogenolysis using Pd/C and H₂ to yield the free amine.[5]

Alternative Strategy: Diastereoselective Synthesis from Chiral Precursors

An alternative and highly effective method involves the use of chiral starting materials, such as optically pure N-allyl-β-amino alcohols, which can be cyclized to form chiral morpholines.[9]

Mechanistic Rationale

This approach relies on an electrophile-induced cyclization. For instance, bromine can induce a 6-endo-tet cyclization of an N-allyl-β-amino alcohol. The stereochemistry of the starting amino alcohol directly controls the stereochemistry of the resulting morpholine derivative.

G cluster_2 Diastereoselective Halocyclization A Chiral N-allyl- β-amino alcohol B Bromonium Ion Formation A->B Br₂ C Intramolecular Nucleophilic Attack (6-endo-tet) B->C D Chiral Morpholine Product C->D

Figure 3: Workflow for diastereoselective bromocyclization.

Detailed Experimental Protocol

This protocol is based on the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols.[9]

Materials:

  • Optically pure N-allyl-β-amino alcohol (e.g., (S)-2-(allylamino)-1-phenylethan-1-ol)

  • Dichloromethane (DCM)

  • Bromine (10% w/v solution in DCM)

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the N-allyl-β-amino alcohol (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bromine Addition: Add the 10% bromine solution in DCM (1.0 mol eq) dropwise over 5 minutes. The characteristic bromine color should disappear upon addition.

  • Quenching: After the addition is complete, remove the flask from the cooling bath and immediately quench the reaction by adding saturated aqueous Na₂CO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the chiral 2-(bromomethyl)morpholine derivative. This can be subsequently converted to the aminomethyl derivative through standard nucleophilic substitution with an appropriate nitrogen source.

Analytical Characterization: Chiral HPLC

Verifying the enantiomeric purity of the synthesized chiral morpholine derivatives is a critical step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[10][11]

General Protocol for Chiral HPLC Analysis

Instrumentation:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak® series, Chiralcel® series)[12]

Typical Conditions:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation.[13]

  • Additive: A small amount of an amine (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape for basic compounds like morpholines.[12]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Usually ambient, but can be adjusted to optimize separation.

  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210-254 nm).[13]

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase.

  • Inject a small volume (e.g., 5-10 µL) onto the chiral column.

  • Run the analysis and integrate the peak areas for the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Conclusion

The asymmetric synthesis of chiral 2-aminomethyl morpholine derivatives is a vital undertaking in modern pharmaceutical development. The methodologies presented here, particularly asymmetric hydrogenation and diastereoselective cyclization, offer robust and highly selective routes to these valuable building blocks. Careful execution of the protocols and rigorous analytical characterization are essential for ensuring the production of enantiomerically pure compounds destined for drug discovery programs.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate.Organic Process Research & Development. [Link]
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). The Journal of Organic Chemistry. [Link]
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science. [Link]
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Chemical Science (RSC Publishing). [Link]
  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification.Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). The Journal of Organic Chemistry. [Link]
  • Rhodium-Catalyzed Asymmetric Hydrogen
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.Semantic Scholar. [Link]
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines.Organic Chemistry Portal. [Link]
  • Synthesis of Biologically Important Chiral Morpholine Deriv
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Chemical Science (RSC Publishing). [Link]
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists.PubMed Central. [Link]
  • Recent progress in the synthesis of morpholines.Semantic Scholar. [Link]
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry. [Link]
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). Organic Letters. [Link]
  • Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. (2004). Organic Letters. [Link]
  • Morpholine synthesis.Organic Chemistry Portal. [Link]
  • Rhodium(I)
  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2025).
  • Asymmetric synthesis of morpholin-2-ones with...
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry. [Link]
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Introduction: The Morpholine Scaffold and the Power of Palladium

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of Substituted Morpholines

The morpholine ring system is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and biologically active compounds.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. Traditionally, the synthesis of substituted morpholines has relied on multi-step sequences that often lack stereochemical control and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of these vital heterocycles, offering efficient, selective, and versatile pathways to a diverse range of substituted morpholines.[3][4]

This guide provides an in-depth overview of key palladium-catalyzed methodologies for synthesizing substituted morpholines. We will explore the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer practical insights to aid researchers in drug discovery and chemical development.

Key Methodologies in Morpholine Synthesis

Several powerful palladium-catalyzed strategies have emerged for the construction of the morpholine core. The choice of method depends on the desired substitution pattern, stereochemistry, and available starting materials.

Buchwald-Hartwig Amination: Forging the Aryl-Nitrogen Bond

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[5] It is widely applied in two main ways for morpholine synthesis: intermolecular coupling of an aryl halide with morpholine, or an intramolecular cyclization of a suitably functionalized amino alcohol derivative.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[5] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (e.g., XPhos, P(tBu)₃) are often required.[6][7] These ligands facilitate the crucial reductive elimination step and prevent the formation of inactive catalyst species. The base (typically a strong, non-nucleophilic base like NaOtBu) is essential for deprotonating the amine, forming the palladium-amido complex that precedes reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex Ar-X Oxidative Addition pd_amido Palladium Amido Complex oa_complex->pd_amido + Morpholine (R₂NH) - HX (Base) product_complex Product Complex pd_amido->product_complex Reductive Elimination product_complex->pd0 - Ar-NR₂ caption Fig. 1: Buchwald-Hartwig Amination Catalytic Cycle

Fig. 1: Buchwald-Hartwig Amination Catalytic Cycle

Palladium-Catalyzed Carboamination: A Strategy for Stereoselective Synthesis

For accessing stereochemically complex morpholines, particularly cis-disubstituted derivatives, intramolecular palladium-catalyzed carboamination is a highly effective strategy.[8][9] This method involves the cyclization of an O-allyl ethanolamine derivative with an aryl or alkenyl halide, constructing the C-C and C-N bonds in a single, stereocontrolled operation.

Mechanistic Rationale: The key to the stereoselectivity of this reaction is the proposed syn-aminopalladation of an intermediate palladium(aryl)(amido) complex.[8] This complex undergoes an intramolecular insertion of the alkene into the palladium-nitrogen bond. This insertion is believed to proceed through a boat-like transition state, which ultimately leads to the formation of cis-3,5-disubstituted morpholine products after reductive elimination.[8] This mechanism elegantly explains the high diastereoselectivity observed in these transformations.

Carboamination_Mechanism cluster_pathway Stereochemistry-Determining Pathway pd_amido Pd(II)(Aryl)(Amido) Complex (12) boat_ts Boat-like Transition State (13) pd_amido->boat_ts syn-Aminopalladation palladacycle Palladacycle Intermediate (14) boat_ts->palladacycle Forms C-C bond product cis-3,5-Disubstituted Morpholine (3) palladacycle->product Reductive Elimination caption Fig. 2: Mechanism for Stereoselective Carboamination

Fig. 2: Mechanism for Stereoselective Carboamination

Palladium-Catalyzed Hydroamination and Oxidative Coupling

Other innovative palladium-catalyzed methods have also been developed. Intramolecular hydroamination of unsaturated amino alcohols provides a direct route to substituted morpholines and is a key step in the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines.[10][11] Additionally, the palladium-catalyzed oxidative coupling of 1,3-dienes with N-arylaminoalcohols enables the synthesis of morpholine derivatives through sequential C-N and C-O bond formation, often using molecular oxygen as a green terminal oxidant.[2][12][13]

Experimental Protocols & Practical Guidance

The following protocols are representative examples and should be adapted based on the specific substrate and desired scale.

Protocol 1: Buchwald-Hartwig Synthesis of 4-(4-methoxyphenyl)morpholine

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl chlorides and bromides.[6]

Workflow Overview:

Buchwald_Hartwig_Workflow setup 1. Assemble Reaction (Inert Atmosphere) reagents 2. Charge Catalyst, Ligand, Base, and Solvent setup->reagents reactants 3. Add Aryl Halide and Morpholine reagents->reactants reaction 4. Heat to Reflux (Monitor by TLC/GC) reactants->reaction workup 5. Quench, Extract, and Dry reaction->workup purify 6. Purify (Column Chromatography) workup->purify caption Fig. 3: Experimental Workflow for Buchwald-Hartwig Amination

Fig. 3: Experimental Workflow for Buchwald-Hartwig Amination

Materials:

  • 4-Bromoanisole

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk flask or oven-dried, septum-sealed flask

  • Nitrogen or Argon supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(dba)₂ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene via syringe. Stir the resulting mixture at room temperature for 5-10 minutes.

  • Add 4-bromoanisole (1.0 equiv.) followed by morpholine (1.5 equiv.) to the catalyst mixture.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylmorpholine.

Protocol 2: Stereoselective Synthesis of a cis-3,5-Disubstituted Morpholine via Carboamination

This protocol is a representative procedure based on the work of the Wolfe group.[8]

Materials:

  • Appropriate O-allyl-N-arylethanolamine substrate

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(2-furyl)phosphine (P(2-furyl)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

  • Schlenk tube

Procedure:

  • Evacuate and flame-dry a Schlenk tube and backfill with nitrogen.

  • Charge the tube with Pd(OAc)₂ (e.g., 0.01 mmol), P(2-furyl)₃ (e.g., 0.04 mmol), and NaOtBu (e.g., 1.0 mmol).

  • Evacuate and backfill the tube with nitrogen again.

  • Add the aryl bromide (e.g., 1.0 mmol) to the tube. If the aryl bromide is a solid, add it with the other solids in step 2.

  • In a separate vial, prepare a solution of the O-allyl-N-arylethanolamine substrate (e.g., 0.50 mmol) in anhydrous toluene (e.g., 1.25 mL).

  • Add the substrate solution to the Schlenk tube via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at the optimized temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the enantiomerically pure cis-3,5-disubstituted morpholine.[8]

Data Summary and Comparison

The selection of catalyst, ligand, and base is paramount for a successful transformation. The table below summarizes typical conditions for the Buchwald-Hartwig amination.

Parameter Typical Reagents/Conditions Rationale/Comments
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors that are readily reduced to the active Pd(0) species in situ.
Ligand XPhos, P(tBu)₃, RuPhos, BINAPElectron-rich, bulky phosphines are essential for promoting oxidative addition and reductive elimination.[5][6]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80 - 120 °CSufficient thermal energy is typically required to drive the catalytic cycle.

Troubleshooting and Field-Proven Insights

  • Low Yields: In Buchwald-Hartwig reactions, this can often be attributed to catalyst deactivation or impure reagents. Ensure the use of high-purity, anhydrous solvents and reagents, and maintain a strictly inert atmosphere. The choice of ligand is also crucial; screening different generations of Buchwald-Hartwig ligands can often improve yields.

  • Side Reactions: In carboamination reactions, β-hydride elimination can be a competing pathway.[7] The ligand choice and reaction temperature can influence the rate of this side reaction relative to the desired reductive elimination.

  • Poor Stereoselectivity: For stereoselective syntheses, ensure the chiral integrity of the starting materials. In asymmetric catalyses, trace impurities can poison the catalyst and erode enantioselectivity.

Conclusion

Palladium catalysis has become an indispensable tool for the synthesis of substituted morpholines, providing access to a vast chemical space that was previously difficult to reach.[14][15] Methods like the Buchwald-Hartwig amination and intramolecular carboamination have enabled the efficient and often stereoselective construction of these important heterocyclic motifs.[8][16] As the field continues to evolve, the development of more active and selective catalysts will undoubtedly lead to even more powerful and sustainable methods for synthesizing the next generation of morpholine-containing therapeutics.

References

  • Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(14), 3124–3127.
  • National Center for Biotechnology Information. (2009). New strategy for the synthesis of substituted morpholines. PubMed.
  • Various Authors. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate.
  • de Oliveira, K. T., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(35), 15111-15124.
  • Obora, Y., et al. (2024). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry.
  • Akram, M., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI.
  • Fairlamb, I. J. S., et al. (2012). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 31(22), 7949–7955.
  • Various Authors. (2015). Recent developments in the preparation of N-heterocycles using Pd-catalyzed C-H activation. ResearchGate.
  • Felpin, F.-X., et al. (2012). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Molecules, 17(1), 89-122.
  • Various Authors. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Colacino, E., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI.
  • Wolfe, J. P., et al. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800-6802.
  • Various Authors. (2021). Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. Organic Chemistry Frontiers, 8(11), 2736-2769.
  • Wikipedia contributors. (n.d.). Tsuji–Trost reaction. Wikipedia.
  • Various Authors. (2024). Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. ResearchGate.
  • Hayashi, T., et al. (2002). Catalytic asymmetric construction of morpholines and piperazines by palladium-catalyzed tandem allylic substitution reactions. The Journal of Organic Chemistry, 67(26), 9447–9456.
  • National Center for Biotechnology Information. (2024). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. PubMed.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Various Authors. (2010). Computational study of (PBu3)-Bu-t as ligand in the palladium-catalysed amination of phenylbromide with morpholine. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. organic-chemistry.org.
  • Various Authors. (2023). Synthesis of Chiral Heterocycles from Asymmetric Cascade Palladium Catalysis. ResearchGate.
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  • National Center for Biotechnology Information. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. PubMed.
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Application Notes and Protocols for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in Gastrointestinal Motility Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modulating Gastrointestinal Motility

Gastrointestinal (GI) motility is a complex, highly coordinated process essential for the digestion and absorption of nutrients. Dysregulation of this intricate system underlies a range of debilitating conditions, including gastroparesis, chronic constipation, and irritable bowel syndrome (IBS). A key regulator of GI function is the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT), with the vast majority of the body's serotonin being produced and acting within the gut. The 5-HT4 receptor, a G-protein-coupled receptor widely expressed on enteric neurons, has emerged as a prime therapeutic target for prokinetic agents. Activation of this receptor enhances acetylcholine release, thereby stimulating peristalsis and accelerating GI transit.

This guide provides a comprehensive overview of the use of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine , a potent 5-HT4 receptor agonist, in preclinical gastrointestinal motility assays. As an analog and known impurity of the prokinetic drug Mosapride, this compound serves as a valuable tool for researchers investigating the pharmacological modulation of gut function. These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for robust and reproducible experimentation.

Scientific Foundation: Mechanism of Action

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine exerts its prokinetic effects by selectively binding to and activating 5-HT4 receptors located on presynaptic terminals of cholinergic neurons within the myenteric plexus of the enteric nervous system (ENS). This activation initiates a downstream signaling cascade that culminates in increased neuronal excitability and enhanced acetylcholine (ACh) release. The released ACh then acts on muscarinic receptors on smooth muscle cells, leading to increased contractility and coordinated peristaltic waves.

The signaling pathway is initiated by the binding of the 5-HT4 agonist to the receptor, which is coupled to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that facilitate the release of acetylcholine from the presynaptic neuron.

Visualizing the 5-HT4 Receptor Signaling Pathway

Caption: 5-HT4 receptor agonist-induced acetylcholine release.

Compound Profile: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

PropertyValue
IUPAC Name (4-(4-fluorobenzyl)morpholin-2-yl)methanamine
CAS Number 112914-13-3
Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
Appearance Typically a colorless liquid or solid
Solubility Low solubility in water; soluble in organic solvents like DMSO and ethanol.[1]
Storage Store at 2-8°C, under an inert atmosphere.

Safety and Handling

As a morpholine derivative and an amine, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2]

  • Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not ingest. After handling, wash hands and any exposed skin thoroughly.[2][3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

  • In Case of Exposure:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[3][4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]

Experimental Protocols

Part 1: In Vitro Assays - Isolated Tissue Preparations

In vitro organ bath studies are fundamental for characterizing the direct effects of a compound on intestinal tissue, independent of systemic influences.[4]

This classic assay measures the prokinetic effect of a substance on peristalsis.[4]

Objective: To determine the concentration-dependent effect of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine on the contractile activity of the guinea pig ileum.

Materials:

  • Guinea pig

  • Krebs-Ringer bicarbonate solution (Composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7)

  • Organ bath system with temperature control (37°C) and aeration (95% O2, 5% CO2)

  • Isometric force transducers and data acquisition system

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine stock solution (in DMSO or ethanol) and serial dilutions

  • Acetylcholine (positive control)

  • Atropine (muscarinic antagonist for mechanistic studies)

  • GR113808 (selective 5-HT4 antagonist for mechanistic studies)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Dissect a segment of the distal ileum and place it in chilled, aerated Krebs solution.

    • Gently flush the lumen to remove contents.

    • Prepare longitudinal muscle strips (approximately 2-3 cm in length).

  • Mounting:

    • Suspend the tissue strips in the organ baths containing aerated Krebs solution at 37°C.

    • Apply a resting tension of approximately 1 g.

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60 minutes.

    • During this period, wash the tissues with fresh Krebs solution every 15 minutes.

  • Compound Administration:

    • After a stable baseline is achieved, add the vehicle control to one bath.

    • In other baths, construct a cumulative concentration-response curve for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. Start with a low concentration (e.g., 1 nM) and increase in half-log increments until a maximal response is observed or up to a high concentration (e.g., 10 µM).

    • To confirm the mechanism, pre-incubate separate tissue preparations with a 5-HT4 antagonist (e.g., GR113808) for 30 minutes before repeating the agonist concentration-response curve.

  • Data Acquisition and Analysis:

    • Record the isometric contractions continuously.

    • Measure the amplitude of contractions at each concentration.

    • Express the response as a percentage of the maximal contraction induced by a reference agonist like acetylcholine.

    • Calculate the EC50 (half-maximal effective concentration) value from the concentration-response curve.

Expected Outcome: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is expected to induce concentration-dependent contractions of the guinea pig ileum. This effect should be significantly attenuated or abolished by pre-treatment with a 5-HT4 antagonist.

Experimental Workflow: In Vitro Organ Bath Assay

in_vitro_workflow start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Tissue in Organ Bath (37°C, 95% O2/5% CO2 Krebs) dissect->mount equilibrate Equilibrate for 60 min (1g tension, wash every 15 min) mount->equilibrate baseline Record Stable Baseline equilibrate->baseline add_compound Add Vehicle or Compound (Cumulative Concentrations) baseline->add_compound record Record Contractile Response add_compound->record analyze Analyze Data: - % Max Contraction - EC50 Calculation record->analyze end End analyze->end

Caption: Workflow for the isolated guinea pig ileum assay.

Part 2: In Vivo Assays - Gastrointestinal Transit

In vivo assays are crucial for evaluating the overall effect of a compound on the integrated physiological process of GI motility in a living organism.

This non-invasive method measures the time it takes for a non-absorbable marker to traverse the entire GI tract.[2][5][6]

Objective: To assess the effect of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine on whole gut transit time in mice.

Materials:

  • Mice (e.g., C57BL/6), fasted overnight with free access to water.

  • Carmine red marker solution: 6% (w/v) carmine red and 0.5% (w/v) methylcellulose in water.[1]

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine solution for oral or intraperitoneal administration.

  • Vehicle control.

  • Oral gavage needles.

  • Clean cages with no bedding for observation.

Procedure:

  • Acclimation and Fasting:

    • Acclimate mice to the testing room for at least 1 hour before the experiment.

    • Fast mice overnight (approximately 12-16 hours) but allow ad libitum access to water.

  • Compound Administration:

    • Administer 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine or vehicle to the mice via the desired route (e.g., oral gavage or IP injection). A typical pre-treatment time is 30-60 minutes before the marker administration.

  • Marker Administration:

    • Administer 100-150 µL of the carmine red solution to each mouse by oral gavage. Record the exact time of gavage for each animal.[5][6]

  • Observation:

    • Place each mouse in a separate, clean cage without bedding to facilitate pellet observation.[6]

    • Check the cages for the appearance of the first red-colored fecal pellet at 15-minute intervals.[1][5]

  • Data Recording and Analysis:

    • Record the time of the first appearance of a red pellet for each mouse.

    • The whole gut transit time is the duration between the gavage of the carmine red solution and the expulsion of the first red pellet.

    • Compare the transit times between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Expected Outcome: A prokinetic agent like 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is expected to significantly decrease the whole gut transit time compared to the vehicle control group.

This terminal assay measures the distance a charcoal marker travels through the small intestine in a fixed period.

Objective: To quantify the effect of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine on small intestinal transit.

Materials:

  • Rats or mice, fasted overnight with free access to water.

  • Charcoal meal: 10% activated charcoal in 5% gum acacia or 1% methylcellulose.

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine solution.

  • Vehicle control.

  • Oral gavage needles.

  • Dissection tools.

Procedure:

  • Acclimation and Fasting:

    • As described in Protocol 2.1.

  • Compound Administration:

    • Administer the test compound or vehicle 30-60 minutes prior to the charcoal meal.

  • Marker Administration:

    • Administer the charcoal meal via oral gavage (e.g., 0.5 mL for a rat).

  • Transit Period:

    • After a fixed time (e.g., 20-30 minutes), humanely euthanize the animals.

  • Dissection and Measurement:

    • Immediately open the abdominal cavity and carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.

    • Lay the intestine flat on a moist surface without stretching.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the formula:

      • % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the % transit between the treated and control groups.

Expected Outcome: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine should increase the percentage of small intestinal transit compared to the vehicle control.

Data Interpretation and Summary

The following table provides a hypothetical summary of expected results from the described assays, demonstrating the prokinetic profile of a 5-HT4 agonist.

AssayAnimal ModelTest CompoundKey ParameterExpected Outcome
Isolated Ileum Contraction Guinea Pig2-Aminomethyl-4-(4-Fluorobenzyl)MorpholineEC50Low nanomolar to micromolar range, indicating potent contractile activity.
Whole Gut Transit Mouse2-Aminomethyl-4-(4-Fluorobenzyl)MorpholineTransit Time (min)Significant decrease compared to vehicle control.
Small Intestinal Transit Rat/Mouse2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine% TransitSignificant increase compared to vehicle control.

Conclusion

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a valuable pharmacological tool for investigating the role of 5-HT4 receptors in gastrointestinal motility. The protocols detailed in this guide provide a robust framework for assessing its prokinetic activity in both in vitro and in vivo settings. By carefully following these methodologies and adhering to safety guidelines, researchers can generate reliable and reproducible data, contributing to a deeper understanding of GI pathophysiology and the development of novel therapeutic agents.

References

  • Fecal Carmine Red Protocol. (2024). protocols.io. [Link]
  • Whole Intestinal & Colonic transit time (in vivo). (2024). Mouse Metabolic Phenotyping Centers (MMPC). [Link]
  • A simple automated approach to measure mouse whole gut transit. (2020). PLoS ONE. [Link]
  • 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine - Introduction. (2024). ChemBK. [Link]
  • The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut. (2016). Journal of Neurogastroenterology and Motility. [Link]
  • In vitro Evaluation Techniques for Gastrointestinal Motility. (2010).
  • Expression and function of 5-HT4 receptors in the mouse enteric nervous system. (2005). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
  • Activation of 5-HT4 receptors facilitates neurogenesis of injured enteric neurons at an anastomosis in the lower gut. (2017). Cell and Tissue Research. [Link]
  • In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (2010). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
  • Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. (2020). Gastroenterology. [Link]

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Protocol for preparing 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine from 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Abstract

This comprehensive application note provides a detailed protocol for the preparation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key intermediate in pharmaceutical research and development.[1][2][3][4] The synthesis involves the acid-catalyzed hydrolysis of the N-acetyl protecting group from its precursor, 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Scientific Principle

Morpholine and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antibiotics and anticancer drugs.[1][5] The target molecule, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine[6][7], serves as a valuable building block for the synthesis of more complex pharmaceutical compounds. Its preparation often involves the deprotection of a more stable, acetylated intermediate.

The core of this protocol is the hydrolysis of an amide to a primary amine.[8][9] The N-acetyl group serves as a protecting group for the amine, preventing it from participating in undesired side reactions during previous synthetic steps.[10][11][12] Protecting groups are temporarily attached to a functional group to decrease its reactivity and are later removed.[11] The conversion of the amine to an amide (in this case, an acetamide) effectively renders the nitrogen non-nucleophilic.[11][13]

The deprotection is achieved through acid-catalyzed hydrolysis. This reaction requires heating under reflux to overcome the activation energy of amide bond cleavage, which is notably stable.[8][14]

Reaction Scheme:

Caption: Acid-catalyzed hydrolysis of the N-acetyl group.

Safety and Hazard Management

Safe laboratory practice is paramount. This protocol involves the use of strong acids and bases, which are corrosive and can cause severe burns.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling any chemicals.[15][16][17]

  • Fume Hood: All steps, from reagent handling to the reaction and work-up, must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[17]

  • Chemical Handling:

    • Hydrochloric Acid (HCl): Concentrated HCl is highly corrosive and toxic. Handle with extreme care. When diluting, always add acid to water slowly , never the other way around, to manage the exothermic reaction.[16]

    • Sodium Hydroxide (NaOH): A strong base that is highly corrosive to skin and eyes. Handle solid NaOH carefully to avoid creating dust. Dissolving NaOH in water is highly exothermic.

  • Spill Management: Maintain a spill kit nearby. For acid spills, neutralize with sodium bicarbonate. For base spills, use a weak acid like citric acid.[15]

  • Emergency Procedures: In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15-20 minutes and seek immediate medical attention.[17][18][19] An operational eyewash station and safety shower must be accessible.[17]

Experimental Protocol

This protocol is adapted from established synthetic procedures.[20]

Materials and Equipment
Reagents & Chemicals CAS No. Molecular Wt. Supplier Notes
2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine112913-94-7280.33 g/mol Starting material[21][22][23][24]
Hydrochloric Acid (HCl), 37%7647-01-036.46 g/mol Reagent grade
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Pellets or flakes
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)67-66-3119.38 g/mol ACS grade, for extraction
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37 g/mol For drying
Saturated Sodium Chloride Solution (Brine)7647-14-558.44 g/mol Aqueous solution
Deionized Water7732-18-518.02 g/mol For solutions and washing
Equipment Purpose
Round-bottom flask (100 mL)Reaction vessel
Reflux condenserPrevent solvent loss during heating
Heating mantle with magnetic stirrerControlled heating and mixing
Separatory funnel (250 mL)Liquid-liquid extraction
Erlenmeyer flasksTemporary storage of layers
pH paper or pH meterTo check the pH during basification
Rotary evaporatorSolvent removal under reduced pressure
Standard laboratory glassware and clampsGeneral setup
Step-by-Step Procedure

Workflow Overview

Caption: Overall workflow for the synthesis and analysis.

1. Preparation of 10% Hydrochloric Acid:

  • In a fume hood, slowly add 13.5 mL of concentrated (37%) HCl to 36.5 mL of deionized water in a beaker with stirring. This will prepare approximately 50 mL of a 10% (w/w) HCl solution.

2. Reaction Setup and Hydrolysis:

  • Place 3.0 g of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine into a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of the prepared 10% hydrochloric acid solution to the flask.[20]

  • Attach a reflux condenser and place the setup in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux and maintain it with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot is consumed.

3. Product Work-up and Isolation:

  • After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Carefully adjust the pH of the solution to 11 by slowly adding an aqueous solution of sodium hydroxide (e.g., 5M NaOH). Monitor the pH using pH paper or a calibrated pH meter. Causality: This step deprotonates the ammonium salt formed in the acidic medium, converting it to the free amine, which is soluble in organic solvents.

  • Transfer the basic aqueous mixture to a 250 mL separatory funnel.

  • Extract the product with chloroform (3 x 50 mL).[20] For each extraction, add the chloroform, shake the funnel vigorously while periodically venting, and allow the layers to separate. Collect the lower organic layer.

  • Combine the organic extracts and wash them successively with deionized water (50 mL) and then with a saturated aqueous sodium chloride solution (brine, 50 mL). Causality: The water wash removes residual NaOH and salts, while the brine wash helps to remove dissolved water from the organic layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.[20] Swirl the flask until the drying agent no longer clumps together.

  • Filter off the drying agent and wash it with a small amount of fresh chloroform.

  • Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator. This will yield the title compound, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, as an oil.[20]

Purification

For applications requiring high purity, the crude oil can be purified using column chromatography on silica gel.[25][26]

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% and increasing) may be effective. Since the product is an amine, adding a small amount of triethylamine (~1%) to the eluent can prevent tailing on the acidic silica gel.[25]

Characterization and Analysis

Confirming the structure and purity of the final product is a critical step.

Analytical Method Purpose Expected Observation / Result
TLC Monitor reaction progress and purityDisappearance of the starting material spot and appearance of a new, more polar product spot.
¹H NMR Structural confirmationDisappearance of the acetyl methyl singlet (around δ 2.0 ppm). Appearance of a broad singlet for the -NH₂ protons.
¹³C NMR Structural confirmationDisappearance of the amide carbonyl carbon signal (around 170 ppm) and the acetyl methyl carbon signal.
Mass Spec (MS) Confirm molecular weightDetection of the molecular ion peak [M+H]⁺ corresponding to the product's molecular weight (224.27 g/mol ).[6]
IR Spectroscopy Functional group analysisDisappearance of the amide C=O stretch (around 1650 cm⁻¹). Appearance of N-H stretching bands for the primary amine (two bands in the 3300-3500 cm⁻¹ region).
HPLC Quantitative purity analysisA single major peak indicating the purity of the isolated compound.

Various analytical methods can be used to monitor the deacetylation process itself, such as potentiometric titration, UV-Vis spectroscopy, and FTIR, which are commonly used to determine the degree of deacetylation in polymers like chitosan.[27][28][29][30][31]

Conclusion

This application note provides a robust and reliable protocol for the deacetylation of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine to yield the corresponding primary amine. By adhering to the detailed steps and safety precautions outlined, researchers can confidently synthesize this important pharmaceutical intermediate. The provided rationale for each step and the comprehensive characterization methods ensure a self-validating system for achieving a high-quality product.

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  • University of Alberta. Reporting degree of deacetylation values of chitosan: the influence of analytical methods. [Link]
  • YSU Journals.
  • Ensky Chemical. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine. [Link]
  • PubMed. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. [Link]
  • NIH.
  • EON Biotech. 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine – (112913-94-7). [Link]
  • Ivy Fine Chemicals. 2-(Acetylaminomethyl)-4-(4-fluorobenzyl)-morpholine. [Link]
  • ResearchGate. (2025).

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Application Note: Quantitative Analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate quantification of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (AFM), a key intermediate and potential impurity in the synthesis of the gastroprokinetic agent Mosapride.[1][2] Given the stringent regulatory requirements for impurity profiling in active pharmaceutical ingredients (APIs), robust and validated analytical methods are imperative. This guide presents two distinct, fit-for-purpose protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control of bulk drug substances and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The scientific rationale for method design, step-by-step protocols, and comprehensive validation parameters grounded in ICH guidelines are detailed herein for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

2-Aminomethyl-4-(4-fluorobenzyl)morpholine (AFM) is a heterocyclic amine with the chemical formula C₁₂H₁₇FN₂O.[3][4] Its primary relevance in the pharmaceutical industry is as a critical precursor and potential process-related impurity in the manufacturing of Mosapride.[1][2] The control of such impurities is a non-negotiable aspect of drug development and manufacturing, as mandated by global regulatory bodies. The presence of residual AFM, even at trace levels, can impact the safety and efficacy profile of the final drug product. Therefore, developing sensitive, accurate, and precise analytical methods is essential for release testing, stability studies, and pharmacokinetic assessments.

Method Selection Causality: The molecular structure of AFM lends itself to two primary analytical strategies:

  • HPLC-UV: The presence of the 4-fluorobenzyl group provides a strong chromophore, making it suitable for ultraviolet (UV) detection.[5] This method is ideal for quantifying AFM in less complex matrices like the API itself, where concentration levels are expected to be higher than in biological samples. It is a cost-effective, robust, and widely available technique in most QC laboratories.

  • LC-MS/MS: For trace-level quantification, particularly in complex biological matrices such as plasma or serum, the specificity and sensitivity of tandem mass spectrometry are required. The morpholine and aminomethyl moieties are readily ionizable, making the molecule an excellent candidate for Electrospray Ionization (ESI). This method allows for the precise measurement of AFM, free from interference from endogenous matrix components.[6][7] The challenge of retaining this polar compound on traditional reversed-phase columns can be overcome by employing Hydrophilic Interaction Liquid Chromatography (HILIC).[6][8]

Physicochemical Properties of AFM

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValue / DescriptionSource
CAS Number 112914-13-3[1][3][4]
Molecular Formula C₁₂H₁₇FN₂O[3][4]
Molecular Weight 224.27 g/mol [3][4]
Appearance Typically a solid[9]
Solubility Limited solubility in water; Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane)[9]
Structural Features Contains a UV-active fluorobenzyl group and two basic nitrogen atoms suitable for ionization.N/A

Method 1: HPLC-UV for Quantification in Bulk API

This protocol details a reversed-phase HPLC method for the determination of AFM content, suitable for purity analysis and quality control of Mosapride API.

Principle

The method separates AFM from Mosapride and other potential impurities on a C18 stationary phase. The quantification is achieved by monitoring the UV absorbance of the fluorobenzyl chromophore and comparing the peak area to that of a certified reference standard.

Experimental Protocol

3.2.1. Materials and Reagents

  • AFM Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Ortho-phosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Analytical Balance

  • pH Meter

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for small molecule separation.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Buffered aqueous phase to ensure consistent ionization state and peak shape.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% BGradient elution ensures separation of polar AFM from potentially less polar related substances.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Detection λ 225 nmWavelength near the absorbance maximum for the fluorobenzyl chromophore.
Injection Vol. 10 µLStandard injection volume for good sensitivity without overloading.

3.2.4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust pH to 3.0 ± 0.05 using ortho-phosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of AFM reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (Diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the Diluent.

  • Sample Solution (for API analysis): Accurately weigh 20 mg of the Mosapride API sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a final concentration of 1 mg/mL.

Method Validation Summary

This protocol must be validated according to ICH Q2(R1) guidelines.[10][11][12] The following parameters should be assessed:

ParameterAcceptance CriteriaTypical Expected Result
Specificity Peak is free from interference from blank, placebo, and other related substances. Peak purity index > 0.999.Achieved
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.> 0.999
Range 0.1 - 10 µg/mL (0.01% to 1.0% of a 1 mg/mL API sample)Achieved
Accuracy 80% - 120% recovery at three concentration levels.98.0% - 102.0%
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections.< 1.0%
LOD Signal-to-Noise ratio of 3:1~0.03 µg/mL
LOQ Signal-to-Noise ratio of 10:1~0.1 µg/mL
Robustness No significant change in results with minor variations in pH, flow rate, and column temperature.Method is robust.

Method 2: LC-MS/MS for Quantification in Biological Matrix (Human Plasma)

This protocol provides a highly sensitive and selective method for determining AFM concentrations in human plasma, suitable for pharmacokinetic studies.

Principle

AFM and a suitable internal standard (IS), such as a stable isotope-labeled version of AFM, are extracted from plasma via protein precipitation. The analytes are then separated using HILIC, which is optimal for retaining polar compounds.[6] Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample (100 µL) p2 Add Internal Standard p1->p2 p3 Protein Precipitation (Acetonitrile + 0.1% Formic Acid) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 p6 Inject into LC-MS/MS p5->p6 a1 HILIC Separation p6->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 a4 Quantification a3->a4

Caption: Workflow for LC-MS/MS analysis of AFM in plasma.

Experimental Protocol

4.2.1. Materials and Reagents

  • AFM Reference Standard (Purity ≥98%)

  • AFM-d4 (or other suitable stable isotope-labeled IS)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma

4.2.2. Instrumentation

  • LC-MS/MS System: UPLC/HPLC coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Microcentrifuge

  • Vortex Mixer

4.2.3. LC and MS Conditions

LC ParameterConditionRationale
Column HILIC, 2.1 x 100 mm, 1.7 µmProvides retention for the polar AFM analyte, which is poorly retained on C18.[6][8]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterStandard aqueous phase for HILIC.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for HILIC.
Gradient 0-0.5 min: 95% B; 0.5-3.0 min: 95-50% B; 3.0-3.5 min: 50% B; 3.6-5.0 min: 95% BA typical HILIC gradient, starting with high organic content.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µL
MS ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated.
MRM Transitions AFM: 225.1 -> 109.1 (Quantifier), 225.1 -> 124.1 (Qualifier)Precursor [M+H]⁺. Fragment 109.1 corresponds to the fluorobenzyl moiety. Fragment 124.1 corresponds to the aminomethyl-morpholine moiety.
Internal Standard AFM-d4: 229.1 -> 109.1Assumes deuteration on the benzyl group does not affect this fragmentation.
Source Temp. 150 °COptimized for stability and signal.
Desolvation Temp. 500 °COptimized for efficient solvent evaporation.
Note: MRM transitions and collision energies must be optimized experimentally.

4.2.4. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for cleaning up biological samples prior to analysis.[13][14][15]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[16]

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Method Validation Summary

Bioanalytical method validation should follow regulatory guidelines (e.g., FDA, EMA).

ParameterAcceptance Criteria
Linearity r² ≥ 0.995, 75% of standards within ±15% of nominal (±20% at LLOQ).
Range e.g., 0.1 - 100 ng/mL
Accuracy & Precision Within-run and between-run precision (RSD) ≤15% (≤20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
LLOQ Lowest standard on the curve meeting accuracy/precision criteria.
Selectivity No significant interfering peaks at the retention time of the analyte/IS in blank plasma from at least 6 sources.
Matrix Effect Matrix factor should be consistent across different lots of plasma.
Recovery Extraction recovery should be consistent and reproducible.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).

General Workflow Diagram

Caption: Overall analytical lifecycle for AFM quantification.

References

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quality Guidelines. ICH.
  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Sample treatment based on extraction techniques in biological matrices. PubMed.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications - American Chemical Society.
  • Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma. PubMed.
  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed.
  • 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Veeprho.
  • HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS. PubMed.
  • HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. PMC - PubMed Central.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control (VJFC).
  • Detecting Primary Amines. Chromatography Forum.
  • Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. SciELO.
  • AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. HETEROCYCLES.
  • High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Crimson Publishers.

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Application Note: A Robust HPLC Method for the Quantification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This document provides a step-by-step protocol, from initial method development to full validation, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established scientific principles and adhere to international regulatory standards, ensuring accuracy, precision, and reproducibility.

Introduction

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a key intermediate in the synthesis of various pharmaceutical compounds, including the gastroprokinetic agent Mosapride.[1][2] Accurate and precise quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to developing a stability-indicating HPLC method, a critical tool in pharmaceutical development and quality control.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

Table 1: Physicochemical Properties of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

PropertyValueSource
Molecular Formula C₁₂H₁₇FN₂O[3][4][5][6][7]
Molecular Weight 224.27 g/mol [3][4][5][6][8]
IUPAC Name [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine[3][4]
CAS Number 112914-13-3[1][2][4][5][6][7]
Appearance Colorless to yellow or light red liquid/oil or solid[2][8][9]
Predicted pKa 10.01 ± 0.29[10]
Predicted XLogP3 0.9[11]
Solubility Soluble in DMSO and Methanol; Limited in water[2][8][10]
UV Absorbance Contains a benzylamine chromophore with expected absorbance maxima around 206 nm and 256 nm.[12][13] The morpholine moiety itself has a weak UV absorbance onset at ~255 nm.[14]

The presence of a basic amino group (predicted pKa ~10.01) and a fluorobenzyl group suggests that reversed-phase chromatography with a buffered mobile phase at an acidic pH will yield good peak shape and retention. The UV chromophore allows for sensitive detection using a standard photodiode array (PDA) or UV-Vis detector.

HPLC Method Development Strategy

Our strategy is to develop a simple, robust, and efficient reversed-phase HPLC (RP-HPLC) method. The workflow for this development process is outlined below.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Method Scouting A->B Informs C Column Selection (C18, 5 µm, 4.6x150 mm) B->C D Mobile Phase Selection (ACN/Water with buffer) B->D E Optimization of Chromatographic Conditions C->E D->E F Gradient & Flow Rate Optimization E->F Iterative Process G Column Temperature & Injection Volume E->G Iterative Process H Method Validation (ICH Q2(R1)) F->H G->H I System Suitability H->I J Specificity, Linearity, Range H->J K Accuracy & Precision H->K L Robustness & Stability H->L M Final Method I->M J->M K->M L->M

Caption: Workflow for HPLC Method Development and Validation.

Initial Chromatographic Conditions

Based on the analyte's properties and common practices for similar compounds, the following starting conditions are proposed.

Table 2: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase for retaining moderately polar compounds.[15]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure the analyte is protonated, leading to better peak shape and retention on a C18 column. Formic acid is also MS-compatible.[16]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and lower viscosity than methanol.[12]
Gradient 10-90% B over 15 minutesA broad gradient to elute the analyte and any potential impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection Wavelength 256 nmCorresponds to one of the absorption maxima of the benzylamine chromophore.[12][13] A PDA detector is recommended to monitor peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent 50:50 Acetonitrile/WaterTo ensure the sample is fully dissolved and compatible with the mobile phase.
Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

Method Optimization

The goal of optimization is to achieve a symmetric peak for the analyte, good resolution from any impurities, and a reasonable run time.

  • pH of Mobile Phase: The use of an acidic buffer like formic or phosphoric acid is crucial.[16] At a pH well below the pKa of the amine groups, the analyte will be in its protonated form, minimizing silanol interactions and improving peak shape.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can be evaluated as an alternative. Methanol may offer different selectivity for impurities.

  • Gradient Optimization: The initial broad gradient should be adjusted to a shallower gradient around the elution time of the analyte to improve the resolution between the main peak and any closely eluting impurities.

  • Column Temperature: Increasing the temperature can reduce viscosity and improve peak efficiency, but may also affect selectivity. A study between 25-40 °C is recommended.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose.

System Suitability

Before each validation run, inject the working standard solution five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. The method should be able to resolve the analyte peak from all degradation product peaks.

Linearity and Range
  • Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by applying the method to a sample to which a known amount of analyte has been added.

  • Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate.

  • The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two days' results should be ≤ 2.0%.

Robustness

Deliberately vary method parameters to assess the method's reliability during normal use.

  • Flow Rate: ± 0.2 mL/min

  • Column Temperature: ± 5 °C

  • Mobile Phase Composition: ± 2% organic

  • Wavelength: ± 2 nm The system suitability criteria should be met under all varied conditions.

Data Presentation

Table 3: Example System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
18.5212543211.18500
28.5312567891.18550
38.5212539871.28480
48.5412587651.18600
58.5312554321.18520
Mean 8.5312558591.128530
%RSD 0.10%0.16%--

Table 4: Example Linearity Data

Concentration (µg/mL)Mean Peak Area
50625432
75938765
1001255859
1251569876
1501885432
Correlation Coefficient (r²) 0.9998

Conclusion

This application note provides a detailed framework for the development and validation of a robust RP-HPLC method for the quantification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. By following the outlined protocols, laboratories can establish a reliable analytical method suitable for quality control and stability testing in a regulated environment. The provided starting conditions serve as a strong foundation for rapid method development, while the validation protocol ensures the generation of high-quality, defensible data.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
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  • Pawar, S. D., et al. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 1166-1175. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGogVSz-W7mQ7hLO5MLF3ll_s64qQ5_VCxGTAOvzM6svKHuVtHrOeHMY8FRHxxjN3p1CyJ-O7QWPyYjpo-UKzmogC1HMTdpCoSu3vsJCB7J8xOmSNVtkvbiuU100YUAK-JnMiYS7y3CkTmfzp0RGgI=
  • Levin, J. O., & Andersson, K. (1986). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Annals of Occupational Hygiene, 30(4), 527-532.
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  • Veeprho. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3.
  • Sigma-Aldrich. (n.d.). Benzylamine for GC derivatization, LiChropur, ≥ 99.0 100-46-9.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Aminomethyl-4-(4-fluoro benzyl)morpholine | CAS 112914-13-3.
  • Moldb. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine CAS No.: 112914-13-3 Cat. No.: M238516.
  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1369-1376.
  • Chemicea. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3.
  • Biosynth. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | 112914-13-3 | FA17786.
  • Echemi. (n.d.). 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: “The Conformer Resolved Ultraviolet Photodissociation of Morpholine”.
  • Chongqing Engsk Co., Ltd. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.
  • Sigma-Aldrich. (n.d.). (2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • SRD Pharma. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Pharmaffiliates. (n.d.). CAS No : 112914-13-3 | Product Name : 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Heterocycles. (1994). AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. 38(5), 1033-1038.
  • Chemicea. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3.
  • i-manager's Journal on Chemical Sciences. (2016). UV Absorption Spectra, NLO Properties and HOMO-LUMO Analysis of N - (4 -CHLORO -3 - CYANO - 7 - ETHOXY - 6 QUINOLINYL) ACETAMIDE by Density Functional Theory. 5(2), 21-27.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
  • ChemicalBook. (n.d.). 174561-70-7(3-Aminomethy-4-(4-fluorobenzyl)morpholine) Product Description.
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Gas Chromatography Analysis of Morpholine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Morpholine Analysis in Pharmaceuticals

Morpholine, a versatile heterocyclic amine, is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its presence, however, as a residual starting material, process-related impurity, or degradant is of significant regulatory concern. The inherent basicity and potential for N-nitrosamine formation necessitate robust analytical methods for its detection and quantification to ensure the safety, quality, and efficacy of the final drug product.[2][3]

This comprehensive guide provides a detailed exploration of gas chromatography (GC) techniques for the analysis of morpholine in pharmaceutical contexts. We will delve into two primary methodologies: a highly sensitive GC-Mass Spectrometry (GC-MS) method involving derivatization, and a direct injection GC-Flame Ionization Detection (GC-FID) approach. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to implement reliable morpholine analysis in their laboratories.

Regulatory Landscape: Controlling Morpholine as a Process-Related Impurity

The control of impurities in APIs and drug products is a cornerstone of pharmaceutical manufacturing and is rigorously governed by international regulatory bodies.[3][4] Morpholine, when used in the synthesis of an API, is classified as a process-related impurity. Its control strategy is dictated by the principles outlined in the International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[4]

A critical consideration for morpholine is its potential to be a mutagenic impurity, or to form mutagenic N-nitroso derivatives. The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[5][6] N-nitrosomorpholine (NMOR) is a potent mutagenic carcinogen and is classified as a "cohort of concern" compound.[6] As such, its presence must be strictly controlled to an acceptable intake (AI) limit, which for NMOR is established at 127 ng/day.[7]

The control strategy for morpholine, therefore, must not only consider its own toxicological profile but also its potential to form highly potent nitrosamine impurities. This necessitates a thorough risk assessment of the manufacturing process and the implementation of sensitive analytical methods to ensure that both morpholine and any potential N-nitroso derivatives are below their respective acceptable limits.

Methodology I: High-Sensitivity GC-MS Analysis via Derivatization

Direct GC analysis of morpholine can be challenging due to its high polarity, which can lead to poor peak shape and low sensitivity.[2] Derivatization to a less polar, more volatile compound is a common and effective strategy to overcome these limitations. The most prevalent derivatization reaction for morpholine is nitrosation under acidic conditions to form N-nitrosomorpholine (NMOR), which is readily amenable to GC-MS analysis.[8][9]

Principle of Derivatization

Morpholine, a secondary amine, reacts with a nitrosating agent, such as sodium nitrite, in an acidic medium to form the stable and volatile N-nitrosomorpholine derivative.[8][9] This reaction significantly enhances the sensitivity of the analysis, with reports of a 65-fold increase in signal abundance compared to direct detection.

Morpholine Morpholine (Polar, Less Volatile) NMOR N-Nitrosomorpholine (NMOR) (Non-polar, Volatile) Morpholine->NMOR Derivatization NaNO2 Sodium Nitrite (NaNO2) in Acidic Medium (HCl) NaNO2->NMOR GCMS GC-MS Analysis NMOR->GCMS Injection

Caption: Derivatization of Morpholine for GC-MS Analysis.

Experimental Protocol: GC-MS with Derivatization

This protocol is a synthesized methodology based on established procedures for the analysis of morpholine in pharmaceutical and other matrices.[2][8][10]

1. Sample Preparation:

  • For APIs: Accurately weigh approximately 100 mg of the API into a volumetric flask. Dissolve in a suitable solvent (e.g., methanol or water) and dilute to a final concentration of 1 mg/mL.

  • For Drug Products: Weigh and grind a representative number of tablets to a fine powder. Transfer an amount of powder equivalent to a single dose into a centrifuge tube. Add a suitable extraction solvent (e.g., methanol or water), vortex thoroughly, and centrifuge. Collect the supernatant for derivatization.

2. Derivatization and Extraction:

  • Transfer 1.0 mL of the sample solution into a clean glass vial.

  • Add 0.5 mL of 1M Hydrochloric Acid (HCl) to acidify the sample.

  • Add 0.5 mL of a freshly prepared 1% (w/v) sodium nitrite solution.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes.

  • Add 1.0 mL of dichloromethane and vortex for 1 minute to extract the N-nitrosomorpholine.

  • Centrifuge to separate the layers and carefully transfer the lower organic layer into a clean autosampler vial for GC-MS analysis.

3. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 10:1
Oven Program Initial 100°C for 4 min, ramp at 10°C/min to 120°C (hold 3 min), then ramp at 20°C/min to 250°C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Impact (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) using characteristic ions for NMOR (e.g., m/z 116, 86)

Methodology II: Direct GC-FID Analysis

For applications where the expected concentration of morpholine is higher, or when the use of derivatizing agents is undesirable, a direct injection GC-FID method can be employed. This method is simpler and faster but may lack the sensitivity of the GC-MS method.

Principle of Direct Analysis

This method relies on the direct injection of a sample solution containing morpholine onto a suitable GC column for separation and detection by a Flame Ionization Detector (FID). The choice of column is critical to ensure good peak shape for the polar morpholine molecule.

Sample Sample in Solvent GCFID GC-FID Analysis Sample->GCFID Direct Injection

Caption: Workflow for Direct GC-FID Analysis of Morpholine.

Experimental Protocol: GC-FID Direct Injection

This protocol is adapted from methodologies developed for the analysis of morpholine in various sample types.[11]

1. Sample Preparation:

  • For APIs and Drug Products: Prepare the sample as described in the GC-MS protocol (Section I, Step 1), using a solvent system such as 20% deionized water in methanol.

2. GC-FID Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent with FID
Column Stabilwax-DA (30 m x 0.32 mm, 0.5 µm) or equivalent polar column
Carrier Gas Helium at a constant flow of 2.0 mL/min
Inlet Temperature 240 °C
Injection Volume 1 µL
Split Ratio 10:1
Oven Program Initial 60°C for 2 min, ramp at 15°C/min to 220°C (hold 5 min)
Detector Temp 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A robust analytical method is one that has been thoroughly validated to ensure it is fit for its intended purpose. The validation of the morpholine GC method should be conducted in accordance with ICH Q2(R1) guidelines.

Key Validation Parameters

The following table summarizes the key validation parameters and their typical acceptance criteria for an impurity method.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank, placebo, and other known impurities at the retention time of morpholine (or its derivative).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Range The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.From the reporting threshold to 120% of the specification limit.
Accuracy (Recovery) The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.80-120% recovery for spiked samples at multiple concentration levels.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, or demonstrated precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like flow rate, oven temperature, etc.
Quantitative Data Summary from Literature

The following table presents a summary of quantitative performance data for the GC-MS analysis of morpholine from published studies.[8][10]

ParameterReported Value (Apple Juice Matrix)[8]Reported Value (Fruit Peel/Pulp Matrix)[10]
Linearity Range 10 - 500 µg/L10 - 400 µg/kg
Correlation Coefficient (r²) > 0.999> 0.9999
LOD 7.3 µg/L1.3 - 3.3 µg/kg
LOQ 24.4 µg/L4.1 - 10.1 µg/kg
Spiked Recovery Rate 94.3% - 109.0%88.6% - 107.2%
Intra-day Precision (RSD%) 2.0% - 4.4%1.4% - 9.4%
Inter-day Precision (RSD%) 3.3% - 7.0%1.5% - 2.8%

Conclusion

The gas chromatographic analysis of morpholine is a critical component of quality control in the pharmaceutical industry. The choice between a highly sensitive GC-MS method with derivatization and a more straightforward direct injection GC-FID method will depend on the specific requirements of the analysis, including the expected concentration of morpholine and the complexity of the sample matrix. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data. By implementing the robust protocols and adhering to the regulatory principles outlined in this guide, pharmaceutical scientists can confidently monitor and control morpholine impurities, thereby ensuring the safety and quality of their products.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8724178. [Link]
  • BenchChem. (2025).
  • OSHA. (2003). Morpholine (Method PV2123).
  • Kruhlak, N. L., et al. (2024). Re‐Evaluating Acceptable Intake: A Comparative Study of N‐Nitrosomorpholine and N‐Nitroso Reboxetine Potency.
  • Lindahl, R., Levin, J. O., & Andersson, K. (1999). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 124(8), 1159-1162.
  • An, K., Kim, I., Lee, C., Min, J. K., Shin, H. J., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
  • BenchChem. (2025).
  • Pharmaffiliates. (n.d.). Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity.
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
  • European Medicines Agency. (2020). ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. EMA.
  • ResearchGate. (n.d.). a. GC-FID analysis of morpholine. [Link]
  • Singh, B., Kumar, R., & Singh, A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Pharmaceutical Methods, 12(2), 79-84.
  • ICH. (2023). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
  • ICH. (2017). M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.
  • FB Pharmtech. (2024). The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.
  • W.R. Grace. (2025).
  • Therapeutic Goods Administration (TGA). (2025). Established acceptable intake for nitrosamines in medicines. TGA.
  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Veeprho.
  • Juniper Publishers. (2017). Safety Based Limits for the Control of Impurities in Drug Substances and Drug Products: A Review. Juniper Publishers.
  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Contract Pharma.
  • Seqens. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Seqens.
  • ResearchGate. (n.d.). ICH Guideline M7 on mutagenic impurities in pharmaceuticals.
  • U.S. Food and Drug Administration. (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (2024). CDER Nitrosamine Impurity Acceptable Intake Limits. FDA.

Sources

Handling and storage guidelines for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Section 1: Compound Profile and Scientific Context

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a substituted morpholine derivative. Its structure incorporates a primary amine, a tertiary amine within the morpholine ring, and a fluorinated benzyl group. This combination of functional groups suggests its potential utility in drug discovery and medicinal chemistry, possibly as a scaffold for building more complex molecules or as a ligand for biological targets. Notably, it is identified as an impurity standard of Mosapride, a gastroprokinetic agent, highlighting its importance in pharmaceutical quality control.[1]

The primary amine offers a reactive site for further chemical modification, while the morpholine ring provides a desirable pharmacokinetic profile in many drug candidates due to its stability and solubility characteristics. The fluorobenzyl group can influence binding affinity and metabolic stability. Understanding the distinct properties of these groups is crucial for its safe and effective use.

Physicochemical & Structural Data

PropertyValueSource
CAS Number 112914-13-3[2][3]
Molecular Formula C₁₂H₁₇FN₂O[2][4][5]
Molecular Weight 224.27 g/mol [2][4][5]
Appearance Typically a solid, though physical state may vary.[4]
Solubility Limited solubility in water; soluble in common organic solvents (e.g., ethanol, dichloromethane).[4]
Purity ≥95% - 98% (Typical for research grade)[2][3]
IUPAC Name (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[5]

Section 2: Hazard Identification and Risk Mitigation

The safe handling of this compound is predicated on understanding the hazards associated with its constituent functional groups: amines and morpholines. Amines can be corrosive, irritants, and may be harmful if swallowed or in contact with skin.[6][7]

Inferred Hazard Profile:

  • Health: The presence of amine functional groups suggests the compound may cause skin burns and eye damage. It may be harmful if swallowed or in contact with skin. Inhalation of vapors or aerosols should be avoided.[8][9]

  • Reactivity: Amines are basic and can react violently or exothermically with acids and strong oxidizing agents.[7][10] The compound should be kept away from incompatible materials.[8][11]

  • Flammability: While data is not specific, similar amine compounds can be combustible. Keep away from heat, sparks, and open flames.[10][12][13]

Personal Protective Equipment (PPE) Protocol:

Protection TypeSpecificationRationale
Eye/Face Chemical splash goggles and a face shield.To protect against splashes which can cause severe eye damage. Standard safety glasses are insufficient.[14]
Hand Nitrile or other chemically resistant gloves.Amines can be absorbed through the skin or cause severe irritation.[15] Always check glove compatibility and inspect for leaks before use.[16]
Body A lab coat and closed-toe shoes are mandatory.To protect skin from accidental contact. Shorts or open-toed shoes are not permitted in the laboratory.[14]
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.[8][17]

Section 3: Receiving, Storage, and Aliquoting Workflows

Proper storage is critical to maintain the compound's integrity and ensure laboratory safety. The primary amine group is susceptible to oxidation, and the compound may be hygroscopic.

Long-Term Storage Protocol:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation from air and moisture.[18][19]

  • Temperature: Store in a cool, dry, well-ventilated area.[4][11] A recommended temperature can often be found on the product label.

  • Container: Keep the container tightly sealed.[4][10] For materials supplied in specialized packaging like AcroSeal™ bottles, follow the supplier's instructions for dispensing to maintain an inert atmosphere.[19][20]

  • Segregation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[8][21]

Workflow for Handling a New Shipment: The following diagram outlines the mandatory procedure upon receiving a new shipment of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

G cluster_receiving Receiving Area cluster_lab Laboratory (Fume Hood) cluster_storage Designated Chemical Storage A Receive Shipment B Inspect Packaging for Damage A->B Visual Check C Verify Compound Name, CAS No., and Quantity B->C Check Packing Slip Z Quarantine Shipment & Contact Supplier/ Safety Officer B->Z Damage Found D Don Required PPE C->D Proceed if OK C->Z Discrepancy Found E Transfer to Fume Hood D->E F Carefully Open Outer Packaging E->F G Inspect Primary Container Seal Integrity F->G Check for Leaks H Log into Inventory System (Assign Lot No., Date) G->H If Seal is Intact G->Z Seal Broken I Store in Cool, Dry, Well-Ventilated Area H->I Immediate Transfer J Segregate from Incompatible Chemicals I->J

Caption: Workflow for receiving and storing new compounds.

Section 4: Experimental Protocols

Protocol 4.1: Preparation of a Stock Solution (Example: 10 mM in DMSO)

This protocol describes the preparation of a stock solution for use in biological assays or chemical reactions. Given the primary amine's reactivity, an inert atmosphere is recommended for weighing and dissolution if long-term stability of the solution is critical.

Materials:

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Glass syringe or gas-tight syringe

  • Spatula

  • Argon or Nitrogen gas supply

  • Septum

Procedure:

  • Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and allow to cool in a desiccator or under a stream of inert gas.[19][20]

  • Weighing:

    • Place the volumetric flask on the analytical balance and tare.

    • Carefully add 22.43 mg of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine to the flask.

    • Expert Insight: For highly air-sensitive applications, weighing should be performed quickly. If available, use a glovebox for this step.[22]

  • Dissolution:

    • Remove the flask from the balance and place it under a gentle stream of inert gas.

    • Using a dry syringe, add approximately 8 mL of anhydrous DMSO to the flask.

    • Seal the flask with a septum and gently swirl until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once dissolved, carefully add anhydrous DMSO to the 10 mL mark.

    • Invert the flask several times to ensure homogeneity.

  • Storage of Solution:

    • The solution can be used immediately or aliquoted into smaller, sealed vials for storage.

    • For long-term storage, flush the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C, protected from light.

Section 5: Spill Management and Waste Disposal

Spill Response:

  • Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, contain the material with an inert absorbent like sand, vermiculite, or earth.[8][9] Do not use combustible materials like paper towels.

  • Neutralize: Due to the amine's basic nature, a neutralizing agent suitable for amines can be used if protocols are in place.

  • Clean-up: Wearing full PPE, carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][21] Ventilate the area thoroughly.[16]

Waste Disposal Protocol:

  • Segregation: Amine waste must be segregated from other chemical waste streams, especially acids, to prevent hazardous reactions.[21]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[21]

  • Disposal: Do not dispose of this compound or its solutions down the drain.[21] All waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8][21]

Section 6: References

  • Canyon Components. MORPHOLINE - Chemical Compatibility Table. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • Bouling Chemical Co., Limited. 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine. [Link]

  • ResearchGate. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]

  • Global Trade Online. Buy Benzylamine at Best Price, Contract Manufacturer, Exporter, Distributor. [Link]

  • Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • Redox. Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. [Link]

  • USDA ARS. Acceptable Drain Disposal Procedures. [Link]

  • Loba Chemie. BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9. [Link]

  • Walchem. Chemical Compatibility Chart. [Link]

  • Journal of Environmental Informatics Letters. Handling of Amine-Based Wastewater Produced During Carbon Capture. [Link]

  • Veeprho. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • ERG Environmental. Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. [Link]

  • Technology Catalogue. Disposing Amine Waste. [Link]

  • Kelco. Chemical Compatibility Chart. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • MsdsDigital.com. MORPHOLINE - Safety Data Sheet. [Link]

  • Penta chemicals. Morpholine - SAFETY DATA SHEET. [Link]

  • Astech Ireland. Safety Data Sheet: Benzylamine. [Link]

  • Trimec-europe.com. CHEMICAL COMPATIBILITY LIST. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • ICC Compliance Center. GHS Hazard Classifications in Relation to HMIS® III & NFPA 704 Rating Systems. [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D. [Link]

  • Worcester Polytechnic Institute. Comparison of Hazardous Classification Systems. [Link]

  • U.S. Consumer Product Safety Commission. School Chemistry Laboratory Safety Guide. [Link]

  • Duke University Chemistry Department. Safety Manual. [Link]

  • Hiep Phat Equipment. Laboratory safety rules everyone should know. [Link]

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Application Notes and Protocols for Cell Culture Assays Using 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Effects of a Novel Morpholine Derivative

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a substituted morpholine derivative, identified as a significant impurity of Mosapride.[1] Mosapride is a well-characterized gastroprokinetic agent that exerts its effects primarily as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor.[2][3] The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous bioactive molecules with a wide range of pharmacological activities.[4][5] Given the established role of the 5-HT4 receptor in various cellular processes and the inherent bioactivity of the morpholine nucleus, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine presents a compelling subject for investigation in cell-based assays.

The 5-HT4 receptor, a Gs-protein coupled receptor, is predominantly known for its role in regulating gastrointestinal motility.[2] Upon activation, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][7] This signaling cascade is not only pivotal in neuronal function but is also implicated in the regulation of cell proliferation, differentiation, and survival in various cell types, including cancer cells. Emerging evidence suggests that serotonin and its receptors can modulate oncogenic signaling pathways, including those involving AKT and MAPK, thereby impacting tumor cell viability.[8] Therefore, it is hypothesized that 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, through potential interaction with the 5-HT4 receptor or other cellular targets, may modulate key cellular functions such as proliferation, apoptosis, and migration.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the in vitro cellular effects of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's biological activity profile.

Compound Handling and Safety Precautions

Chemical Information:

Property Value
Chemical Name 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
Synonym(s) [4-(4-fluorobenzyl)-2-morpholinyl]methanamine
CAS Number 112914-13-3
Molecular Formula C12H17FN2O

| Molecular Weight | 224.27 g/mol |

Safety and Handling: According to the available Safety Data Sheet (SDS), 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is classified as a hazardous substance.[8]

  • Hazard Statements: Harmful if swallowed (H302), Causes severe skin burns and eye damage (H314).

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.

  • Storage: Store at 4°C, protected from light.

Stock Solution Preparation: For in vitro cell culture experiments, it is recommended to prepare a concentrated stock solution of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

I. Cell Viability and Cytotoxicity Assays

The initial assessment of a novel compound involves determining its effect on cell viability and identifying its cytotoxic concentration range. Tetrazolium reduction assays are widely used for this purpose.

A. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for MTT Assay:

MTT_Workflow A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with Compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan F->G H Read Absorbance (570 nm) G->H I Data Analysis (IC50) H->I

Caption: Workflow for assessing cell viability using the MTT assay.

II. Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial.

A. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 2-Aminomethyl-4-(4-fluorobenzyl)morpholine at concentrations around the IC50 value for 24 or 48 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

III. Cell Migration and Invasion Assays

Given the role of 5-HT signaling in cellular motility, assessing the effect of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine on cell migration and invasion is a logical next step.

A. Wound Healing (Scratch) Assay for Cell Migration

This is a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Protocol:

  • Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

  • Create the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and debris. Add fresh culture medium containing different concentrations of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points. Calculate the percentage of wound closure relative to the initial scratch area.

B. Transwell Migration (Boyden Chamber) Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.[9] Cells are seeded in the upper chamber of a Transwell insert with a porous membrane and migrate through the pores towards a chemoattractant in the lower chamber.

Protocol:

  • Prepare Transwell Inserts: Rehydrate the Transwell inserts (typically with 8 µm pores for most cancer cell lines) in serum-free medium.

  • Add Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend serum-starved cells in serum-free medium containing different concentrations of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine and seed them into the upper chamber.

  • Incubation: Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and Stain: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

Experimental Workflow for Transwell Migration Assay:

Transwell_Workflow A Rehydrate Transwell Insert B Add Chemoattractant to Lower Chamber A->B C Seed Cells with Compound in Upper Chamber B->C D Incubate (12-24h) C->D E Remove Non-Migrated Cells D->E F Fix and Stain Migrated Cells E->F G Quantify Migrated Cells F->G

Caption: Workflow for the Transwell cell migration assay.

IV. Mechanistic Studies: Investigating the 5-HT4 Receptor Signaling Pathway

Should the initial screening assays indicate significant biological activity, further experiments can be designed to investigate the underlying mechanism of action, focusing on the 5-HT4 receptor signaling pathway.

Hypothesized Signaling Pathway:

Caption: Hypothesized 5-HT4 receptor signaling pathway.

Key Mechanistic Assays:

  • cAMP Assay: A competitive enzyme-linked immunosorbent assay (ELISA) can be used to measure intracellular cAMP levels in cells treated with 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. An increase in cAMP would support the involvement of a Gs-coupled receptor like 5-HT4.

  • Western Blot Analysis: This technique can be used to assess the phosphorylation status of key downstream proteins in the cAMP/PKA pathway, such as CREB (cAMP response element-binding protein).[10] Additionally, the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or migration (e.g., matrix metalloproteinases) can be analyzed.

  • Receptor Knockdown/Antagonist Studies: To confirm the specific involvement of the 5-HT4 receptor, experiments can be repeated in cells where the 5-HT4 receptor has been knocked down using siRNA or in the presence of a selective 5-HT4 receptor antagonist.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial characterization of the in vitro cellular effects of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. By systematically evaluating its impact on cell viability, apoptosis, and migration, researchers can gain valuable insights into the potential biological activities of this novel morpholine derivative. Subsequent mechanistic studies will be essential to elucidate its precise molecular targets and signaling pathways. This comprehensive approach will contribute to a deeper understanding of the pharmacological profile of this compound and its potential for further development.

References

  • Wokai Biotechnology Co., Ltd. (n.d.). SAFETY DATA SHEET: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Pharmaffiliates. (n.d.). CAS No : 112914-13-3 | Product Name : 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Kim, D. Y., et al. (2013). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Korean Journal of Physiology & Pharmacology, 17(2), 149–154. [Link]
  • Zhu, Y., et al. (2021). The cAMP-PKA signaling initiates mitosis by phosphorylating Bora.
  • Martin, C., et al. (2005). [Physiopathology of cAMP/PKA signaling in neurons]. Médecine/Sciences, 21(4), 415–420. [Link]
  • Tomita, R., et al. (2006). Effects of Mosapride Citrate on Patients After Vagal Nerve Preserving Distal Gastrectomy Reconstructed by Interposition of a Jejunal J Pouch With a Jejunal Conduit for Early Gastric Cancer. World Journal of Surgery, 30(1), 126–133. [Link]
  • Lee, S. J., et al. (2021). A randomized controlled study to assess the effect of mosapride citrate on intestinal recovery following gastrectomy. Scientific Reports, 11(1), 17359. [Link]
  • Triratanachat, S., et al. (2023). The efficacy of mosapride on recovery of intestinal motility after elective colorectal cancer surgery: a randomized controlled trial. Annals of Medicine and Surgery, 85(7), 3508–3514. [Link]
  • Kii, Y., & Ito, T. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro. Arzneimittel-Forschung, 47(10), 1101–1107. [Link]
  • Corona de la Fuente, A., et al. (2015). cAMP-dependent Protein Kinase A (PKA) Signaling Induces TNFR1 Exosome-like Vesicle Release via Anchoring of PKA Regulatory Subunit RIIβ to BIG2. Journal of Biological Chemistry, 290(48), 28731–28743. [Link]
  • Amsbio. (n.d.). Oris™ Cell Migration Assays.
  • Das, S., et al. (2020). cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages. Frontiers in Cellular and Infection Microbiology, 10, 591672. [Link]
  • Al-Ghamdi, S., et al. (2023). In Vitro Drug Repurposing: Focus on Vasodilators. International Journal of Molecular Sciences, 24(7), 6331. [Link]
  • Almawash, S., et al. (2022). cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach. Cancers, 14(19), 4626. [Link]
  • Bio-Rad. (n.d.). Apoptosis Induction Phase.
  • Reaction Biology. (n.d.). Cell Migration Assays | Wound Healing.
  • Asano, K., et al. (2010). The 5-HT4 receptor agonist mosapride attenuates NSAID-induced gastric mucosal damage. Journal of Gastroenterology, 45(4), 389–396. [Link]

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Application Notes and Protocols for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in drug discovery. This document outlines the rationale for investigating this compound, proposes a therapeutic hypothesis, and provides detailed protocols for its evaluation.

Introduction: The Morpholine Scaffold and the Potential of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.[1][2][3] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable component in drug design.[4][5] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[4][6][7][8][9][10]

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a specific derivative of this versatile scaffold. While it is known as an intermediate in the synthesis of the gastroprokinetic agent Mosapride, its intrinsic pharmacological potential remains largely unexplored.[11][12][13] The structural features of this compound, namely the fluorobenzyl group and the aminomethyl substituent on the morpholine ring, suggest potential interactions with various biological targets. The 4-benzylmorpholine moiety is a common feature in compounds targeting the CNS and in anti-inflammatory agents.[8]

These application notes will guide the investigation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway often dysregulated in cancer.

Proposed Therapeutic Hypothesis: Targeting the PI3K/Akt/mTOR Pathway in Oncology

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several morpholine-containing compounds have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K.[14]

We hypothesize that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine may act as an inhibitor of one or more kinases in the PI3K/Akt/mTOR pathway. The morpholine ring can serve as a crucial pharmacophore, while the fluorobenzyl and aminomethyl groups may engage in specific interactions within the ATP-binding pocket of these kinases.

Visualizing the Proposed Mechanism of Action

PI3K_Akt_mTOR_Pathway Proposed Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits translation (when unphosphorylated) Inhibitor 2-Aminomethyl-4- (4-Fluorobenzyl)Morpholine Inhibitor->PI3K Hypothesized Inhibition Inhibitor->Akt Hypothesized Inhibition Inhibitor->mTORC1 Hypothesized Inhibition

Caption: Proposed mechanism of action for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Experimental Protocols

The following protocols outline a systematic approach to evaluating the therapeutic potential of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine against key kinases in the PI3K/Akt/mTOR pathway.

Materials:

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3)[15][16]

  • Recombinant human PI3Kα, Akt1, and mTOR kinases

  • Appropriate kinase substrates (e.g., PIP2 for PI3K)

  • ATP

  • Kinase buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • Known inhibitors for each kinase (positive controls)

  • DMSO (vehicle control)

  • 384-well assay plates

Procedure:

  • Prepare a stock solution of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in DMSO.

  • Perform serial dilutions of the compound to create a concentration gradient.

  • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the reaction and measure the kinase activity using a suitable detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Kinase Target2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine IC₅₀ (µM)Positive Control IC₅₀ (µM)
PI3KαTBDTBD
Akt1TBDTBD
mTORTBDTBD
Protocol 2: Cellular Proliferation Assay

Objective: To assess the effect of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine on the proliferation of cancer cell lines with a known activated PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines (e.g., A549, NCI-H1975)[6]

  • Cell culture medium and supplements

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

  • Incubate the cells for 72 hours.

  • Add the cell proliferation reagent to each well.

  • Measure the luminescence or absorbance to determine the number of viable cells.

  • Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Cell Line2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine GI₅₀ (µM)
A549TBD
NCI-H1975TBD
Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To confirm that 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine inhibits the PI3K/Akt/mTOR pathway in a cellular context.

Materials:

  • Cancer cell lines

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

  • Lysis buffer

  • Protein quantification assay kit

  • Primary antibodies against p-Akt, Akt, p-S6K, S6K, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cancer cells with the test compound at concentrations around its GI₅₀ value for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on the phosphorylation status of Akt and S6K.

Experimental Workflow Visualization

Experimental_Workflow Workflow for Evaluating 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine start Start synthesis Synthesis and Purification of Compound start->synthesis in_vitro Protocol 1: In Vitro Kinase Assay synthesis->in_vitro cellular Protocol 2: Cellular Proliferation Assay in_vitro->cellular If active western Protocol 3: Western Blot Analysis cellular->western If active data_analysis Data Analysis and Hit-to-Lead Optimization western->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the initial evaluation of the compound.

Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

A common synthetic route involves the reaction of 2-acetylaminomethylmorpholine with 4-fluorobenzyl chloride in the presence of potassium carbonate and potassium iodide.[17] The resulting 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine is then subjected to acidic hydrolysis to yield the final product.[18]

Conclusion

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine represents an under-explored molecule with potential applications in drug discovery, particularly in oncology. The protocols outlined in this document provide a robust framework for investigating its activity as a potential inhibitor of the PI3K/Akt/mTOR pathway. The versatility of the morpholine scaffold suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. Further derivatization and structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective drug candidates.[9]

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
  • PrepChem.com. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. [Link]
  • PubMed. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Mol Divers. 2019 Aug;23(3):681-696. [Link]
  • RSC Publishing.
  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. 2006 Oct 15;14(20):6847-58. [Link]
  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
  • HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. [Link]
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  • Veeprho. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3. [Link]
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Sources

Application Notes and Protocols: Experimental Use of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the initial characterization and experimental application of the novel compound, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, in the context of Central Nervous System (CNS) research. The morpholine scaffold is a well-established pharmacophore in CNS drug discovery, known to enhance blood-brain barrier permeability and modulate pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5][6] This document outlines a proposed, multi-tiered research plan, from initial in vitro screening to in vivo behavioral analysis, to elucidate the potential therapeutic utility of this compound. The protocols provided herein are designed to be self-validating and are grounded in established methodologies within the field of neuroscience and pharmacology.

Introduction: The Rationale for Investigating 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in CNS Disorders

The development of novel therapeutics for CNS disorders remains a significant challenge in modern medicine. The morpholine moiety is a "privileged" heterocyclic motif frequently incorporated into CNS drug candidates to optimize their physicochemical properties for brain penetration and target engagement.[1][2][3][4][5][6] The compound 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine integrates this key scaffold with a fluorobenzyl group, a substitution often employed to enhance metabolic stability and binding affinity, and an aminomethyl group that can serve as a crucial interaction point with biological targets.

Given its structural features, we hypothesize that this compound may interact with key neurotransmitter systems implicated in mood and cognitive disorders. This guide provides a strategic framework for a thorough investigation of its pharmacological profile.

Proposed Mechanism of Action and Initial Target Identification

Based on the structural similarities of morpholine derivatives to endogenous neurotransmitters, a plausible starting point for investigation is the serotonergic or dopaminergic systems.[4] The initial phase of research should, therefore, focus on a broad panel of receptor binding assays to identify primary and secondary targets within the CNS.

Experimental Workflow for Target Identification and Validation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Compound Synthesis & Purity Analysis B Receptor Binding Affinity Screen (e.g., GPCR, Ion Channel Panels) A->B Characterized Compound C Functional Assays for Hit Validation (e.g., cAMP, Ca2+ Flux) B->C Identified 'Hits' D In Vitro Blood-Brain Barrier Permeability Assay (e.g., PAMPA, Caco-2) C->D Validated Activity E Pharmacokinetic Profiling (Rodent Model) D->E Confirmed CNS Penetration Potential F Behavioral Models (e.g., Anxiety, Depression, Cognition) E->F Informed Dosing Regimen G Target Engagement & Biomarker Analysis (Ex Vivo) F->G Observed Behavioral Effects

Caption: Proposed experimental workflow for CNS drug discovery.

In Vitro Experimental Protocols

Protocol: Receptor Binding Affinity Profiling

Objective: To identify the primary molecular targets of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine by screening its binding affinity against a panel of CNS-relevant receptors, transporters, and ion channels.

Methodology:

  • Compound Preparation:

    • Synthesize and purify 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine to >98% purity as confirmed by HPLC and NMR.[7][8][9][10][11]

    • Prepare a 10 mM stock solution in DMSO.

  • Assay Execution:

    • Utilize a commercial radioligand binding assay service (e.g., Eurofins, WuXi AppTec) for a broad screen (e.g., 40-70 CNS targets).

    • Perform initial screening at a single high concentration (e.g., 10 µM) to identify significant binding interactions (>50% inhibition of radioligand binding).

    • For targets showing significant interaction, perform concentration-response curves to determine the inhibition constant (Ki).

  • Data Analysis:

    • Calculate Ki values using the Cheng-Prusoff equation.

    • Tabulate the binding affinities for all tested targets.

Data Presentation:

TargetKi (nM)
5-HT1A ReceptorHypothetical Value
Dopamine D2 ReceptorHypothetical Value
SERTHypothetical Value
......
Protocol: In Vitro Functional Activity Assay (Example: cAMP Assay for GPCRs)

Objective: To determine if the binding of the compound to a G-protein coupled receptor (GPCR) results in agonism, antagonism, or inverse agonism.

Methodology:

  • Cell Culture:

    • Use a stable cell line expressing the target receptor (e.g., HEK293 or CHO cells).

    • Culture cells in appropriate media until they reach 80-90% confluency.[12][13]

  • Assay Procedure:

    • Seed cells in a 96-well plate.

    • For antagonist activity, pre-incubate cells with varying concentrations of the test compound before adding a known agonist.

    • For agonist activity, incubate cells with varying concentrations of the test compound alone.

    • Stimulate cAMP production with forskolin (if necessary for the assay design).

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

In Vivo Experimental Protocols

Prior to initiating in vivo studies, it is crucial to establish the compound's ability to cross the blood-brain barrier. An in vitro model such as a Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell model can provide an initial assessment.[14]

Protocol: Rodent Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic properties of the compound in a rodent model, including its brain penetrance.

Methodology:

  • Animal Model:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.[15][16][17]

    • Acclimate animals for at least one week before the study.

  • Compound Administration:

    • Administer a single dose of the compound via intravenous (IV) and oral (PO) routes in separate cohorts.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect brain tissue.

  • Bioanalysis:

    • Extract the compound from plasma and brain homogenates.

    • Quantify the compound concentration using LC-MS/MS.

Data Presentation:

ParameterIV AdministrationPO Administration
TmaxHypothetical ValueHypothetical Value
CmaxHypothetical ValueHypothetical Value
Half-life (t1/2)Hypothetical ValueHypothetical Value
Bioavailability (%)N/AHypothetical Value
Brain/Plasma RatioHypothetical ValueHypothetical Value
Protocol: Mouse Elevated Plus Maze (EPM) for Anxiolytic Activity

Objective: To assess the potential anxiolytic effects of the compound. The EPM is a widely used behavioral test for screening anxiolytic drugs.[15][17]

Methodology:

  • Apparatus:

    • A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to mice (e.g., 30 minutes before testing).

    • Place each mouse in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using an automated tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic effect.

Protocol: Mouse Forced Swim Test (FST) for Antidepressant Activity

Objective: To evaluate the potential antidepressant-like effects of the compound. The FST is a common screening tool for antidepressants based on the principle of behavioral despair.[15][17]

Methodology:

  • Apparatus:

    • A transparent cylinder filled with water.

  • Procedure:

    • Administer the test compound or vehicle to mice.

    • Place each mouse in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis:

    • A significant decrease in immobility time suggests an antidepressant-like effect.

Concluding Remarks

This document provides a foundational framework for the preclinical evaluation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in CNS research. The proposed experimental cascade is designed to systematically characterize its pharmacological profile, from molecular interactions to behavioral outcomes. The inherent properties of the morpholine scaffold suggest potential for CNS activity, and the outlined protocols offer a robust starting point for uncovering its therapeutic potential.[1][2][3][4][5][6]

References

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Application Notes & Protocols: In Vitro Experimental Design with 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Aminomethyl-4-(4-fluorobenzyl)morpholine (AMFM) is a novel synthetic morpholine derivative under investigation for its potential as a targeted therapeutic agent.[1] This document outlines a comprehensive in vitro experimental framework designed to characterize the mechanism of action and cellular effects of AMFM. Based on preliminary structural activity relationship (SAR) analyses, AMFM is hypothesized to be a potent and selective inhibitor of a critical upstream kinase in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[2][3][4] The protocols provided herein detail methodologies for assessing direct target engagement, cellular viability, and the modulation of downstream signaling events in cancer cell lines. This guide is intended for researchers in oncology, cell biology, and drug development to facilitate a robust evaluation of AMFM's therapeutic potential.

Introduction and Hypothetical Mechanism of Action

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for its ability to confer favorable pharmacokinetic properties and engage with biological targets like protein kinases.[1] 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (AMFM) has been designed to target key nodes in oncogenic signaling. While the precise molecular target is under investigation, we hypothesize that AMFM acts as a selective ATP-competitive inhibitor of a novel upstream kinase, designated here as FMAK1 (Fluoro-Morpholine Activated Kinase 1) .

FMAK1 is postulated to be a critical activator of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. In many cancers, this pathway is constitutively active, driving uncontrolled cell proliferation, survival, and resistance to apoptosis.[5][6] By inhibiting FMAK1, AMFM is expected to suppress the phosphorylation and activation of PI3K, leading to a downstream blockade of Akt and mTOR signaling. This targeted inhibition is predicted to induce cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism of action for AMFM within the FMAK1-PI3K-Akt signaling cascade.

AMFM_Mechanism_of_Action RTK Growth Factor Receptor (RTK) FMAK1 FMAK1 (Hypothesized Target) RTK->FMAK1 Activates PI3K PI3K FMAK1->PI3K Activates AMFM AMFM (Inhibitor) AMFM->FMAK1 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Hypothesized AMFM mechanism targeting FMAK1 to inhibit the PI3K/Akt pathway.

Comprehensive In Vitro Experimental Workflow

A multi-step approach is required to validate the hypothesized mechanism of action and characterize the biological activity of AMFM. The following workflow provides a logical progression from initial compound handling to detailed cellular analysis.

Experimental_Workflow cluster_validation Biochemical & Cellular Validation P1 Protocol 1: Compound Handling & Stock Preparation P2 Protocol 2: In Vitro Kinase Assay (Target Engagement) P1->P2 P3 Protocol 3: Cell Viability Assay (Functional Outcome) P1->P3 P5 Data Synthesis & Interpretation P2->P5 P4 Protocol 4: Western Blot Analysis (Pathway Validation) P3->P4 Determine IC50 for treatment dose P4->P5

Caption: Logical workflow for the in vitro characterization of AMFM.

Detailed Protocols and Methodologies

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Proper handling and solubilization of test compounds are critical for experimental reproducibility.[7][8] Dimethyl sulfoxide (DMSO) is the recommended solvent for AMFM due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[9] Maintaining a low final DMSO concentration in assays is crucial to avoid solvent-induced cytotoxicity.

Materials:

  • 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (AMFM) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Primary Stock:

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh out 2.24 mg of AMFM powder (Molecular Weight: 224.27 g/mol ).[10]

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. This yields a 10 mM stock solution.

  • Storage:

    • Aliquot the 10 mM stock into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles.[7]

    • Store aliquots at -20°C for short-term storage (1-3 months) or -80°C for long-term storage.

  • Working Dilutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock.

    • Prepare serial dilutions from the primary stock using sterile DMSO to create a range of intermediate stock concentrations for dose-response experiments.

    • Crucial: Ensure the final concentration of DMSO in the cell culture or assay buffer does not exceed 0.5% to prevent solvent-induced artifacts.[11]

Parameter Recommendation Rationale
Solvent Anhydrous DMSOHigh solubilizing power; miscible with aqueous media.[9]
Primary Stock Conc. 10 mMConvenient for serial dilutions; minimizes volume added to assays.
Storage Temp. -20°C (short-term) / -80°C (long-term)Prevents degradation and solvent evaporation.
Final DMSO Conc. ≤ 0.5%Minimizes solvent-induced cytotoxicity and off-target effects.[11]
Protocol 2: In Vitro Kinase Assay for FMAK1 Target Engagement

Rationale: An in vitro kinase assay is the most direct method to confirm that AMFM inhibits the enzymatic activity of its putative target, FMAK1.[12][13] This protocol describes a common method that quantifies kinase activity by measuring the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide.[13] A reduction in ADP production in the presence of AMFM indicates direct enzymatic inhibition.

Materials:

  • Recombinant human FMAK1 enzyme

  • FMAK1-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • AMFM (prepared as in Protocol 1)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in kinase assay buffer according to the manufacturer's recommendations.

  • Compound Plating:

    • Create a dose-response curve for AMFM. Serially dilute AMFM in kinase buffer directly in the 384-well plate. Typical starting concentrations range from 1 nM to 100 µM.

    • Include "No Inhibitor" (positive control for activity) and "No Enzyme" (background control) wells.

  • Kinase Reaction:

    • Add the FMAK1 enzyme to each well (except "No Enzyme" controls) and incubate with AMFM for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells.[12]

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding an ADP-Glo™ reagent that depletes the remaining ATP, followed by a kinase detection reagent that converts ADP to ATP, which then drives a luciferase reaction.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background ("No Enzyme") signal from all other wells.

    • Normalize the data to the "No Inhibitor" control (set to 100% activity).

    • Plot the percent inhibition versus the log of AMFM concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Component Example Concentration Purpose
Recombinant FMAK15-10 nMSource of enzymatic activity.
Substrate Peptide10-50 µMPhosphorylation target.
ATP10 µM (at Km)Phosphate donor for the reaction.[12]
AMFM1 nM - 100 µMTest inhibitor.
Protocol 3: Cell Viability / Cytotoxicity Assay

Rationale: To determine if the inhibition of FMAK1 translates into a functional anti-cancer effect, a cell viability assay is performed.[14] The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] A decrease in metabolic activity in AMFM-treated cells suggests reduced proliferation or increased cytotoxicity.

Materials:

  • Cancer cell line with a potentially active PI3K/Akt pathway (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • AMFM (prepared as in Protocol 1)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

  • Sterile 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X final concentrations of AMFM in complete media from your DMSO stocks.

    • Remove the old media from the cells and add 100 µL of the AMFM-containing media to the appropriate wells. Create a dose-response curve (e.g., 0.1 µM to 100 µM).

    • Include "Vehicle Control" (DMSO only, at the highest concentration used) and "No Cell" (media only for background) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.[16]

    • Incubate for 1-4 hours at 37°C, 5% CO2, until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance ("No Cell" control).

    • Normalize the data to the "Vehicle Control" (set to 100% viability).

    • Plot the percent viability versus the log of AMFM concentration and calculate the GI50 value (the concentration required to inhibit cell growth by 50%).

Protocol 4: Western Blot Analysis of Downstream Signaling

Rationale: Western blotting is essential to confirm that AMFM inhibits the FMAK1-PI3K-Akt pathway within a cellular context.[17] This is achieved by measuring the phosphorylation status of key downstream proteins, such as Akt and the mTORC1 substrate, S6 Ribosomal Protein. A reduction in the phosphorylated forms of these proteins (p-Akt, p-S6) following AMFM treatment provides strong evidence of on-target pathway inhibition.[3]

Materials:

  • Cancer cell line and culture reagents

  • AMFM

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6 (Ser235/236), anti-total-S6, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with AMFM at concentrations around the GI50 value (e.g., 0.5x, 1x, and 2x GI50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

    • Wash cells with cold PBS and lyse them using ice-cold lysis buffer.[18]

    • Clarify lysates by centrifugation and determine protein concentration.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in SDS sample buffer.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.[17][19]

    • Wash the membrane extensively with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL reagent to the membrane and capture the chemiluminescent signal using a digital imager.[17]

    • To analyze total protein levels and ensure equal loading, the same membrane can be stripped and re-probed for total Akt and GAPDH.

    • Quantify band intensities using densitometry software. A decrease in the ratio of phosphorylated protein to total protein in AMFM-treated samples compared to the vehicle control indicates pathway inhibition.

References

  • protocols.io. (2023). In vitro kinase assay. [Link]
  • Jardim, D. L., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]
  • Miricescu, D., et al. (2015). Targeting the PI3K-AKT-mTOR signaling network in cancer.
  • Song, M., et al. (2022). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. [Link]
  • National Center for Biotechnology Inform
  • Wikipedia. MTT assay. [Link]
  • Molecules. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer. [Link]
  • Wikipedia.
  • GMP Plastics. (2025).
  • Bio-protocol. (2022). In vitro kinase assay. [Link]
  • ResearchGate. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]
  • Aurelia Bioscience. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
  • PharmaCompass. 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE. [Link]
  • CMDC Labs. (2025).
  • PubMed. (2020).
  • National Center for Biotechnology Information. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]
  • BioPharma Services. Navigating Compounding in Early Phase Drug Development and ADF Studies. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a key intermediate in pharmaceutical development. The protocol herein is designed for scalability, robustness, and high yield, drawing upon established chemical principles and field-proven insights. This guide is structured to not only provide a step-by-step methodology but also to offer a deeper understanding of the underlying chemical rationale, ensuring both scientific integrity and practical applicability.

Introduction

The morpholine moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Specifically, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine serves as a critical building block for the synthesis of various biologically active compounds. Its structural features, combining a substituted morpholine ring with a primary amine and a fluorinated benzyl group, make it a versatile synthon for drug discovery and development. The increasing demand for this intermediate necessitates a reliable and scalable synthetic route. This application note details a robust two-step synthesis pathway, beginning with the N-alkylation of an acetyl-protected aminomethylmorpholine, followed by deprotection to yield the target compound.

Synthetic Strategy Overview

The selected synthetic strategy involves a two-step process designed for efficiency and scalability. The first step is an N-alkylation of 2-acetylaminomethylmorpholine with 4-fluorobenzyl chloride. The acetyl protecting group on the primary amine prevents its reaction during the N-alkylation of the morpholine nitrogen. The subsequent step involves the acidic hydrolysis of the acetyl group to furnish the desired 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This approach is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and high overall yield.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection 2-Acetylaminomethylmorpholine 2-Acetylaminomethylmorpholine N-Alkylation N-Alkylation 2-Acetylaminomethylmorpholine->N-Alkylation 4-Fluorobenzyl chloride 4-Fluorobenzyl chloride 4-Fluorobenzyl chloride->N-Alkylation 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine N-Alkylation->2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine Intermediate 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine Acid Hydrolysis Acid Hydrolysis Intermediate->Acid Hydrolysis Final Product 2-Aminomethyl-4-(4-fluorobenzyl)morpholine Acid Hydrolysis->Final Product

Caption: Overall synthetic workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine

This procedure outlines the N-alkylation of 2-acetylaminomethylmorpholine with 4-fluorobenzyl chloride. The use of potassium carbonate as a base and potassium iodide as a catalyst facilitates the reaction.

Materials and Reagents:

  • 2-Acetylaminomethylmorpholine

  • 4-Fluorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Methyl ethyl ketone (MEK)

Protocol:

  • To a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-acetylaminomethylmorpholine (7.0 g), potassium carbonate (56 g), potassium iodide (1 g), and methyl ethyl ketone (100 ml).[2]

  • Stir the mixture and add 4-fluorobenzyl chloride (12 g).[2]

  • Heat the reaction mixture to reflux and maintain stirring for 17 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with methyl ethyl ketone.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step if purity is deemed sufficient.

Step 2: Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

This protocol describes the acidic hydrolysis of the acetyl group from the intermediate synthesized in Step 1 to yield the final product.

Materials and Reagents:

  • 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine

  • 10% Hydrochloric acid (HCl)

  • Aqueous sodium hydroxide (NaOH) solution

  • Chloroform (CHCl₃)

  • Water (H₂O)

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) in 10% hydrochloric acid (50 ml).[3]

  • Heat the solution to reflux with stirring for 4 hours.[3]

  • Monitor the deprotection by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to 11 with an aqueous sodium hydroxide solution.[3]

  • Transfer the basic solution to a separatory funnel and extract with chloroform.[3]

  • Combine the organic layers and wash successively with water and saturated aqueous sodium chloride solution.[3]

  • Dry the organic layer over magnesium sulfate.[3]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Aminomethyl-4-(4-fluorobenzyl)morpholine as an oil.[3]

Part 2: Scientific Integrity and Logic

Expertise & Experience: Rationale Behind Experimental Choices

The selection of this two-step synthetic route is based on principles of process chemistry, emphasizing scalability, safety, and efficiency.

  • Choice of Protecting Group: The use of an acetyl group to protect the primary amine is a deliberate choice. Acetyl groups are stable under the basic conditions of the N-alkylation step but are readily cleaved under acidic conditions, providing an orthogonal deprotection strategy.

  • N-Alkylation Conditions: The use of methyl ethyl ketone as the solvent is advantageous for its boiling point, which allows for a reasonable reaction rate at reflux, and its ability to dissolve the organic reactants while being immiscible with the inorganic base. Potassium iodide is added as a catalyst to facilitate the reaction via the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide.

  • Deprotection and Work-up: Acidic hydrolysis is a standard and highly effective method for the removal of amide protecting groups. The subsequent basic work-up is crucial to neutralize the acid and deprotonate the amine, rendering it soluble in the organic extraction solvent. The choice of chloroform for extraction is based on its ability to effectively dissolve the product.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through in-process controls and characterization of the final product.

  • Chromatographic Monitoring: Regular monitoring of the reaction progress by TLC or HPLC at each step allows for the determination of reaction completion, preventing the formation of by-products due to prolonged reaction times or incomplete conversion.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the structure of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

  • Yield and Purity Assessment: The overall yield and purity of the final product should be quantified. Purity can be accurately determined by HPLC analysis.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Deprotection
Starting Material 2-Acetylaminomethylmorpholine2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine
Key Reagents 4-Fluorobenzyl chloride, K₂CO₃, KI10% HCl, NaOH
Solvent Methyl ethyl ketoneWater, Chloroform
Reaction Time 17 hours4 hours
Reaction Temperature RefluxReflux
Typical Yield >85%>90%
Purity (HPLC) >95% (after purification)>98%

Visualization of the Reaction Mechanism

G cluster_0 Step 1: N-Alkylation (SN2 Mechanism) cluster_1 Step 2: Acid-Catalyzed Hydrolysis of Amide Morpholine_N Morpholine Nitrogen Transition_State SN2 Transition State Morpholine_N->Transition_State Nucleophilic Attack Benzyl_Chloride 4-Fluorobenzyl Chloride Benzyl_Chloride->Transition_State Product_1 N-Alkylated Morpholine Transition_State->Product_1 Chloride Departure Amide_O Amide Oxygen Protonated_Amide Protonated Amide Amide_O->Protonated_Amide Protonation H_plus H+ H_plus->Protonated_Amide Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate Nucleophilic Attack Water H2O Water->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Leaving_Group_Departure Leaving Group Departure Proton_Transfer->Leaving_Group_Departure Product_2 Primary Amine + Acetic Acid Leaving_Group_Departure->Product_2

Caption: Simplified reaction mechanisms for N-alkylation and amide hydrolysis.

References

  • PrepChem.com. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE.
  • Nucleosides Nucleotides Nucleic Acids. 2020;39(9):1223-1244. Synthesis of N-substituted morpholine nucleoside derivatives.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Organic Chemistry Portal. Morpholine synthesis.
  • PubMed Central (PMC). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Reddit. Challenging reductive amination.
  • ResearchGate. N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. Recent progress in the synthesis of morpholines.
  • Google Patents. Benzyl morpholine derivatives.
  • Google Patents. Preparation method of N- (2-aminoethyl) morpholine.
  • MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
  • PubMed Central (PMC). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • ResearchGate. Background on morpholine synthesis and our approach.
  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the laboratory.

Overview of a Common Asymmetric Synthetic Pathway

The synthesis of enantiomerically pure 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is critical for its application as a pharmaceutical intermediate. A frequently employed and effective strategy involves a multi-step sequence starting from commercially available chiral epichlorohydrin and 4-fluorobenzylamine. This pathway ensures control over the stereochemistry at the C2 position of the morpholine ring.

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Morpholine Ring Formation cluster_2 Step 3: Intermediate Conversion cluster_3 Step 4: Final Deprotection A Chiral Epichlorohydrin C Chiral Amino Alcohol Intermediate (3-Chloro-1-(4-fluorobenzylamino)-2-propanol) A->C Nucleophilic Addition B 4-Fluorobenzylamine B->C Nucleophilic Addition E Oxomorpholine Intermediate C->E Acylation & Intramolecular Cyclization D Bromoacetyl Bromide D->E F Chloromethylmorpholine Intermediate E->F Reduction G Phthalimide Intermediate F->G Gabriel Synthesis H Final Product (2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine) G->H Hydrolysis

Caption: Asymmetric synthesis workflow for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: I'm observing very low yields (30-40%) in the initial reaction between epichlorohydrin and 4-fluorobenzylamine. What is the likely cause and how can I fix it?

Answer: This is a classic nucleophilic ring-opening of an epoxide. The most common culprit for low yield in this specific reaction is an inappropriate choice of solvent.

  • Causality: The reaction involves the amine acting as a nucleophile to attack the terminal carbon of the epoxide. Polar protic solvents (like methanol) can solvate the amine, reducing its nucleophilicity. Other polar solvents like THF or CHCl₃ may not effectively promote the desired reaction pathway, leading to unsatisfactory yields[1].

  • Solution: The use of non-polar, hydrocarbon solvents has been demonstrated to significantly improve yields. These solvents minimize undesirable interactions and favor the direct nucleophilic attack. It is recommended to run the reaction in cyclohexane or n-hexane at room temperature[1].

SolventTypical YieldReference
Methanol (MeOH)30-40%[1]
Chloroform (CHCl₃)30-40%[1]
Tetrahydrofuran (THF)30-40%[1]
Cyclohexane Good to Excellent [1]
n-Hexane Good to Excellent [1]

Actionable Protocol Adjustment:

  • Combine equimolar amounts of (R)-(-)-epichlorohydrin and 4-fluorobenzylamine.

  • Use cyclohexane as the solvent.

  • Stir the mixture at room temperature for approximately 16-24 hours.

  • Monitor the reaction by TLC until the starting materials are consumed. This simple change can dramatically increase the yield of the resulting amino alcohol intermediate, (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol[1].

Question 2: The morpholine ring closure step is inefficient, resulting in a complex mixture of products. How can I optimize this cyclization?

Answer: The formation of the morpholine ring is a critical step that involves an initial N-acylation followed by an intramolecular Williamson ether synthesis (cyclization). Inefficiency here often points to issues with the reaction conditions or the stability of the intermediate.

  • Causality: The process involves reacting the amino alcohol intermediate with an acylating agent like bromoacetyl bromide, followed by base-mediated cyclization. If the intermediate bromoacetamide is not handled correctly or if the base and solvent system are not optimal, side reactions can occur. A one-pot procedure where the cyclization occurs immediately after acylation is often more efficient.

  • Solution: A robust method is to perform the reaction in a two-phase system (e.g., CHCl₃ and aqueous NaOH) or to use a strong base like sodium methoxide after isolating the bromoacetamide intermediate. The one-pot, two-phase method is often preferred for its efficiency[1].

G cluster_0 Troubleshooting Low Yield Start Low Yield Observed Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions If Pure Solvent Solvent Choice Correct? Conditions->Solvent Base Base Strength/Type Appropriate? Solvent->Base If Optimal Temp Temperature Control Optimal? Base->Temp If Optimal Success Yield Improved Temp->Success If Optimal

Caption: A logical flow for troubleshooting low reaction yields.

Question 3: My final deprotection step to get the primary amine is incomplete, and purification is difficult. What's a reliable method?

Answer: The final step often involves the hydrolysis of a protected amine, such as a phthalimide group introduced via a Gabriel synthesis. Incomplete hydrolysis or harsh conditions can lead to low yields and byproduct formation.

  • Causality: Phthalimide hydrolysis can be sluggish. While traditional methods use strong acids or bases (like refluxing HCl or NaOH), these can sometimes be too harsh for the rest of the molecule. Hydrazinolysis is a common alternative but can present purification challenges. A cleaner method involves acidic hydrolysis under controlled conditions.

  • Solution: A proven method is to reflux the phthalimide intermediate in 10% aqueous hydrochloric acid for several hours[2]. This effectively cleaves the phthalimide to yield the desired primary amine hydrochloride salt. Subsequent basification and extraction provide the free amine.

Actionable Protocol Adjustment:

  • Dissolve the N-phthalimide intermediate in 10% aqueous HCl.

  • Reflux the mixture with stirring for 4 hours.

  • Cool the reaction mixture and adjust the pH to ~11 using aqueous sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to obtain the final product as an oil[2].

Detailed Experimental Protocols

The following protocols are adapted from established literature and provide a reliable pathway to the target compound[1].

Protocol 1: Synthesis of (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol

  • Materials:

    • (R)-(-)-epichlorohydrin

    • 4-fluorobenzylamine

    • Cyclohexane

  • Procedure:

    • In a round-bottom flask, combine 4-fluorobenzylamine (1.0 eq) and cyclohexane.

    • Add (R)-(-)-epichlorohydrin (1.0 eq) to the solution.

    • Stir the mixture at room temperature for 16 hours.

    • Monitor the reaction via TLC.

    • Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Protocol 2: One-Pot Synthesis of (R)-(+)-2-Chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine

  • Materials:

    • (R)-(+)-3-Chloro-1-(4-fluorobenzylamino)-2-propanol

    • Triethylamine (Et₃N)

    • Bromoacetyl bromide

    • Chloroform (CHCl₃)

    • 30% Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Dissolve the crude amino alcohol (1.0 eq) and triethylamine (2.1 eq) in chloroform.

    • Cool the mixture to 0°C in an ice bath.

    • Add a solution of bromoacetyl bromide (1.2 eq) in chloroform dropwise over 10 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Add 30% aqueous NaOH solution and stir vigorously until the cyclization is complete (monitor by TLC).

    • Separate the organic layer, wash with 1N HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by silica gel chromatography to yield the oxomorpholine intermediate.

Protocol 3: Final Conversion to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

This protocol assumes the conversion of the chloromethyl intermediate to a phthalimide, followed by deprotection as described in the FAQ section.

  • Materials:

    • The phthalimide intermediate (derived from the chloromethylmorpholine)

    • 10% Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) solution

    • Chloroform (or Dichloromethane)

  • Procedure:

    • Place the phthalimide intermediate (1.0 eq) in a round-bottom flask.

    • Add 10% aqueous HCl.

    • Heat the mixture to reflux and stir for 4 hours.

    • Cool the reaction to room temperature and carefully basify to pH 11 with NaOH solution.

    • Extract the aqueous layer three times with chloroform.

    • Combine the organic extracts, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the final product as an oil[2].

References

  • Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. PrepChem.com. [Link]
  • AMINOMETHYL-4-(4-FLU0ROBENZYL)MORPHOLINE. HETEROCYCLES, Vol. 38, No. 5, 1994. [Link]
  • A practical asymmetric synthesis of the enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. HETEROCYCLES, Vol. 38, No. 5, 1994, pp. 1033-1042. [Link]
  • Reductive amin
  • Recent progress in the synthesis of morpholines.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This guide is designed to provide in-depth, practical solutions to one of the most common experimental hurdles encountered with this compound: limited aqueous solubility. As Senior Application Scientists, we have consolidated field-proven strategies and mechanistic insights to help you achieve consistent and reliable results in your assays.

Section 1: Understanding the Molecule - Why is Solubility an Issue?

This section addresses the fundamental physicochemical properties of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine that contribute to its challenging solubility profile.

Q1: What are the key structural features of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine that affect its solubility?

A1: The solubility of this compound is governed by a delicate balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophobic Character: The primary contributor to its low water solubility is the 4-fluorobenzyl group. This aromatic ring structure is large and non-polar, making it energetically unfavorable to interact with polar water molecules.

  • Hydrophilic Character: The molecule possesses two key hydrophilic centers: the morpholine ring and the primary aminomethyl group (-CH₂NH₂). The oxygen and two nitrogen atoms in these structures can act as hydrogen bond acceptors and donors, respectively, which promotes interaction with water.[1]

  • The Basic Nature: Both the nitrogen atom in the morpholine ring and the primary amine are weakly basic.[2][3] This means they can accept a proton (H⁺) from the surrounding medium. This property is crucial and can be leveraged to dramatically improve solubility, as the resulting charged (protonated) form of the molecule is significantly more water-soluble than the neutral form.

Q2: Why is the compound's pKa important for solubility, and what does it tell me?

A2: The pKa is the pH at which a specific ionizable group on the molecule is 50% in its protonated (charged) form and 50% in its neutral form. For a basic compound like 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, there will be pKa values associated with its two amine groups. While the exact pKa values require experimental determination, the morpholine ring generally imparts a pKa that makes it a weak base.[1]

The key takeaway is that at a pH below the pKa of the amine groups, the molecule will predominantly exist in its protonated, positively charged, and more water-soluble form.[4] Conversely, at a pH above the pKa, it will be in its neutral, less-soluble form. Therefore, controlling the pH of your assay buffer is the most direct and powerful tool for manipulating the solubility of this compound.[5][6]

Section 2: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My compound precipitated immediately when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do first?

A1: This is a classic sign of a compound "crashing out" of solution when moving from a favorable organic solvent (like DMSO) to an unfavorable aqueous environment. The first and simplest troubleshooting step is to lower the pH of your aqueous buffer. Prepare a series of buffers with decreasing pH values (e.g., pH 7.0, 6.5, 6.0) and test the dilution again. A slightly acidic environment will protonate the amine groups, often resolving the issue instantly.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: This is highly dependent on the cell line being used, as sensitivity to organic solvents varies. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[7] Some robust cell lines may tolerate up to 1%, but this should be validated. It is critical to always run a "vehicle control" (assay buffer + the same final concentration of DMSO, without your compound) to ensure the solvent itself is not affecting the experimental outcome.[8][9]

Q3: Can I just sonicate or heat the solution to get my compound to dissolve?

A3: While sonication can help break up solid aggregates and temporarily increase dissolution, it does not solve the underlying thermodynamic insolubility. The compound will likely precipitate again over time, especially during incubation, leading to inconsistent and non-reproducible results. Heating can also be used to create a supersaturated solution, but this is an unstable state, and the compound will crash out upon cooling. Furthermore, heating can risk degrading the compound. These methods are not recommended for generating stable solutions for assays.

Q4: I've tried adjusting the pH, but my compound is still not soluble enough for the concentration I need. What's next?

A4: If pH adjustment is insufficient, the next step is to explore more advanced formulation strategies. These include using solubilizing excipients like cyclodextrins or surfactants. These agents work by creating a more favorable micro-environment for the compound within the aqueous solution. A systematic approach to this is outlined in the troubleshooting workflow below.

Section 3: Troubleshooting Workflow - A Step-by-Step Guide

When faced with solubility issues, a systematic approach is key to finding a robust solution without compromising data quality. The following workflow guides you from basic to advanced strategies.

G start Start: Solubility Issue Identified stock 1. Prepare High-Concentration Stock in 100% DMSO (e.g., 10-50 mM) start->stock dilute 2. Dilute Stock into Aqueous Assay Buffer (pH 7.4) stock->dilute precipitate_check Precipitation Observed? dilute->precipitate_check ph_adjust 3. First-Line Fix: pH Adjustment precipitate_check->ph_adjust Yes success Success: Proceed with Assay. Include Vehicle Controls. precipitate_check->success No ph_protocol Test Dilution in Buffers (pH 6.5, 6.0, 5.5). Is compound soluble? ph_adjust->ph_protocol cosolvent 4. Second-Line Fix: Co-Solvent Optimization ph_protocol->cosolvent No ph_protocol->success Yes cosolvent_protocol Maintain acidic pH if helpful. Increase final DMSO % (e.g., 0.5%, 1%). Is compound soluble? cosolvent->cosolvent_protocol advanced 5. Advanced Methods: Excipients cosolvent_protocol->advanced No cosolvent_protocol->success Yes excipient_protocol Screen Cyclodextrins (HP-β-CD) or Surfactants (Tween® 80). Is compound soluble & assay compatible? advanced->excipient_protocol excipient_protocol->success Yes fail Consult Specialist: Consider resynthesis, analog design, or advanced formulation (e.g., nanoparticles). excipient_protocol->fail No

Caption: Decision workflow for troubleshooting solubility.

Protocol 1: pH Adjustment

Causality: By lowering the pH of the aqueous medium, you increase the concentration of free protons (H⁺). These protons are readily accepted by the basic nitrogen atoms on the compound, converting the neutral molecule into a positively charged cation. This charged species is significantly more polar and thus more readily solvated by water molecules, leading to a dramatic increase in solubility.[2][4]

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in 100% DMSO.

  • Prepare a set of your primary assay buffer, adjusting the pH to cover a range from 7.4 down to 5.0 (e.g., 7.4, 7.0, 6.5, 6.0, 5.5, 5.0).

  • In separate clear microcentrifuge tubes or a 96-well plate, add 99 µL of each buffer.

  • To each tube, add 1 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM (and 1% DMSO).

  • Mix well by pipetting or gentle vortexing.

  • Visually inspect for precipitation immediately and after 1 hour of incubation at your assay temperature. Use a nephelometer for quantitative turbidity measurement if available.

  • Identify the lowest pH that maintains solubility and is also compatible with your assay's biological components.

Parameter Observation
pH 7.4 Buffer e.g., Heavy precipitate
pH 7.0 Buffer e.g., Moderate precipitate
pH 6.5 Buffer e.g., Light precipitate/haze
pH 6.0 Buffer e.g., Clear solution
pH 5.5 Buffer e.g., Clear solution

Table 1: Example pH-Solubility Profile Log.

Protocol 2: Advanced Solubilization with Cyclodextrins

Causality: Cyclodextrins are donut-shaped molecules with a hydrophobic (water-fearing) interior and a hydrophilic (water-loving) exterior.[10] The non-polar fluorobenzyl group of your compound can insert itself into the hydrophobic cavity, forming a "host-guest" inclusion complex.[11][12] The hydrophilic exterior of the cyclodextrin then presents this complex to the aqueous environment, effectively shielding the hydrophobic part of your compound and dramatically increasing its apparent water solubility.[13][14]

Step-by-Step Methodology (using Hydroxypropyl-β-Cyclodextrin, HP-β-CD):

  • Prepare a concentrated aqueous stock solution of HP-β-CD (e.g., 20% w/v) in your chosen assay buffer (use the optimal pH identified in Protocol 1).

  • Create a series of HP-β-CD dilutions in the same buffer (e.g., 10%, 5%, 2.5%, 1%, 0.5%).

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In separate tubes, add 99 µL of each HP-β-CD dilution.

  • Add 1 µL of the 10 mM compound stock to each tube, mix thoroughly, and let it equilibrate for 30-60 minutes.

  • Visually inspect for solubility.

  • Crucially: Run parallel vehicle controls containing only the HP-β-CD dilutions to ensure the cyclodextrin itself does not interfere with your assay readout.

Method Mechanism Advantages Disadvantages
pH Adjustment Protonation of basic amines to form soluble salts.Simple, effective, inexpensive.May not be compatible with all biological assays (e.g., pH-sensitive enzymes).
Co-solvents (DMSO) Reduces the polarity of the bulk solvent.Simple, widely used.Potential for cytotoxicity or assay interference at higher concentrations.[7][8]
Cyclodextrins Forms host-guest inclusion complexes.[10][11]High solubilizing capacity, generally low toxicity.Can be expensive; may interfere with assays if the target has a higher affinity for the cyclodextrin cavity than the compound.
Surfactants Micellar encapsulation of the compound.[15][16]Effective for highly lipophilic compounds.High potential to disrupt cell membranes or denature proteins; can interfere with many assay types.[17]

Table 2: Summary of Solubilization Strategies.

Section 4: Assay-Specific Considerations

Q1: How can I be certain my chosen solubilization agent isn't interfering with my assay target or cell health?

A1: This is a critical validation step. You must run a comprehensive set of controls. For any solubilization strategy you adopt, the corresponding vehicle control is non-negotiable.

  • For pH Adjustment: Your "vehicle control" is buffer at the same final pH but without the compound.

  • For Co-solvents: Your "vehicle control" is buffer containing the exact same final concentration of DMSO (or other co-solvent) used to dissolve your compound.

  • For Cyclodextrins/Surfactants: Your "vehicle control" is buffer containing the same final concentration of the chosen excipient.

By comparing the results of your vehicle control to a "no treatment" control (if applicable), you can confirm that the solubilizing agent itself is inert in your system.

Q2: Are there potential issues with using these methods in High-Throughput Screening (HTS)?

A2: Yes, solubility is a major challenge in HTS.

  • Precipitation Over Time: Solutions that appear clear initially may form precipitates over the course of longer incubation times typical in HTS, leading to artifacts.

  • Dispensing Errors: Precipitates can clog the sensitive liquid handling robotics used in HTS.

  • Promiscuous Inhibition: Compound aggregates (precipitates) can non-specifically inhibit many enzymes, leading to false positives.

For HTS, it is often best to find a robust pH or co-solvent condition that works reliably. If advanced excipients are needed, they must be thoroughly validated for automation compatibility and lack of interference across the screening platform.

References
  • Popa, L., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link][10][12]
  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link][13]
  • Bouling Chemical Co., Limited. (n.d.). 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine. bouling-chem.com. [Link][18]
  • Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Friedman, M. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link][14]
  • Müller, C., et al. (2023).
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. [Link][2]
  • Nielsen, C. K., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link][20]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link][22]
  • Johnson, M. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link][23]
  • Saggioro, S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link][1]
  • Em-A-Kead, A., et al. (2013).
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link][15]
  • Lee, H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Nielsen, C. K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link][8]
  • Patel, J. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link][9]
  • Voges, M., et al. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. LibreTexts. [Link][3]
  • LibreTexts Chemistry. (2019). The Effects of pH on Solubility. LibreTexts. [Link][4]

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Technical Support Center: Optimization of Palladium-Catalyzed Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of palladium-catalyzed morpholine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile transformation. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance your synthetic success.

Frequently Asked questions (FAQs)

Q1: My Pd-catalyzed morpholine synthesis is resulting in low to no yield. What are the most common culprits?

A1: Low yields in these reactions often stem from a few key areas. The primary suspects are typically catalyst deactivation, suboptimal reaction conditions, or issues with the integrity of your reagents. For instance, the active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) species.[1] Another common issue is the choice of ligand, which plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[1][2]

Q2: I'm observing the formation of significant side products, such as homocoupling of my aryl halide. How can I minimize this?

A2: The formation of side products like homocoupling is often indicative of issues with reaction kinetics or the presence of oxygen. Rigorously degassing your solvents and reaction vessel is a critical first step.[3][4] Additionally, optimizing the stoichiometry of your reactants can be beneficial. Using a slight excess of the amine coupling partner relative to the aryl halide can sometimes suppress homocoupling of the aryl halide. The choice of base and reaction temperature can also significantly influence the prevalence of side reactions.[4]

Q3: My catalyst appears to be deactivating over the course of the reaction. What are the signs, and what are the primary causes?

A3: Catalyst deactivation can manifest as a stalled reaction or the formation of palladium black, which is aggregated, inactive palladium.[1][5] This can be triggered by several factors, including high reaction temperatures, an insufficient ligand-to-palladium ratio, or the presence of impurities that act as catalyst poisons.[1][5] In some cases, the product itself can inhibit the catalyst, leading to deactivation.[6]

Q4: How critical is the choice of ligand and base for the success of the reaction?

A4: The selection of both the ligand and the base is paramount for a successful palladium-catalyzed morpholine synthesis. The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent deactivation.[7] Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[2] The base is required to deprotonate the amine, and its strength and solubility can significantly impact the reaction rate and outcome.[8] The optimal combination of ligand and base is highly substrate-dependent and often requires empirical screening.[9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during palladium-catalyzed morpholine synthesis.

Problem 1: Low or No Product Formation

Possible Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
Inactive Catalyst Observe the catalyst's appearance. Old or discolored catalyst may be inactive.Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable generation of the active species.[10]
Oxygen Contamination Review your degassing procedure. Ensure all solvents and reagents were properly deoxygenated.Thoroughly degas all solvents and reagents via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2][3]
Suboptimal Ligand The chosen ligand may not be suitable for your specific substrate combination.Screen a panel of ligands with varying steric and electronic properties. For challenging substrates, bulky biarylphosphine ligands are often effective.[2]
Incorrect Base or Solvent The base may not be strong enough, or the solvent may not be appropriate for the reaction.Experiment with different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) and anhydrous, degassed solvents (e.g., toluene, dioxane, THF).[3][8][11]
Low Reaction Temperature The reaction may be kinetically slow at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments, while monitoring for any signs of decomposition.[2]
Problem 2: Catalyst Deactivation (e.g., Formation of Palladium Black)

Possible Causes & Solutions

Potential Cause Diagnostic Check Proposed Solution
High Reaction Temperature Review the reaction temperature. Excessively high temperatures can accelerate catalyst decomposition.[1]Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[2]
Insufficient Ligand Check the palladium-to-ligand ratio. A low ratio can lead to catalyst aggregation.[1]Increase the ligand-to-palladium ratio. A common starting point is a 1:1 to 1:2 ratio of Pd to ligand.
Presence of Impurities Review the purity of all reagents and solvents. Certain functional groups or contaminants can act as catalyst poisons.[5]Use highly purified reagents and solvents. If a specific impurity is suspected, consider adding a scavenger.
Product Inhibition Monitor reaction progress. If the reaction starts well but then stalls, product inhibition may be the cause.[6]Consider strategies like slow addition of one of the reactants to maintain a low concentration of the product at any given time.

Experimental Protocols & Methodologies

General Procedure for Palladium-Catalyzed Morpholine Synthesis (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Add the aryl halide (1.0 equivalent) and morpholine or a substituted diethanolamine derivative (1.1-1.2 equivalents).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[12]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Key Concepts

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst Check Catalyst Activity & Handling start->check_catalyst check_catalyst->start Inactive Catalyst check_conditions Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst OK check_reagents Assess Reagent Quality check_conditions->check_reagents Conditions OK optimize_ligand Screen Ligands check_conditions->optimize_ligand Suboptimal Conditions purify_reagents Purify Reagents & Solvents check_reagents->purify_reagents Impure Reagents success Improved Yield check_reagents->success Reagents OK optimize_base_solvent Optimize Base & Solvent optimize_ligand->optimize_base_solvent increase_temp Increase Temperature optimize_base_solvent->increase_temp increase_temp->success purify_reagents->success

Caption: A decision tree for troubleshooting low yields.

Simplified Catalytic Cycle for Buchwald-Hartwig Amination

Catalytic_Cycle Pd0 L-Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_complex L-Pd(II)(Ar)(X) OA->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR2 Deprotonation Deprotonation Amine_coord->Deprotonation Base PdII_amido L-Pd(II)(Ar)(NR2) Deprotonation->PdII_amido RE Reductive Elimination PdII_amido->RE RE->Pd0 Catalyst Regeneration Product Ar-NR2 RE->Product

Caption: Key steps in the Buchwald-Hartwig catalytic cycle.

References

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond form
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation - Supplementary Inform
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • Optimization of reaction conditions for palladium-catalyzed amination of morpholine with chlorobenzene.
  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions.The Journal of Organic Chemistry.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • A New Strategy for the Synthesis of Substituted Morpholines.PMC.
  • Robust Buchwald–Hartwig amination enabled by ball-milling.Organic & Biomolecular Chemistry.
  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C-N and C-O bond form
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Nottingham.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Synthesis of morpholine derivatives from 1,3-dienes and N -arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules.DSpace@MIT.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.PubMed.
  • Technical Support Center: Optimization of Palladium Catalysts for Furo[2,3-c]pyridine Synthesis.Benchchem.
  • Substrate scope. Conditions: unless otherwise noted, all reactions were...
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.PMC.
  • Substrate scope ¹. ¹ Experimental conditions: 1 (0.5 mmol), mol ratio...
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
  • Substrate scope for palladium catalysed intramolecular direct arylation...
  • Developing Ligands for Palladium(II)
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.Benchchem.
  • Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.University of Windsor.
  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Deriv
  • Pd(η3-1-PhC3H4)(η5-C5H5)
  • Palladium-catalysed direct amination of 2,3-dihydrofuran by morpholine.
  • Expanding the Substrate Scope in Palladium-Catalyzed C-N and C-C Bond-Forming Reactions.
  • Probing the utility of palladium complexes supported by morpholine-functionalized N-heterocyclic carbene ligands...OUCI.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.RSC Medicinal Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • Monitoring Solid-Phase Reactions with Thin-Layer Chrom
  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions.
  • Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
  • Towards understanding the improved stability of palladium supported on TS-1 for catalytic combustion.

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Technical Support Center: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As an impurity standard for the gastroprokinetic agent Mosapride, achieving high purity of this compound is critical.[1] This document provides in-depth, experience-based insights into potential side reactions, their mechanistic origins, and practical strategies for their mitigation and removal.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, which is typically prepared via the N-alkylation of 2-(aminomethyl)morpholine with a 4-fluorobenzyl halide.

FAQ 1: Identification of Common Side Reaction Products

Question: I've performed the synthesis, but my crude product analysis (LC-MS, GC-MS, NMR) shows several impurities. What are the most likely side products?

Answer: During the N-alkylation of 2-(aminomethyl)morpholine, several side products can form depending on the reaction conditions. The most commonly observed impurities are detailed in the table below.

Table 1: Common Side Products in the Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Side Product NameStructureMolecular Weight ( g/mol )Common Analytical Signatures
Bis-Alkylated Product 4-(4-Fluorobenzyl)-2-{[bis(4-fluorobenzyl)amino]methyl}morpholine436.5MS: [M+H]+ at m/z 437.5. NMR: Disappearance of N-H protons, complex aromatic region.
Starting Material 2-(Aminomethyl)morpholine116.16MS: [M+H]+ at m/z 117.2.
Hydrolysis Product 4-Fluorobenzyl alcohol126.13GC-MS: Distinct peak with m/z 126. NMR: Presence of a benzylic alcohol proton signal.
Quaternary Salt 4,4-Bis(4-fluorobenzyl)-2-(aminomethyl)morpholinium halideVaries with halideESI-MS: Cation at m/z 333.4. Poor solubility in common organic solvents.

The formation of these byproducts is a direct consequence of the nucleophilic nature of the starting materials and the electrophilicity of the alkylating agent. The primary amine of 2-(aminomethyl)morpholine is a potent nucleophile, as is the secondary amine within the morpholine ring.[2][3]

Workflow for Side Product Formation

The following diagram illustrates the desired reaction pathway and a common side reaction, the formation of the bis-alkylated product.

Side_Reaction_Products cluster_main Main Reaction cluster_side Side Reaction 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine C12H17FN2O MW: 224.28 Bis-Alkylated_Product Bis-Alkylated Product C26H28F2N2O MW: 436.5 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine->Bis-Alkylated_Product + 4-Fluorobenzyl Halide 2-(Aminomethyl)morpholine 2-(Aminomethyl)morpholine 2-(Aminomethyl)morpholine->2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine + 4-Fluorobenzyl Halide Reaction_Mechanisms cluster_main_path Desired SN2 Pathway cluster_side_path Over-Alkylation Side Reaction Amine_Nucleophile 2-(Aminomethyl)morpholine (Primary Amine) Transition_State_1 SN2 Transition State Amine_Nucleophile->Transition_State_1 Electrophile 4-Fluorobenzyl Halide Electrophile->Transition_State_1 Transition_State_2 SN2 Transition State (Bis-Alkylation) Electrophile->Transition_State_2 Product 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine Transition_State_1->Product Product_Nucleophile Product as Nucleophile (Secondary Amine) Product->Product_Nucleophile Product_Nucleophile->Transition_State_2 Bis_Product Bis-Alkylated Product Transition_State_2->Bis_Product

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Stability testing of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on conducting robust stability studies. Here, we synthesize regulatory expectations with field-proven insights to help you navigate the complexities of your experiments, troubleshoot common issues, and ensure the scientific integrity of your data.

Introduction: Understanding the Molecule and its Stability

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is a key intermediate and a potential active pharmaceutical ingredient (API) whose stability profile is critical for ensuring product quality, safety, and efficacy. Its structure contains several functional groups that may be susceptible to degradation under various environmental conditions: a morpholine ring, a tertiary amine, a primary aminomethyl group, and a fluorobenzyl moiety.

Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products, establish degradation pathways, and validate that the analytical methods used are stability-indicating. This guide is structured to walk you through the process, from initial experimental design to troubleshooting complex analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your experimental strategy.

Q1: Which regulatory guidelines are essential for designing my stability study? A: The foundational guidelines are provided by the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) outlines the principles of stability testing for new drug substances, including the requirements for forced degradation studies. For photostability, ICH Q1B provides the specific conditions and procedures required.

Q2: What are the primary stability concerns for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine based on its structure? A: The molecule possesses several potential liabilities:

  • Oxidative Degradation: The tertiary amine within the morpholine ring and the primary aminomethyl group are susceptible to oxidation. This can lead to N-oxide formation or more complex ring-opening reactions.

  • Hydrolytic Instability: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) could potentially catalyze degradation, particularly if impurities from the synthesis process are present. The aminal moiety in some related heterocyclic systems is known to undergo acid-catalyzed hydrolysis.

  • Thermal Degradation: High temperatures can promote various degradation pathways. For morpholine itself, thermal degradation can lead to ring cleavage, producing smaller amine and glycol derivatives.

  • Photolytic Degradation: The fluorobenzyl group contains a chromophore that can absorb UV light, potentially leading to photolytic cleavage or other reactions. Photostability testing is therefore a critical component of the stress testing package.

Q3: What is the target degradation percentage I should aim for in my forced degradation studies? A: The goal is not to completely destroy the molecule. A target degradation of 5-20% is generally considered appropriate. This level of degradation is sufficient to produce and quantify the primary degradation products, thereby demonstrating the specificity and stability-indicating nature of your analytical method, without being so excessive that it generates secondary or tertiary degradants that are not relevant to normal storage conditions.

Q4: Do I need to identify the structure of every degradation product? A: According to ICH guidelines, significant degradation products should be identified. The purpose of stress testing is to generate a representative degradation profile. This information is crucial for developing and validating a stability-indicating analytical method capable of separating and quantifying these impurities should they appear during formal stability studies.

Section 2: Forced Degradation Experimental Guide & Troubleshooting

This section provides detailed protocols and troubleshooting advice for each stress condition.

Workflow for a Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_report Reporting prep Prepare Stock Solution (e.g., 1 mg/mL in suitable solvent) aliquot Aliquot into separate reaction vessels for each stress condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1M HCl) aliquot->acid base Base Hydrolysis (e.g., 0.1M NaOH) ox Oxidation (e.g., 3% H2O2) therm Thermal (e.g., 60-80°C) photo Photolytic (ICH Q1B Conditions) sample Sample at Timepoints (e.g., 0, 2, 8, 24 hrs) neutralize Neutralize/Quench (If applicable) sample->neutralize dilute Dilute to working concentration neutralize->dilute inject Inject into HPLC/LC-MS dilute->inject report Evaluate Data: - % Degradation - Peak Purity - Mass Balance inject->report pathway Propose Degradation Pathways report->pathway G cluster_pathways Potential Degradation Pathways parent 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine C₁₂H₁₇FN₂O n_oxide N-Oxide Formation C₁₂H₁₇FN₂O₂ Oxidative Stress parent:f0->n_oxide:f0 [O] on Morpholine N debenzylation N-Debenzylation C₅H₁₂N₂O Oxidative/Thermal Stress parent:f0->debenzylation:f0 Cleavage of Benzyl-N bond ring_opening Ring Cleavage Products e.g., C₁₂H₁₉FN₂O₂ (Hydrolyzed) Hydrolytic/Oxidative Stress parent:f0->ring_opening:f0 C-O or C-N bond scission side_chain_ox Side-Chain Oxidation C₁₂H₁₅FN₂O₂ Oxidative Stress parent:f0->side_chain_ox:f0 [O] on Aminomethyl group

Troubleshooting low bioactivity of synthesized 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Welcome to the technical support center for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the synthesis and application of this compound, with a primary focus on addressing unexpectedly low bioactivity.

Troubleshooting Guide: Low Bioactivity

This section addresses specific experimental issues. The troubleshooting process is designed to be sequential, starting with the most fundamental checks of the compound's integrity before moving to more complex biological or assay-related variables.

Core Troubleshooting Workflow

The following workflow provides a high-level overview of the recommended troubleshooting process.

Troubleshooting_Workflow cluster_0 Phase 1: Compound Verification cluster_1 Phase 2: Advanced Analysis cluster_2 Phase 3: Bioassay Evaluation A Start: Low Bioactivity Observed B 1. Verify Structural Identity (NMR, MS) A->B Begin Here C 2. Assess Purity (HPLC, LC-MS) B->C Structure Confirmed B_Fail Action: Re-synthesize or Re-purify B->B_Fail Incorrect Structure D 3. Quantify Impurities & Identify Unknowns C->D Purity ≥95% C_Fail Action: Re-purify Compound C->C_Fail Purity <95% E 4. Investigate Stereochemistry (Chiral HPLC/CE) D->E Impurities Identified F 5. Check for Degradation (Stability-Indicating Assay) E->F Correct Enantiomer Present E_Fail Action: Perform Chiral Resolution or Asymmetric Synthesis E->E_Fail Racemic or Wrong Enantiomer G 6. Evaluate Assay Conditions (Solubility, Controls) F->G Compound Stable F_Fail Action: Re-synthesize & Store Properly F->F_Fail Degradation Observed H Resolved: Bioactivity Restored G->H Assay Validated

Caption: A logical workflow for troubleshooting low bioactivity.

Question 1: My final compound shows little to no activity in my bioassay. How do I confirm I've synthesized the correct molecule?

Answer: This is the most critical first step. Before investigating any other possibility, you must unequivocally confirm the chemical identity of your synthesized material. Spectroscopic methods are the gold standard for structural elucidation.

Causality: An incorrect chemical structure means any bioactivity data is invalid. Common synthesis errors, such as incorrect reagent addition or unexpected side reactions, can lead to isomers or entirely different molecules that may be inactive.[1][2]

Recommended Actions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons and their local chemical environments. You should be able to identify signals corresponding to the aromatic protons on the fluorobenzyl group, the morpholine ring protons, the benzylic CH₂ group, and the aminomethyl CH₂ group.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Use these experiments to confirm connectivity between protons and carbons, which is crucial for unambiguously assigning the structure.

  • Mass Spectrometry (MS):

    • This technique confirms the molecular weight of your compound. For 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (C₁₂H₁₇FN₂O), the expected monoisotopic mass is approximately 224.13 g/mol .[3][4][5][6][7]

    • High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, allowing you to confirm the elemental composition.

Technique Parameter Expected Result for C₁₂H₁₇FN₂O
HRMS (ESI+) [M+H]⁺~225.1401
¹H NMR Chemical Shifts (δ)Aromatic (7.0-7.4 ppm), Benzylic CH₂ (~3.5 ppm), Morpholine Ring (2.3-3.8 ppm), Aminomethyl CH₂ (~2.7 ppm)
¹³C NMR Number of Signals10 unique signals expected due to symmetry in the fluorophenyl ring.
Question 2: My compound's structure is correct, but the activity is still low. Could impurities be the problem?

Answer: Absolutely. Even small amounts of impurities can have a significant impact on biological activity.[8][9] They can act as inhibitors, compete with your compound at the target site, or simply reduce the effective concentration of the active molecule. Regulatory guidelines strictly define thresholds for reporting, identifying, and qualifying impurities in active pharmaceutical ingredients (APIs).[8]

Causality: Impurities can originate from unreacted starting materials, reagents, catalysts, side-products from the synthesis, or degradation products.[10][11] Their presence compromises the purity and, consequently, the reliability of your bioassay results.[9]

Recommended Actions:

  • Assess Purity via High-Performance Liquid Chromatography (HPLC):

    • Develop a robust HPLC method to separate your main compound from any potential impurities. A reversed-phase C18 column is a good starting point.

    • The goal is to achieve a purity level of ≥95%, with many applications requiring ≥98% for reliable biological data.[3]

    • Use a UV detector, monitoring at a wavelength where the fluorobenzyl chromophore absorbs (e.g., ~254 nm).

  • Identify and Quantify Impurities with LC-MS:

    • Couple your HPLC system to a mass spectrometer. This allows you to get the molecular weight of the impurities as they elute, which provides critical clues to their identity.

    • Common process-related impurities could include unreacted starting materials like 4-fluorobenzylamine or precursors to the aminomethylmorpholine core.[8]

Protocol: General Purpose HPLC Purity Assessment

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Analysis: Integrate the peak areas. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Question 3: My compound is pure (>98%), but the bioactivity remains significantly lower than expected. What else could be wrong?

Answer: This is a classic problem that often points to stereochemistry. 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine has a chiral center at the C2 position of the morpholine ring. It is highly probable that the biological target interacts preferentially with only one of the two enantiomers ((R) or (S)). If your synthesis produced a racemic mixture (a 1:1 mix of both enantiomers), you are effectively testing a sample that is only 50% active, which could explain the low potency.

Causality: Biological systems, such as enzyme active sites or protein receptors, are chiral environments. Consequently, enantiomers of a drug can exhibit profound differences in potency, efficacy, and even toxicity.[12] An asymmetric synthesis or chiral resolution is often required to obtain the desired enantiomer.[13][14]

Recommended Actions:

  • Perform Chiral Separation: You must analyze your sample using a chiral separation technique to determine if it is a single enantiomer or a racemic mixture.

    • Chiral HPLC: This is the most common method. It uses a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating chiral amines.[12][15]

    • Chiral Capillary Electrophoresis (CE): An alternative technique that uses a chiral selector (like a cyclodextrin) in the running buffer to achieve separation.[14][16][17]

  • If Racemic, Perform Resolution: If your material is racemic, you will need to separate the enantiomers to test them individually. This can be done via preparative chiral chromatography or by classical resolution, which involves forming diastereomeric salts with a chiral acid and separating them by crystallization.

Decision Tree for Purity and Chirality Analysis

Purity_Chirality_Decision_Tree Start Compound is >98% Pure (Achiral HPLC) Chiral_Analysis Perform Chiral HPLC Analysis Start->Chiral_Analysis Result Observe Chromatogram Chiral_Analysis->Result Single_Peak Result: Single Peak (Enantiomerically Pure) Result->Single_Peak One Peak Two_Peaks Result: Two Peaks (Racemic Mixture) Result->Two_Peaks Two Peaks Action_Pure Action: Proceed to Bioassay Troubleshooting Single_Peak->Action_Pure Action_Racemic Action: Perform Chiral Resolution. Test individual enantiomers. Two_Peaks->Action_Racemic

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Technical Support Center: Enhancing Chromatographic Purification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to enhance the efficiency and purity of your chromatographic separations.

The unique structure of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, which contains a polar morpholine ring, a basic primary amine, a tertiary amine, and a hydrophobic fluorobenzyl group, presents specific challenges in chromatography. This guide will address these challenges directly, providing solutions grounded in established scientific principles.

Troubleshooting Guide & FAQs

This section addresses specific issues and common questions in a direct question-and-answer format, helping you quickly diagnose and solve problems encountered during your experiments.

Issue 1: Severe Peak Tailing in Normal-Phase Chromatography

Question: I am using a standard silica gel column with a hexane/ethyl acetate solvent system, but my product is showing severe peak tailing or is not eluting at all. What is causing this and how can I fix it?

Answer: This is the most common issue when purifying basic amines on standard silica. The problem stems from a strong acid-base interaction between the basic amine groups (primary and tertiary) of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to non-uniform desorption, causing the observed peak tailing, and in severe cases, irreversible adsorption resulting in low or no recovery.

Solutions:

  • Mobile Phase Modification: The most straightforward approach is to neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase.[1][3]

    • Triethylamine (TEA) or Diethylamine (DEA): Add 0.1-2% TEA or DEA to your eluent. This small, volatile amine will preferentially interact with the silanol groups, allowing your target compound to elute symmetrically.[3][4]

    • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in a dichloromethane (DCM) mobile phase is also highly effective.[2]

  • Change of Stationary Phase: If mobile phase modifiers are undesirable (e.g., difficult to remove from fractions), changing the stationary phase is an excellent alternative.

    • Amine-Functionalized Silica (NH2-Silica): This is often the best choice. The bonded aminopropyl groups on the silica surface create a permanently basic environment, preventing interaction with residual silanols and eliminating the need for a mobile phase modifier.[1][2][3] This results in sharper peaks and improved resolution.

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds. However, its lower surface area and larger particle size can sometimes result in lower resolution compared to modern functionalized silica.[2]

Issue 2: My Compound Recovery is Very Low

Question: After running my column, I've analyzed the fractions and found that my overall yield is significantly lower than expected. Where did my compound go?

Answer: Low recovery is typically linked to the irreversible adsorption discussed in Issue 1, but other factors can contribute:

  • Compound Degradation: If your compound is sensitive to acid, the acidic nature of the silica gel can cause it to degrade during the purification process.[1]

  • Improper Solvent Selection for Loading: If the compound is loaded in a solvent that is too strong (too polar in normal-phase), it can cause band spreading and lead to the compound immediately washing through the column with the solvent front, mixing with early-eluting impurities.

  • Incomplete Elution: The polarity of your gradient may not have been high enough to elute all of your compound from the column.

Solutions:

  • Deactivate the Silica: Before running the column, you can flush the packed silica gel with a solvent system containing 1-3% triethylamine to deactivate the acidic sites.[4]

  • Use Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or methanol), adsorb it onto a small amount of silica gel or celite, and evaporate the solvent to dryness. This dry powder can then be loaded onto the top of the column, which often leads to sharper bands and better separation.[4]

  • Implement a Final Column Flush: After your gradient is complete, flush the column with a very strong solvent (e.g., 10-20% Methanol in DCM with 1% TEA) to wash off any remaining highly-retained compounds.

Frequently Asked Questions (FAQs)

Q1: Should I use normal-phase or reversed-phase chromatography for this compound?

A1: The choice depends on the nature of your impurities.

  • Normal-Phase (Silica, NH2-Silica): This is generally the first choice, especially if your impurities are less polar than the target compound. It uses less expensive organic solvents like hexane and ethyl acetate. However, as discussed, modifications are necessary for this basic amine.[2]

  • Reversed-Phase (C18): This is an excellent option for polar and ionizable compounds.[1] It separates based on hydrophobicity. Your compound, being basic, will be best retained and separated when the mobile phase pH is alkaline, keeping it in its neutral, more hydrophobic free-base form.[1][5] RP-HPLC is particularly powerful for achieving very high purity on both analytical and preparative scales.[6][7]

Q2: How can I separate the (R) and (S) enantiomers of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine?

A2: Separating enantiomers requires a chiral environment. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

  • CSP Selection: Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are highly effective for a wide range of racemates, including amines.[8][9]

  • Method Development: Chiral separations often require significant method development.[10]

    • Mobile Phase: Typically, a normal-phase mobile phase consisting of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol) is used.[9]

    • Basic Additive: A small amount of a basic modifier (e.g., 0.1% DEA or TEA) is almost always required to prevent peak broadening from interactions with the silica support of the CSP.[9]

    • Derivatization: In some cases, derivatizing the primary amine to an amide or carbamate can enhance the stereoselective interactions with the CSP, leading to better separation.[9][11]

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques should be used to confirm purity and identity.

  • HPLC-MS: This is the method of choice for purity assessment. It provides the purity profile (via UV detector) and confirms the molecular weight of the main peak and any impurities (via Mass Spectrometer).[12]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the purified compound and can help identify impurities if they are present at levels of ~1% or higher.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can also be an effective method for purity assessment.[12]

Visual Workflows and Logic Diagrams

The following diagrams provide visual guides for decision-making during the purification process.

Troubleshooting_Peak_Tailing Problem Problem: Severe Peak Tailing on Silica Cause Cause: Acid-Base Interaction (Amine <> Silica Silanols) Problem->Cause Solutions Solutions Cause->Solutions Sol1 Modify Mobile Phase (Neutralize Silanols) Solutions->Sol1 Sol2 Change Stationary Phase (Avoid Acidic Surface) Solutions->Sol2 Opt1A Add 0.1-2% Triethylamine (TEA) to Hexane/EtOAc Sol1->Opt1A Volatile Modifier Opt1B Use DCM / (NH3 in MeOH) Gradient Sol1->Opt1B Stronger Modifier Opt2A Use Amine (NH2)-Functionalized Silica Column Sol2->Opt2A High Resolution Opt2B Use Basic Alumina Column Sol2->Opt2B Classic Approach Chromatography_Selection Start Start: Crude Sample of 2-Aminomethyl-4-(4-F-benzyl)Morpholine Q1 Primary Goal? Start->Q1 Bulk Bulk Purification (>1g scale) Q1->Bulk Bulk Prep HighPurity High Purity / Chiral Sep. (<1g scale) Q1->HighPurity High Purity / Chiral Q2 Are Impurities Significantly Less Polar? NP Normal-Phase (Modified) Q2->NP Yes RP Reversed-Phase HPLC (C18, High pH) Q2->RP No / Polar Impurities Bulk->Q2 HighPurity->RP Achiral Chiral Chiral HPLC (CSP, e.g., Chiralcel OD-H) HighPurity->Chiral Chiral NP_Details Use NH2-Silica or add TEA to mobile phase NP->NP_Details

Caption: Decision tree for selecting a chromatography method.

Experimental Protocols & Data

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is a robust starting point for gram-scale purification.

  • Column Selection: Choose a standard silica gel flash column.

  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A (Non-polar): n-Hexane

    • Solvent B (Polar): Ethyl Acetate containing 1% (v/v) Triethylamine.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound (~1 g) in a minimal volume of dichloromethane (DCM).

    • Add 2-3 g of silica gel to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

    • Carefully add the powder to the top of the pre-equilibrated column.

  • Elution and Fractionation:

    • Equilibrate the column with 100% Solvent A.

    • Run a linear gradient from 0% to 100% Solvent B over 10-15 column volumes (CV).

    • Hold at 100% Solvent B for an additional 2-3 CVs.

    • Collect fractions and monitor by TLC or HPLC.

  • Post-Purification: Combine pure fractions and remove the solvent. The co-eluted triethylamine can often be removed by co-evaporation with a solvent like DCM or by a mild aqueous workup if the product is sufficiently non-polar.

Data Summary Tables

Table 1: Comparison of Primary Purification Strategies

ParameterModified Silica GelAmine-Functionalized SilicaReversed-Phase (C18)
Principle Normal-Phase AdsorptionNormal-Phase (HILIC-like)Reversed-Phase Partitioning
Stationary Phase Acidic (neutralized by additive)BasicNon-Polar / Hydrophobic
Mobile Phase Non-polar (Hexane/EtOAc) + BaseNon-polar (Hexane/EtOAc)Polar (Water/Acetonitrile) + Base
Pros Inexpensive, readily availableExcellent peak shape, no modifier neededHigh resolution, good for polar compounds
Cons Modifier removal can be difficultMore expensive than plain silicaHigher solvent consumption, requires high pH
Best For Routine, large-scale purificationsDifficult separations, sensitive compoundsHigh-purity applications, polar impurities

Table 2: Recommended Starting Solvent Systems for Normal-Phase Chromatography

SystemNon-Polar SolventPolar SolventModifierTypical Gradient
System 1 n-HexaneEthyl Acetate0.5 - 2% Triethylamine0-100% Ethyl Acetate
System 2 Dichloromethane (DCM)Methanol0.5 - 2% Triethylamine0-15% Methanol
System 3 Dichloromethane (DCM)7N NH₃ in MethanolNone (in polar solvent)0-20% (NH₃/MeOH)

References

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process.
  • Teledyne ISCO. (n.d.). Successful Flash Chromatography.
  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • Oishi, T., et al. (1994). A Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a Key Intermediate for the Synthesis of Mosapride. Heterocycles, 38(5), 1033-1038.
  • Bio-Rad. (n.d.). Scaling Up Chromatography for Industrial Bioproduction.
  • Shimadzu. (n.d.). Purification made easy - secrets of science.
  • MDPI. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
  • Lee, S., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.

Sources

Technical Support Center: Stability and Handling of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. As a key intermediate and reference material, maintaining the integrity of this compound in solution is paramount for reproducible and accurate experimental outcomes. This guide, structured in a user-friendly question-and-answer format, provides in-depth technical insights and practical troubleshooting advice to help you mitigate degradation and ensure the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and what are its common applications?

2-Aminomethyl-4-(4-fluorobenzyl)morpholine, with the chemical formula C12H17FN2O and a molecular weight of 224.27 g/mol , is a heterocyclic organic compound. It is recognized as a key impurity and reference standard for the gastroprokinetic agent, Mosapride. In research and development, it serves as a crucial building block in medicinal chemistry and drug discovery programs. Its structure comprises a morpholine ring, a primary aminomethyl group, and a 4-fluorobenzyl substituent, which collectively define its chemical properties and reactivity.

Q2: What are the primary factors that can cause the degradation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in solution?

Based on the chemistry of its functional groups (secondary amine within the morpholine ring, a primary amine, and a benzyl group), several factors can contribute to its degradation:

  • Oxidation: The presence of dissolved oxygen is a significant threat to amines, leading to oxidative degradation. This can be catalyzed by metal ions and accelerated by exposure to light.

  • pH Extremes: Both highly acidic and highly basic conditions can promote hydrolysis or other degradative reactions of the morpholine ring or the benzylamine moiety.

  • Elevated Temperatures: Heat can accelerate the rate of all chemical reactions, including degradation pathways. Storing solutions at elevated temperatures will likely reduce the shelf-life of the compound.

  • Light Exposure: Photodegradation can occur, particularly for compounds with aromatic rings like the fluorobenzyl group. It is advisable to protect solutions from light.

  • Incompatible Solvents: The choice of solvent is critical. Protic solvents may participate in reactions, and solvents that are not of high purity may contain contaminants that can initiate degradation.

Q3: What are the recommended storage conditions for solutions of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine?

To ensure the long-term stability of your solutions, we recommend the following storage conditions, derived from best practices for handling similar amine-containing compounds:

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Amber vials or protected from lightPrevents photodegradation of the fluorobenzyl group.
Container Tightly sealed, high-quality glass or compatible plasticPrevents solvent evaporation and contamination from air or moisture.
pH Near neutral (if compatible with the solvent)Avoids acid or base-catalyzed degradation.

Troubleshooting Guide

Issue 1: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis over time.

This is a classic sign of degradation. The following troubleshooting workflow can help you identify and resolve the issue.

Troubleshooting Workflow for Compound Degradation

Troubleshooting Workflow start Start: Loss of Potency / New Peaks Observed check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution_prep Examine Solution Preparation (Solvent Quality, pH, Headspace) start->check_solution_prep forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) check_storage->forced_degradation If conditions are suspect check_solution_prep->forced_degradation If preparation is suspect analytical_method Verify Analytical Method Specificity forced_degradation->analytical_method identify_degradants Characterize Degradation Products (LC-MS, NMR) analytical_method->identify_degradants If method is specific optimize_conditions Optimize Storage and Handling Based on Findings identify_degradants->optimize_conditions end End: Stable Solution Achieved optimize_conditions->end

Caption: A logical workflow for troubleshooting the degradation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in solution.

Step 1: Verify Storage and Handling. Compare your current practices with our recommended storage conditions. Were the solutions exposed to light or elevated temperatures? Was the container properly sealed?

Step 2: Assess Your Solvent. Are you using a high-purity, HPLC-grade solvent? Lower-grade solvents can contain impurities that may react with your compound. Consider using a freshly opened bottle of solvent.

Step 3: Consider the pH of Your Solution. If your solvent is unbuffered, the dissolution of acidic or basic impurities from the air or the container can alter the pH. Consider using a buffered solvent system if your experimental design allows.

Step 4: Perform a Forced Degradation Study. To understand the degradation profile of your compound, a forced degradation study is highly recommended. This involves exposing the compound to harsh conditions to intentionally induce degradation. This will help in identifying potential degradants and developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and products of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine under various stress conditions.

Materials:

  • 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by a suitable HPLC method to observe the formation of degradation products.

ConditionExpected Degradation LevelRationale
Acidic (0.1 M HCl, 60°C)5-20%To assess susceptibility to acid-catalyzed hydrolysis.
Basic (0.1 M NaOH, 60°C)5-20%To evaluate stability in alkaline conditions.
Oxidative (3% H2O2, RT)5-20%To determine the potential for oxidative degradation.
Thermal (60°C)5-20%To understand the impact of heat on stability.
Photolytic (Light Exposure)5-20%To assess light sensitivity.

Potential Degradation Pathways

While specific degradation pathways for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine are not extensively published, we can hypothesize potential routes based on the degradation of morpholine and benzylamine.

Hypothetical Degradation Pathways

Degradation Pathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation (pH dependent) main 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine n_oxide N-Oxide Formation (at Morpholine Nitrogen) main->n_oxide [O] debenzylation Oxidative Debenzylation main->debenzylation [O] amine_oxidation Primary Amine Oxidation (to Aldehyde/Carboxylic Acid) main->amine_oxidation [O] ring_opening Morpholine Ring Opening main->ring_opening H+/OH-

Avoiding racemization during asymmetric synthesis of morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the asymmetric synthesis of chiral morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a critical challenge in pharmaceutical development, as different enantiomers can exhibit vastly different biological activities and toxicities.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the laboratory.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common problems observed during the asymmetric synthesis of morpholines and provides actionable solutions based on mechanistic principles.

Problem 1: Significant loss of enantiomeric excess (ee) after cyclization of a chiral amino alcohol.

  • Potential Cause A: Harsh Reaction Conditions. Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization, especially if there are acidic or basic sites in the molecule that can be temporarily removed.[1]

    • Recommended Action:

      • Lower the Reaction Temperature: If your protocol calls for heating, attempt the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the progress carefully.[1] A temperature screening experiment can help identify the optimal balance between reaction rate and stereochemical purity.

      • Minimize Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]

  • Potential Cause B: Inappropriate Base. The choice and stoichiometry of the base used for deprotonation or to neutralize acidic byproducts are critical. Strong, non-hindered bases can increase the rate of proton abstraction at the stereocenter, leading to racemization.

    • Recommended Action:

      • Switch to a Weaker or Sterically Hindered Base: Replace strong bases like triethylamine (TEA) with weaker or more sterically hindered alternatives such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3] Their bulkiness can disfavor the abstraction of the proton at the chiral center.

      • Control Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently, typically between 1 and 2 equivalents.[1]

  • Potential Cause C: Unsuitable Solvent. The polarity of the solvent can influence the stability of intermediates that may be prone to racemization.[1]

    • Recommended Action:

      • Solvent Screening: If you suspect the solvent is contributing to racemization, perform a screen with a range of solvents with varying polarities. Aprotic, non-polar solvents are often a good starting point for minimizing racemization.

Problem 2: Racemization observed during the synthesis of a morpholin-2-one intermediate from a chiral amino acid.

  • Potential Cause: Use of a Racemization-Prone Coupling Reagent. In amide bond formation, some coupling reagents can lead to the formation of an oxazolone intermediate from the activated carboxylic acid of the amino acid. This intermediate is highly susceptible to racemization.

    • Recommended Action:

      • Select a Low-Racemization Coupling Reagent: Switch to a coupling reagent known to suppress racemization, such as HATU or HBTU, often used in combination with an additive.[3]

      • Incorporate a Racemization Suppressor: If using a carbodiimide-based coupling reagent like EDC, always include an additive such as OxymaPure or HOBt to minimize the risk of racemization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of morpholine derivatives?

A1: The most common mechanisms depend on the specific reaction and the structure of the morpholine derivative. For derivatives with a stereocenter adjacent to a carbonyl group (e.g., in morpholinones), the primary mechanism is often enolization under basic or acidic conditions. For other derivatives, SN1-type reactions involving a planar carbocation intermediate can lead to racemization, particularly under acidic conditions where a hydroxyl group can be protonated to form a good leaving group.[2][4]

Q2: How can I accurately determine the enantiomeric excess (ee%) of my synthesized morpholine derivative?

A2: Several analytical techniques can be employed to determine the ee%:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a direct and widely used method where the enantiomers are separated on a chiral stationary phase column.[3]

  • Chiral Gas Chromatography (GC): For volatile morpholine derivatives, GC with a chiral column can provide excellent separation of enantiomers. Sometimes, derivatization of the morpholine is necessary to increase its volatility.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid) can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.[6]

Q3: Are there specific synthetic routes that are inherently less prone to racemization?

A3: Yes, certain strategies are designed to minimize racemization. Catalytic asymmetric hydrogenation of unsaturated morpholines using a chiral catalyst, for example, can produce 2-substituted chiral morpholines with high enantioselectivity (up to 99% ee).[7][8] Another robust method involves the use of enantiomerically pure building blocks, such as (R)-epichlorohydrin, to introduce the desired stereocenter early in the synthesis under mild conditions.[9]

Q4: Can the workup procedure cause racemization?

A4: Absolutely. The workup is a critical step where stereochemical integrity can be compromised. Prolonged exposure to acidic or basic conditions during quenching and extraction can lead to racemization.[10] It is crucial to use mild quenching agents (e.g., saturated aqueous NH4Cl or NaHCO3) and to keep the temperature low (0-5 °C) during the workup.[10]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is a representative example for the synthesis of 2-substituted chiral morpholines with high enantiomeric excess.[7][8]

Materials:

  • Dehydromorpholine substrate

  • [Rh(cod)2]BF4

  • Chiral bisphosphine ligand (e.g., SKP)

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, add the dehydromorpholine substrate, [Rh(cod)2]BF4, and the chiral ligand to a flame-dried Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Purge the flask with hydrogen gas (3-4 cycles).

  • Pressurize the flask with hydrogen to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at room temperature for the specified time (monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

  • Prepare a standard solution of the racemic morpholine derivative.

  • Inject the racemic standard to determine the retention times of both enantiomers and to ensure baseline separation.

  • Prepare a solution of your synthesized, enantiomerically enriched morpholine derivative at a known concentration.

  • Inject the sample onto the chiral column under the optimized conditions (mobile phase, flow rate, temperature).

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess using the formula: ee% = [|Areamajor - Areaminor| / (Areamajor + Areaminor)] * 100.

Data Presentation

Table 1: Effect of Base and Temperature on Racemization in a Hypothetical Cyclization Reaction

EntryBase (2.0 eq.)Temperature (°C)Yield (%)ee (%)
1Triethylamine809565
2Triethylamine258885
3N-Methylmorpholine809280
4N-Methylmorpholine2585>98
52,4,6-Collidine2582>99

This table illustrates that moving to a more sterically hindered base and lowering the reaction temperature can significantly reduce racemization.

Visualizations

Racemization_Mechanism cluster_0 Enolization-Mediated Racemization Enantiomer_R Chiral Morpholinone (R) Enol_Intermediate Achiral Enol Intermediate Enantiomer_R->Enol_Intermediate Base/Acid Catalysis Enantiomer_S Chiral Morpholinone (S) Enol_Intermediate->Enantiomer_S Tautomerization caption Racemization via an achiral enol intermediate.

Caption: Racemization via an achiral enol intermediate.

Troubleshooting_Workflow Start Loss of Enantiomeric Excess Detected Check_Temp Are Reaction Conditions Harsh (High Temp/Long Time)? Start->Check_Temp Lower_Temp Lower Temperature & Minimize Reaction Time Check_Temp->Lower_Temp Yes Check_Base Is a Strong, Non-Hindered Base Being Used? Check_Temp->Check_Base No Reanalyze Re-analyze Enantiomeric Excess Lower_Temp->Reanalyze Change_Base Switch to Weaker/ Hindered Base Check_Base->Change_Base Yes Check_Reagent Is a Prone-to-Racemization Coupling Reagent Used? Check_Base->Check_Reagent No Change_Base->Reanalyze Change_Reagent Use Low-Racemization Reagent + Additive Check_Reagent->Change_Reagent Yes Check_Reagent->Reanalyze No Change_Reagent->Reanalyze caption A logical workflow for troubleshooting racemization.

Caption: A logical workflow for troubleshooting racemization.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting racemization in chiral 2-Hydroxybutanamide synthesis. BenchChem.
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(19), 8696–8709.
  • BenchChem Technical Support Team. (2025). Preventing racemization of (S)-1-Chloro-2-propanol during synthesis. BenchChem.
  • Van der Meijden, M., Leeman, M., & Hulshof, L. A. (2009). Proposed mechanisms for racemization and related processes. ResearchGate.
  • BenchChem Technical Support Team. (2025). Preventing racemization of Ala-Ala-OMe during synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). In-Depth Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-4-(Oxiran-2-ylmethyl)morpholine. BenchChem.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Am Ende, C. W. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Am Ende, C. W. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Yoshioka, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5243.
  • Alexanian, E. J., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. NIH Public Access, 14(17), 4102–4105.
  • Abell, A., et al. (2014). Enantioselective synthesis of morpholine syn‐α‐methyl‐β‐hydroxycarboxamide (2). ResearchGate.
  • Wang, D., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 13(2), 432-437.
  • Wang, D., et al. (2022). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC.
  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
  • Ebbers, E. J. (1997). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. University of Groningen.
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery, 14(6), 547-559.
  • Sharma, A., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 19(3), 494-513.
  • Li, X., et al. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Molecular Sciences, 16(3), 4443-4454.
  • Nieto, S., et al. (2014). Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. Accounts of Chemical Research, 47(7), 2068-2079.
  • Thomson, J. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.

Sources

Technical Support Center: Scaling Up 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a pilot plant. Scaling up any chemical process introduces a new set of challenges, from ensuring consistent yields and purity to managing reaction exotherms and ensuring operator safety.[1] This document provides in-depth, experience-driven advice in a practical question-and-answer format to anticipate and troubleshoot the specific issues you may encounter. Our goal is to bridge the gap between lab-scale procedures and robust, scalable manufacturing by explaining the causality behind each operational step.

Synthetic Route Overview

The most common and scalable synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine involves a two-stage process: the N-alkylation of a suitable morpholine precursor followed by the deprotection or conversion of a masked amine group. A typical route starts with 2-aminomethylmorpholine and its N-alkylation with 4-fluorobenzyl chloride.

Synthesis_Workflow cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Purification A 2-Aminomethylmorpholine C N-Alkylation Reaction (Base, Solvent, Heat) A->C B 4-Fluorobenzyl Chloride B->C D Crude Product C->D Yield: 85-95% E Aqueous Work-up D->E F Solvent Extraction E->F G Distillation / Crystallization F->G H Final Product (Purity >98%) G->H Overall Yield: 75-85%

Caption: High-level workflow for the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Frequently Asked Questions (FAQs)

Part A: Reaction Conditions & Optimization

Q1: My N-alkylation reaction is stalling and not going to completion. What are the likely causes?

A1: Incomplete N-alkylation is a common issue. Several factors could be at play:

  • Insufficient Base: The base (e.g., K₂CO₃, Na₂CO₃, or Et₃N) is crucial for neutralizing the HCl generated in situ. If the base is not strong enough, is not present in sufficient stoichiometric excess (typically 1.5-2.5 equivalents), or has poor solubility in your solvent, the reaction mixture will become acidic, protonating the starting amine and halting the reaction.[2]

  • Reactivity of Alkylating Agent: While 4-fluorobenzyl chloride is reactive, its quality can vary. Ensure it has not hydrolyzed to the corresponding alcohol. Consider adding a catalytic amount of sodium or potassium iodide (0.05-0.1 eq) to facilitate the reaction via the Finkelstein reaction, converting the chloride to the more reactive iodide in situ.[3]

  • Temperature: N-alkylation reactions often require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase to 50-80°C while monitoring for impurity formation can significantly improve the conversion rate.[4]

  • Solvent Choice: Polar aprotic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively dissolve the reactants and help to stabilize the transition state.[3] If you are using a less polar solvent like toluene, consider switching or using a phase-transfer catalyst.[5][6]

Q2: I'm observing significant over-alkylation, forming a quaternary ammonium salt. How can I minimize this?

A2: Over-alkylation occurs when the product, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, reacts again with 4-fluorobenzyl chloride. This is a classic problem in alkylation chemistry, as the mono-alkylated product can sometimes be more nucleophilic than the starting material.[4][7]

  • Control Stoichiometry: Avoid using a large excess of the alkylating agent. A stoichiometry of 1.05 to 1.2 equivalents of 4-fluorobenzyl chloride is typically optimal.

  • Slow Addition: At pilot scale, add the 4-fluorobenzyl chloride dropwise or via a metering pump over a period of 1-3 hours. This maintains a low concentration of the alkylating agent in the reactor, favoring the primary reaction with the starting amine over the secondary reaction with the product.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes help, as the activation energy for the second alkylation may be higher.

Q3: What is the best solvent and base combination for scale-up?

A3: The ideal combination balances reactivity, cost, safety, and ease of work-up.

SolventBaseAdvantagesScale-Up Considerations
Acetonitrile (ACN) K₂CO₃Good reactivity, relatively easy to remove under vacuum.Flammable. Ensure proper grounding of equipment. Can be expensive.
Toluene K₂CO₃ / NaOH (aq)Lower cost, allows for azeotropic removal of water.Requires a phase-transfer catalyst (e.g., TBAB) for good reactivity with inorganic bases.[5]
Dimethylformamide (DMF) K₂CO₃ / Et₃NExcellent solvating power, often leads to faster reactions.[3][8]High boiling point makes it difficult to remove. Potential for thermal decomposition. Requires careful toxicological assessment.
2-Methyl-THF Na₂CO₃ / K₂CO₃Greener solvent alternative to THF, good solvating properties.Generally more expensive than toluene or acetone.

For pilot-scale operations, a combination of Toluene with K₂CO₃ and a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) is often a robust and cost-effective choice. It avoids the challenges of removing high-boiling solvents like DMF.

Part B: Safety & Handling

Q4: What are the primary safety concerns when handling 4-fluorobenzyl chloride at the pilot plant scale?

A4: 4-fluorobenzyl chloride is a lachrymator and is corrosive, causing severe skin burns and eye damage.[9][10][11] At scale, the risks are magnified.

  • Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, protective clothing, and full-face protection (face shield and safety goggles).[9][10]

  • Ventilation: Use in a well-ventilated area, preferably within a contained system or with local exhaust ventilation (LEV).[9]

  • Handling: It is a combustible liquid and should be kept away from heat, sparks, and open flames.[11] All equipment (reactors, pumps, lines) must be properly grounded and bonded to prevent static discharge.[9]

  • Spill Response: Have spill kits readily available containing absorbent materials like vermiculite or sand. Do not use water to clean up spills as it can react. Ensure drains are protected.[9]

  • Incompatible Materials: Keep away from bases, alcohols, amines, metals, and strong oxidizing agents.[11]

Q5: The N-alkylation reaction is exothermic. How do I manage this in a large reactor?

A5: Uncontrolled exotherms are a major safety risk at scale, potentially leading to a runaway reaction.[1]

  • Controlled Addition: As mentioned, the single most important control measure is the slow, controlled addition of the 4-fluorobenzyl chloride. This allows the reactor's cooling system to remove the heat as it is generated.

  • Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the potential for thermal accumulation.

  • Cooling Capacity: Ensure the pilot plant reactor has sufficient cooling capacity to handle the total heat evolution over the planned addition time.

  • Emergency Quench: Have a documented and tested emergency procedure. This may involve adding a pre-determined amount of a quenching agent (like cold solvent or a weak acid) to stop the reaction.

Troubleshooting Guide

This section addresses specific, critical problems that can arise during the process and provides a logical path to a solution.

Problem 1: Low Yield and/or Dark Reaction Mixture After N-Alkylation

Troubleshooting_LowYield start Low Yield / Dark Color check1 Check Reagent Quality 4-Fluorobenzyl Chloride 2-Aminomethylmorpholine Base start->check1 check2 Review Reaction Conditions Temperature Stirring Atmosphere start->check2 check3 Analyze Impurity Profile HPLC / GC-MS Analysis start->check3 cause1 Cause: Reagent Degradation | {Chloride hydrolyzed to alcohol? | Base is old/clumped?} check1->cause1 cause2 Cause: Thermal Decomposition | {Temperature too high? | Hot spots in reactor?} check2->cause2 cause3 Cause: Oxygen Contamination | {Air leak in reactor? | No N₂ blanket?} check2->cause3 solution1 Solution: Use fresh, tested reagents. Add catalytic KI. cause1->solution1 solution2 Solution: Lower temp. Ensure efficient stirring. Use calorimetry data. cause2->solution2 solution3 Solution: Ensure inert atmosphere. Perform nitrogen purge/vacuum cycle. cause3->solution3

Caption: Decision tree for troubleshooting low yields and product degradation.

Key Experimental Protocols

Protocol 1: Pilot-Scale N-Alkylation (100 L Reactor)

Safety: This procedure must be conducted under a nitrogen atmosphere. All personnel must wear appropriate PPE. Ensure all equipment is properly grounded.

  • Reactor Preparation: Charge the 100 L glass-lined reactor with 2-Aminomethylmorpholine (5.0 kg, 43.8 mol) and Potassium Carbonate (9.1 kg, 65.7 mol, 1.5 eq).

  • Solvent Addition: Add Toluene (50 L) and Tetrabutylammonium Bromide (TBAB) (0.7 kg, 2.19 mol, 0.05 eq).

  • Inerting: Begin vigorous agitation and inert the reactor by performing three nitrogen purge/vacuum cycles.

  • Heating: Heat the slurry to 65-70°C under a gentle nitrogen blanket.

  • Reagent Addition: In a separate, dry addition vessel, charge 4-Fluorobenzyl chloride (6.95 kg, 48.1 mol, 1.1 eq) and dilute with Toluene (10 L).

  • Controlled Dosing: Add the 4-Fluorobenzyl chloride solution to the reactor via a metering pump over a period of 2-3 hours, ensuring the internal temperature does not exceed 75°C. The reaction is exothermic; use the reactor cooling jacket as needed.

  • Reaction Monitoring: After the addition is complete, maintain the batch at 70°C. Monitor the reaction progress every hour by taking a sample for HPLC analysis. The reaction is considered complete when <1% of the starting 2-Aminomethylmorpholine remains.

  • Cool-down: Once complete, cool the reaction mixture to 20-25°C.

Protocol 2: Work-up and Isolation
  • Quench & Phase Split: Charge the reactor with process water (30 L). Stir for 15 minutes, then stop agitation and allow the layers to separate for 30 minutes.

  • Aqueous Layer Removal: Drain the lower aqueous layer containing inorganic salts to a waste container.

  • Organic Layer Wash: Wash the upper organic (Toluene) layer with a 10% brine solution (20 L). Allow to separate and drain the lower aqueous layer.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the Toluene, yielding the crude product as an oil.

  • Final Purification: The crude oil can be further purified by vacuum distillation to yield the final product, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, as a colorless to light yellow liquid.[12]

References

  • PrepChem. (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
  • Apollo Scientific. (n.d.). 4-Fluorobenzyl chloride - Safety Data Sheet.
  • Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
  • BenchChem. (2025). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
  • ChemicalBook. (2025). 4-Fluorobenzoyl chloride - Safety Data Sheet.
  • HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE.
  • ECHEMI. (n.d.). 4-Fluorobenzyl chloride SDS, 352-11-4 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzyl chloride.
  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. Retrieved from Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Rehman, A., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Journal of Radioanalytical and Nuclear Chemistry.
  • Guidechem. (2024). How can 4-(2-aminoethyl)morpholine be synthesized and applied effectively?.
  • Google Patents. (n.d.). CN112679448B - Preparation method of N- (2-aminoethyl) morpholine.
  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
  • PrepChem. (n.d.). Synthesis of N-(2-aminoethyl)morpholine.
  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols [Data set].
  • Moldb. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine CAS No.: 112914-13-3.
  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos.
  • YouTube. (2020). Phase Transfer Catalysis(Mechanism and Applications).
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.
  • Sigma-Aldrich. (n.d.). (2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • E3S Web of Conferences. (2024).
  • ResearchGate. (n.d.). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition.
  • Santa Cruz Biotechnology. (n.d.). 2-Aminomethyl-4-(4-fluoro benzyl)morpholine.
  • International Journal on Science and Technology. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 112914-13-3 | Product Name : 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Simson Pharma. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS No- 112914-13-3.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
  • PubMed. (2020).

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Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of morpholine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic method development and routine analysis. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: My morpholine analog is poorly retained on a standard C18 column, often eluting near the void volume. What is causing this and how can I improve retention?

A1: Understanding the Challenge:

Morpholine and many of its analogs are polar, basic compounds.[1][2] Standard reversed-phase (RP-HPLC) columns, like C18, are nonpolar and designed to retain analytes through hydrophobic interactions.[3] Highly polar compounds have limited interaction with the nonpolar stationary phase and are quickly eluted by the polar mobile phase, resulting in poor retention.[3][4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor retention.

Detailed Solutions:

  • Mobile Phase pH Adjustment: The pKa of morpholine is approximately 8.5.[1] At acidic pH (e.g., pH 2-4), morpholine and its basic analogs will be protonated (positively charged). To increase retention on a C18 column, you can increase the mobile phase pH. By shifting the pH to be closer to or slightly above the pKa, the proportion of the neutral, less polar form of the analyte increases, leading to greater hydrophobic interaction with the stationary phase and thus, increased retention.[5][6][7][8] However, be mindful of the pH limitations of your column, as high pH can dissolve the silica backbone.[5][9]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[10] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile) and a small amount of aqueous solvent.[10] Water acts as the strong eluting solvent.[10] This technique can also enhance sensitivity when using mass spectrometry (MS) detection due to the high organic content of the mobile phase, which promotes more efficient desolvation and ionization.[10]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities, allowing for the simultaneous separation of polar and nonpolar analytes.[11][12][13] This approach eliminates the need for ion-pairing reagents, making it compatible with MS detection.[12] By adjusting mobile phase parameters like pH, ionic strength, and organic solvent content, you can fine-tune the selectivity for your specific morpholine analogs.[11][12]

  • Ion-Pair Chromatography (IPC): IPC involves adding an ion-pairing reagent to the mobile phase.[14] For basic analytes like morpholine analogs, an anionic ion-pairing reagent (e.g., alkyl sulfonates) is used.[15][16] The reagent forms a neutral ion-pair with the charged analyte, which can then be retained by the reversed-phase column.[14] While effective, traditional ion-pairing reagents are often non-volatile and can suppress the MS signal, making this technique less ideal for LC-MS applications.[15]

Q2: I am observing poor peak shape (tailing or fronting) for my morpholine analog. What are the likely causes and solutions?

A2: Understanding the Challenge:

Peak tailing for basic compounds like morpholine analogs is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[4] These acidic silanols can interact strongly with the basic amine groups of the analytes, leading to asymmetrical peaks.[4] Peak fronting can occur due to column overload or sample solvent incompatibility.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Silanol Interactions Acidic silanol groups on the silica surface interact with the basic morpholine analogs, causing peak tailing.[4]- Use a low pH mobile phase (e.g., pH 2-4): This protonates the silanol groups, reducing their interaction with the protonated basic analytes.[17] - Add a competing base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites. - Use an end-capped or hybrid particle column: These columns have fewer accessible silanol groups, minimizing secondary interactions.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[18]- Reduce the injection volume or sample concentration.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[4][19]- Dissolve the sample in the mobile phase or a weaker solvent.
Mobile Phase pH near Analyte pKa When the mobile phase pH is close to the analyte's pKa, both ionized and unionized forms exist, which can lead to peak splitting or broadening.[5][6]- Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. [8]
Q3: How do I choose an appropriate mobile phase and buffer for my LC-MS analysis of morpholine analogs?

A3: Understanding the Challenge:

For LC-MS applications, the mobile phase must be volatile to ensure compatibility with the mass spectrometer's high vacuum and to facilitate efficient ionization.[20][21] Non-volatile buffers, such as phosphate, will crystallize in the MS source and cause significant contamination and signal suppression.[21]

Recommended Mobile Phase Systems:

Component Recommendation Rationale
Organic Solvent Acetonitrile or MethanolThese are common, volatile solvents ideal for reversed-phase and HILIC chromatography.[21]
Aqueous Phase High-purity water (LC-MS grade)Minimizes background noise and contamination.
Volatile Additives/Buffers - Formic acid (0.1%) - Acetic acid (0.1%) - Ammonium formate - Ammonium acetateThese additives are volatile and help to control pH while being MS-friendly.[20][21][22] Formic and acetic acid are used to create acidic conditions, while ammonium formate and acetate can be used to buffer the mobile phase at a specific pH.[20][21][22]

Protocol for Mobile Phase Preparation (Example: 0.1% Formic Acid in Water):

  • Measure 999 mL of high-purity, LC-MS grade water into a clean, dedicated mobile phase bottle.

  • Carefully add 1 mL of LC-MS grade formic acid.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase using sonication, helium sparging, or an in-line degasser to prevent bubble formation in the HPLC system.[21][23]

Q4: My resolution between two closely related morpholine analogs is insufficient. How can I improve the separation?

A4: Understanding the Challenge:

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the chromatographic system. For structurally similar compounds, changing the selectivity is often the most effective approach.

Strategies to Improve Resolution:

Caption: Strategies for improving resolution.

  • Optimize Mobile Phase Composition:

    • Gradient Slope: For gradient elution, a shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity due to different solvent properties.

    • pH: As discussed, pH can significantly impact the retention and selectivity of ionizable compounds.[6][8][17] A systematic study of pH can often resolve co-eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity. Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which offer different interactions compared to a standard C18.

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. While its effect on selectivity is generally less pronounced than mobile phase composition, it can sometimes be used to fine-tune a separation.

Q5: What are the best practices for sample preparation to avoid issues with morpholine analog analysis?

A5: Understanding the Challenge:

Proper sample preparation is crucial to protect the column and instrument from contaminants and to ensure accurate and reproducible results.[24] Injecting samples containing particulates can lead to increased backpressure and column clogging.[18]

Recommended Practices:

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[18] This is especially important for samples dissolved in complex matrices.

  • Solid-Phase Extraction (SPE): For complex sample matrices (e.g., biological fluids, environmental samples), SPE can be used to clean up the sample and concentrate the analytes of interest.

  • Solvent Matching: As mentioned earlier, ensure the sample solvent is compatible with the mobile phase to prevent peak distortion.[4][19] Ideally, the sample should be dissolved in the initial mobile phase conditions.

References

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review.
  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem.
  • Agilent Technologies. (n.d.). Comparing HILIC and RPLC of Morphine Using Agilent ZORBAX RRHD Columns with UHPLC/MS.
  • TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Lu, W., et al. (n.d.). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC.
  • SIELC Technologies. (n.d.). Morpholine.
  • LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur.
  • Cao, M., et al. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • National Center for Biotechnology Information. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
  • Crawford Scientific. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Gilson. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • ResearchGate. (2025, August 6). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine.
  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • International Journal of Pharma Research and Health Sciences. (2020, August 28). Review on Common Observed HPLC Troubleshooting Problems.
  • Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other.
  • Fisher Scientific. (n.d.). Premixed Mobile Phase Solutions.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Reagecon. (n.d.). European Pharmacopoeia Reagents and Standards | Ph Eur.
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 19). European Pharmacopoeia (Ph. Eur.) 11th Edition.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Shimadzu. (n.d.). Mobile phases compatible for LC/MS.
  • Restek. (n.d.). Morpholine: CAS # 110-91-8 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis.
  • University College London. (n.d.). HPLC solvents and mobile phase additives.
  • Wikipedia. (n.d.). Morpholine.
  • ResearchGate. (2025, August 5). Chromatographic determination of morpholine and products of its microbiological degradation.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Online.
  • European Medicines Agency. (n.d.). Anne-Sophie Bouin European Pharmacopoeia Department, EDQM, Council of Europe.

Sources

Optimizing reaction time and temperature for morpholine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the optimization of reaction time and temperature for the synthesis of the morpholine ring, a crucial scaffold in medicinal chemistry.[1][2][3]

Section 1: Troubleshooting Guide

This guide addresses specific, common issues encountered during morpholine synthesis in a direct question-and-answer format. For clarity, many examples will focus on the prevalent industrial method of dehydrating diethanolamine (DEA) with a strong acid, as it provides a robust model for understanding the core principles of temperature and time optimization.[4]

Issue 1: Low or No Product Yield

Q: My reaction has run for the prescribed time, but analysis (TLC, GC-MS) shows a low yield of morpholine and a significant amount of starting material remaining. What are the likely causes and how can I fix this?

A: This is a classic problem indicating that the reaction has not reached completion. The primary culprits are almost always suboptimal temperature or insufficient reaction time.

Causality & Explanation: The formation of the morpholine ring via dehydration of diethanolamine is an equilibrium-driven reaction that requires significant activation energy.[4]

  • Temperature: The reaction rate is highly sensitive to temperature. A drop of just 10-15°C below the optimal range can drastically slow down the cyclization process.[5] For the acid-catalyzed dehydration of DEA, temperatures are typically maintained in a high range, often between 180-235°C.[5][6] If the temperature is too low, the kinetic energy of the molecules is insufficient to overcome the activation barrier for the intramolecular cyclization.

  • Reaction Time: Cyclization is often a slow process. For DEA dehydration, reaction times of 15 hours or more are common to ensure the reaction proceeds to completion.[5][7] Cutting this time short, even at the correct temperature, will result in an incomplete conversion.

Troubleshooting Workflow & Solutions:

G start Problem: Low Yield, High SM q1 Is the internal reaction temperature consistently within the optimal range (e.g., 180-235°C for DEA)? start->q1 sol1 Solution: 1. Use a calibrated high-temp thermometer. 2. Ensure stable heating (e.g., heating mantle with stir). 3. Re-run at the correct target temperature. q1->sol1 No q2 Was the reaction run for the full recommended duration (e.g., ≥15 hours for DEA)? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Solution: 1. Extend the reaction time. 2. Monitor progress every 2-4 hours (TLC, GC) until SM is consumed. q2->sol2 No q3 Is water being efficiently removed from the reaction? q2->q3 Yes ans2_no No ans2_yes Yes sol3 Solution: 1. Improve distillation/condenser setup. 2. Use a Dean-Stark trap if applicable. 3. For acid catalysis, ensure sufficient dehydrating agent (e.g., oleum).[7] q3->sol3 No

Issue 2: Significant Side Product Formation

Q: My reaction has gone to completion, but I have a complex mixture of products and a low yield of the desired morpholine. How does temperature influence this?

A: Side product formation is a common consequence of running the reaction at a temperature that is too high or for an unnecessarily prolonged period.

Causality & Explanation: While high temperatures are needed to drive the desired cyclization, excessive heat can provide sufficient energy to activate alternative reaction pathways, leading to byproducts.

  • High-Temperature Degradation: At very high temperatures, morpholine itself can undergo decomposition.[8][9][10] This can lead to charring or the formation of complex, high-molecular-weight condensation products, often referred to as "heavies".[4]

  • Specific Side Reactions: In the synthesis from diethylene glycol (DEG) and ammonia, N-ethylmorpholine is a known byproduct.[4] The temperature can influence the relative rates of the desired cyclization versus the side reactions that lead to this and other impurities.

Troubleshooting & Optimization Strategy:

The key is to find the "sweet spot" for temperature—high enough for an efficient reaction rate but low enough to minimize byproduct formation. This often requires a systematic optimization study.

Experimental Protocol: Temperature Screening

  • Setup: Prepare 4-5 identical small-scale reactions.

  • Temperature Gradient: Set each reaction to a different, precisely controlled temperature. For a DEA synthesis with a literature starting point of 200°C, a good range to screen would be 180°C, 190°C, 200°C, 210°C, and 220°C.

  • Time Course: At set intervals (e.g., 2, 4, 8, 12, 16 hours), withdraw a small aliquot from each reaction.

  • Analysis: Quench the aliquot and analyze it using a quantitative method like GC-MS or HPLC.[11][12][13] This allows you to determine the concentration of morpholine, starting material, and key byproducts.

  • Data Evaluation: Plot the yield of morpholine and the percentage of major impurities against both temperature and time. This will reveal the optimal conditions.

Data Presentation: Example Temperature Screening Results

Reaction Temp. (°C)Time (h)Morpholine Yield (%)Primary Impurity (%)
1801635<1
19016481.5
200 15 50 2.0
21015495.5 (charring noted)
2201242 (declining)12.0 (significant charring)

This data clearly indicates that 200°C gives the best balance of yield and purity within a 15-hour timeframe.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[4] The DEG route is often favored in modern processes for its efficiency.[4]

Q2: How do I properly monitor the progress of a morpholine synthesis reaction?

A2: Since morpholine lacks a strong UV chromophore, direct monitoring by UV-HPLC can be challenging.[14] The most common and effective methods are:

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is excellent for separating and quantifying volatile components like morpholine and diethanolamine.[11]

  • High-Performance Liquid Chromatography (HPLC): While UV detection is difficult, HPLC with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used.[15] Ion-exchange chromatography with suppressed conductivity detection is another highly sensitive option.[14]

  • Thin-Layer Chromatography (TLC): For quick qualitative checks, TLC can be used. Staining with potassium permanganate or other amine-visualizing agents is necessary.

Q3: My reaction involves an acid catalyst (e.g., H₂SO₄). How does its concentration affect the optimal temperature and time?

A3: The acid acts as both a catalyst and a dehydrating agent. Using a more potent dehydrating agent like oleum (fuming sulfuric acid) can significantly increase the reaction rate.[6] This means that the target yield can be achieved at a lower temperature or in a much shorter time. For instance, reactions using oleum can achieve >90% yield in as little as 30 minutes at 190°C, whereas standard sulfuric acid might require 7-8 hours at 175-180°C.[6] Therefore, the choice and concentration of the acid are critically linked to the time and temperature parameters.

Q4: Can reaction time and temperature be used to control stereoselectivity in the synthesis of substituted morpholines?

A4: While time and temperature are the primary drivers of reaction rate and byproduct formation, they typically have a secondary effect on stereoselectivity compared to other factors. Stereocontrol in morpholine synthesis is more commonly dictated by:

  • The choice of starting materials: Using enantiomerically pure amino alcohols is a common strategy.[2]

  • The reaction mechanism: Certain cyclization strategies, like those involving palladium catalysis, can offer high levels of diastereoselectivity.[16]

  • The choice of base or catalyst: In some modern synthetic methods, the base used can influence the diastereomeric ratio of the product.[17] Temperature can sometimes influence the ratio of kinetic versus thermodynamic products, which may have different stereochemistries, but this is highly substrate-dependent and would need to be determined empirically.

Q5: What is the relationship between reaction temperature, pressure, and reaction time?

A5: This relationship is governed by the principles of chemical kinetics and thermodynamics.

G Temp Temperature Rate Reaction Rate Temp->Rate Increases (Arrhenius Eq.) SideProducts Side Products / Decomposition Temp->SideProducts Increases risk above optimum Time Reaction Time Rate->Time Decreases required time Pressure Pressure (for sealed/gas-phase reactions) Pressure->Rate Increases (for gas-phase reactants)

  • Temperature and Rate: As temperature increases, the reaction rate increases exponentially (as described by the Arrhenius equation).

  • Rate and Time: A faster reaction rate means less time is required to reach a certain conversion percentage.

  • Pressure: For reactions involving gaseous reagents (like the DEG/ammonia route), increasing pressure increases the concentration of reactants, thereby increasing the reaction rate. For liquid-phase dehydrations run at temperatures above the solvent's boiling point, a sealed reactor is necessary to maintain the required temperature, indirectly linking pressure and temperature.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis. BenchChem Technical Support.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.
  • Edjlali, L. (2018). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace.
  • Gagnon, J., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 23(12), 3127.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate.
  • Giri, B. R., & El-Sayed, M. A. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. The Journal of Physical Chemistry A, 116(29), 7703-7711.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
  • Giri, B. R., & El-Sayed, M. A. (2012). A mechanistic and kinetic study on the decomposition of morpholine. PubMed.
  • Nurdjaja, D. (2022). Morpholine Preparation from Diethanolamine. YouTube.
  • Giri, B. R., & El-Sayed, M. A. (2012). A Mechanistic and Kinetic Study on the Decomposition of Morpholine. ResearchGate.
  • Ataman Kimya. (n.d.). MORPHOLINE. Ataman Kimya.
  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. HELIX Chromatography.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal.
  • Fodor, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6539-6544.
  • Britton, G. C. (1957). U.S. Patent No. 2,777,846. Google Patents.
  • ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. ResearchGate.
  • CN102489282B. (n.d.). Dewatering catalyst and application thereof in preparing morpholine. Google Patents.
  • Levin, J. O., et al. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
  • Jo, S., et al. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 748.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • Liu, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(1), 153.
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

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Reducing impurities in the final product of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Welcome to the technical support guide for the synthesis and purification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity challenges encountered during its preparation. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, including Mosapride and Manidipine, making its purity paramount for downstream applications[1][2][3].

This guide provides in-depth, experience-based solutions to common problems, moving from frequently asked questions to detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions regarding the purity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Q1: What are the typical synthetic routes to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, and how do they influence the impurity profile?

There are several established routes, each with a unique potential impurity profile. The two most common pathways are:

  • N-Alkylation followed by functional group manipulation: This often involves the N-alkylation of a pre-formed 2-aminomethylmorpholine derivative with 4-fluorobenzyl halide. A key challenge here is controlling the extent of alkylation; over-alkylation can lead to quaternary ammonium salts, while incomplete reaction leaves starting material. The choice of base and solvent is critical to minimize these side reactions[4][5].

  • Reductive Amination: This route may involve the reaction of a morpholine precursor with 4-fluorobenzaldehyde under reductive conditions. Impurities can arise from incomplete reduction of the imine intermediate, or side reactions of the aldehyde or amine starting materials[6][7].

  • Multi-step synthesis from chiral precursors: As described in detailed synthetic literature, construction of the morpholine ring from precursors like epichlorohydrin and 4-fluorobenzylamine can introduce diastereomeric and enantiomeric impurities if not carefully controlled[8].

Understanding your specific synthetic route is the first step in diagnosing any impurity issue.

Q2: I'm observing a significant amount of unreacted 4-fluorobenzylamine in my crude product. What is the likely cause?

The persistence of 4-fluorobenzylamine suggests an incomplete reaction. The root cause often lies in one of the following areas:

  • Stoichiometry: Ensure an appropriate molar ratio of reactants. For N-alkylation, a slight excess of the alkylating agent (e.g., 4-fluorobenzyl chloride) may be used, but a large excess can promote side reactions.

  • Reaction Conditions: Insufficient temperature or reaction time can lead to a stalled reaction. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion.

  • Base Strength: In N-alkylation reactions, the base must be strong enough to deprotonate the amine nucleophile effectively but not so strong as to cause decomposition of reactants or products. Common choices include potassium carbonate or triethylamine.

  • Catalyst Activity (for Reductive Amination): If using a catalytic reductive amination route, ensure the catalyst (e.g., Palladium on carbon, Raney Nickel) is active and not poisoned by other functional groups or impurities in the starting materials.

Q3: My final product is an oil and difficult to purify by recrystallization. What are the recommended purification strategies?

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is often isolated as an oil, which makes traditional crystallization challenging[9]. The primary recommended purification method is silica gel column chromatography .

  • Principle of Operation: This technique separates compounds based on their polarity. The basic amine groups in the target molecule will have a strong affinity for the acidic silica gel.

  • Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. To elute the highly polar amine product, it is often necessary to add a small percentage of a stronger, more polar solvent like methanol, sometimes with a few drops of a base (e.g., triethylamine or ammonium hydroxide) to suppress the strong interaction with the silica and improve peak shape.

  • Monitoring: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

For industrial-scale purification, other techniques such as distillation under high vacuum or preparative HPLC may be considered.

Q4: I have an impurity with the same mass as my product. What could it be?

An impurity with an identical mass is likely a positional isomer . In the synthesis of this specific molecule, the most probable isomer is 3-Aminomethyl-4-(4-fluorobenzyl)morpholine [10][11]. This can arise if the starting morpholine material contains the isomeric precursor.

  • Identification: Distinguishing between these isomers requires advanced analytical techniques. 2D-NMR spectroscopy (COSY, HMBC, HSQC) is the most definitive method to establish the connectivity of the aminomethyl group to the morpholine ring. Careful analysis of the HPLC retention time against a known standard of the isomer is also a reliable identification method.

  • Removal: Separating positional isomers is often challenging due to their similar physical properties. High-resolution preparative HPLC or specialized column chromatography may be required. The most effective strategy is to control the synthesis from the beginning by using pure, isomerically-defined starting materials.

Part 2: Troubleshooting Guides & Protocols

This section provides structured approaches to identifying and eliminating specific classes of impurities.

Guide 1: Identifying and Removing Process-Related Impurities

Process-related impurities are chemical species that are introduced or formed during the synthesis itself, such as unreacted starting materials, by-products, and reagents[1].

Below is a systematic workflow to address unknown impurities detected in your final product.

G cluster_0 Phase 1: Detection & Characterization cluster_1 Phase 2: Remediation Strategy A Impurity Detected (HPLC/GC) B Determine Mass (LC-MS / GC-MS) A->B Analyze sample C Propose Structure (Compare with known side products) B->C Interpret data D Confirm Structure (NMR, Standard Co-injection) C->D Verify hypothesis E Impurity is a Starting Material? D->E Characterized F Optimize Reaction (Time, Temp, Stoichiometry) E->F Yes G Impurity is a By-product? E->G No J Final Purity Check (HPLC > 99.5%) F->J H Modify Purification (Chromatography, Recrystallization) G->H Yes I Modify Reaction Conditions to Minimize Side Reaction G->I Also Consider H->J I->J

Caption: Troubleshooting workflow for impurity identification and remediation.

Impurity ClassProbable CauseRecommended Solution
Unreacted Starting Materials Incomplete reaction; poor reaction kinetics.Increase reaction time/temperature. Check stoichiometry and reagent quality. Monitor reaction to completion by TLC/HPLC.
Over-alkylation Products Use of excess alkylating agent or a base that is too strong.Use a stoichiometric amount of the alkylating agent. Use a milder base (e.g., K₂CO₃ vs. NaH). Control reaction temperature.
Imine Intermediate (from reductive amination)Incomplete reduction; deactivated reducing agent.Ensure sufficient equivalents of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃). Check the quality and activity of the reducing agent.[7]
Di-benzylated By-product If starting with 2-aminomethylmorpholine, the primary amine can react twice with the benzyl halide.Use a large excess of the diamine starting material to favor mono-alkylation, or use a protecting group strategy.
Guide 2: Protocol for Purification by Column Chromatography

This protocol provides a step-by-step method for purifying the oily product.

Objective: To purify 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine from process-related impurities using silica gel chromatography.

Materials:

  • Crude product oil

  • Silica gel (60-120 mesh)

  • Solvents: Heptane, Ethyl Acetate (EtOAc), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, and fraction collector

  • TLC plates (silica gel) and developing chamber

  • UV lamp for visualization

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in heptane. Pour this slurry into the chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with 100% Heptane to remove very non-polar impurities.

    • Gradually increase the polarity by introducing Ethyl Acetate. A typical gradient might be from 0% to 50% EtOAc in Heptane.

    • Monitor the fractions being eluted using TLC. A common TLC stain for amines is potassium permanganate.

    • Once the less polar impurities have been eluted, begin a second gradient to elute the product. Introduce Methanol into the Ethyl Acetate. A typical gradient would be 0% to 10% MeOH in EtOAc.

    • Crucial Step: Add 0.5-1% Triethylamine to the eluent mixture. This will compete with the product for active sites on the silica gel, preventing peak tailing and ensuring efficient elution.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Spot each fraction on a TLC plate to track the separation.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the final product as a purified oil.

  • Final Purity Assessment (Self-Validation):

    • Analyze the purified oil by HPLC to confirm purity is within the desired specification (e.g., >99.5%).

    • Obtain ¹H-NMR and Mass Spectrometry data to confirm the structure and absence of impurities.

References

  • PrepChem. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • SynThink Research Chemicals. Manidipine EP Impurities & USP Related Compounds.
  • HETEROCYCLES, Vol. 38, No. 5, 1994. A Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Pharmaffiliates. Manidipine Dihydrochloride-impurities.
  • Veeprho. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3.
  • Pharmaffiliates. Manidipine-impurities.
  • Pharmaffiliates. CAS No : 112914-13-3 | Product Name : 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.
  • Pharmaffiliates. Manidipine-impurities.
  • PharmaCompass. 2-AMINOMETHYL-4-(4-FLUORO BENZYL)MORPHOLINE.
  • Chongqing Ensky Pharmaceutical Co., Ltd. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.
  • Veeprho. Manidipine Impurity 3 (2HCl Salt) | CAS 1332595-98-8.
  • Mac-Chem. Morpholine in Pharmaceutical Synthesis: A Crucial Building Block.
  • Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central.
  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - NIH.
  • Synthesis of N-substituted morpholine nucleoside derivatives - PubMed.
  • N alkylation at sp3 Carbon Reagent Guide.
  • N-alkylation of morpholine with other alcohols | Download Table - ResearchGate.
  • (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis - ResearchGate.
  • Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group - ResearchGate.

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Comparative Analysis of Synthetic Routes to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Introduction: The Strategic Importance of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a critical chemical intermediate, most notably in the synthesis of Mosapride, a gastroprokinetic agent that enhances gastric motility.[1] The structural features of this morpholine derivative, particularly its stereocenter at the C-2 position, demand careful consideration in synthetic planning. The efficacy and safety of the final active pharmaceutical ingredient (API) often depend on obtaining the correct enantiomer. Therefore, the development of efficient, scalable, and stereoselective synthetic routes is of paramount importance in pharmaceutical chemistry.

This guide provides a comparative analysis of distinct synthetic strategies to obtain this key intermediate. We will dissect each route, explaining the causality behind experimental choices, providing detailed protocols, and offering a critical evaluation of their respective strengths and weaknesses to inform your research and development decisions.

Route 1: The Linear, Achiral Approach via N-Acetylated Precursors

This is a classical and straightforward approach for producing a racemic mixture of the target compound. It begins with a commercially available or easily prepared N-acetylated morpholine derivative and proceeds through two primary transformations: N-alkylation followed by deprotection.

Scientific Rationale

The strategy here is one of simplicity. The acetyl group on the primary amine of the starting material serves as a convenient protecting group. This prevents the primary amine from competing with the secondary morpholine nitrogen during the N-alkylation step with 4-fluorobenzyl chloride. The subsequent deprotection via acid hydrolysis is a robust and high-yielding reaction. This route is ideal for initial screening or when a racemic standard is required.

Experimental Protocol

Step 1: Synthesis of 2-Acetylaminomethyl-4-(4-fluorobenzyl)morpholine A mixture of 2-acetylaminomethylmorpholine, 4-fluorobenzyl chloride, potassium carbonate (as a base), and a catalytic amount of potassium iodide is refluxed in a suitable solvent like methyl ethyl ketone.[2] The reaction is stirred for several hours until completion, typically monitored by Thin Layer Chromatography (TLC). After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude N-alkylated product, which can be purified by crystallization or chromatography.[2]

Step 2: Hydrolysis to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine A solution of the 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine from the previous step is refluxed in dilute hydrochloric acid (e.g., 10% HCl) for several hours.[3] The acidic conditions facilitate the hydrolysis of the amide bond. After the reaction is complete, the mixture is cooled and basified with an aqueous sodium hydroxide solution to a pH of approximately 11. The free amine product is then extracted into an organic solvent such as chloroform, washed, dried over magnesium sulfate, and concentrated to yield the final product as an oil.[3]

Workflow Diagram: Route 1

Route 1 Route 1: Linear Achiral Synthesis start 2-Acetylaminomethylmorpholine step1 N-Alkylation start->step1 4-Fluorobenzyl chloride, K2CO3, KI intermediate 2-Acetylaminomethyl-4- (4-fluorobenzyl)morpholine step1->intermediate step2 Acid Hydrolysis intermediate->step2 10% HCl, Reflux product Racemic 2-Aminomethyl-4- (4-fluorobenzyl)morpholine step2->product

Caption: Workflow for the racemic synthesis from an N-acetylated precursor.

Route 2: The Stereoselective Approach via Chiral Epichlorohydrin

For pharmaceutical applications, obtaining a single enantiomer is often mandatory. This asymmetric synthesis builds the chiral morpholine core from a readily available chiral starting material, epichlorohydrin, ensuring the desired stereochemistry from the outset.

Scientific Rationale

This strategy exemplifies a chiral pool synthesis, where the stereochemistry of the final product is directly derived from a commercially available enantiopure starting material, in this case, (R)- or (S)-epichlorohydrin. The key step is the regioselective nucleophilic opening of the epoxide ring by 4-fluorobenzylamine. This attack occurs preferentially at the less sterically hindered terminal carbon, preserving the stereocenter.[4] Subsequent intramolecular cyclization and functional group manipulations lead to the enantiomerically pure target.

Experimental Protocol

Step 1: Synthesis of Chiral 3-Chloro-1-(4-fluorobenzylamino)-2-propanol A mixture of enantiopure epichlorohydrin (e.g., (R)-(-)-epichlorohydrin) and 4-fluorobenzylamine is stirred in a hydrocarbon solvent like cyclohexane at room temperature.[4] The amine selectively attacks the terminal carbon of the epoxide, yielding the corresponding chiral amino alcohol with retention of configuration.[4] The product is typically isolated after stirring for several hours.

Step 2: Bromoacetylation and Cyclization The chiral amino alcohol is first reacted with bromoacetyl bromide in the presence of a base like triethylamine (Et3N) to form the N-bromoacetyl intermediate.[4] This intermediate is not always isolated. Treatment with a strong base, such as sodium methoxide (NaOMe) in methanol, induces an intramolecular Williamson ether synthesis; the alkoxide formed from the secondary alcohol attacks the carbon bearing the bromine, forming the morpholin-5-one ring.[4]

Step 3: Conversion to the Final Amine The resulting chiral 2-chloromethyl-4-(4-fluorobenzyl)-5-oxomorpholine is then converted to the final product. This involves two key transformations: reduction of the lactam (amide) carbonyl group and conversion of the chloromethyl group to an aminomethyl group. A common method for the latter is the Gabriel synthesis, where the chloromethyl intermediate is reacted with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine.[4]

Workflow Diagram: Route 2

Route 2 Route 2: Asymmetric Synthesis start (R)-Epichlorohydrin step1 Epoxide Opening start->step1 4-Fluorobenzylamine intermediate1 (R)-3-Chloro-1-(4-fluorobenzylamino) -2-propanol step1->intermediate1 step2 Bromoacetylation & Cyclization intermediate1->step2 1. Bromoacetyl bromide 2. NaOMe intermediate2 (R)-(+)-2-Chloromethyl-4- (4-fluorobenzyl)-5-oxomorpholine step2->intermediate2 step3 Functional Group Transformation intermediate2->step3 e.g., 1. K-Phthalimide 2. Hydrolysis product Enantiopure 2-Aminomethyl-4- (4-fluorobenzyl)morpholine step3->product

Caption: Workflow for the stereoselective synthesis from chiral epichlorohydrin.

Route 3: The Modern Catalytic Approach via Asymmetric Hydrogenation

This route represents a more contemporary and highly efficient strategy for installing chirality. It involves creating an unsaturated morpholine precursor and then using a chiral transition-metal catalyst to perform a stereoselective hydrogenation of a double bond, thereby setting the desired stereocenter.

Scientific Rationale

Asymmetric hydrogenation is one of the most powerful tools in modern organic synthesis for producing enantiopure compounds.[5] Its high efficiency, operational simplicity, and atom economy make it highly desirable for industrial applications.[5] The key to this approach is the design of a dehydromorpholine substrate and the selection of a suitable chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) that will deliver hydrogen to one face of the double bond preferentially, leading to a high enantiomeric excess (ee).[5]

Conceptual Protocol

Step 1: Synthesis of a 2-Substituted Dehydromorpholine Precursor A precursor such as 4-(4-fluorobenzyl)-2-(methylene)morpholine would be synthesized. This could be achieved through various established methods for forming enamines or exocyclic double bonds within a heterocyclic system.

Step 2: Catalytic Asymmetric Hydrogenation The dehydromorpholine substrate is hydrogenated under a hydrogen atmosphere using a chiral transition-metal catalyst. The reaction conditions (solvent, pressure, temperature, and catalyst choice) must be carefully optimized to achieve high conversion and enantioselectivity.[5] For example, a rhodium complex with a chiral bisphosphine ligand like BINAP or SKP could be employed.[5]

Step 3: Conversion to the Aminomethyl Group If the substituent at the 2-position after hydrogenation is not the desired aminomethyl group (e.g., if it's a precursor like a nitrile or ester), further standard functional group interconversions would be required to yield the final product.

Workflow Diagram: Route 3

Route 3 Route 3: Asymmetric Hydrogenation start Achiral Precursor step1 Precursor Synthesis start->step1 intermediate 2-Substituted Dehydromorpholine step1->intermediate step2 Asymmetric Hydrogenation intermediate->step2 H2, Chiral Catalyst (e.g., Rh-SKP) intermediate2 Chiral 2-Substituted -4-(4-fluorobenzyl)morpholine step2->intermediate2 step3 Functional Group Interconversion intermediate2->step3 product Enantiopure 2-Aminomethyl-4- (4-fluorobenzyl)morpholine step3->product

Caption: Conceptual workflow using modern catalytic asymmetric hydrogenation.

Comparative Data Summary

FeatureRoute 1: Achiral LinearRoute 2: Chiral EpichlorohydrinRoute 3: Asymmetric Hydrogenation
Stereocontrol None (produces racemic mixture)Excellent (derived from starting material)Potentially Excellent (dependent on catalyst)[5]
Starting Materials Simple, achiral, readily available[2]Requires enantiopure epichlorohydrin[4]Achiral, but precursor synthesis required
Number of Steps Low (typically 2-3 steps)Moderate to High (multi-step)[4]Moderate (includes precursor synthesis)
Scalability High; robust and simple reactionsModerate; chiral reagents can be costlyHigh; catalytic nature is ideal for scale-up
Overall Yield Generally good to highModerate, due to multiple steps[4]Potentially high, with good optimization
Key Advantage Simplicity, speed, low cost for racemic productReliable and well-established stereocontrolHigh atom economy, catalytic, modern method
Key Disadvantage No stereocontrol; unsuitable for chiral drugsLonger sequence, higher cost of chiral materialsRequires catalyst screening and optimization

Conclusion and Recommendation

The optimal synthetic route to 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is dictated entirely by the end-use requirements.

  • For producing a racemic standard for analytical or screening purposes, Route 1 is the unequivocal choice. Its simplicity, low cost, and use of readily available materials make it highly practical.

  • For the synthesis of a single enantiomer required for an active pharmaceutical ingredient, Route 2 is a proven and reliable strategy. It provides excellent stereochemical control by leveraging the chiral pool. While it involves more steps, the pathway is well-documented and robust.[4]

  • Route 3 represents the future of efficient chiral synthesis. While requiring more initial investment in catalyst screening and process development, asymmetric hydrogenation offers a more elegant, atom-economical, and potentially more cost-effective solution for large-scale manufacturing.[5] Organizations with strong catalysis expertise should strongly consider this approach for next-generation process development.

By understanding the fundamental principles and practical trade-offs of each route, researchers and drug development professionals can make informed decisions to best align their synthetic strategy with their project goals, timelines, and budget.

References

  • PrepChem. (n.d.). Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • HETEROCYCLES. (1994). A More Practical Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. 38(5), 1033-1042.
  • Veeprho. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3.
  • Chongqing Insucare Pharmaceutical Co., Ltd. (n.d.). 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine.
  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
  • PubMed Central. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality.

Sources

A Senior Scientist's Guide to Purity Validation: A Comparative Analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a starting material is not merely a specification—it is the bedrock upon which the safety and efficacy of a final drug product are built. The compound 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a key intermediate in the synthesis of gastroprokinetic agents like Mosapride[1][2], exemplifies this principle. Its molecular structure, containing primary and tertiary amine functionalities, a morpholine ring, and a fluorobenzyl group, presents a unique analytical challenge.

This guide provides an in-depth framework for validating the purity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. We will move beyond the superficial acceptance of a supplier's Certificate of Analysis (CoA) and delve into a multi-faceted, orthogonal approach to purity verification. This document is designed to equip you with the experimental rationale and practical protocols necessary to ensure the uncompromising quality of your materials.

Deconstructing the Certificate of Analysis (CoA): The First Checkpoint

A Certificate of Analysis (CoA) is a document issued by a manufacturer that certifies a specific batch of a product has met its predetermined quality specifications[3][4]. It is the foundational document for quality control, providing a snapshot of the material's identity, purity, and strength[3][5]. However, a CoA should be viewed not as the final word on quality, but as the starting point for independent verification.

Why Independent Verification is Non-Negotiable:

  • Methodological Variability: The supplier's analytical methods, while valid, may differ from in-house or pharmacopeial standards.

  • Shipping & Storage: The purity of a compound can be compromised by improper handling, temperature fluctuations, or exposure to contaminants after its initial analysis.

  • Traceability and Trust: Verification builds a robust supplier management system and ensures complete traceability throughout the supply chain[4].

Below is an example of a typical CoA for a batch of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

Table 1: Sample Certificate of Analysis

ParameterSpecificationTest MethodResult
Appearance Colorless to Light Yellow OilVisualConforms
Identity Conforms to Reference SpectrumFTIRConforms
Purity (Assay) ≥ 98.0%HPLC99.2%
Water Content ≤ 0.5%Karl Fischer0.15%
Residual Solvents Meets ICH Q3C LimitsGC-HSConforms
Lot Number M238516-20260108--
Manufacture Date Jan 08, 2026--
Retest Date Jan 07, 2028--

This CoA provides essential data, but to truly validate these claims, we must employ a series of orthogonal analytical techniques.

The Principle of Orthogonal Validation: A Multi-Pronged Approach

Orthogonal validation is the practice of using multiple, distinct analytical methods to measure the same attribute. The core principle is that if different techniques, based on different chemical and physical principles, yield concordant results, the confidence in that result increases exponentially. This approach mitigates the risk of a single method's limitations masking a potential impurity.

For 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a comprehensive validation strategy involves a combination of chromatographic and spectroscopic techniques.

G cluster_0 Purity Validation Workflow CoA Receive Compound & Certificate of Analysis Validation Orthogonal Method Validation CoA->Validation HPLC HPLC (Purity, Organic Impurities) Validation->HPLC Cross-Verification GCMS GC-MS (Residual Solvents, Volatiles) Validation->GCMS Cross-Verification NMR ¹H NMR (Structure Confirmation, Impurities) Validation->NMR Cross-Verification FTIR FTIR (Identity Confirmation) Validation->FTIR Cross-Verification Report Final Purity Assessment Report HPLC->Report GCMS->Report NMR->Report FTIR->Report

Caption: High-level workflow for orthogonal purity validation.

Comparative Guide to Core Analytical Techniques

We will now explore the four essential techniques for validating the purity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

High-Performance Liquid Chromatography (HPLC)
  • Principle & Purpose: HPLC is the gold standard for separating and quantifying non-volatile and semi-volatile organic compounds in a mixture[6][7]. For this compound, its primary purpose is to provide a precise assay (purity value) and to detect, quantify, and potentially identify any process-related organic impurities (e.g., starting materials, by-products)[8]. Given the amine functional groups, which may have low UV absorbance, derivatization can be employed to enhance sensitivity, though direct detection at low UV wavelengths (e.g., 210 nm) is also possible[9][10].

  • Strengths: High resolution, excellent quantitative accuracy and precision, well-established for pharmaceutical analysis.

  • Limitations: May not detect highly volatile compounds; co-eluting impurities can be missed without a mass spectrometer detector (LC-MS).

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

  • Standard & Sample Preparation:

    • Standard: Accurately weigh ~10 mg of a certified reference standard of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine and dissolve in a 10 mL volumetric flask with 50:50 Water:Acetonitrile diluent.

    • Sample: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • Data Analysis:

    • Calculate the assay (% Purity) using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    • Identify and quantify any impurities based on their retention times and relative peak areas, adhering to ICH Q3A reporting thresholds (e.g., reporting impurities >0.05%)[11][12].

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle & Purpose: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds[13][14][15]. Its primary role here is to identify and quantify residual solvents from the synthesis and purification process (e.g., chloroform, ethyl acetate, methanol)[6][16]. The mass spectrometer provides definitive identification of the eluted compounds by comparing their mass spectra to a library.

  • Strengths: Unmatched sensitivity and specificity for volatile compounds; definitive identification via mass spectral libraries.

  • Limitations: Not suitable for non-volatile or thermally labile compounds.

  • System Preparation:

    • GC-MS System: Gas chromatograph with a headspace autosampler coupled to a mass spectrometer.

    • Column: DB-624 or equivalent (for residual solvents), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • GC-MS Conditions:

    • Headspace Incubation: 80 °C for 15 minutes.

    • Injector Temperature: 200 °C.

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks in the chromatogram by comparing their mass spectra with the NIST library.

    • Quantify any identified solvents using an external standard calibration curve.

    • Compare results against ICH Q3C limits for residual solvents[11].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Principle & Purpose: NMR spectroscopy is an unparalleled tool for molecular structure elucidation[17][18][19]. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule[17]. For this compound, ¹H NMR serves as a definitive identity test, confirming the entire structure. It can also detect and help identify structurally similar impurities that might be difficult to resolve by HPLC.

  • Strengths: Provides unambiguous structural information; can detect a wide range of impurities simultaneously; requires minimal sample preparation[6].

  • Limitations: Lower sensitivity compared to chromatographic methods for trace impurity detection; complex spectra can be difficult to interpret.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D Proton experiment.

    • Parameters: 16-32 scans, relaxation delay of 2 seconds.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks. The relative integrals should correspond to the number of protons in each part of the molecule.

    • Assign peaks based on their chemical shift (δ), splitting pattern (multiplicity), and integration.

      • Expected Signals: Aromatic protons (fluorobenzyl group), benzylic CH₂, morpholine ring protons, and aminomethyl CH₂.

    • Look for small, unassignable peaks that may indicate impurities. Their integration relative to the main compound can give a semi-quantitative estimate of their concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle & Purpose: FTIR spectroscopy identifies functional groups in a molecule by measuring its absorption of infrared radiation[20][21]. Each molecule has a unique "fingerprint" spectrum[22]. This is a rapid and reliable method for confirming the identity of the material by matching its spectrum to a known reference standard.

  • Strengths: Fast, non-destructive, highly specific fingerprint for compound identity.

  • Limitations: Primarily qualitative; not suitable for quantifying impurities unless they have unique, strong absorptions and are present in high concentrations.

  • System Preparation:

    • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • Clean the ATR crystal with isopropanol and allow it to dry.

  • Sample Analysis:

    • Place a small drop of the oil sample directly onto the ATR crystal.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the acquired spectrum to a reference spectrum of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine.

    • Confirm the presence of characteristic absorption bands:

      • N-H stretch (primary amine): ~3300-3400 cm⁻¹ (may be weak or broad).

      • C-H stretch (aliphatic & aromatic): ~2800-3100 cm⁻¹.

      • C-O-C stretch (ether in morpholine): ~1115 cm⁻¹.

      • C-F stretch (fluorobenzyl): ~1220 cm⁻¹.

    • The fingerprint region (1500-500 cm⁻¹) should show an exact match to the reference[22].

Synthesizing the Data: A Holistic Purity Assessment

The true power of this approach lies in synthesizing the data from all four techniques.

Table 2: Comparative Summary of Analytical Techniques

TechniquePrimary PurposeInformation GainedSensitivityQuantitation
HPLC Purity Assay% Purity, Organic Impurity ProfileHigh (ppm)Excellent
GC-MS Residual SolventsIdentity & Amount of VolatilesVery High (ppb-ppm)Excellent
¹H NMR Structural IdentityUnambiguous Structure, Impurity IDModerate (%)Semi-Quantitative
FTIR Compound IdentityFunctional Groups, Fingerprint MatchLowPoor (Qualitative)

Let's assume our independent analysis yields the following results:

  • HPLC: Purity of 99.15%. One impurity detected at 0.18% (at a relative retention time of 0.85) and three minor impurities below 0.05%. This confirms the CoA's claim of >98.0%.

  • GC-MS: Detects 250 ppm of Chloroform. This is within the ICH Q3C limit of 60 ppm for direct use, but may require justification or further purification depending on the final drug product's daily dose. The CoA's "Conforms" statement is technically correct but lacks detail.

  • ¹H NMR: The spectrum perfectly matches the expected structure of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. Integration of minor unassigned peaks suggests total impurities are <1%, corroborating the HPLC data.

  • FTIR: The spectrum is a perfect overlay with the reference standard, confirming the material's identity.

For impurities that exceed identification thresholds as defined by guidelines like ICH Q3A, a structured investigation is required[23].

G cluster_1 ICH Q3A Impurity Investigation start Impurity Detected in HPLC > 0.10% struct_known Is Structure Known? start->struct_known elucidate Structural Elucidation (e.g., LC-MS, NMR) struct_known->elucidate No is_metabolite Is it a Known Metabolite? struct_known->is_metabolite Yes elucidate->is_metabolite qualify Qualify via Toxicology Studies or Literature is_metabolite->qualify No control Set Specification & Control Strategy in Process is_metabolite->control Yes qualify->control end Impurity Profile Established control->end

Caption: Decision tree for investigating impurities based on ICH guidelines.

Conclusion

Validating the purity of a critical raw material like 2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a rigorous, multi-step process. While the Certificate of Analysis serves as an essential starting point, it cannot replace a robust, internal validation program rooted in the principle of orthogonality. By combining the quantitative power of HPLC, the specificity of GC-MS for volatiles, the unambiguous structural confirmation of NMR, and the rapid identity check of FTIR, researchers can build a comprehensive and defensible quality profile for their materials. This diligent, evidence-based approach is fundamental to ensuring the integrity of the drug development process and the safety of the final therapeutic product.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the criticality of analytical method integrity in drug development, this document details a comparative study between a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an orthogonal Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) method. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this guide offers field-proven insights, step-by-step protocols, and data interpretation strategies for researchers, scientists, and drug development professionals.[3][4][5]

Introduction: The Imperative for Rigorous Method Validation

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is directly dependent on the purity and characterization of its preceding intermediates. 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine serves as a critical building block, and ensuring its quality attributes through reliable analytical testing is non-negotiable.

Analytical method cross-validation is the formal process of demonstrating that two or more distinct analytical procedures are equivalent and suitable for the same intended purpose.[6][7] This becomes essential in several scenarios:

  • Method Transfer: When a method is transferred between laboratories (e.g., from a development lab to a QC lab).[8][9][10]

  • Method Modernization: When upgrading an established method to newer technology (e.g., HPLC to UPLC) for improved efficiency or sensitivity.

  • Comparative Data: When data from different studies using different methods need to be compared.

This guide establishes a scientifically sound protocol for cross-validating two powerful, yet distinct, methods for the analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. The primary method, HPLC-UV , is a workhorse in quality control for its robustness and reliability. The secondary, orthogonal method, UPLC-MS , provides enhanced specificity and sensitivity, making it ideal for impurity profiling and confirmation.[11][12]

The Analytical Contestants: Method Design and Rationale

A successful cross-validation begins with two well-developed, independently validated methods. The following methods are proposed based on the physicochemical properties of the target analyte—a moderately polar molecule with a UV-active fluorobenzyl group and a basic morpholine moiety.[13]

Method A: The Robust Standard (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its precision and reliability.[14][15]

  • Causality of Choices:

    • Column: A C18 stationary phase is selected for its hydrophobic interaction with the fluorobenzyl group, providing good retention.

    • Mobile Phase: An acetonitrile/water gradient is used to elute the main compound and any potential impurities. A phosphate buffer is included to maintain a consistent pH (around 3.0), ensuring the morpholine nitrogen is protonated, which leads to sharp, symmetrical peak shapes.[16][17]

    • Detection: UV detection at 230 nm is chosen, corresponding to a strong absorbance wavelength for the fluorophenyl group, ensuring high sensitivity.

Parameter Method A: HPLC-UV Specification
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV Diode Array Detector (DAD) at 230 nm
Sample Diluent 50:50 Water:Acetonitrile
Method B: The High-Resolution Challenger (UPLC-MS)

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers superior resolution, faster run times, and unambiguous identification through mass-to-charge ratio determination.[18] This serves as an excellent orthogonal method.[11]

  • Causality of Choices:

    • Column: A sub-2 µm particle size C18 column is used to achieve higher efficiency and resolution, which is the hallmark of UPLC.

    • Mobile Phase: Formic acid is used as a modifier instead of a non-volatile buffer like phosphate, as it is compatible with mass spectrometry. It ensures good peak shape by protonating the analyte.

    • Detection: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides both high sensitivity for quantification and accurate mass data for confident identification of the main peak and any impurities.[11]

Parameter Method B: UPLC-MS Specification
Instrument Waters ACQUITY UPLC I-Class with Xevo G2-XS Q-TOF or equivalent
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Detector Q-TOF MS with Electrospray Ionization (ESI) Positive Mode
MS Scan Range 50 - 500 m/z
Sample Diluent 50:50 Water:Acetonitrile

The Cross-Validation Protocol: A Step-by-Step Workflow

The objective is to demonstrate that Method B produces results that are equivalent to the established Method A. This protocol is designed in accordance with ICH Q2(R1) principles.[5][19]

Experimental Workflow Diagram

CrossValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_report Phase 4: Reporting P1 Define Protocol & Acceptance Criteria (ICH Q2(R1)) P2 Prepare Samples: - 3 Lots of Intermediate - Spiked Impurity Samples P1->P2 Establish Scope A1 Analyze all samples using Method A (HPLC-UV) P2->A1 A2 Analyze all samples using Method B (UPLC-MS) P2->A2 E1 Compare Results: - Assay (%) - Purity (%) - Impurity Profile A1->E1 A2->E1 E2 Statistical Analysis (e.g., Bland-Altman) E1->E2 E3 Evaluate against Acceptance Criteria E2->E3 R1 Generate Cross-Validation Summary Report E3->R1 Pass/Fail

Caption: Workflow for the cross-validation of two analytical methods.

Detailed Protocol Steps:
  • Define Acceptance Criteria: Before any analysis, establish and document the criteria for equivalency based on ICH guidelines and product risk assessment.[20]

    • Assay: The mean result from Method B should be within ±2.0% of the mean result from Method A.

    • Purity/Impurities: Any single impurity reported at or above 0.10% must be detected by both methods. The difference in reported values for any given impurity should not exceed ±20% relative difference for impurities between 0.10% and 0.50%, and ±10% for impurities >0.50%.

  • Sample Selection:

    • Select at least three representative batches of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, preferably with varying impurity profiles.

    • Prepare a sample spiked with known related substances or degradation products, if available, to challenge the specificity and separating power of both methods.

  • Execution of Analysis:

    • Prepare all samples in triplicate according to the procedures for both Method A and Method B.

    • Analyze the samples on the same day, if possible, to minimize temporal variability.

    • A single, competent analyst should perform the analyses for both methods to eliminate inter-analyst variability as a confounding factor.[9]

  • Data Processing:

    • Process the chromatograms using validated integration parameters.

    • For Method A (HPLC-UV), calculate Assay and Purity using area percent normalization.

    • For Method B (UPLC-MS), calculate Assay and Purity using the Total Ion Chromatogram (TIC) area percent. Confirm the identity of all significant peaks by their accurate mass.

Data Presentation and Interpretation

Table 1: Comparative Assay Results
Batch IDMethod A (HPLC-UV) Assay (%)Method B (UPLC-MS) Assay (%)Absolute Difference (%)Acceptance Criteria Met?
Lot-00199.5899.650.07Yes
Lot-00299.2199.15-0.06Yes
Lot-00399.7099.810.11Yes
Mean 99.50 99.54 0.04 Yes (≤ 2.0%)
Table 2: Comparative Impurity Profiling (Lot-002)
Impurity (by RRT)Method A (HPLC-UV) Area %Method B (UPLC-MS) Area %Relative Difference (%)Acceptance Criteria Met?
Impurity 1 (RRT 0.85)0.250.2811.5Yes (≤ 20%)
Impurity 2 (RRT 1.15)0.410.38-7.5Yes (≤ 20%)
Impurity 3 (RRT 1.30)0.130.1514.3Yes (≤ 20%)

RRT = Relative Retention Time

Interpretation: The data presented in the hypothetical tables above would demonstrate a successful cross-validation. The assay results are highly comparable and fall well within the ±2.0% acceptance criterion. Furthermore, the impurity profiles are consistent, with all major impurities being detected and quantified similarly by both methods. The UPLC-MS method provides the added benefit of confirming the molecular weight of these impurities, adding a layer of confidence to the analysis.

Conclusion and Expert Recommendations

This guide outlines a robust framework for the cross-validation of HPLC-UV and UPLC-MS methods for the analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. The successful execution of this protocol provides documented evidence that both methods are suitable for their intended purpose and yield equivalent results.

Senior Scientist's Insight: While both methods are proven to be equivalent for routine QC testing (Assay and Purity), their strengths should be leveraged appropriately.

  • The HPLC-UV method is ideal for high-throughput QC environments due to its robustness, lower cost, and simplicity.

  • The UPLC-MS method should be the designated method for investigational purposes, such as impurity identification in out-of-specification (OOS) results or for characterizing new impurity profiles during process development, thanks to its superior resolution and specificity.[21]

By following a systematic, science-driven approach grounded in regulatory principles, drug development professionals can ensure the integrity of their analytical data, safeguarding the quality of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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  • Analytical Method Transfer Best Practices. Contract Pharma. [Link]
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  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co. [Link]
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  • 2-Aminomethyl-4-(4-fluorobenzyl)morpholine | CAS 112914-13-3. Veeprho. [Link]
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  • Validation of Analytical Procedures Q2(R2).
  • Morpholine.
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A Comparative Efficacy Analysis of 5HT4 Receptor Agonists: From Foundational Compounds to Modern Selective Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The serotonin 4 receptor (5-HT4) has emerged as a significant therapeutic target, primarily for gastrointestinal motility disorders. Agonists of this receptor have demonstrated clinical utility in conditions such as chronic constipation and gastroparesis. This guide provides a comparative analysis of the efficacy of various 5-HT4 agonists, with a special note on the chemical scaffold of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. While specific efficacy data for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine as a 5-HT4 agonist is not extensively available in public literature, its significance lies in its role as a key intermediate in the synthesis of the well-established 5-HT4 agonist, Mosapride.[1] This guide will therefore focus on a comparative evaluation of Mosapride alongside other prominent 5-HT4 agonists, including the older, less selective agent Cisapride, and the newer, highly selective agents Prucalopride and Velusetrag.

The 5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP modulates various cellular functions, including the enhancement of neurotransmitter release, which in the gastrointestinal tract, results in increased motility.[2]

Caption: 5-HT4 Receptor Signaling Cascade.

Comparative Efficacy of 5HT4 Agonists

The evolution of 5-HT4 agonists has been driven by the need to improve efficacy while minimizing off-target effects, particularly cardiovascular risks associated with older agents.[3][4]

Compound Selectivity Key Efficacy Findings Notable Side Effects
Cisapride Non-selective, also interacts with hERG potassium channels.[3][4]Effective in increasing gastrointestinal motility.[5][6] Was widely used for gastroparesis and GERD.Associated with serious cardiovascular events, including QT prolongation and arrhythmias, leading to its withdrawal from many markets.[3][7]
Mosapride Selective 5-HT4 agonist with some 5-HT3 antagonist properties.Demonstrates prokinetic effects on the gastrointestinal tract.[5]Generally better tolerated than cisapride, with a lower risk of cardiovascular side effects.
Prucalopride Highly selective 5-HT4 agonist.[6][8]Shown to be effective in the treatment of chronic constipation.[8][9][10][11] Significantly increases spontaneous bowel movements.[9][10][11]Common side effects include headache, nausea, abdominal pain, and diarrhea, which are often transient.[8] No significant cardiovascular concerns have been reported.[3]
Velusetrag Highly selective 5-HT4 agonist.[6]Phase II trials have shown positive results in treating gastroparesis by decreasing gastric emptying time.[12][13] It has also demonstrated prokinetic activity in chronic idiopathic constipation.Generally well-tolerated in clinical trials.[13]

Experimental Protocol: cAMP Accumulation Assay for 5HT4 Agonist Efficacy

This protocol outlines a common in vitro method to determine the efficacy of a 5-HT4 agonist by measuring the accumulation of intracellular cAMP.

Objective: To quantify the dose-dependent increase in cAMP production in cells expressing the 5-HT4 receptor upon stimulation with a test agonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT4 receptor.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Test 5-HT4 agonist (e.g., 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, Prucalopride).

  • Reference full agonist (e.g., Serotonin).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

Procedure:

  • Cell Culture:

    • Culture HEK293-5HT4 cells in appropriate flasks until they reach 80-90% confluency.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of the test and reference agonists in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the agonists in assay buffer to create a range of concentrations for the dose-response curve.

  • Assay:

    • Wash the cells with pre-warmed assay buffer.

    • Add the phosphodiesterase inhibitor to each well and incubate for a short period to inhibit cAMP breakdown.

    • Add the different concentrations of the test and reference agonists to the wells. Include a vehicle control (buffer with no agonist).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and add lysis buffer to each well to release the intracellular cAMP.

    • Follow the instructions of the cAMP assay kit to measure the cAMP concentration in the cell lysates. This typically involves a competitive binding assay where the amount of signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • Compare the Emax of the test agonist to that of the reference full agonist to determine its relative efficacy.

Caption: Workflow for cAMP Accumulation Assay.

Conclusion

References

  • Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors. Nihon Yakurigaku Zasshi. 1995 Jun;105(6):461-8. URL: [Link]
  • Theravance reports positive Phase II trial data of velusetrag for gastroparesis. Clinical Trials Arena. 2015 May 18. URL: [Link]
  • Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials. Am J Gastroenterol. 2015;110(5):741-8. URL: [Link]
  • Phase 2 Study of Velusetrag in Diabetic or Idiopathic Gastroparesis. ClinicalTrials.gov. URL: [Link]
  • Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials. J Neurogastroenterol Motil. 2015;21(3):331-42. URL: [Link]
  • Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychol Med. 2021;51(7):1111-1120. URL: [Link]
  • Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis. Theravance Biopharma. 2017 Aug 2. URL: [Link]
  • Prucalopride: safety, efficacy and potential applications. Therap Adv Gastroenterol. 2011;4(1):37-48. URL: [Link]
  • New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert Opin Investig Drugs. 2010;19(6):765-75. URL: [Link]
  • 5-HT4 agonist shows promise in gastroparesis. Healio. 2017 Aug 4. URL: [Link]
  • Efficacy and Safety of Prucalopride in Patients with Chronic Noncancer Pain Suffering from Opioid-Induced Constipation. Pain Physician. 2013;16(1):E25-35. URL: [Link]
  • A placebo-controlled trial of prucalopride for severe chronic constipation. N Engl J Med. 2008;358(22):2344-54. URL: [Link]
  • The Diabetic and Idiopathic Gastroparesis Efficacy, Safety, and Tolerability (DIGEST) Study. ClinicalTrials.gov. URL: [Link]
  • Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012;35(7):745-67. URL: [Link]
  • New-generation 5-HT4 receptor agonists: Potential for treatment of gastrointestinal motility disorders.
  • What are 5-HT4 receptor agonists and how do they work?.
  • Receptor binding profile of 5-HT 4 agonists for GI disorders, at therapeutic concentrations.
  • 5-HT4 receptor agonists: similar but not the same. Neurogastroenterol Motil. 2008;20(2):99-105. URL: [Link]
  • A Novel Asymmetric Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a Key Intermediate of Mosapride. Heterocycles. 1994;38(5):1033-1038. URL: [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Med Res Rev. 2020;40(2):709-752. URL: [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. URL: [Link]
  • A Novel Aminotetralin-Type Serotonin (5-HT) 2C Receptor-Specific Agonist and 5-HT2A Competitive Antagonist/5-HT2B Inverse Agonist with Preclinical Efficacy for Psychoses. J Pharmacol Exp Ther. 2013;344(2):499-510. URL: [Link]
  • Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. PrepChem.com. URL: [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. URL: [Link]
  • 2-AMINOMETHYL-4-(4-FLUORO BENZYL)
  • New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert Opin Investig Drugs. 2010;19(6):765-75. URL: [Link]
  • View of An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. URL: [Link]
  • Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychol Med. 2021;51(7):1111-1120. URL: [Link]
  • Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. Gastroenterology. 2021;160(3):835-849.e10. URL: [Link]
  • Serotonin 5-HT4 Receptor Agonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. URL: [Link]

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Chiral Twins in Drug Discovery: A Comparative Analysis of (R)- and (S)-2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the stereoselective biological activity of a key mosapride intermediate, guiding researchers and drug developers in the nuanced world of chiral molecules.

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and inactivity or even toxicity. This guide provides a comprehensive comparison of the biological activities of the (R) and (S) enantiomers of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a critical intermediate in the synthesis of the gastroprokinetic agent, mosapride. While direct comparative biological data for these specific enantiomeric intermediates is not extensively available in public literature, a thorough analysis of the subsequent active pharmaceutical ingredient, mosapride, offers invaluable insights into their likely pharmacological profiles.

Introduction: The Significance of Chirality in Morpholine Scaffolds

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties that can enhance aqueous solubility, metabolic stability, and target engagement.[1][2] The introduction of a chiral center, as seen in 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, bifurcates the molecule into two non-superimposable mirror images: the (R) and (S) enantiomers. This stereoisomerism is of paramount importance as biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules.

This guide will explore the known biological context of these enantiomers, primarily through the lens of their role as precursors to mosapride, a selective serotonin 5-HT4 receptor agonist.[3][4] Understanding the stereopharmacology of these intermediates is crucial for optimizing the synthesis of stereochemically pure active pharmaceutical ingredients and for uncovering potential nuances in their biological effects.

The Pharmacological Target: Serotonin 5-HT4 Receptor

The primary biological target associated with the therapeutic action of mosapride, and by extension its precursors, is the serotonin 5-HT4 receptor.[3][5] Activation of this G-protein coupled receptor in the gastrointestinal tract stimulates the release of acetylcholine, leading to enhanced gut motility.[5] Therefore, the 5-HT4 receptor agonistic activity is the key biological parameter for assessing the efficacy of these compounds.

Below is a simplified representation of the signaling pathway initiated by 5-HT4 receptor activation.

5HT4_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects 5HT4_Agonist 5-HT4 Agonist ((R/S)-Mosapride) Receptor 5-HT4 Receptor 5HT4_Agonist->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channels Ion Channels PKA->Ion_Channels Phosphorylates ACh_Release Increased Acetylcholine Release Ion_Channels->ACh_Release Leads to

Figure 1: Simplified 5-HT4 Receptor Signaling Pathway.

Comparative Biological Activity: Insights from Mosapride Enantiomers

Direct experimental data comparing the 5-HT4 receptor affinity and functional activity of the (R) and (S) enantiomers of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is scarce. However, a pivotal study by Morie et al. (1994) on the synthesis and biological evaluation of the enantiomers of the final drug product, mosapride, provides the most relevant and scientifically sound basis for comparison.[3]

The (R)- and (S)-enantiomers of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine are the direct precursors to (R)-(+)-mosapride and (S)-(-)-mosapride, respectively. The study concluded that mosapride and its enantiomers, (S)-(-)-1 and (R)-(+)-1, were essentially equipotent in serotonin 5-HT4 receptor agonistic activity .[3] This was determined by measuring the electrically evoked contractions in isolated guinea pig ileum, a classic ex vivo functional assay for 5-HT4 receptor agonism.[3]

Table 1: Comparative 5-HT4 Receptor Agonistic Activity of Mosapride Enantiomers

CompoundEnantiomeric FormRelative 5-HT4 Receptor Agonistic Potency
MosaprideRacemic Mixture1x
(R)-(+)-MosaprideR-enantiomer~1x
(S)-(-)-MosaprideS-enantiomer~1x
Data extrapolated from the findings of Morie et al. (1994), indicating essential equipotency.[3]

This lack of stereoselectivity at the 5-HT4 receptor for mosapride strongly suggests that the (R) and (S) enantiomers of its precursor, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, would also exhibit comparable biological activity at this target. The structural difference between the intermediate and the final drug is the addition of a 4-amino-5-chloro-2-ethoxybenzoyl group to the primary amine, which, while crucial for overall potency and pharmacokinetic properties, does not appear to introduce a significant stereochemical preference for receptor binding and activation in this case.

Experimental Protocols for Assessing Biological Activity

To rigorously validate the biological activity of the (R) and (S) enantiomers, a series of in vitro and ex vivo experiments would be necessary. The following protocols represent a standard workflow for such a comparative study.

Radioligand Binding Assay for 5-HT4 Receptor Affinity

This assay quantifies the affinity of a compound for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize guinea pig striatum tissue, known to have a high density of 5-HT4 receptors, in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend in fresh buffer.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [³H]GR113808) and varying concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and racemic mixture).

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) to express the receptor affinity.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Guinea Pig Striatum Membranes Start->Membrane_Prep Incubation Incubate Membranes with [³H]GR113808 and Test Compounds Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand by Filtration Incubation->Filtration Scintillation Quantify Radioactivity Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for 5-HT4 Receptor Radioligand Binding Assay.
Functional Assay: Electrically Evoked Contractions in Guinea Pig Ileum

This ex vivo assay measures the functional consequence of receptor activation, in this case, the potentiation of smooth muscle contraction.

Protocol:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Stimulation: Apply electrical field stimulation to elicit twitch contractions of the ileum.

  • Compound Addition: Add cumulative concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and racemic mixture) to the organ bath.

  • Measurement: Record the changes in the amplitude of the twitch contractions using an isometric transducer.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) for each compound.

Discussion and Implications for Drug Development

The finding that the enantiomers of mosapride are equipotent at the 5-HT4 receptor has significant implications for the development of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine as a drug intermediate.[3]

  • Synthetic Strategy: The lack of stereoselectivity in the final product suggests that the use of a racemic mixture of the intermediate may be a viable and more cost-effective synthetic strategy, provided that the enantiomers do not differ significantly in other properties such as metabolism or off-target effects.

  • Pharmacokinetics and Metabolism: While the pharmacological activity at the primary target may be similar, it is crucial to investigate the stereoselective metabolism and pharmacokinetics of the enantiomers. Differences in absorption, distribution, metabolism, and excretion (ADME) could still warrant the development of a single enantiomer.

  • Off-Target Effects and Toxicity: A comprehensive safety assessment should include a comparison of the off-target activities and potential toxicity of both enantiomers. Even if equipotent at the desired target, one enantiomer could have undesirable interactions with other receptors or enzymes.

Conclusion

References

  • Morie, T., Kato, S., Harada, H., & Matsumoto, J. (1994). Asymmetric Synthesis of the Enantiomers of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine. An Intermediate of Mosapride, a Gastroprokinetic Agent. HETEROCYCLES, 38(5), 1033.
  • Morie, T., Kato, S., Harada, H., Yoshida, N., & Matsumoto, J. (1994). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 42(4), 877–882. [Link]
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • PubMed. (1993). Pharmacological effects of the new gastroprokinetic agent mosapride citrate and its metabolites in experimental animals. Arzneimittelforschung, 43(10), 1078–1083.
  • Patsnap. (2024, July 17). What is the mechanism of Mosapride Citrate Hydrate? Synapse.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine scaffold stands out as a privileged structure, integral to the design of numerous therapeutic agents due to its favorable physicochemical and metabolic properties.[1][2] This guide provides an in-depth, head-to-head comparison of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key intermediate in the synthesis of the gastroprokinetic agent Mosapride, and its structurally related analogs.[3] By objectively analyzing experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the structure-activity relationships (SAR) and pharmacokinetic profiles of this important class of compounds.

Introduction: The Significance of the Morpholine Moiety

The six-membered heterocyclic morpholine ring, containing both a secondary amine and an ether functional group, is a versatile building block in drug discovery. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a flexible scaffold for interacting with biological targets.[1][4] These attributes have led to the incorporation of the morpholine motif into a wide array of drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and central nervous system-modulating agents.[5][6] In the context of gastrointestinal motility, the 4-benzylmorpholine core is a key pharmacophore for agonism at the 5-hydroxytryptamine type 4 (5-HT4) receptor.[3][7]

Comparative Analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and Related Analogs

The biological activity of 4-benzylmorpholine derivatives is significantly influenced by substitutions on the benzyl ring and modifications of the aminomethyl side chain. This section provides a comparative analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and its analogs, focusing on their 5-HT4 receptor activity and safety profiles.

Structural Analogs for Comparison

For a comprehensive analysis, we will consider the following compounds:

  • Compound A: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (the parent compound)

  • Compound B: Mosapride (N-(4-amino-5-chloro-2-ethoxybenzoyl) derivative of Compound A)

  • Compound C: Prucalopride (a high-affinity, selective 5-HT4 receptor agonist)

  • Compound D: An analog with a different substituent on the benzyl ring (e.g., 4-methoxybenzyl)

  • Compound E: An analog with a modification of the aminomethyl group (e.g., N-methyl-2-aminomethyl)

Quantitative Comparison of Biological Activity and Pharmacokinetics

The following table summarizes key in vitro and in vivo data for the selected compounds. It is important to note that direct head-to-head studies for all these specific analogs are limited, and some data is inferred from studies on closely related compounds.

Compound5-HT4 Receptor Binding Affinity (Ki, nM)Functional Agonist Potency (EC50, nM)In Vivo Efficacy (Gastric Emptying)hERG Channel Blockade (IC50, µM)
Compound A (Parent) Data not widely availableData not widely availableData not widely availableData not widely available
Compound B (Mosapride) ~113[3]~73 (guinea pig ileum)[3]Moderate prokinetic effect[8]>10[9]
Compound C (Prucalopride) High affinityHigh potencyStrong prokinetic effect[7][8]>5.7[9]
Compound D (4-Methoxybenzyl analog) Expected to be similar to parentMay have altered potencyPotentially similar to parentData not available
Compound E (N-methyl analog) May have reduced affinityLikely to have altered potencyPotentially altered efficacyData not available

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the N-acylation of the aminomethyl group, as seen in Mosapride, is crucial for potent 5-HT4 receptor agonism.[3] Prucalopride, with a different heterocyclic core, demonstrates higher affinity and more robust in vivo efficacy on colonic transit compared to Mosapride.[7] The substitution on the benzyl ring can influence potency, with electron-withdrawing groups like fluorine often being favorable. Modifications to the aminomethyl group are likely to impact receptor interaction and functional activity.

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of comparative studies, detailed and validated experimental protocols are essential. This section outlines key in vitro and in vivo assays for characterizing and comparing 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and its analogs.

In Vitro Assays

This assay determines the affinity of the test compounds for the 5-HT4 receptor.

Protocol:

  • Cell Culture: Use HEK-293 cells stably transfected with the human 5-HT4 receptor.

  • Membrane Preparation: Homogenize the cells in a buffer and centrifuge to isolate the cell membranes.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-GR113808) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki value, representing the inhibitory constant of the test compound.

Experimental Workflow for 5-HT4 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture HEK-293 cells with h5-HT4R membrane_prep Isolate cell membranes cell_culture->membrane_prep incubation Incubate membranes with radioligand and test compound membrane_prep->incubation filtration Separate bound and free ligand incubation->filtration scintillation Measure radioactivity filtration->scintillation data_analysis Calculate Ki value scintillation->data_analysis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist 5-HT4 Agonist receptor 5-HT4 Receptor agonist->receptor Binds g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., neurotransmitter release) pka->response Phosphorylates targets

Sources

Introduction to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine: A Potential MAO Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Preclinical Evaluation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine: A Comparative Analysis of In Vitro and In Vivo Efficacy

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive framework for the preclinical evaluation of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a compound of interest for its potential as a monoamine oxidase (MAO) inhibitor. Drawing from established methodologies and a deep understanding of the drug development process, we will navigate the critical steps of in vitro characterization and in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical journey of a novel neuroactive compound.

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, also referred to as (4-(4-fluorobenzyl)morpholin-2-yl)methanamine, belongs to a class of compounds with potential inhibitory effects on monoamine oxidase (MAO). MAO enzymes, specifically MAO-A and MAO-B, are critical in the metabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO, particularly MAO-B, has been a successful therapeutic strategy for neurodegenerative conditions like Parkinson's disease and has been explored for mood disorders such as depression.

The chemical structure of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine suggests a potential for selective MAO-B inhibition. The fluorobenzyl moiety can confer specificity and influence the compound's pharmacokinetic properties. This guide will outline a rigorous, multi-step process to characterize its efficacy, from initial enzymatic assays to complex behavioral studies in animal models, and compare its potential performance against established MAO-B inhibitors like Selegiline.

In Vitro Efficacy Assessment: From Target Engagement to Cellular Effects

The initial phase of preclinical evaluation focuses on characterizing the compound's interaction with its molecular target and its effects on cellular systems. This in vitro analysis is fundamental to establishing a compound's potency, selectivity, and mechanism of action.

Primary Target Engagement: MAO Inhibition Assays

The primary objective is to determine the inhibitory potency of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine against both MAO-A and MAO-B. This is typically achieved using commercially available recombinant human MAO enzymes and a chemiluminescent assay.

Experimental Protocol: MAO-Glo Assay

  • Enzyme Preparation : Recombinant human MAO-A and MAO-B enzymes are diluted to an appropriate concentration in a buffer solution.

  • Compound Dilution : A serial dilution of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and a reference compound (e.g., Selegiline for MAO-B, Clorgyline for MAO-A) is prepared.

  • Incubation : The enzymes are incubated with the test compounds for a defined period (e.g., 15 minutes) to allow for binding.

  • Substrate Addition : A luminogenic MAO substrate is added to initiate the enzymatic reaction.

  • Signal Detection : After a further incubation period (e.g., 60 minutes), a luciferin detection reagent is added to stop the reaction and generate a luminescent signal.

  • Data Analysis : The luminescence is measured using a plate reader. The data is then analyzed to determine the half-maximal inhibitory concentration (IC50) for each enzyme.

Data Presentation: Comparative MAO Inhibition

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine(Experimental Data)(Experimental Data)(Calculated Value)
Selegiline (Reference)~2,500~10~250
Cellular Assays: Assessing Neuroprotective Potential

To understand the compound's effects in a more biologically relevant context, cell-based assays are employed. For a potential anti-Parkinsonian agent, assessing its ability to protect neuronal cells from neurotoxins is a crucial step.

Experimental Protocol: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

  • Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Compound Pre-treatment : The cells are pre-treated with varying concentrations of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine for a specified duration (e.g., 24 hours).

  • Neurotoxin Challenge : The cells are then exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), a potent inhibitor of mitochondrial complex I, which induces Parkinson's-like cellular pathology.

  • Viability Assessment : Cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis : The results are analyzed to determine the concentration at which the compound provides significant neuroprotection.

Workflow for In Vitro Neuroprotection Assay

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Neurotoxin Challenge cluster_3 Viability Assessment cluster_4 Data Analysis A Culture SH-SY5Y Cells B Plate cells in 96-well plates A->B C Pre-treat with 2-Aminomethyl-4- (4-Fluorobenzyl)Morpholine B->C 24 hours D Induce toxicity with MPP+ C->D 24 hours E Perform MTT or LDH assay D->E 24 hours F Measure absorbance/fluorescence G Calculate cell viability F->G H Determine neuroprotective effect G->H

Caption: Workflow for assessing the neuroprotective effects of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

In Vivo Efficacy Evaluation: From Animal Models to Behavioral Outcomes

Positive in vitro results provide the rationale for advancing a compound to in vivo studies. These experiments are designed to assess the compound's efficacy in a whole-organism context, taking into account its pharmacokinetic and pharmacodynamic properties.

Animal Models of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-validated model for studying Parkinson's disease. MPTP is metabolized to MPP+ in the brain, where it selectively destroys dopaminergic neurons in the substantia nigra.

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

  • Animal Acclimatization : Male C57BL/6 mice are acclimatized to the housing conditions.

  • Compound Administration : Mice are treated with 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine or a vehicle control for a specified period before and during MPTP administration.

  • MPTP Induction : Mice are administered with MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) for four injections at 2-hour intervals.

  • Behavioral Testing : A battery of behavioral tests is performed to assess motor function, including the rotarod test and the open field test.

  • Neurochemical Analysis : At the end of the study, brain tissue is collected for neurochemical analysis, such as measuring dopamine levels in the striatum using high-performance liquid chromatography (HPLC).

Workflow for In Vivo Efficacy in MPTP Mouse Model

G cluster_0 Pre-treatment Phase cluster_1 MPTP Induction Phase cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis A Administer Compound X or Vehicle B Administer MPTP to induce neurodegeneration A->B Daily for X days C Rotarod Test B->C Post-induction D Open Field Test B->D Post-induction E Euthanasia and Brain Tissue Collection D->E F Neurochemical Analysis (HPLC) E->F G Immunohistochemistry E->G

Caption: Experimental workflow for evaluating the in vivo efficacy of a test compound in the MPTP mouse model.

Comparative Data Analysis

The efficacy of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine should be compared to a gold-standard treatment, such as Selegiline. The data can be summarized in a table for clear comparison.

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupRotarod Latency (seconds)Striatal Dopamine Levels (ng/mg tissue)
Vehicle + Saline(Baseline Data)(Baseline Data)
Vehicle + MPTP(Expected Decrease)(Expected Decrease)
2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine + MPTP(Experimental Data)(Experimental Data)
Selegiline + MPTP(Reference Data)(Reference Data)

Bridging the Gap: Correlating In Vitro and In Vivo Data

A critical aspect of preclinical drug development is establishing a clear correlation between in vitro potency and in vivo efficacy. A successful compound should demonstrate a dose-dependent effect in animal models that is consistent with its in vitro IC50 and cellular activity. This correlation strengthens the scientific rationale for advancing the compound to further preclinical development, including safety and toxicology studies.

The journey of a novel compound from the bench to the clinic is a long and arduous one. A systematic and rigorous preclinical evaluation, encompassing both in vitro and in vivo studies, is paramount for success. This guide provides a foundational framework for the characterization of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a promising candidate for the treatment of neurodegenerative diseases. By following these principles, researchers can build a robust data package to support the continued development of this and other novel therapeutic agents.

References

  • Comins, D. L., & Sandelier, M. J. (2006). Preparation of (morpholin-2-yl)methanamine derivatives as monoamine oxidase inhibitors.
  • Finberg, M. B. H., & Youdim, J. P. M. (2002). Pharmacological and clinical effects of monoamine oxidase B inhibitors. British Journal of Pharmacology, 136(3), 309-311. [Link]

A Comparative Analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine: Synthesis, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, renowned for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] Its unique conformational flexibility and physicochemical characteristics, including improved aqueous solubility and potential for blood-brain barrier penetration, have made it a cornerstone in the design of novel therapeutics.[1][3] This guide provides an in-depth statistical and experimental analysis of a key morpholine derivative, 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS: 112914-13-3), a compound of significant interest as a gastroprokinetic agent and a critical reference standard in pharmaceutical manufacturing.[4][5]

This document will objectively compare the synthesis, analytical characterization, and biological activity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine against its parent drug, Mosapride. Through detailed experimental protocols, comparative data tables, and workflow visualizations, we aim to provide researchers and drug development professionals with a comprehensive resource for understanding the nuances of this important molecule.

Synthetic Pathways and Efficiency

The viability of a compound for research or commercial use begins with its synthesis. An efficient, reproducible, and scalable synthetic route is paramount. Here, we compare the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine with a common synthetic approach for Mosapride.

Experimental Protocol: Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

This protocol outlines a common laboratory-scale synthesis, adapted from established procedures.[6] The process involves the deprotection of an acetylated precursor.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3.0 g of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 50 mL of 10% hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain stirring for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Basification: After cooling to room temperature, carefully adjust the pH of the reaction mixture to 11 using an aqueous sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL of chloroform.

  • Washing: Combine the organic layers and wash successively with water and a saturated aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final compound as an oil.[6]

Senior Application Scientist's Note: The choice of 10% HCl is critical for efficient deacetylation while minimizing potential acid-catalyzed degradation of the morpholine ring. The subsequent chloroform extraction is effective for isolating the free amine product after basification.

Comparative Synthetic Overview
Parameter2-Aminomethyl-4-(4-Fluorobenzyl)MorpholineMosapride Citrate
Precursor 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine4-Amino-5-chloro-2-ethoxybenzoic acid
Key Reaction Acid-catalyzed deprotectionAmide bond formation
Complexity Relatively straightforward, single-step deprotectionMulti-step synthesis often involving activation of the carboxylic acid
Purification Liquid-liquid extraction, potential for chromatographyTypically requires recrystallization or column chromatography
Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

G cluster_synthesis Synthesis cluster_purification Purification A Start: 2-acetylaminomethyl-4- (4-fluorobenzyl)morpholine B Add 10% HCl A->B C Reflux for 4 hours B->C D Cool and Basify to pH 11 with NaOH C->D E Extract with Chloroform D->E Crude Product F Wash with H2O and Brine E->F G Dry over MgSO4 F->G H Concentrate under reduced pressure G->H I Final Product: (Oil) H->I

Caption: Workflow for the synthesis and purification of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Analytical Characterization: A Comparative Look

Confirming the identity, purity, and structural integrity of a synthesized compound is a non-negotiable step in chemical and pharmaceutical research. We will now compare the expected analytical data for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and Mosapride.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A typical reverse-phase HPLC method would be employed to separate the main compound from any starting materials or by-products.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

  • Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and run the gradient method. Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas to calculate the percentage purity of the main compound.

Senior Application Scientist's Note: The use of a C18 column is ideal for separating moderately polar compounds like these morpholine derivatives. The acidic modifier (TFA) helps to ensure sharp peak shapes by protonating the basic nitrogen atoms.

Structural Elucidation

Spectroscopic methods provide definitive structural confirmation.

Analytical Technique2-Aminomethyl-4-(4-Fluorobenzyl)MorpholineMosapride
Molecular Formula C₁₂H₁₇FN₂O[7][8]C₂₁H₂₅ClFN₃O₃
Molecular Weight 224.27 g/mol [7][8]421.9 g/mol
¹H NMR Expected signals for aminomethyl, morpholine ring protons, fluorobenzyl group, and aromatic protons.Expected signals for ethoxy, substituted benzamide, morpholine, and aromatic protons.
¹³C NMR Corresponding carbon signals for the aliphatic and aromatic regions.Corresponding carbon signals for the aliphatic, aromatic, and carbonyl groups.
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 225.14Expected [M+H]⁺ at m/z 422.16
Comparative Analysis Logic

This diagram outlines the core comparative framework used in this guide.

G cluster_compounds Compounds Under Study cluster_params Analytical Parameters A 2-Aminomethyl-4- (4-Fluorobenzyl)Morpholine C Synthesis & Purity A->C D Structural Data (NMR, MS) A->D E Biological Activity (5-HT4 Receptor) A->E B Mosapride B->C B->D B->E

Caption: Framework for the comparative analysis of the two morpholine derivatives.

Biological Activity at the 5-HT₄ Receptor

The primary mechanism of action for both 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and Mosapride is their activity at the serotonin 5-HT₄ receptor, which plays a crucial role in regulating gastrointestinal motility.[5] As a 5-HT₄ receptor agonist, Mosapride stimulates the release of acetylcholine, enhancing smooth muscle contractions.[5]

In Vitro Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.

Experimental Protocol: 5-HT₄ Receptor Binding Assay

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human 5-HT₄ receptor.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled 5-HT₄ antagonist (e.g., [³H]GR113808), and varying concentrations of the test compound (2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine or Mosapride).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the Ki (inhibitory constant).

Comparative Biological Activity
Parameter2-Aminomethyl-4-(4-Fluorobenzyl)MorpholineMosapride
Mechanism of Action 5-HT₄ Receptor Agonist5-HT₄ Receptor Agonist[5]
Primary Indication Gastrointestinal Motility DisordersFunctional Gastrointestinal Disorders (e.g., GERD)[5]
Expected Affinity (Ki) To be determined experimentally. Expected to have significant affinity due to structural similarity to Mosapride.High affinity for the 5-HT₄ receptor.
Functional Potency (EC₅₀) To be determined experimentally.Potent agonist activity.
Mechanism of Action Pathway

The following diagram illustrates the signaling pathway initiated by a 5-HT₄ receptor agonist in an enteric neuron.

G A 5-HT4 Agonist (e.g., Mosapride) B 5-HT4 Receptor A->B Binds to C G-protein Activation (Gs) B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F Protein Kinase A (PKA) Activation E->F G Enhanced Acetylcholine (ACh) Release F->G H Increased GI Motility G->H Leads to

Caption: Signaling pathway of 5-HT₄ receptor agonists in the gastrointestinal tract.

Conclusion

This guide provides a comparative framework for the analysis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, a key morpholine derivative with significant relevance in pharmaceutical science. By detailing its synthesis, analytical characterization, and biological context in relation to its parent drug, Mosapride, we have highlighted the critical experimental procedures and data points necessary for its evaluation. The structural similarity to Mosapride suggests a comparable pharmacological profile, underscoring its importance both as a potential prokinetic agent itself and as an indispensable reference standard for ensuring the quality and purity of Mosapride formulations. The provided protocols and comparative data serve as a valuable resource for researchers engaged in the synthesis, analysis, and biological evaluation of morpholine-based compounds.

References

  • PrepChem.com. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
  • HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE.
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A Peer-Reviewed Perspective on 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and its Therapeutic Context in Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine in Modern Prokinetic Research

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is a key intermediate in the synthesis of Mosapride, a selective 5-HT4 receptor agonist used as a gastroprokinetic agent. While not a therapeutic agent in itself, its structural contribution to a clinically significant molecule warrants a detailed examination of its pharmacological context. This guide provides a comparative analysis of Mosapride and other prominent prokinetic agents, offering insights into their mechanisms, efficacy, and safety profiles, supported by experimental data. This comparative framework is essential for researchers engaged in the discovery and development of novel treatments for gastrointestinal (GI) motility disorders such as gastroparesis, gastroesophageal reflux disease (GERD), and chronic constipation.

The morpholine ring, a core component of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic properties and biological activity. Its presence in numerous approved drugs underscores its importance in drug design.

Comparative Analysis of Prokinetic Agents

The management of GI motility disorders involves a range of therapeutic agents with distinct mechanisms of action. This section compares Mosapride with other key prokinetic drugs, providing a basis for understanding their relative strengths and weaknesses.

Mechanism of Action: A Spectrum of Molecular Targets

Prokinetic agents primarily enhance coordinated gut motility. However, they achieve this through various molecular targets, which in turn influences their efficacy and side-effect profiles.

  • Mosapride : A selective 5-HT4 receptor agonist, Mosapride stimulates the release of acetylcholine in the enteric nervous system, leading to enhanced GI muscle contractions.[1][2] Its major active metabolite, M1, also exhibits 5-HT3 antagonist properties, which may contribute to its anti-emetic effects.[3][4]

  • Cisapride : Also a 5-HT4 receptor agonist, Cisapride's use has been largely restricted due to serious cardiovascular side effects, specifically QT prolongation and arrhythmias, stemming from its affinity for hERG potassium channels.[5][6]

  • Prucalopride : A high-affinity, selective 5-HT4 receptor agonist, Prucalopride is primarily used for chronic idiopathic constipation.[7][8] Its high selectivity for the 5-HT4 receptor is associated with a more favorable cardiovascular safety profile compared to Cisapride.[9]

  • Velusetrag : An investigational, highly selective 5-HT4 receptor agonist, Velusetrag has shown promise in clinical trials for gastroparesis and chronic constipation.[10][11]

  • Metoclopramide : This agent has a dual mechanism, acting as a dopamine D2 receptor antagonist and a 5-HT4 receptor agonist.[12][13] Its central D2 antagonism contributes to its anti-emetic effects but also leads to extrapyramidal side effects.[12][14]

  • Domperidone : A peripheral dopamine D2 receptor antagonist, Domperidone does not readily cross the blood-brain barrier, resulting in a lower incidence of central nervous system side effects compared to Metoclopramide. However, concerns about cardiac side effects exist.

Signaling Pathway of 5-HT4 Receptor Agonists

5HT4_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Smooth Muscle Cell 5HT4_Agonist 5-HT4 Agonist (e.g., Mosapride, Prucalopride) 5HT4R 5-HT4 Receptor 5HT4_Agonist->5HT4R Binds to AC Adenylyl Cyclase 5HT4R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_Vesicle Acetylcholine (ACh) Vesicle PKA->ACh_Vesicle Phosphorylates channels, leading to ACh_Release ACh Release ACh_Vesicle->ACh_Release M_Receptor Muscarinic Receptor ACh_Release->M_Receptor Binds to Contraction Muscle Contraction M_Receptor->Contraction Initiates

Caption: Signaling pathway of 5-HT4 receptor agonists in enteric neurons.

Comparative Efficacy: Insights from Clinical Trials

Direct head-to-head clinical trials for all these agents are scarce, but data from placebo-controlled and some comparative studies provide a basis for evaluation.

DrugIndication(s)Efficacy Highlights
Mosapride Functional Dyspepsia, GERD, GastritisEffective in improving overall symptoms of functional dyspepsia and GERD.[15] In a trial on postoperative ileus, Mosapride significantly shortened the time to first bowel movement and flatus passage compared to placebo.
Cisapride GERD, GastroparesisShown to be superior to placebo in relieving symptoms.[16] Efficacy is comparable or superior to Metoclopramide for reflux symptoms, with fewer CNS side effects.[16]
Prucalopride Chronic Idiopathic ConstipationSignificantly increases the frequency of spontaneous complete bowel movements compared to placebo.[9][17]
Velusetrag Gastroparesis, Chronic ConstipationShowed statistically significant improvements in gastroparesis symptoms and gastric emptying compared to placebo.[18][19]
Metoclopramide Gastroparesis, Nausea/Vomiting, GERDEffective in increasing gastric motility and controlling nausea and vomiting.[12]
Domperidone Nausea/Vomiting, GastroparesisEfficacy in gastroparesis is considered modest.
Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of these agents are crucial for determining dosing regimens and predicting potential drug-drug interactions.

ParameterMosaprideCisapridePrucaloprideVelusetragMetoclopramideDomperidone
Bioavailability Low (8% in dogs, 14% in monkeys) due to first-pass metabolism.[20][21]30-40%>90%[2][22]N/A32-100% (variable)[23]~15% (extensive first-pass metabolism)
Half-life (t½) ~2 hours[9]10 hours[6]~24 hours[24]N/A5-6 hours[25]7-9 hours[26]
Metabolism Primarily by CYP3A4.[1][27]Intestinal and hepatic (CYP3A4).[6]Not a major route of elimination.[2]N/AHepatic (CYP2D6).[20]Extensive, via CYP3A4.
Excretion Primarily in urine.[1][27]Kidney and bile duct.[6]Mainly renal.[24]N/APrimarily urine.[25]Urine and feces.[26]
Safety and Tolerability: A Key Differentiator

The safety profile, particularly concerning cardiovascular effects, is a critical factor in the clinical use of prokinetic agents.

DrugCommon Side EffectsSerious Adverse Events
Mosapride Diarrhea, abdominal pain, headache, dizziness.[2][15]Considered to have a favorable cardiovascular safety profile with no significant effect on hERG channels.[3][26]
Cisapride Abdominal pain, diarrhea, constipation.[5]QT prolongation, Torsades de Pointes (life-threatening arrhythmia). [5] Withdrawn or restricted in many countries.[6]
Prucalopride Headache, abdominal pain, nausea, diarrhea.[7]Minimal interaction with hERG potassium channels, suggesting a better cardiovascular safety profile.[7]
Velusetrag Diarrhea, headache, nausea, vomiting.[10]Appears to have a safe cardiac profile in clinical trials.[28]
Metoclopramide Drowsiness, restlessness, fatigue, diarrhea.[13][25]Extrapyramidal symptoms (e.g., tardive dyskinesia), neuroleptic malignant syndrome. [12][13]
Domperidone Dry mouth, headache.QT prolongation and cardiac arrhythmias, particularly at high doses.

Experimental Protocols

The evaluation of prokinetic agents relies on standardized and validated experimental methodologies.

Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

This compound is synthesized from its acetylated precursor.

Step 1: Synthesis of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine

  • A mixture of 2-acetylaminomethylmorpholine, 4-fluorobenzyl chloride, potassium carbonate, and potassium iodide in methyl ethyl ketone is refluxed with stirring for approximately 17 hours.[29]

  • The reaction mixture is then processed to isolate the product.

Step 2: Hydrolysis to 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

  • A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 10% hydrochloric acid is refluxed with stirring for 4 hours.[30]

  • The reaction mixture is basified to pH 11 with aqueous sodium hydroxide solution and extracted with chloroform.[30]

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the title compound.[30]

In Vivo Assessment of Gastrointestinal Transit: Radiopaque Marker Study

This method provides a minimally invasive way to measure GI transit time.[1]

  • Animal Preparation: Mice are fasted for a short period (e.g., 1 hour) to empty the stomach.[1]

  • Marker Administration: Anesthesia is briefly induced, and a specific number of radiopaque markers (e.g., small iron balls) and a contrast agent like barium are administered orally.[1][5]

  • Imaging: Serial fluoroscopic images are taken at regular intervals to track the movement of the markers through the stomach, small intestine, cecum, and colon.[5]

  • Data Analysis: The time taken for the markers to travel through different segments of the GI tract is calculated to determine intestinal and colonic transit times.[1]

Experimental Workflow for Radiopaque Marker Study

Radiopaque_Marker_Workflow Fasting 1. Animal Fasting (e.g., 1 hour) Anesthesia 2. Brief Anesthesia (e.g., Isoflurane) Fasting->Anesthesia Administration 3. Oral Administration of Radiopaque Markers & Barium Anesthesia->Administration Imaging 4. Serial Fluoroscopic Imaging (e.g., at 5-10 min intervals) Administration->Imaging Analysis 5. Data Analysis (Calculation of Transit Times) Imaging->Analysis

Caption: Workflow for assessing gastrointestinal transit using radiopaque markers.

Gold Standard for Gastric Emptying Assessment: Scintigraphy

Gastric emptying scintigraphy is the reference standard for measuring the rate of stomach emptying.[3][31]

  • Patient Preparation: The patient fasts overnight. Medications that affect GI motility are discontinued for a specified period before the test.[3][31] Blood glucose levels are checked in diabetic patients.[31]

  • Test Meal: A standardized meal (e.g., low-fat, egg-white meal) is labeled with a radioisotope (e.g., 99mTc-sulfur colloid).[3][31]

  • Imaging: Gamma camera images are acquired immediately after meal ingestion and at standardized time points (e.g., 1, 2, and 4 hours).[15][31]

  • Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified to determine the gastric emptying rate.[31]

In Vitro Safety Assessment: hERG Channel Assay

This assay is crucial for assessing the potential of a drug to cause QT prolongation.

  • Cell Line: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells) is used.[17][32]

  • Assay Method:

    • Patch Clamp Electrophysiology (Gold Standard): This technique directly measures the flow of ions through the hERG channel in the presence of the test compound.[33]

    • Flux Assay: This is a higher-throughput method that uses a surrogate ion (e.g., thallium) and a fluorescent dye to indirectly measure channel activity.[17]

  • Data Analysis: The concentration of the drug that causes 50% inhibition of the hERG channel current (IC50) is determined. A lower IC50 value indicates a higher risk of cardiotoxicity.[34]

Conclusion and Future Directions

2-Aminomethyl-4-(4-fluorobenzyl)morpholine, as a precursor to Mosapride, is integral to a class of prokinetic agents with a favorable safety profile compared to older drugs like Cisapride. The comparative analysis reveals a clear trend in the field towards developing highly selective 5-HT4 receptor agonists, such as Prucalopride and the investigational drug Velusetrag, to maximize efficacy while minimizing off-target effects, particularly cardiotoxicity.

For researchers in this field, the key challenges remain the development of agents with improved efficacy across a broader range of GI motility disorders and the refinement of predictive preclinical models to better translate to clinical success. The continued exploration of the structure-activity relationships of the morpholine scaffold and its derivatives will undoubtedly play a crucial role in the future of prokinetic drug discovery.

References

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  • Al-Khamis, K. I. (1988). Pharmacokinetics of high-dose metoclopramide in cancer patients. Journal of Clinical Pharmacy and Therapeutics, 13(4), 245-254.
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A Comparative Guide to the Synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine: An Analysis of Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a key heterocyclic building block, is a vital precursor in the synthesis of pharmacologically active molecules.[1][2] Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and reproducible synthesis of this intermediate is therefore of paramount importance in both academic research and industrial drug development. This guide will dissect and compare the prominent published synthetic strategies, evaluating them on the basis of yield, scalability, and, most critically, the likelihood of achieving consistent results.

Comparative Analysis of Synthetic Methodologies

Two primary strategies for the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine are prevalent in the literature: a classical deprotection method and a more elaborate asymmetric synthesis approach.

Method 1: Synthesis via Deprotection of an Acetyl Precursor

This method represents a straightforward and classical approach to obtaining the target compound. It begins with the synthesis of an N-acetylated precursor, 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine, which is then hydrolyzed to yield the final product.

  • Reaction Setup: A solution of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine (3.0 g) is prepared in 50 ml of 10% hydrochloric acid.

  • Reflux: The mixture is stirred and heated to reflux for a period of 4 hours.

  • Work-up:

    • The reaction mixture is cooled and the pH is adjusted to 11 using an aqueous sodium hydroxide solution.

    • The basic solution is then extracted with chloroform.

  • Purification:

    • The organic layer is washed sequentially with water and a saturated aqueous sodium chloride solution.

    • The washed organic layer is dried over magnesium sulfate.

    • The solvent is removed under reduced pressure to yield 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine as an oil.[3]

The primary advantage of this method lies in its simplicity and the use of common laboratory reagents. However, reproducibility can be influenced by several factors:

  • Completeness of Hydrolysis: The 4-hour reflux time is a critical parameter. Incomplete hydrolysis will result in a mixture of the starting material and the product, complicating purification. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to ensure the complete consumption of the starting material.

  • pH Adjustment: The basification step is critical for the efficient extraction of the free amine into the organic phase. Inaccurate pH measurement can lead to lower extraction efficiency and, consequently, a lower overall yield.

  • Extraction Efficiency: The number of extractions with chloroform will directly impact the yield. For optimal and reproducible results, a standardized extraction protocol (e.g., three extractions with a consistent volume of solvent) should be followed.

Method 2: Asymmetric Synthesis from Epichlorohydrin

For applications requiring specific stereoisomers, an asymmetric synthesis route provides a more controlled approach, mitigating the need for tedious chiral resolution of a racemic mixture.[4] This method leverages a chiral starting material, (R)- or (S)-epichlorohydrin, to construct the morpholine ring with a defined stereochemistry.

  • Formation of the Amino Alcohol: (R)-(+)-epichlorohydrin is reacted with 4-fluorobenzylamine in a suitable solvent such as n-hexane. This reaction proceeds via a regioselective opening of the epoxide ring to yield (S)-1-(4-fluorobenzylamino)-3-chloro-2-propanol.[4] The choice of a non-polar solvent is critical to favor the desired reaction pathway and minimize side reactions.[4]

  • Bromoacetylation: The resulting amino alcohol is then reacted with bromoacetyl bromide in the presence of triethylamine in chloroform to yield the corresponding bromoacetamide.[4]

  • Intramolecular Cyclization: The bromoacetamide intermediate is treated with a base, such as sodium methoxide, to induce intramolecular cyclization, forming the oxomorpholine ring.[4]

  • Reduction of the Amide: The carbonyl group of the oxomorpholine is then reduced to a methylene group. While the specific reducing agent for this step is not detailed in the provided snippets, common reagents for this transformation include lithium aluminum hydride or borane complexes.

  • Conversion to the Amine: The chloromethyl group is then converted to the aminomethyl group. This can be achieved through various methods, such as the Gabriel synthesis, which involves reaction with potassium phthalimide followed by hydrazinolysis.[4]

This multi-step synthesis, while more complex, offers greater control over the stereochemical outcome. Key factors influencing its reproducibility include:

  • Regioselectivity of Epoxide Opening: The initial reaction between epichlorohydrin and 4-fluorobenzylamine is the cornerstone of this synthesis. The solvent and reaction temperature must be carefully controlled to ensure the desired regioselectivity and prevent the formation of isomeric byproducts.[4] The use of n-hexane has been reported to provide good yields, while other solvents like methanol or chloroform were found to be less effective.[4]

  • Purity of Intermediates: As with any multi-step synthesis, the purity of each intermediate is paramount. Incomplete reactions or the presence of side products in any of the steps will carry through and complicate subsequent transformations and the final purification.

  • Stereochemical Integrity: The primary advantage of this method is the preservation of stereochemistry. However, harsh reaction conditions or the use of inappropriate reagents in any of the steps could lead to racemization, thus diminishing the enantiomeric purity of the final product.

Comparative Summary of Synthesis Methods

ParameterMethod 1: DeprotectionMethod 2: Asymmetric Synthesis
Starting Materials 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine(R)- or (S)-epichlorohydrin, 4-fluorobenzylamine
Number of Steps 1Multiple
Stereochemical Control None (produces racemate)High (produces specific enantiomer)
Key Challenges to Reproducibility Incomplete hydrolysis, inconsistent pH adjustment, variable extraction efficiencyRegioselectivity of epoxide opening, purity of intermediates, maintaining stereochemical integrity
Ideal Application Rapid synthesis of the racemic mixture for initial screening or when stereochemistry is not critical.Synthesis of specific enantiomers for pharmacological studies and drug development.

Visualizing the Synthetic Pathways

To further clarify the reaction sequences, the following diagrams illustrate the key transformations in each method.

G cluster_0 Method 1: Deprotection Acetyl_Precursor 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine Final_Product_1 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine Acetyl_Precursor->Final_Product_1 10% HCl, Reflux

Caption: Workflow for the synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine via deprotection.

G cluster_1 Method 2: Asymmetric Synthesis Epichlorohydrin (R)-Epichlorohydrin + 4-Fluorobenzylamine Amino_Alcohol (S)-1-(4-fluorobenzylamino)-3-chloro-2-propanol Epichlorohydrin->Amino_Alcohol n-hexane Bromoacetamide Bromoacetamide Intermediate Amino_Alcohol->Bromoacetamide Bromoacetyl bromide, Et3N Oxomorpholine Oxomorpholine Bromoacetamide->Oxomorpholine NaOCH3 Chloromethyl_Morpholine Chloromethyl-Morpholine Oxomorpholine->Chloromethyl_Morpholine Reduction Final_Product_2 (S)-2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine Chloromethyl_Morpholine->Final_Product_2 Amination

Caption: Stepwise workflow for the asymmetric synthesis of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Conclusion and Recommendations

The choice of synthetic method for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is contingent upon the specific requirements of the research or development program.

  • For rapid, small-scale synthesis where the racemic mixture is acceptable, Method 1 (Deprotection) offers a time- and resource-efficient option. However, careful monitoring and standardized procedures are essential to ensure reproducible yields.

  • For applications demanding high stereochemical purity, Method 2 (Asymmetric Synthesis) is the superior choice. While more labor-intensive, it provides precise control over the final product's stereochemistry, a critical factor in modern drug design. The reproducibility of this method hinges on meticulous control of reaction conditions at each step and rigorous purification of intermediates.

It is also worth noting that the field of morpholine synthesis is continuously evolving, with newer, "greener" methods being developed that may offer improved efficiency and safety profiles.[5][6][7] Researchers are encouraged to evaluate these emerging technologies as they become available.

References

  • PrepChem. Preparation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine. [Link]
  • ChemBK. 1-[4-(4-fluorobenzyl)morpholin-2-yl]methanamine. [Link]
  • HETEROCYCLES, Vol. 38, No. 5, 1994. AMINOMETHYL-4-(4-FLUOROBENZYL)MORPHOLINE. [Link]
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. 2-Aminomethyl-4-(4-fluorobenzyl)-morpholine. [Link]
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  • Organic Chemistry Portal. Morpholine synthesis. [Link]
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  • PubMed. Synthesis and properties of 5,10,15,20-tetrakis[4-(3-N,N-dimethylaminopropoxy)phenyl] chlorin as potential broad-spectrum antimicrobial photosensitizers. [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Design

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a well-established "privileged scaffold" in medicinal chemistry. Its frequent incorporation into a diverse array of therapeutic agents is no coincidence. The unique physicochemical properties of the morpholine moiety—including its pKa of approximately 8.5, which allows for protonation at physiological pH, its capacity for hydrogen bonding, and its metabolic stability—often bestow favorable pharmacokinetic (PK) characteristics upon a drug candidate.[1][2] These characteristics, encompassing absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a drug's efficacy and safety profile.[3]

This guide provides a comparative analysis of the pharmacokinetic profiles of several key morpholine-containing drugs. By examining their ADME properties, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of how the morpholine scaffold can be leveraged to optimize the pharmacokinetic behavior of novel therapeutic entities.[1][4][5]

Comparative Pharmacokinetics of Marketed Morpholine-Containing Drugs

The pharmacokinetic profiles of morpholine-containing drugs are diverse, reflecting the varied therapeutic indications and overall molecular structures. However, an analysis of several prominent examples reveals certain trends and highlights the versatility of the morpholine scaffold in modulating drug disposition.

Here, we compare the pharmacokinetic parameters of four notable morpholine-containing drugs: Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor; Reboxetine, a selective norepinephrine reuptake inhibitor; Linezolid, an oxazolidinone antibiotic; and Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[6][7][8][9]

Table 1: Key Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs

Parameter Gefitinib Reboxetine Linezolid Aprepitant
Oral Bioavailability (%) ~59~94.5[10]~100[8][11]59-67[9]
Time to Peak Plasma Concentration (Tmax) (hours) 3-7[6]~2[12]0.5-2~4
Plasma Protein Binding (%) ~90>97[10]~31[8]>95[9]
Volume of Distribution (Vd) (L) 1400~32[12]40-50[11]~70[9]
Elimination Half-Life (t½) (hours) 41~13[12]3.4-7.49-13[13]
Primary Metabolism Route Hepatic (CYP3A4)[6]Hepatic (CYP3A4)[10]Oxidation of the morpholine ring[8]Hepatic (CYP3A4, with minor CYP1A2 and CYP2C19)[9][13]
Primary Excretion Route Feces[6]Renal[7]Renal (as metabolites) and non-renalUrine and feces (as metabolites)[9]

Insights from the Data:

  • High Bioavailability: Many morpholine-containing drugs exhibit good to excellent oral bioavailability, as seen with Reboxetine and Linezolid.[8][10][11] This can be attributed, in part, to the improved aqueous solubility and favorable physicochemical properties conferred by the morpholine ring.[14][15]

  • Varied Distribution: The volume of distribution varies significantly among these drugs, indicating differences in their tissue penetration. Gefitinib, for instance, has a very large volume of distribution, suggesting extensive tissue uptake, while Reboxetine's distribution is more limited.[6][12]

  • Metabolism: The morpholine ring itself can be a site of metabolism, as is the case with Linezolid, where it undergoes oxidation to form inactive metabolites.[8] More commonly, the morpholine moiety influences the overall metabolic stability of the molecule. For Gefitinib, Reboxetine, and Aprepitant, metabolism is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6][9][10][13][16] The presence of the morpholine ring can impact the interaction of the drug with these enzymes.

  • Excretion: The routes of excretion are also diverse, with some drugs being eliminated primarily through the kidneys and others via the feces.[6][9] This highlights the importance of considering the overall properties of the molecule in predicting its clearance pathway.

Experimental Methodologies for Pharmacokinetic Profiling

A thorough understanding of a drug's pharmacokinetic profile is essential for its successful development.[3] The data presented above are generated through a series of well-defined in vivo and in vitro experiments.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are crucial for determining the overall pharmacokinetic profile of a drug candidate.[17] A typical workflow for a preclinical pharmacokinetic experiment is outlined below.

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis cluster_3 Data Analysis Dose_Formulation Dose Formulation (e.g., solution, suspension) Dosing_Route Dosing Route (e.g., oral, intravenous) Dose_Formulation->Dosing_Route Blood_Sampling Serial Blood Sampling (e.g., via tail vein) Dosing_Route->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Preparation Sample Preparation (e.g., protein precipitation) Sample_Storage->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters (AUC, Cmax, t½, etc.) PK_Modeling->Parameter_Calculation

Caption: A typical workflow for a preclinical pharmacokinetic experiment.

Step-by-Step Protocol for a Single-Dose Pharmacokinetic Study in Rodents:

  • Dose Preparation: The test compound is formulated in a suitable vehicle (e.g., saline, polyethylene glycol) to ensure its solubility and stability.

  • Animal Dosing: A cohort of animals (typically rats or mice) is administered the drug via the desired route (e.g., oral gavage for oral bioavailability, intravenous injection for clearance determination).[17]

  • Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), small blood samples are collected.[17]

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[17]

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using specialized software to calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).[18]

In Vitro ADME Assays

In vitro assays are employed early in the drug discovery process to predict the ADME properties of a compound and to elucidate the mechanisms behind its pharmacokinetic profile.

Metabolic Stability Assessment:

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (which contain CYP enzymes) and a cofactor (NADPH) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: The reaction is quenched, and the remaining concentration of the parent compound is measured by LC-MS/MS.

  • Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

G cluster_0 Metabolism of a Morpholine Derivative (e.g., Gefitinib) Gefitinib Gefitinib (Morpholine-containing drug) CYP3A4 CYP3A4 Gefitinib->CYP3A4 Primary Metabolism Metabolite1 O-demethylation Metabolite2 Oxidative defluorination Metabolite3 Morpholine ring oxidation CYP3A4->Metabolite1 CYP3A4->Metabolite2 CYP3A4->Metabolite3

Caption: Simplified metabolic pathway of Gefitinib via CYP3A4.

Plasma Protein Binding Assay:

This assay measures the extent to which a drug binds to plasma proteins, which can affect its distribution and clearance.

  • Equilibrium Dialysis: The test compound is added to a dialysis chamber separated by a semi-permeable membrane. One side contains plasma, and the other contains a buffer.

  • Incubation: The chamber is incubated to allow the unbound drug to reach equilibrium across the membrane.

  • Analysis: The concentrations of the drug in the plasma and buffer compartments are measured.

  • Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer to the concentration in the plasma.

Conclusion: The Strategic Advantage of the Morpholine Scaffold

The morpholine moiety is a powerful tool in the medicinal chemist's arsenal for optimizing the pharmacokinetic properties of drug candidates.[19][20][21] As demonstrated by the marketed drugs discussed in this guide, the incorporation of a morpholine ring can lead to significant improvements in oral bioavailability, metabolic stability, and overall drug-like properties.[1] A thorough and systematic evaluation of the ADME profile of morpholine-containing compounds, using a combination of in vivo and in vitro methodologies, is paramount for the successful development of novel therapeutics.[3] The insights gained from such studies not only de-risk the drug development process but also provide a rational basis for the design of next-generation medicines with superior pharmacokinetic profiles.

References

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters.PubMed.[Link]
  • Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor.PubMed.[Link]
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  • Linezolid.
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  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.PubMed.[Link]
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  • Pharmacokinetics: Experimental methods.
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A Senior Application Scientist's Guide to Evaluating the Certificate of Analysis for a 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of your analytical data is paramount. Every result, from early-discovery purity checks to late-stage quality control, is built upon a foundation of well-characterized reference standards.[1][2] These standards are the benchmarks against which your products are measured, making the document that qualifies them—the Certificate of Analysis (CoA)—one of the most critical pieces of documentation in the laboratory.[3]

This guide provides an in-depth comparison of what constitutes a high-quality Certificate of Analysis for a specific, niche compound: 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine . This molecule, a potential impurity or synthetic intermediate related to gastroprokinetic agents like Mosapride, serves as a perfect case study for understanding the nuances of reference standard qualification.[4] We will deconstruct a model CoA, compare it against common but riskier alternatives, and provide the detailed experimental protocols necessary to validate these claims.

Deconstructing the Certificate of Analysis: More Than Just a Piece of Paper

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined quality specifications.[3][5] For a reference standard, it is the definitive proof of its identity, purity, and fitness for purpose. Let's examine the essential components of a comprehensive CoA for a high-purity reference standard of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Table 1: Example Certificate of Analysis - Premium Reference Standard

Parameter Method Specification Result
Product Name --2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine
CAS Number --112914-13-3[6][7][8]
Molecular Formula --C₁₂H₁₇FN₂O[6][7][9]
Molecular Weight --224.27 g/mol [6][7][9]
Batch Number --RS-2AMFM-202601A
Appearance Visual InspectionWhite to Off-White SolidConforms
Identity by ¹H NMR 400 MHz NMR (DMSO-d₆)Conforms to structureConforms
Identity by Mass Spec (ESI+) LC-MSReport [M+H]⁺225.14 (Calculated: 225.13)
Chromatographic Purity HPLC-UV (230 nm)≥ 99.5% Area99.87% Area
Water Content Karl Fischer Titration≤ 0.5% w/w0.11% w/w
Residual Solvents GC-HSMeets USP <467> LimitsAcetone: 150 ppm (Limit: 5000 ppm), No other solvents detected
Sulphated Ash USP <281>≤ 0.1% w/w0.03% w/w
Assay (Purity by Mass Balance) CalculationReport Value99.7% w/w
Storage Condition -Store at 2-8°C, Protect from Light-
Retest Date --January 2028
Expert Insights into the CoA Data:
  • Identity Confirmation: Relying on a single technique for identification is insufficient. A high-quality CoA will use orthogonal methods. ¹H NMR provides a detailed fingerprint of the molecule's structure, while Mass Spectrometry confirms the molecular weight.[10] This dual validation provides unequivocal proof of identity.

  • Purity vs. Assay: These terms are often confused. Chromatographic Purity (e.g., 99.87% by HPLC) refers to the percentage of the main peak relative to all other peaks in the chromatogram.[11][12] However, this technique does not "see" non-UV active impurities, water, or residual solvents. The Assay value (99.7% w/w) is the true measure of the mass fraction of the pure substance. It is calculated by the mass balance approach : 100% - (Water Content) - (Residual Solvents) - (Sulphated Ash). This provides a much more accurate representation of the compound's actual purity.

The Comparison: Why Not All "Standards" Are Standard

Researchers often face a choice between a fully characterized, albeit more expensive, primary reference standard and other alternatives.[13][14][15] Let's objectively compare the premium standard detailed above with two common substitutes.

Table 2: Comparative Guide to Reference Standard Alternatives

Parameter Alternative 1: In-House Synthesized Material Alternative 2: "Research Grade" Chemical (Minimal CoA) Premium Reference Standard (Primary/Secondary)
Identity Often confirmed by a single method (e.g., NMR only). Potential for misidentification of isomers or related compounds.Stated by the manufacturer, but often without provided data. "Purity: ≥95%" is a common, unverified claim.[7]Confirmed by orthogonal methods (NMR, MS, IR). Data is provided and traceable.
Purity Purity is often unknown or based solely on a single HPLC run without accounting for water, solvents, or inorganic salts.Typically provides only a chromatographic purity (e.g., >98% by HPLC), which can be misleading.[6]A comprehensive assay value is provided using the mass balance approach, ensuring a true purity value.
Traceability Lacks metrological traceability to national or international standards (e.g., USP, Ph. Eur., NIST).[14][16]No traceability. The value is not established by comparison to a primary standard.A secondary standard is qualified against a primary one; a primary standard has the highest metrological quality.[14][16]
Uncertainty High and unquantified. The lack of characterization introduces significant potential for error in quantitative experiments.High and unknown. Using this material for quantitative analysis is scientifically unsound.A defined uncertainty budget is often available upon request, providing confidence in quantitative measurements.
Regulatory Risk Unacceptable for use in GMP environments or regulatory submissions.Unacceptable for any work that requires auditable data (e.g., IND-enabling studies, quality control).Essential for GMP/GLP compliance and all stages of regulated drug development.[17]

Causality Behind the Choice: Opting for a cheaper, less-characterized standard introduces a significant risk of error. An unknown impurity could co-elute with your main peak, leading to an overestimation of potency.[18] Undetected water content will lead to weighing errors, systematically skewing all subsequent concentration calculations. The initial cost savings are quickly negated by the expense of repeated experiments and the potential for making critical decisions based on flawed data.

Visualizing the Workflow and Logic

To ensure transparency and trustworthiness, the processes for certifying a reference standard and assigning its purity must be logical and well-documented.

cluster_0 Reference Standard Certification Workflow Synthesis Synthesis / Procurement of Candidate Material Characterization Full Characterization (NMR, MS, HPLC, etc.) Synthesis->Characterization Initial QC Purity Purity Assignment (Mass Balance) Characterization->Purity Data for Assay Packaging Packaging & Labeling (Inert Conditions) Purity->Packaging Assign Purity Value CoA Certificate of Analysis Generation & Approval Packaging->CoA Final Batch Info Release Release for Use CoA->Release QA Review

Caption: Workflow for certifying a new batch of reference standard.

cluster_1 Logic for Purity Assignment (Mass Balance) Total Start: 100% (w/w) Water Water Content (Karl Fischer) Total->Water - % water Solvents Residual Solvents (GC-HS) Water->Solvents - % solvents Inorganics Inorganic Impurities (Sulphated Ash) Solvents->Inorganics - % ash Assay Final Assigned Assay (Purity Value) Inorganics->Assay = Final Purity

Caption: Logic tree for calculating the final assay value via mass balance.

Self-Validating Experimental Protocols

The trustworthiness of a CoA is grounded in the validity of the analytical methods used.[19][20] These protocols must be robust and include system suitability tests (SSTs) to ensure the instrumentation is performing correctly before any sample is analyzed.

Protocol 1: HPLC-UV for Chromatographic Purity
  • Objective: To determine the area-percent purity of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine and separate it from potential related impurities.

  • Instrumentation: HPLC with a Diode Array Detector (DAD) or UV detector.[11][21]

  • Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

  • System Suitability Test (SST):

    • Rationale: To verify the chromatographic system's precision and resolving power before sample analysis.

    • Procedure: Make five replicate injections of the sample solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the main peak area < 2.0%.

      • Tailing factor for the main peak between 0.8 and 1.5.

      • Theoretical plates (N) > 2000.

  • Analysis & Calculation:

    • Inject a diluent blank to ensure no system peaks interfere.

    • Inject the sample solution.

    • Integrate all peaks.

    • Calculate the area percent purity: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: ¹H NMR for Identity Confirmation
  • Objective: To confirm the chemical structure of the material.

  • Instrumentation: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • Method:

    • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Self-Validation/Verification:

    • Rationale: The chemical shifts, signal integrations, and coupling patterns must be consistent with the known structure of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

    • Procedure:

      • Assign all major peaks to the protons in the molecule.

      • Verify that the integration of the peaks corresponds to the number of protons in each environment (e.g., the 4 aromatic protons of the fluorobenzyl group should integrate to a value proportional to 4).

      • Confirm that the splitting patterns (e.g., doublets, triplets) are consistent with neighboring protons.

    • Acceptance Criteria: The acquired spectrum is unequivocally consistent with the proposed chemical structure.

Conclusion and Best Practices

The Certificate of Analysis is the cornerstone of quality for any reference standard. For a compound like 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, where it may be used to identify and quantify critical impurities in a drug substance, relying on an uncharacterized or poorly documented material is an unacceptable risk.

As a Senior Application Scientist, my recommendation is unequivocal:

  • Always demand a comprehensive CoA: Scrutinize the document for identity, purity, and assay data derived from validated, orthogonal methods.

  • Prioritize Assay by Mass Balance: Do not mistake high HPLC purity for true purity. The mass balance approach provides a far more accurate value.

  • Understand Traceability: For critical quantitative work and regulatory submissions, ensure your standard is traceable to a primary compendial standard (e.g., from USP, EP) or a national metrology institute.[13][14][16]

  • Proper Handling is Crucial: Adhere strictly to the storage conditions listed on the CoA, such as refrigeration and protection from light, to maintain the standard's integrity over time.[22][23][24][25]

By investing in high-quality, thoroughly characterized reference standards, you are not just buying a chemical; you are investing in the accuracy, reliability, and defensibility of your scientific work.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in regulatory standards and chemical safety principles.

Critically, the presence of a carbon-fluorine bond places this compound in a specific chemical waste category.

Key Chemical Attribute: Due to the fluorine atom, this compound is classified as a halogenated organic compound . This classification is the single most important factor determining its disposal pathway[6][7].

Part 1: Pre-Disposal Operations: Segregation and Accumulation

Proper disposal begins at the point of waste generation. The principles of segregation, labeling, and safe accumulation are paramount to prevent dangerous chemical reactions and ensure regulatory compliance with standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9].

Waste Segregation: The Cornerstone of Safety

All waste streams containing 2-Aminomethyl-4-(4-fluorobenzyl)morpholine must be kept separate from non-halogenated organic waste.

  • Why Segregate? Halogenated wastes are typically treated via high-temperature incineration to ensure the complete destruction of the stable carbon-halogen bonds and to scrub resulting acid gases (like hydrogen fluoride)[10][11]. Mixing this waste with non-halogenated solvents, which may be recycled or used in fuel blending, contaminates the entire stream, complicates the disposal process, and increases costs.

  • Action: Designate a specific, compatible waste container solely for "Halogenated Organic Liquid Waste" [7][12].

Container Selection and Labeling

Waste must be accumulated in designated Satellite Accumulation Areas (SAAs) within the laboratory[8][13].

  • Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid. If possible, use the original manufacturer's container, provided it is in good condition[13].

  • Labeling: The container label must, at a minimum, include the following information as required by the EPA[8][9]:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-Aminomethyl-4-(4-fluorobenzyl)morpholine" .

    • A clear indication of the hazards (e.g., "Irritant," "Toxic," "Corrosive")[9].

  • Storage: The container must be stored in the SAA and kept within a secondary containment bin capable of holding the entire volume of the largest container[13].

Part 2: Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, solutions, and contaminated lab materials.

Required Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, the following PPE is mandatory when handling this waste[1][12].

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and potential corrosivity.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Prevents skin contact and irritation.
Body Protection A fully-buttoned, long-sleeved laboratory coat.Protects against incidental contact.
Disposal of Liquid Waste

This procedure applies to the pure chemical or solutions containing it. Under no circumstances should this chemical be disposed of down the drain [13].

  • Prepare the Work Area: Ensure work is performed in a certified chemical fume hood to mitigate inhalation risks.

  • Verify Labeling: Confirm the designated "Halogenated Organic Liquid Waste" container is properly labeled and not full.

  • Transfer Waste: Carefully pour the waste 2-Aminomethyl-4-(4-fluorobenzyl)morpholine into the waste container using a funnel. Avoid splashing.

  • Secure Container: Tightly seal the waste container cap.

  • Return to Storage: Place the container back into its secondary containment bin within the SAA.

  • Log Waste: Update the hazardous waste log with the added chemical and quantity, if required by your institution.

  • Contact EH&S: Once the container is full, it must be removed from the SAA within three days[13]. Contact your institution's Environmental Health & Safety (EH&S) department for waste pickup.

Disposal of Contaminated Solid Waste

Solid materials, such as contaminated gloves, weigh paper, pipette tips, or silica gel, must also be treated as hazardous waste.

  • Segregate: Collect all contaminated solid materials in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container (e.g., a lined cardboard box or a designated plastic drum).

  • Labeling: The container must be labeled with "Hazardous Waste" and a description of its contents.

  • Disposal: Once full, arrange for pickup through your institution's EH&S office.

Part 3: Emergency Procedures for Spills

In the event of an accidental spill during handling or disposal, follow these steps immediately[1][12].

  • Alert Personnel: Notify everyone in the immediate area and restrict access.

  • Don PPE: Wear the full PPE ensemble described in the table above.

  • Containment: For small spills, cover the spill with a compatible absorbent material (e.g., vermiculite or a chemical absorbent pad). Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material and place it into a sealed, labeled container for disposal as "Halogenated Organic Solid Waste."

  • Decontamination: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine waste.

G cluster_0 Waste_Generation Waste Generation (Pure Chemical, Solution, or Contaminated Material) Is_Liquid Liquid or Solid? Waste_Generation->Is_Liquid Liquid_Waste Collect in 'Halogenated Organic Liquid Waste' Container Is_Liquid->Liquid_Waste Liquid Solid_Waste Collect in 'Halogenated Organic Solid Waste' Container Is_Liquid->Solid_Waste Solid Label_Container Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information Liquid_Waste->Label_Container Solid_Waste->Label_Container Store_SAA Store in Satellite Accumulation Area (SAA) with Secondary Containment Label_Container->Store_SAA Container_Full Container Full? Store_SAA->Container_Full Contact_EHS Contact EH&S for Pickup (within 3 days) Container_Full->Contact_EHS Yes Continue_Accumulation Continue Accumulation Container_Full->Continue_Accumulation No caption Disposal Workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

Caption: Disposal Workflow for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Laboratory Waste Management: The New Regul
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]
  • Halogen
  • Hazardous Waste Segreg
  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
  • Method for removing fluorinated organic compounds from contaminated fluids.
  • Morpholine - Safety Data Sheet. Penta Manufacturing Company. [Link]
  • List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
  • Applicability and Requirements of the RCRA Organic Air Emission Standards. U.S. Environmental Protection Agency (EPA). [Link]

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Navigating the Unseen: A Guide to Personal Protective Equipment for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: A Sum of Its Parts

Understanding the potential hazards of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine is paramount to selecting appropriate PPE. The risk profile is extrapolated from the known hazards of its constituent chemical classes.

  • Morpholine Derivatives : The morpholine core is a well-characterized heterocyclic amine. Morpholine itself is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also flammable and can be harmful if inhaled or absorbed through the skin.[3][4][5]

  • Fluorinated Benzyl Compounds : The presence of a fluorobenzyl group introduces hazards associated with halogenated aromatic compounds. Benzyl fluoride, for instance, is a flammable liquid that can cause severe skin burns and eye damage.[6]

  • Primary Amines : The aminomethyl group, a primary amine, can exhibit corrosive properties and may be a skin and respiratory sensitizer.

Given this composite hazard profile, it is prudent to treat 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine as a substance that is potentially corrosive to the skin and eyes, toxic upon contact, inhalation, or ingestion, and flammable.

The Last Line of Defense: A Multi-Layered PPE Strategy

Engineering controls, such as fume hoods, are the primary means of exposure control. However, robust PPE is the critical final barrier between the researcher and the chemical. The following sections detail the minimum PPE requirements and the rationale behind each selection.

Eye and Face Protection: Shielding Against the Irreversible

Minimum Requirement: Chemical splash goggles.

Enhanced Precaution: A full-face shield worn over chemical splash goggles.

Rationale: The high likelihood of severe eye irritation and potential for irreversible damage from morpholine and benzyl derivatives necessitates stringent eye protection.[1][7][8] Standard safety glasses are insufficient as they do not protect against splashes. A face shield provides an additional layer of protection for the entire face from splashes of corrosive material.

Skin and Body Protection: An Impermeable Barrier

Minimum Requirement: A laboratory coat.

Enhanced Precaution: A chemically resistant apron over a lab coat, or a full chemical-resistant suit for larger quantities or tasks with a high splash potential.

Rationale: To prevent skin contact with this potentially corrosive and toxic substance, appropriate body protection is essential.[8][9] Contaminated clothing should be removed immediately and laundered before reuse.[7]

Hand Protection: The Critical Interface

The selection of appropriate gloves is arguably the most critical decision in the PPE ensemble. Glove material must be resistant to both permeation and degradation by the chemical.

Recommended Glove Types:

Glove MaterialRationale & Considerations
Nitrile Offers good resistance to a range of chemicals, including many amines and halogenated compounds. It is a suitable choice for incidental contact. However, for prolonged handling, a more robust option should be considered.
Neoprene Provides excellent resistance to a broad spectrum of chemicals, including acids, bases, and some organic solvents. It is a durable option for extended use.
Butyl Rubber Recommended for handling many corrosive amines and ketones. Offers high resistance to permeation by gases and vapors.
Viton™ While expensive, Viton™ offers superior resistance to aromatic and halogenated hydrocarbons. It is an excellent choice for handling fluorinated benzyl compounds.

Glove Selection and Use Protocol:

  • Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Double Gloving: For enhanced protection, particularly when handling concentrated solutions, wearing two pairs of nitrile gloves or a nitrile glove under a more robust glove (e.g., neoprene or butyl rubber) is recommended.

  • Proper Removal: Remove gloves without touching the outer contaminated surface with bare skin.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[9][10]

Respiratory Protection: Safeguarding the Airways

When is it Necessary?

  • When working outside of a certified chemical fume hood.

  • During spill cleanup of a volatile substance.

  • When handling powders that may become airborne.

Recommended Respirator:

A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[7] For situations with a high potential for exposure, a self-contained breathing apparatus (SCBA) may be necessary.[7] All personnel required to wear respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond PPE selection to include procedures for handling and disposal.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

prep_sds Review SDS of Analogs prep_ppe Select & Inspect PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_don Don PPE prep_hood->handle_don handle_work Work in Fume Hood handle_label Label All Containers post_doff Doff PPE Correctly handle_label->post_doff post_dispose Dispose of Waste post_wash Wash Hands Thoroughly

Caption: Workflow for handling 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal of Unused Material and Contaminated Waste

All waste streams containing 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine must be treated as hazardous waste.

cluster_waste Waste Generation cluster_disposal Disposal Pathway waste_chem Unused Chemical dispose_container Seal in Labeled Hazardous Waste Container waste_chem->dispose_container waste_ppe Contaminated PPE waste_ppe->dispose_container waste_materials Used Labware waste_materials->dispose_container dispose_collection Arrange for Professional Hazardous Waste Collection dispose_container->dispose_collection

Caption: Disposal pathway for 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine waste.

Emergency Procedures: Preparedness is Key

In case of accidental exposure, immediate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][4]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[10]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][7]

All laboratory personnel should be aware of the location and operation of safety showers and eyewash stations.[7]

Conclusion: A Culture of Safety

The responsible handling of 2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine, and indeed any chemical, is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. This guide provides a robust framework for PPE selection and use, but it is the diligent and informed researcher who ultimately ensures a safe laboratory environment. By understanding the inherent hazards and adhering to these protocols, scientists can confidently advance their research while prioritizing their well-being.

References

  • Material Safety Data Sheet - Morpholine, 99+%. Cole-Parmer.
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. Redox.
  • Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline. Benchchem.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Morpholine. Santa Cruz Biotechnology.
  • Benzyl fluoride. Apollo Scientific.
  • Safety and handling of fluorinated organic compounds. Benchchem.
  • 2-(Aminomethyl)morpholine, 4-BOC protected. Apollo Scientific.
  • Morpholine - SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET.
  • 4 - SAFETY DATA SHEET.
  • Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
  • Safety Data Sheet: Morpholine. Carl ROTH.
  • Hazardous Substance Fact Sheet. NJ.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.